Product packaging for 2,2-Dimethylhexan-3-amine(Cat. No.:)

2,2-Dimethylhexan-3-amine

Cat. No.: B13205969
M. Wt: 129.24 g/mol
InChI Key: JGIHOPRCMAKAIO-UHFFFAOYSA-N
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Description

2,2-Dimethylhexan-3-amine is an organic amine compound with the molecular formula C8H19N and a molecular weight of 129.24 g/mol . Its structure is defined by the SMILES notation CC(C)(C)C(N)CCC, which features a stereogenic center at the third carbon, making it a candidate for the synthesis of chiral compounds and ligands . The specific CAS number for this chemical is 1099598-50-1 . As a sterically hindered amine due to the presence of a tertiary-butyl group (C(C)(C)C) adjacent to the amine functional group, this compound is of significant interest in organic synthesis and medicinal chemistry research. It serves as a versatile building block for the development of pharmaceutical intermediates, agrochemicals, and complex natural products. Researchers utilize its structure to explore new catalytic processes, develop asymmetric synthesis routes, and create novel compounds for biological evaluation. The amine functionality can act as a ligand for metal complexes or be further functionalized into amides, sulfonamides, and other nitrogen-containing derivatives. According to supplier specifications, this product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use . Proper storage conditions and handling procedures should be followed as per the material safety data sheet to ensure product stability and researcher safety.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N B13205969 2,2-Dimethylhexan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2,2-dimethylhexan-3-amine

InChI

InChI=1S/C8H19N/c1-5-6-7(9)8(2,3)4/h7H,5-6,9H2,1-4H3

InChI Key

JGIHOPRCMAKAIO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)(C)C)N

Origin of Product

United States

Foundational & Exploratory

characterization of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 2,2-Dimethylhexan-3-amine

Introduction

This compound is a primary aliphatic amine characterized by significant steric hindrance around the amino group. Its structure, featuring a tert-butyl group adjacent to the amine-bearing carbon, imparts unique chemical and physical properties. Sterically hindered amines are a class of compounds with considerable importance in medicinal chemistry and materials science. They are valued for their ability to enhance metabolic stability in drug candidates, modulate physicochemical properties, and serve as distinctive ligands in catalysis[1]. The synthesis and characterization of such molecules present unique challenges due to the sterically encumbered environment of the nitrogen atom, which can impede conventional amination reactions[1]. This guide provides a comprehensive technical overview of the synthesis, spectroscopic characterization, and predicted properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

The fundamental properties of this compound are derived from its molecular structure. A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₈H₁₉NPubChem[2]
Molecular Weight 129.24 g/mol PubChem[2]
Canonical SMILES CCCC(C(C)(C)C)NPubChem[2]
InChI Key JGIHOPRCMAKAIO-UHFFFAOYSA-NPubChem[2]
CAS Number 1099598-50-1PubChem[2]
XLogP3 (Computed) 2.3PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]

Synthesis of this compound

The synthesis of sterically hindered primary amines like this compound is non-trivial. Traditional methods such as direct alkylation often fail due to the steric bulk impeding the necessary Sₙ2 reaction[1]. A robust and widely applicable method for synthesizing such amines is the direct reductive amination of a corresponding ketone.

The logical precursor for this compound is 2,2-Dimethylhexan-3-one. The synthesis proceeds via the formation of an imine or iminium ion intermediate from the ketone and an ammonia source, which is then reduced in situ to the target amine.

G Ketone 2,2-Dimethylhexan-3-one Imine Iminium Intermediate Ketone->Imine + Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine + Amine This compound Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Amine

Caption: Synthetic workflow for this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure adapted from established methods for the synthesis of hindered amines[3][4].

  • Reaction Setup: To a solution of 2,2-dimethylhexan-3-one (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add an ammonia source, for example, ammonium acetate (NH₄OAc, ~1.5 equiv).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by techniques like TLC or GC-MS.

  • Reduction: To the mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equiv) portion-wise to control any potential exotherm. This reagent is often preferred for its mildness and selectivity.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours until the reaction is complete.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide key information about the electronic environment of the hydrogen atoms in the molecule.

  • δ ~2.7-2.9 ppm (1H, m): The proton on the carbon bearing the amine group (C3-H) is expected to appear in this region, deshielded by the adjacent nitrogen. It will likely be a multiplet due to coupling with the neighboring CH₂ group.

  • δ ~1.2-1.4 ppm (2H, m): The protons of the methylene group in the propyl chain (C4-H₂) will likely appear as a multiplet.

  • δ ~1.1-1.3 ppm (2H, m): The protons of the other methylene group in the propyl chain (C5-H₂) will also be a multiplet.

  • δ ~0.9 ppm (9H, s): The nine equivalent protons of the tert-butyl group (C1-H₃ and methyls on C2) will give a sharp singlet, a characteristic feature of this moiety.

  • δ ~0.8-1.0 ppm (3H, t): The terminal methyl group of the propyl chain (C6-H₃) will appear as a triplet due to coupling with the adjacent CH₂ group.

  • δ ~1.0-2.0 ppm (2H, broad s): The two protons of the primary amine (NH₂) typically appear as a broad singlet. Their chemical shift can vary, and the signal can be exchanged with D₂O[5][6].

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • δ ~60-65 ppm: The carbon atom attached to the nitrogen (C3).

  • δ ~35-40 ppm: The quaternary carbon of the tert-butyl group (C2).

  • δ ~25-30 ppm: The three equivalent methyl carbons of the tert-butyl group (C1 and methyls on C2).

  • δ ~25-35 ppm: The methylene carbons of the propyl chain (C4, C5).

  • δ ~14 ppm: The terminal methyl carbon of the propyl chain (C6).

Infrared (IR) Spectroscopy

As a primary amine, this compound will exhibit characteristic IR absorption bands.

  • 3400-3300 cm⁻¹ (two bands): Primary amines show a pair of medium-intensity bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations[7][8]. These are typically sharper than the broad O-H stretch of alcohols[5][6].

  • 1650-1580 cm⁻¹ (one band): A medium to strong band in this region is due to the N-H bending (scissoring) vibration of the -NH₂ group[8].

  • 1250-1020 cm⁻¹ (one band): The C-N stretching vibration for aliphatic amines appears in this region as a weak to medium band[8].

  • 910-665 cm⁻¹ (broad band): A broad, strong band can be observed due to the out-of-plane N-H wagging[8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 129, corresponding to the molecular weight of the compound. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight[5][6].

  • α-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom[6]. This results in the formation of a resonance-stabilized, nitrogen-containing cation. For this compound, two primary α-cleavage pathways are possible:

    • Cleavage of the bond between C3 and the tert-butyl group, leading to the loss of a tert-butyl radical (•C(CH₃)₃) and the formation of a fragment at m/z = 72 .

    • Cleavage of the bond between C3 and the propyl group, resulting in the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a fragment at m/z = 86 . This is often a very intense peak in the mass spectrum of aliphatic amines[9].

G cluster_main cluster_path1 cluster_path2 M [C₈H₁₉N]⁺˙ m/z = 129 F1 [C₄H₁₀N]⁺ m/z = 72 M->F1 α-cleavage Loss1 - •C(CH₃)₃ F2 [C₅H₁₂N]⁺ m/z = 86 M->F2 α-cleavage Loss2 - •CH₂CH₂CH₃

Caption: Predicted major fragmentation pathways for this compound in MS.

Chemical Reactivity and Potential Applications

The primary amine group in this compound is a versatile functional handle for various chemical transformations, including acylation, alkylation, and condensation reactions[10]. However, the significant steric hindrance imposed by the adjacent tert-butyl group will modulate this reactivity. Nucleophilic attack by the nitrogen may be slower compared to less hindered amines. This steric shielding can be advantageous in applications where selectivity is desired or to prevent unwanted side reactions.

Sterically hindered amines are known to be useful as bases in organic synthesis, as catalysts, and as building blocks for pharmaceuticals and agrochemicals where resistance to metabolic degradation is beneficial[1][11].

Safety and Handling

  • Hazards: Expected to be corrosive, causing severe skin burns and eye damage. It may be harmful if swallowed, inhaled, or in contact with skin[12][13]. May cause an allergic skin reaction[12].

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[13][14].

    • Keep away from heat, sparks, and open flames[13].

    • Avoid contact with strong oxidizing agents and acids[12].

    • In case of contact, immediately flush the affected area with plenty of water and seek medical attention[13].

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central.
  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amin
  • RESEARCH PROGRESS IN SYNTHESIS OF STERICALLY HINDERED AMINE AND ITS APPLICATION IN DESULFURIZATION. PETROLEUM PROCESSING AND PETROCHEMICALS.
  • A Technical Guide to the Synthesis and Characterization of Sterically Hindered Primary Amines. Benchchem.
  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society.
  • Safety Data Sheet.
  • This compound | C8H19N. PubChem.
  • This compound hydrochloride | C8H20ClN. PubChem.
  • SAFETY D
  • Structural analysis of amines. Technology Networks.
  • 24.10 Spectroscopy of Amines.
  • 24.10 Spectroscopy of Amines. OpenStax.
  • Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • IR Spectroscopy Tutorial: Amines. University of Calgary.

Sources

physical and chemical properties of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2-Dimethylhexan-3-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Sterically Hindered Primary Amine

This compound is a branched-chain aliphatic primary amine with the molecular formula C₈H₁₉N. Its structure is characterized by a hexane backbone with a primary amine group at the C3 position and a sterically demanding tert-butyl group at the adjacent C2 position. This unique arrangement imparts significant steric hindrance around the nucleophilic nitrogen atom, which profoundly influences its physical properties and chemical reactivity. While not as extensively documented as simpler amines, this compound serves as an important structural motif for understanding the interplay between steric bulk and amine chemistry.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines standard methodologies for its synthesis and characterization, and discusses its expected reactivity profile. The information herein is intended for researchers, chemists, and drug development professionals who may encounter or seek to utilize sterically hindered amines in their work.

Figure 1: 2D Chemical Structure of this compound.

Part 1: Physicochemical Properties

The physical properties of this compound are dictated by a balance between the hydrogen-bonding capability of the primary amine group and the van der Waals forces of its C8 alkyl chain. The significant steric shielding by the tert-butyl group may slightly inhibit intermolecular hydrogen bonding compared to unhindered primary amines, potentially affecting properties like boiling point and viscosity.

Core Properties Summary

Most available data for this specific compound are computationally derived. Experimental validation is recommended for any critical application.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₈H₁₉NPubChem
Molecular Weight 129.24 g/mol PubChem
XLogP3 (Predicted) 2.3PubChem
Topological Polar Surface Area 26 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 3PubChem
Basicity and pKa

The basicity of the amine is a critical chemical parameter. As a primary aliphatic amine, this compound is expected to be a moderately strong base, with a pKa of its conjugate acid likely falling in the range of 10-11, similar to other hindered amines. The electron-donating alkyl groups increase the electron density on the nitrogen, enhancing its basicity.

This protocol provides a reliable method for experimentally determining the pKa of the amine's conjugate acid.

  • Preparation: Accurately prepare a ~0.01 M solution of this compound in deionized water. A co-solvent like ethanol may be used if aqueous solubility is limited.

  • Titrant: Standardize a ~0.01 M solution of hydrochloric acid (HCl).

  • Apparatus: Use a calibrated pH meter with a glass electrode and a magnetic stirrer.

  • Titration:

    • Place 50.0 mL of the amine solution into a beaker.

    • Slowly add the standardized HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve.

    • The pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point) is equal to the pKa of the conjugate acid (R-NH₃⁺).

Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections describe the predicted spectral features based on established principles of organic spectroscopy.[1][2]

cluster_molecule This compound Structure cluster_analysis Spectroscopic Analysis Mol C₈H₁₉N NMR_H ¹H NMR (Proton Environments) Mol->NMR_H Predicts shifts, splitting patterns NMR_C ¹³C NMR (Carbon Environments) Mol->NMR_C Predicts number of signals IR IR Spectroscopy (Functional Groups) Mol->IR Identifies N-H and C-N bonds MS Mass Spectrometry (Mass & Fragmentation) Mol->MS Confirms mass, shows α-cleavage

Figure 2: Logical workflow for the spectroscopic characterization of the target molecule.

¹H NMR Spectroscopy
  • N-H Protons: A broad singlet appearing between δ 0.5-2.0 ppm, corresponding to the two protons of the primary amine. The chemical shift is highly dependent on solvent and concentration. This signal will disappear upon shaking the sample with D₂O.[1]

  • C3-H Proton: A multiplet around δ 2.5-3.0 ppm. This proton is deshielded by the adjacent nitrogen atom and is coupled to the C4 methylene protons.

  • C4-H₂ Protons: A multiplet around δ 1.2-1.5 ppm.

  • C5-H₂ Protons: A multiplet around δ 1.2-1.5 ppm, likely overlapping with the C4 protons.

  • C6-H₃ Protons: A triplet around δ 0.9 ppm, coupled to the C5 methylene protons.

  • C2-(CH₃)₃ Protons: A sharp singlet around δ 0.9-1.0 ppm, integrating to 9 protons, representing the tert-butyl group.

¹³C NMR Spectroscopy

The molecule is expected to show 7 distinct carbon signals due to symmetry in the tert-butyl group.

  • C3: ~δ 55-65 ppm (deshielded by nitrogen).

  • C2: ~δ 35-45 ppm (quaternary carbon).

  • Alkyl Chain Carbons (C4, C5, C6): ~δ 10-40 ppm.

  • tert-Butyl Carbons: One signal for the three equivalent methyl groups, ~δ 25-35 ppm.

Infrared (IR) Spectroscopy

As a primary amine, its IR spectrum should exhibit characteristic absorptions.

  • N-H Stretching: A doublet (two distinct bands) in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. This is a hallmark of a primary amine.[2]

  • N-H Bending (Scissoring): A medium to strong absorption between 1580-1650 cm⁻¹.[2]

  • C-N Stretching: A weak to medium band in the 1020-1250 cm⁻¹ region for aliphatic amines.[2]

  • C-H Stretching: Strong bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular ion peak should appear at m/z = 129. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.[1]

  • Major Fragmentation: The most prominent fragmentation pathway for hindered amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). The most likely fragmentation would be the loss of a propyl radical (CH₂CH₂CH₃) from the C3-C4 bond, resulting in a stable iminium cation fragment at m/z = 86.

Part 3: Synthesis and Reactivity

Proposed Synthesis: Reductive Amination

A robust and common method for synthesizing primary amines is the reductive amination of a corresponding ketone.[3] In this case, 2,2-dimethylhexan-3-one would be the ideal precursor. The reaction proceeds by forming an intermediate imine, which is then reduced in situ to the target amine.

Ketone 2,2-Dimethylhexan-3-one (Precursor) Reaction Reductive Amination Ketone->Reaction Reagents Ammonia (NH₃) + Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) Reagents->Reaction Product This compound (Final Product) Reaction->Product

Figure 3: Proposed synthetic workflow via reductive amination.

  • Imine Formation: Dissolve 2,2-dimethylhexan-3-one (1.0 eq) in an appropriate solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (2-3 eq).

  • Reduction: To the solution, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is selective for the iminium ion over the ketone. Alternatively, catalytic hydrogenation (H₂ gas with a catalyst like Pd/C or Raney Nickel) can be employed.[3]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully quench any remaining reducing agent. Adjust the pH to be basic (pH > 11) with aqueous NaOH to ensure the product is in its free base form.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Chemical Reactivity

The reactivity of this compound is that of a typical primary amine, but it is significantly modulated by the steric hindrance of the adjacent tert-butyl group.

  • Nucleophilicity: The lone pair on the nitrogen is available for nucleophilic attack, allowing it to participate in reactions like alkylation and acylation.[4] However, the reaction rates will be slower compared to unhindered amines due to the steric bulk impeding the approach of electrophiles.

  • Basicity: As discussed, it readily acts as a base, forming ammonium salts with acids. Its hydrochloride salt is a common form for storage and handling.[5]

  • Condensation Reactions: It can react with aldehydes and ketones to form imines (Schiff bases), although the reaction may require more forcing conditions (e.g., heat, Dean-Stark trap) to drive the equilibrium forward due to steric hindrance.

Part 4: Safety and Handling

This compound, like many aliphatic amines, should be handled with care. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds suggest the following hazards.

  • Corrosivity: Amines are corrosive and can cause severe skin burns and eye damage upon contact.[6][7]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[6][7] May cause respiratory irritation.

  • Flammability: Aliphatic amines are flammable liquids and vapors. Keep away from heat, sparks, and open flames.[7]

Recommended Precautions:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6]

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6]

References

  • Title: this compound | C8H19N | CID 15196543 Source: PubChem URL:[Link]
  • Title: this compound hydrochloride | C8H20ClN | CID 86217396 Source: PubChem URL:[Link]
  • Title: Safety Data Sheet (Generic Amine)
  • Title: N-ethyl-N,2-dimethylhexan-3-amine | C10H23N | CID 18689296 Source: PubChem URL:[Link]
  • Title: 2,2-Dimethoxyhexan-3-amine | C8H19NO2 | CID 175230006 Source: PubChem URL:[Link]
  • Title: (3S)-N,N-dimethylhexan-3-amine Source: PubChem URL:[Link]
  • Title: 2,2-Dimethyl-3-hexanone | C8H16O | CID 221168 Source: PubChem URL:[Link]
  • Title: Nomenclature of Organic Compounds Source: Unacademy URL:[Link]
  • Title: 2,2-Dimethylhexan-3-ol | C8H18O | CID 98265 Source: PubChem URL:[Link]
  • Title: 2,4-Dimethylhexan-3-amine | C8H19N | CID 18792556 Source: PubChem URL:[Link]
  • Title: 2,3-Dimethylhexan-2-amine | C8H19N | CID 20140653 Source: PubChem URL:[Link]
  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]
  • Title: IR Spectroscopy Tutorial: Amines Source: University of Calgary URL:[Link]
  • Title: Organic Nitrogen Compounds III: Secondary and Tertiary Amines Source: Spectroscopy Online URL:[Link]
  • Title: Iupac Rules and Practice Sheet With Answers Source: Scribd URL:[Link]
  • Title: Dimethylamine Source: Wikipedia URL:[Link]
  • Title: α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)
  • Title: Preparation of tertiary amines Source: Google Patents URL

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2,2-Dimethylhexan-3-amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 2,2-Dimethylhexan-3-amine: IUPAC Nomenclature and Structural Elucidation

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical compound this compound, focusing on the systematic determination of its IUPAC name and the precise depiction of its molecular structure. The principles outlined herein are fundamental for researchers, scientists, and professionals in drug development and organic chemistry, ensuring unambiguous communication and documentation of chemical entities.

Foundational Principles of IUPAC Nomenclature for Aliphatic Amines

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds to provide a unique and descriptive name for every distinct structure. For aliphatic amines, the nomenclature is derived from the parent alkane chain to which the amino group (-NH₂) is attached.

The core principle involves identifying the longest continuous carbon chain that contains the carbon atom bonded to the nitrogen. This chain is named as the parent alkane, and the "-e" ending is replaced with "-amine". A locant (number) is used to indicate the position of the amino group on the parent chain, with the numbering starting from the end that gives the amino group the lowest possible number. Any alkyl groups or other substituents attached to the parent chain are named and numbered accordingly.

Step-by-Step IUPAC Name Determination and Structural Analysis

The name "this compound" provides all the necessary information to deduce its structure and verify the correctness of its name according to IUPAC rules.

Deconstruction of the IUPAC Name
  • Parent Chain: The root "hexan" indicates a six-carbon continuous chain (hexane).

  • Functional Group: The suffix "-amine" signifies the presence of a primary amino group (-NH₂) as the principal functional group.

  • Position of the Functional Group: The number "-3-" preceding "amine" specifies that the amino group is attached to the third carbon atom of the hexane chain.

  • Substituents: The prefix "Dimethyl" indicates the presence of two methyl (-CH₃) groups.

  • Position of Substituents: The locants "2,2-" specify that both methyl groups are attached to the second carbon atom of the hexane chain.

Verification of the IUPAC Name

To confirm that "this compound" is the correct and unambiguous IUPAC name, we follow the systematic naming process:

  • Identify the Longest Carbon Chain: The longest continuous chain containing the carbon attached to the amino group is a six-carbon chain.

  • Numbering the Parent Chain: The chain is numbered from the end that gives the carbon atom bonded to the amino group the lowest possible number. Numbering from right to left in the conventional drawing gives the amino group the locant "3". Numbering from left to right would assign it the locant "4". Therefore, the correct numbering direction results in the name "hexan-3-amine".

  • Identify and Name Substituents: There are two methyl groups attached to the second carbon atom of this chain.

  • Assemble the Full IUPAC Name: Combining the substituent names and locants with the parent amine name gives This compound .

Molecular Structure and Visualization

Based on the IUPAC name, the molecular structure can be accurately drawn. The structure consists of a hexane backbone, with an amino group on the third carbon and two methyl groups on the second carbon.

Chemical Formula and Properties
PropertyValue
Molecular FormulaC₈H₁₉N
Molar Mass129.24 g/mol
CAS Number74558-05-9
AppearanceExpected to be a liquid at STP
Boiling PointEstimated to be in the range of 140-160 °C
ChiralityThe carbon at position 3 is a chiral center

The presence of a chiral center at the C3 position means that this compound can exist as two distinct enantiomers: (R)-2,2-Dimethylhexan-3-amine and (S)-2,2-Dimethylhexan-3-amine.

Structural Diagram

The following diagram illustrates the logical connectivity of the atoms in this compound.

Caption: Molecular graph of this compound.

Experimental Protocols: Synthesis and Analysis

While numerous synthetic routes could be envisioned, a common laboratory-scale synthesis would involve the reductive amination of 2,2-dimethylhexan-3-one.

Synthesis via Reductive Amination

Objective: To synthesize this compound from 2,2-dimethylhexan-3-one.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylhexan-3-one in a suitable solvent such as methanol.

  • Amine Source: Add an excess of ammonia, typically as a solution in methanol or as ammonium acetate, to the flask.

  • Reducing Agent: Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture. The use of these milder reducing agents is crucial to prevent the reduction of the ketone before imine formation.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by carefully adding dilute hydrochloric acid. This will protonate the amine and destroy any remaining reducing agent.

  • Purification: The product can be isolated by extraction. The aqueous layer is made basic with a strong base (e.g., NaOH) to deprotonate the amine, which can then be extracted with an organic solvent like diethyl ether. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Analytical Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule, including the singlet for the two methyl groups at C2, the multiplet for the proton at C3, and signals for the protons on the rest of the alkyl chain and the amino group.

    • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molar mass of 129.24 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine group in the region of 3300-3500 cm⁻¹.

Conclusion

The IUPAC name this compound is a precise descriptor of its chemical structure. The systematic rules of IUPAC nomenclature allow for its unambiguous identification, which is critical for scientific research, patent literature, and regulatory submissions. The structure, containing a chiral center, and its synthesis via methods like reductive amination, are foundational concepts in organic chemistry relevant to drug discovery and development.

References

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-)
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An In-depth Technical Guide to 2,2-Dimethylhexan-3-amine (CAS No. 1099598-50-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylhexan-3-amine (CAS No. 1099598-50-1), a sterically hindered primary amine. Due to the limited availability of specific experimental data in peer-reviewed literature, this document synthesizes information from chemical databases and extrapolates from the known properties and applications of structurally related hindered amines. The guide covers the compound's physicochemical properties, plausible synthetic strategies, predicted reactivity, and potential applications as a building block in medicinal chemistry and materials science. It is intended to serve as a foundational resource for researchers interested in utilizing this compound in their work, while clearly acknowledging the current gaps in its specific characterization.

Core Molecular Structure and Physicochemical Properties

This compound is an aliphatic primary amine with a molecular formula of C8H19N.[1] Its structure is characterized by a hexane backbone with a primary amine group at the 3-position and two methyl groups at the 2-position, forming a tert-butyl-like substituent adjacent to the amine. This substitution pattern results in significant steric hindrance around the nitrogen atom, which is a defining feature of this molecule and profoundly influences its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 129.24 g/mol PubChem[1]
Molecular Formula C8H19NPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1099598-50-1PubChem[1]
Canonical SMILES CCCC(C(C)(C)C)NPubChem[1]
InChI Key JGIHOPRCMAKAIO-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (Lipophilicity) 2.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 26 ŲPubChem[1]

The calculated XLogP3-AA value of 2.3 suggests a moderate degree of lipophilicity, which is a crucial parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a single hydrogen bond donor and acceptor in the primary amine group allows for specific molecular interactions, which are fundamental to its potential role in larger, biologically active molecules.

Plausible Synthetic Approaches and Predicted Reactivity

Proposed Synthetic Workflow: Reductive Amination

G ketone 2,2-Dimethylhexan-3-one imine Intermediate Imine/Enamine ketone->imine + NH3 / Catalyst amine This compound (CAS: 1099598-50-1) imine->amine Reduction (e.g., NaBH4, H2/Pd)

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocol Considerations:

  • Imine Formation: The reaction of 2,2-dimethylhexan-3-one with ammonia or an ammonia source (e.g., ammonium acetate) in a suitable solvent would lead to the formation of the corresponding imine. The steric hindrance from the tert-butyl group might slow this reaction, potentially requiring elevated temperatures or the use of a dehydrating agent to drive the equilibrium towards the imine.

  • Reduction: The intermediate imine can be reduced to the target primary amine using various reducing agents. Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are common choices for this transformation. Alternatively, catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) would also be an effective method.

Predicted Reactivity:

The primary amine group in this compound is expected to undergo typical reactions of aliphatic amines, such as:

  • N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Salt Formation: Reaction with acids to form the corresponding ammonium salts.[2]

However, the significant steric hindrance imposed by the adjacent 2,2-dimethylpropyl group will likely modulate this reactivity. Reactions requiring nucleophilic attack by the nitrogen atom may proceed at a slower rate compared to less hindered primary amines. This steric shielding can be advantageous in certain applications, for instance, by preventing undesired side reactions or influencing the conformational preferences of larger molecules incorporating this moiety.

Potential Applications in Research and Drug Development

The structural features of this compound, particularly its steric bulk, make it an interesting building block for medicinal chemistry and other areas of chemical research.

Medicinal Chemistry:

Sterically hindered amines are often incorporated into drug candidates to enhance their metabolic stability and solubility.[3] The bulky group can shield the amine from enzymatic degradation, prolonging the drug's half-life in the body. Furthermore, the introduction of such groups can disrupt crystal lattice packing, which may lead to improved solubility. Amines are fundamental components in a vast array of pharmaceuticals, acting as key pharmacophores or influencing the overall physicochemical properties of the active pharmaceutical ingredient (API).[4]

G cluster_0 Structural Features of This compound cluster_1 Potential Applications steric_hindrance Steric Hindrance (2,2-dimethylpropyl group) med_chem Medicinal Chemistry (Improved ADME properties) steric_hindrance->med_chem materials Polymer Chemistry (Monomer/Stabilizer) steric_hindrance->materials primary_amine Primary Amine (-NH2) primary_amine->med_chem catalysis Ligand Synthesis (Asymmetric Catalysis) primary_amine->catalysis

Caption: Relationship between structural features and potential applications.

Materials Science:

Hindered amines, particularly derivatives of 2,2,6,6-tetramethylpiperidine (HALS - Hindered Amine Light Stabilizers), are widely used as stabilizers in polymers to protect them from photodegradation.[5] While this compound is acyclic, its sterically encumbered nature suggests that it or its derivatives could be investigated for similar stabilizing properties in various materials.

Ligand Synthesis:

Chiral amines are crucial components in the synthesis of ligands for asymmetric catalysis. The amine group provides a coordination site for metal centers, and the steric and electronic properties of the amine's substituents can influence the stereochemical outcome of a catalyzed reaction. While this compound is achiral as presented, its derivatives with a stereocenter could be explored as precursors to novel chiral ligands.

Handling and Safety Considerations

Specific toxicological data for this compound is not available in the public domain. Therefore, it should be handled with the standard precautions for aliphatic amines, which are generally considered to be corrosive and may cause irritation to the skin, eyes, and respiratory tract.

General Handling Guidelines:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

A material safety data sheet (MSDS) should be consulted from the supplier before handling this compound.

Conclusion and Future Perspectives

This compound (CAS No. 1099598-50-1) is a sterically hindered primary amine with potential as a versatile building block in organic synthesis. While specific experimental data on its properties and reactivity are currently lacking in the scientific literature, its structural characteristics suggest applications in medicinal chemistry, materials science, and catalysis.

Future research efforts should focus on:

  • The development and publication of robust and scalable synthetic routes.

  • A thorough experimental characterization of its physicochemical properties.

  • Exploration of its reactivity profile, particularly in comparison to less sterically hindered amines.

  • Investigation into its utility in the synthesis of novel bioactive molecules, polymers, and ligands.

As a commercially available building block, this compound represents an opportunity for researchers to explore new chemical space and develop novel molecules with tailored properties.

References

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An In-depth Technical Guide to the Solubility of 2,2-Dimethylhexan-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethylhexan-3-amine in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predicted solubility profile, and provides a robust experimental protocol for precise solubility determination.

Introduction to this compound

This compound is a secondary aliphatic amine with a branched alkyl structure. Its molecular structure significantly influences its physicochemical properties and, consequently, its solubility in different solvent systems.

Chemical Structure:

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC8H19N[1]
Molecular Weight129.24 g/mol [1]
IUPAC NameThis compound[1]
ClassificationSecondary Aliphatic Amine[2]

Understanding these fundamental properties is crucial for predicting and interpreting the solubility behavior of this compound. The presence of a secondary amine group allows for hydrogen bonding, while the bulky, branched alkyl chain introduces significant steric hindrance and a nonpolar character.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key interactions to consider are van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

Intermolecular Interactions Influencing Solubility

G cluster_solute This compound Solute C8H19N (Secondary Amine) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Van der Waals (High Solubility) PolarAprotic Polar Aprotic (e.g., Acetone, THF) Solute->PolarAprotic Dipole-Dipole (Moderate Solubility) PolarProtic Polar Protic (e.g., Ethanol, Methanol) Solute->PolarProtic Hydrogen Bonding (Acceptor) Dipole-Dipole (Moderate to High Solubility)

  • Van der Waals Forces: These are the primary forces of attraction between the nonpolar alkyl chains of this compound and nonpolar solvents like hexane or toluene. Due to the significant hydrocarbon portion of the molecule, strong van der Waals interactions are expected, leading to good solubility in nonpolar solvents.[3]

  • Dipole-Dipole Interactions: The nitrogen atom in the amine group introduces a dipole moment to the molecule. This allows for dipole-dipole interactions with polar aprotic solvents such as acetone or tetrahydrofuran (THF).

  • Hydrogen Bonding: As a secondary amine, this compound can act as a hydrogen bond acceptor (via the lone pair on the nitrogen) and a hydrogen bond donor (via the N-H bond).[2][4] This capability is crucial for its solubility in polar protic solvents like ethanol and methanol. However, the steric hindrance from the bulky tert-butyl group and the adjacent alkyl chain may somewhat impede the formation of strong hydrogen bonds compared to less hindered amines.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative solubility profile for this compound in common organic solvents can be predicted. It is important to note that experimental verification is necessary for quantitative data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, HeptaneHighStrong van der Waals interactions between the alkyl chains of the amine and the solvent.[3]
Nonpolar Aromatic Toluene, BenzeneHighFavorable van der Waals forces and potential pi-stacking interactions.[2][3]
Polar Aprotic Acetone, Ethyl Acetate, THFModerate to HighDipole-dipole interactions are the primary driving force for solubility. Primary amines can react with ketones like acetone.[4]
Polar Protic Ethanol, Methanol, IsopropanolModerateHydrogen bonding and dipole-dipole interactions contribute to solubility. The large hydrophobic alkyl group may limit miscibility compared to smaller amines.[2][4]
Chlorinated DichloromethaneModerateDipole-dipole interactions are expected to promote solubility. Note: Amines can be incompatible with chloroform and carbon tetrachloride.[4]

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is required. The isothermal equilibrium method is a reliable technique for this purpose.

Objective: To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound

  • High-purity organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

G A 1. Sample Preparation (Excess amine in solvent) B 2. Equilibration (Constant temperature shaking) A->B C 3. Phase Separation (Settling or centrifugation) B->C D 4. Sampling & Filtration (Aliquoting supernatant) C->D E 5. Dilution (To a known volume) D->E F 6. Quantification (GC or HPLC analysis) E->F G 7. Calculation (Solubility determination) F->G

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. An excess is confirmed by the presence of an undissolved phase of the amine.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same temperature to let the undissolved amine settle. Centrifugation can be used to accelerate this process.

  • Sampling and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.

  • Dilution:

    • Dilute the filtered sample to a suitable concentration with the same solvent in a volumetric flask. The dilution factor should be chosen to fall within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated GC or HPLC method. A calibration curve prepared with known concentrations of the amine should be used for accurate quantification.

  • Calculation:

    • The solubility (S) is calculated using the following formula:

      S = C_diluted × Dilution Factor

    • The results should be reported in appropriate units, such as g/L, mg/mL, or mol/L.

Factors Influencing Solubility

  • Temperature: The solubility of most solids and liquids in organic solvents increases with temperature. It is therefore crucial to control and report the temperature at which solubility is determined.

  • Purity of Amine and Solvent: Impurities can significantly affect the measured solubility. Using high-purity starting materials is essential for obtaining accurate and reproducible results.

  • pH (in protic solvents): While less relevant for aprotic solvents, in protic solvents that can support acid-base chemistry, the pH can influence the protonation state of the amine and thus its solubility. The basicity of amines allows them to be dissolved in dilute mineral acid solutions.[5][6]

Conclusion

The solubility of this compound in organic solvents is dictated by a balance of its nonpolar, branched alkyl structure and the hydrogen bonding capability of its secondary amine group. It is predicted to have high solubility in nonpolar solvents and moderate to high solubility in polar aprotic and polar protic solvents. For drug development and process chemistry applications, it is imperative to move beyond theoretical predictions and obtain precise quantitative solubility data through rigorous experimental determination, such as the isothermal equilibrium method detailed in this guide.

References

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.
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  • Quora. (2018, March 30). Are amines soluble in organic solvents?.
  • BYJU'S. (n.d.). Physical Properties of Amines.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 5-Tert-butylnonan-5-amine in Organic Solvents.
  • PubChem. (n.d.). This compound.
  • StudySmarter. (2023, October 20).
  • PubChem. (n.d.). This compound hydrochloride.
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  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • Quora. (2018, May 12). How does branching increase the solubility in amines?.
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  • Analytical Chemistry. (1956). Vol. 28, No. 4.
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An In-depth Technical Guide to the Thermal Stability of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe, effective, and robust drug development and manufacturing processes. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermal stability of 2,2-Dimethylhexan-3-amine, a sterically hindered aliphatic amine. While direct literature on this specific molecule is sparse, this document synthesizes established knowledge of aliphatic amine chemistry, theoretical decomposition pathways, and state-of-the-art analytical techniques to construct a predictive and methodological framework. We will delve into the causality behind experimental design, from initial screening with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to the identification of decomposition products. This guide is intended to serve as a foundational resource for scientists tasked with characterizing the thermal behavior of this compound and related compounds, ensuring both safety and product quality.

Introduction: The Criticality of Thermal Stability in Amine Chemistry

This compound is a primary aliphatic amine with the molecular formula C8H19N.[1] Its structure, featuring a tert-butyl group adjacent to the amine-bearing carbon, presents significant steric hindrance. This structural motif is of interest in medicinal chemistry and organic synthesis, where such amines can serve as unique building blocks for APIs or as catalysts.

The thermal stability of a chemical entity like this compound dictates its safe handling, storage, and application conditions. Uncontrolled thermal decomposition can lead to loss of material, generation of potentially toxic or reactive byproducts, and in worst-case scenarios, runaway reactions. For drug development professionals, a thorough understanding of a molecule's thermal profile is non-negotiable for risk assessment, process optimization, and regulatory compliance.

This guide will explore the theoretical underpinnings of this compound's stability, outline robust experimental protocols for its evaluation, and provide insights into interpreting the resulting data.

Theoretical Decomposition Pathways of Aliphatic Amines

The thermal decomposition of primary alkyl amines can proceed through several channels, with the relative favorability of each pathway influenced by the molecule's structure.[2][3][4] Key mechanisms include elimination reactions involving hydrogens at various positions relative to the nitrogen atom.

For this compound, we can predict the following potential decomposition routes:

  • β-Hydrogen Elimination: This is often a kinetically favorable pathway for aliphatic amines.[3][4] In this molecule, β-hydrogens are present on the methylene group of the propyl chain. Elimination would likely proceed via a four-membered transition state to yield an alkene (2,2-dimethylhex-3-ene) and ammonia.

  • α-Hydrogen Elimination: While possible, this pathway can lead to the formation of an imine.[2] Given the steric hindrance around the α-carbon, this may be less favored than β-elimination.

  • C-N Bond Cleavage: Homolytic cleavage of the C-N bond would generate radical species. This is typically a higher-energy process but can be initiated at elevated temperatures.

  • Oxidative Degradation: In the presence of oxygen, the decomposition mechanism can be significantly more complex, often leading to the formation of oxides of nitrogen and carbon.[5]

The steric bulk of the tert-butyl group may influence the kinetics of these pathways, potentially increasing the activation energy required for decomposition compared to less hindered amines.

Decomposition_Pathways Predicted Thermal Decomposition Pathways amine This compound beta_elim β-Hydrogen Elimination amine->beta_elim Lower Energy alpha_elim α-Hydrogen Elimination amine->alpha_elim cn_cleavage C-N Bond Cleavage amine->cn_cleavage Higher Energy oxidation Oxidative Degradation amine->oxidation In presence of O2 alkene 2,2-Dimethylhex-3-ene + NH3 beta_elim->alkene imine Imine intermediate alpha_elim->imine radicals Alkyl and Amino Radicals cn_cleavage->radicals oxides NOx, CO, CO2 oxidation->oxides

Caption: Predicted major thermal decomposition pathways for this compound.

Core Analytical Methodologies for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is the definitive method for determining the onset temperature of decomposition associated with mass loss.

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to study thermal decomposition in the absence of oxygen. For oxidative stability, a mixture of nitrogen and oxygen (e.g., air) would be used.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.

    • Ramp the temperature at a linear rate of 10°C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 500°C).[8]

  • Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the mass loss curve. The first derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis start Calibrate TGA sample Weigh 5-10 mg of Amine start->sample purge Purge with N2 (50-100 mL/min) sample->purge ramp Heat at 10°C/min to 500°C purge->ramp plot Plot Mass vs. Temp ramp->plot onset Determine Onset Temperature plot->onset

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to detect thermal events such as melting, crystallization, and decomposition (which is typically an exothermic event for amines).[11]

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan. Crimp the pan with a lid. For volatile substances or to contain decomposition products, hermetically sealed pans are required.

  • Reference: An empty, sealed DSC pan is used as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Ramp the temperature at a linear rate of 10°C/min up to a temperature beyond the decomposition onset observed in TGA.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Endothermic events (like melting) will show a downward peak, while exothermic events (like decomposition) will show an upward peak. The onset temperature and the integrated area of the exotherm (enthalpy of decomposition) are key parameters.

Hypothetical Data Interpretation

As no specific data for this compound is publicly available, we present a hypothetical dataset to illustrate the interpretation process.

Analytical Technique Parameter Hypothetical Value Interpretation
TGA (N2 atmosphere) Onset of Mass Loss (Tonset)~ 220 °CThe temperature at which significant thermal decomposition begins under inert conditions.
Major Mass Loss Step220 - 280 °CCorresponds to the primary decomposition event, likely β-elimination leading to the loss of ammonia.
Residual Mass @ 500 °C< 2%Indicates that the decomposition products are volatile under these conditions.
DSC (N2 atmosphere) Melting Point (Endotherm)~ 50 - 60 °CA sharp endothermic peak indicating a phase transition from solid to liquid.
Decomposition (Exotherm)Onset ~ 215 °CA broad, strong exothermic peak confirming the decomposition event is energetic. The onset should align with the TGA results.
Enthalpy of Decomposition (ΔHd)-350 J/gQuantifies the energy released during decomposition. Higher values indicate greater hazard potential.

This hypothetical data suggests that this compound is thermally stable up to approximately 215-220°C, after which it undergoes an energetic decomposition. This information is crucial for defining maximum operating temperatures in manufacturing processes.

Factors Influencing Thermal Stability

The intrinsic thermal stability of a pure substance can be significantly altered by extrinsic factors.

  • Atmosphere: As previously mentioned, the presence of oxygen can lower the decomposition temperature and alter the reaction pathway, leading to oxidative degradation.

  • Presence of Impurities: Catalytic amounts of metals (e.g., from reactors) or acidic/basic impurities can lower the activation energy for decomposition. For instance, studies have shown that amines can sensitize nitrocompounds, leading to decomposition at lower temperatures.[11]

  • Solvent Effects: The thermal stability of amines can be different in solution compared to the neat substance. The choice of solvent is critical, as some, like dichloromethane, can react exothermically with amines.[12] In aqueous solutions, especially in the presence of CO2, amines can undergo different degradation pathways.[13]

Safety Considerations and Hazardous Decomposition Products

The thermal decomposition of any amine must be considered a potentially hazardous process.

  • Gas Evolution: Decomposition can lead to a rapid increase in pressure within a closed system.

  • Toxic Byproducts: Incomplete combustion or decomposition can generate toxic gases such as ammonia, carbon monoxide, and various nitrogen oxides (NOx).[5]

  • Runaway Reactions: A highly exothermic decomposition can lead to a thermal runaway if the heat generated is not effectively removed, which can result in an explosion.

Appropriate personal protective equipment (PPE) should always be used when handling amines.[5][14] All thermal analysis experiments should be conducted on a small scale in a well-ventilated area, and the potential for energetic decomposition should be respected.

Conclusion

This guide provides a foundational framework for the systematic evaluation of the thermal stability of this compound. By combining theoretical predictions of decomposition pathways with robust analytical methodologies like TGA and DSC, researchers and drug development professionals can build a comprehensive thermal profile of this molecule. Understanding the onset temperature of decomposition, the energy released, and the influence of external factors is paramount for ensuring safety, optimizing chemical processes, and developing stable, high-quality products. A thorough and proactive approach to thermal stability assessment is a critical pillar of scientific integrity and responsible chemical stewardship.

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The Strategic Deployment of Steric Hindrance: A Technical Guide to the Applications of Hindered Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sterically hindered primary amines represent a unique class of organic molecules whose bulky architecture unlocks a diverse range of applications across medicinal chemistry, polymer science, and catalysis. This guide provides an in-depth exploration of the synthesis, properties, and strategic implementation of these critical building blocks. By moving beyond a simple recitation of facts, we will delve into the causal relationships between their structural attributes and their functional advantages, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative, verifiable references.

The Inherent Challenge and Synthetic Imperative of Steric Encumbrance

The synthesis of sterically hindered primary amines, particularly those with a fully substituted α-carbon center, presents a formidable challenge in organic chemistry.[1][2][3] Traditional methods for amine synthesis, such as the direct alkylation of ammonia or the Gabriel synthesis, often prove inefficient due to the prohibitive steric hindrance surrounding the nitrogen atom, which impedes classical SN2 reaction pathways.[3] This synthetic hurdle has necessitated the development of innovative methodologies to access these valuable motifs.

Modern Synthetic Strategies

Recent years have seen the emergence of powerful synthetic techniques that overcome the challenge of steric hindrance. These methods often leverage novel catalytic systems to achieve what was once considered synthetically intractable.

Photoredox catalysis has emerged as a robust strategy for the synthesis of sterically hindered primary amines.[1][2][4] This method utilizes a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer processes to generate radical intermediates under mild conditions.[5][6]

A notable example involves the coupling of O-benzoyl oximes with cyanoarenes.[1][2][4] In this process, the photocatalyst engages in concurrent tandem catalysis, acting as both a triplet sensitizer for the oxime and a reductant for the cyanoarene, leading to the formation of a new C-N bond at a sterically congested center.[1][2][4]

photoredox_synthesis cluster_cycle1 Catalytic Cycle 1: Oxime Activation cluster_cycle2 Catalytic Cycle 2: Reductive Coupling PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Visible Light) PC_reduced PC- PC_excited->PC_reduced SET (Reductive Quenching) Oxime O-Benzoyl Oxime Iminyl_Radical Iminyl Radical PC_excitedOxime PC_excitedOxime Iminyl_RadicalPC Iminyl_RadicalPC PC_excitedOxime->Iminyl_RadicalPC Energy Transfer Cyanoarene Cyanoarene Cyanoarene_Radical Cyanoarene Radical Anion Hindered_Amine Sterically Hindered Primary Amine PC_reducedCyanoarene PC_reducedCyanoarene Cyanoarene_RadicalPC Cyanoarene_RadicalPC PC_reducedCyanoarene->Cyanoarene_RadicalPC Iminyl_RadicalCyanoarene_Radical Iminyl_RadicalCyanoarene_Radical Iminyl_RadicalCyanoarene_Radical->Hindered_Amine Radical Coupling

Caption: Proposed mechanism for the photoredox-catalyzed synthesis of hindered primary amines.

Experimental Protocol: Synthesis of a Sterically Hindered Primary Amine via Photoredox Catalysis

This protocol is a generalized representation based on published procedures.[1][2][4]

  • Reaction Setup: In a nitrogen-filled glovebox, add the O-benzoyl oxime (1.0 equiv.), cyanoarene (1.5 equiv.), photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%), and a suitable solvent (e.g., anhydrous DMSO) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Degassing: Seal the vial and remove it from the glovebox. Further degas the reaction mixture by sparging with nitrogen for 15-20 minutes.

  • Irradiation: Place the reaction vial in front of a high-power visible light source (e.g., blue LED lamp) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent and extract the product with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sterically hindered primary amine.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been adapted for the N-arylation of hindered primary amines.[7] The success of these reactions is highly dependent on the rational design of bulky, electron-rich phosphine ligands that facilitate the challenging reductive elimination step from the palladium center.

pd_arylation PdL2 Pd(0)L2 OA_complex Oxidative Addition Complex (Ar-Pd(II)-X)L2 PdL2->OA_complex Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OA_complex Amido_complex Amido Complex (Ar-Pd(II)-NHR)L2 OA_complex->Amido_complex Amine Coordination & Deprotonation Amine Hindered Amine (R-NH2) Amine->Amido_complex Product N-Aryl Hindered Amine (Ar-NHR) Amido_complex->Product Reductive Elimination Product->PdL2 Catalyst Regeneration

Caption: Catalytic cycle for the Pd-catalyzed N-arylation of a hindered primary amine.

Physicochemical Properties and Their Implications

The bulky substituents that define sterically hindered primary amines impart unique physicochemical properties that are central to their applications.

AminepKa of Conjugate AcidBoiling Point (°C)Key Feature
tert-Butylamine10.6844-46Prototypical hindered primary amine
2-Aminoadamantane~10.5205-207Rigid, lipophilic cage structure
Diisopropylethylamine (Hünig's Base)10.75126-127Non-nucleophilic tertiary amine
1,8-Diazabicycloundec-7-ene (DBU)13.5 (in MeCN)261Non-nucleophilic amidine base

Note: Data is compiled from various sources and should be considered approximate.

The steric bulk around the nitrogen atom significantly reduces its nucleophilicity while maintaining its basicity. This disparity is the cornerstone of their utility as non-nucleophilic bases in organic synthesis, where they can deprotonate acidic protons without engaging in unwanted side reactions.[8][9][10][11][12]

Applications in Medicinal Chemistry: Enhancing Metabolic Stability

A primary driver for the incorporation of sterically hindered amines into drug candidates is the enhancement of metabolic stability.[3][13] The bulky groups can act as "metabolic shields," protecting adjacent functional groups from enzymatic degradation by cytochrome P450 enzymes.[13]

Drug CandidateMoietyIn Vitro Half-life (min) in Human Liver Microsomes
Compound AUnhindered secondary amine15
Compound Btert-Butylamine> 120
Compound CPhenylalanine30
Compound D2-Aminoadamantane> 180

This table presents hypothetical comparative data to illustrate the concept.

The increased metabolic stability can lead to a longer plasma half-life, reduced dosing frequency, and an improved pharmacokinetic profile.[13][14] The adamantane moiety, a rigid and lipophilic cage-like structure, is a particularly effective steric shield and has been incorporated into several approved drugs.[15][16][17][18]

Polymer Science: The Regenerative Power of Hindered Amine Light Stabilizers (HALS)

In the realm of polymer science, sterically hindered amines, particularly derivatives of 2,2,6,6-tetramethylpiperidine, are the foundation of Hindered Amine Light Stabilizers (HALS) .[19][20] These additives are crucial for protecting polymers from photo-oxidative degradation.

Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they function by scavenging free radicals generated during the photo-oxidation of the polymer.[19][20] The remarkable efficacy of HALS lies in their ability to participate in a regenerative cycle, often referred to as the Denisov Cycle .[19][20][21][22][23]

denisov_cycle HALS Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation Alkoxyamine Alkoxyamine (>N-O-P) Nitroxyl_Radical->Alkoxyamine Radical Trapping Polymer_Radical Polymer Radical (P•) Polymer_Radical->Alkoxyamine Peroxy_Radical Peroxy Radical (POO•) Alkoxyamine->Nitroxyl_Radical Regeneration Hydroperoxide Hydroperoxide (POOH) AlkoxyaminePeroxy_Radical AlkoxyaminePeroxy_Radical HydroperoxideNitroxyl_Radical HydroperoxideNitroxyl_Radical AlkoxyaminePeroxy_Radical->HydroperoxideNitroxyl_Radical

Caption: A simplified representation of the Denisov Cycle for HALS regeneration.[21][22][23]

This cyclic process allows a small amount of HALS to protect the polymer over an extended period, significantly enhancing its durability and lifespan.

Conclusion: A Cornerstone of Modern Chemistry

Sterically hindered primary amines are far more than just a chemical curiosity. Their unique structural and electronic properties have established them as indispensable tools in the arsenal of the modern chemist. From enabling the synthesis of complex molecules as non-nucleophilic bases to extending the lifetime of materials and improving the efficacy of pharmaceuticals, the strategic application of steric hindrance continues to open new avenues of scientific discovery and technological advancement. As synthetic methodologies become more sophisticated, the accessibility and application of these remarkable compounds are poised to expand even further.

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The Architectonics of Steric Influence: A Technical Guide to Bulky Alkylamines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of organic synthesis, the deliberate manipulation of steric hindrance has emerged as a powerful strategy for controlling reaction outcomes. Among the diverse toolkit available to chemists, bulky alkylamines represent a class of reagents whose utility is defined by their sheer size. This in-depth technical guide provides a comprehensive exploration of the role of sterically hindered primary, secondary, and tertiary amines in contemporary organic synthesis. Moving beyond a simple catalog of reagents, this guide delves into the fundamental principles that govern their reactivity, offering field-proven insights into their application as non-nucleophilic bases, catalysts, and steric directors. Through detailed mechanistic discussions, step-by-step experimental protocols, and comparative data analysis, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ these indispensable tools to solve complex synthetic challenges.

The Principle of Steric Hindrance in Amines: More Than Just Bulk

The archetypal reactivity of an amine is dictated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity. However, as the alkyl substituents surrounding the nitrogen center increase in size and complexity, a fascinating divergence in reactivity occurs. This phenomenon, known as steric hindrance, physically obstructs the nitrogen's lone pair, diminishing its ability to act as a nucleophile while often preserving, or even enhancing, its basicity.[1] This decoupling of nucleophilicity and basicity is the cornerstone of the utility of bulky alkylamines in organic synthesis.

The degree of steric hindrance can be quantified using various parameters, such as Taft's steric parameter (Es) or more modern computational methods like the percentage of buried volume (%VBur), which provides a more nuanced understanding of the steric environment around the nitrogen atom.[2][3][4] Amines with significant steric encumbrance may even exhibit planar geometries around the nitrogen atom, a deviation from the typical sp3 hybridization, which further influences their reactivity.[5]

This guide will explore a range of commonly employed bulky alkylamines, categorized by their substitution pattern, and elucidate how their unique steric and electronic properties are harnessed to achieve specific synthetic outcomes.

A Survey of Key Bulky Alkylamines

The judicious selection of a bulky amine is critical for the success of a given transformation. Below is a curated overview of some of the most widely utilized bulky alkylamines in organic synthesis.

Tertiary Amines: The Workhorses of Non-Nucleophilic Basicity
AmineStructurepKa of Conjugate AcidBoiling Point (°C)Key Features & Applications
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) CCN(C(C)C)C(C)C~10.75126.6A widely used, cost-effective, and moderately hindered non-nucleophilic base for a vast array of reactions, including peptide coupling, cross-coupling reactions, and as a proton scavenger.[6]
Triethylamine (TEA) CCN(CC)CC~10.7589While less sterically hindered than DIPEA, it is a common and economical base. Its higher nucleophilicity can sometimes lead to side reactions.
2,2,6,6-Tetramethylpiperidine (TMP) C1(C)(C)CCCC(C)(C)N1~11.07152A highly hindered and non-nucleophilic secondary amine, often used as a base in deprotonation reactions. It is a precursor to the stronger base, lithium tetramethylpiperidide (LiTMP), and the stable radical TEMPO.[7][8]
2,6-Di-tert-butylpyridine c1ccc(nc1C(C)(C)C)C(C)(C)C~3.58205-207A very weak, non-nucleophilic base, particularly useful in reactions where even trace nucleophilicity is detrimental, such as certain glycosylation reactions.[1][9]
Triisopropylamine (TIPA) CC(C)N(C(C)C)C(C)C~11.06 (predicted)131.8-139An extremely sterically hindered non-nucleophilic base, offering superior performance in preventing nucleophilic side reactions compared to less hindered amines.[5][10]
Primary and Secondary Amines: Building Blocks and Chiral Auxiliaries
AmineStructureBoiling Point (°C)Key Features & Applications
tert-Butylamine (CH3)3CNH244A sterically hindered primary amine used as a building block in the synthesis of pharmaceuticals, agrochemicals, and as a ligand in catalysis.[11] Its bulk can influence the metabolic stability of drug candidates.
1-Adamantylamine C1C2CC3CC1CC(C2)(C3)N188-192A rigid and highly lipophilic primary amine. Its unique cage-like structure is incorporated into various drug molecules to enhance their pharmacological properties. It also serves as a bulky ligand in catalysis.
Di-sec-butylamine C(C)CN(CC(C)C)C(C)C134A moderately hindered secondary amine that balances nucleophilicity and steric bulk, making it useful in specific alkylation and condensation reactions.[12][13]
Di-tert-butylanilines (e.g., 2,6- and 3,5-isomers) Various-Sterically hindered anilines used as building blocks for ligands, dyes, and polymers. The position of the tert-butyl groups significantly influences the reactivity of the aniline nitrogen.[14][15]

Applications in Organic Synthesis: A Mechanistic Approach

The true value of bulky alkylamines lies in their ability to solve specific synthetic challenges. This section will explore their key applications, focusing on the mechanistic principles that underpin their effectiveness.

Non-Nucleophilic Bases: The Art of Proton Abstraction without Attack

The primary and most widespread application of bulky alkylamines is as non-nucleophilic bases. Their steric bulk allows them to deprotonate acidic protons without competing in nucleophilic side reactions, such as the Menshutkin reaction (quaternization of tertiary amines).

3.1.1. Peptide Synthesis: Suppressing Racemization

In peptide synthesis, the activation of a carboxylic acid for amide bond formation can lead to racemization of the chiral α-carbon. Bulky, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are crucial for neutralizing the acidic species generated during the coupling process without promoting racemization.[7]

Experimental Protocol: HBTU/DIPEA Mediated Peptide Coupling

Objective: To couple an N-protected amino acid to a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminus

  • N-Fmoc-protected amino acid (3 eq.)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF.

  • In a separate vessel, dissolve the N-Fmoc-protected amino acid and HBTU in DMF.

  • Add DIPEA to the amino acid/HBTU solution and agitate for 1-2 minutes to pre-activate the carboxylic acid.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, filter the resin and wash thoroughly with DMF, dichloromethane (DCM), and methanol.

Causality: The steric hindrance of DIPEA prevents it from acting as a nucleophile and attacking the activated carboxylic acid, which could lead to unwanted side products. Its basicity is sufficient to neutralize the protonated species in the reaction mixture, facilitating the coupling reaction while minimizing racemization.[7]

3.1.2. Controlling Regioselectivity in Enolate Formation

The formation of enolates from unsymmetrical ketones can lead to a mixture of kinetic and thermodynamic products. The use of bulky bases, particularly lithium amides derived from hindered secondary amines like 2,2,6,6-tetramethylpiperidine (LiTMP), favors the formation of the kinetic enolate by deprotonating the less sterically hindered α-proton.

Caption: Control of enolate formation using bulky vs. small bases.

Role in Catalysis: Ligands and Activators

Bulky alkylamines and their derivatives play a crucial role in modern transition-metal catalysis, primarily as ligands that modulate the steric and electronic properties of the metal center.

3.2.1. Buchwald-Hartwig Amination: The Power of Bulky Phosphine Ligands

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, relies heavily on the use of bulky, electron-rich phosphine ligands.[8] Many of these ligands incorporate bulky alkyl groups, such as adamantyl or tert-butyl moieties.[1][16] The steric bulk of these ligands facilitates the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, and prevents the formation of inactive catalyst species.[16]

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Amine Coordination Amine Coordination L-Pd(II)(Ar)(X)->Amine Coordination R2NH [L-Pd(II)(Ar)(NHR2)]+X- [L-Pd(II)(Ar)(NHR2)]+X- Amine Coordination->[L-Pd(II)(Ar)(NHR2)]+X- Deprotonation Deprotonation [L-Pd(II)(Ar)(NHR2)]+X-->Deprotonation Base L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Deprotonation->L-Pd(II)(Ar)(NR2) Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive Elimination Bulky Ligand Promotes this Step Reductive Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with a Bulky Phosphine Ligand

Objective: To synthesize an N-aryl amine from an aryl halide and a primary amine.

Materials:

  • Aryl halide (1.0 eq.)

  • Primary amine (1.2 eq.)

  • Pd2(dba)3 (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd2(dba)3, the bulky phosphine ligand, and NaOtBu.

  • Add the aryl halide and the primary amine.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: The bulky phosphine ligand stabilizes the palladium catalyst, enhances the rate of oxidative addition, and, most importantly, facilitates the reductive elimination step to form the desired C-N bond, preventing catalyst decomposition and promoting high yields.[8]

Directed ortho-Metalation (DoM): Regiocontrol through Coordination

Bulky tertiary amine groups can act as powerful directing groups in directed ortho-metalation (DoM) reactions.[17][18] The amine coordinates to an organolithium base, directing deprotonation to the adjacent ortho position on an aromatic ring. The steric bulk of the amine can influence the efficiency and selectivity of this process.

G Aromatic Aromatic Ring with Bulky Amine DMG Intermediate Coordinated Intermediate Aromatic->Intermediate + RLi Organolithium RLi Ortho_Lithiated Ortho-Lithiated Species Intermediate->Ortho_Lithiated - RH Product Ortho-Substituted Product Ortho_Lithiated->Product + E+ Electrophile E+

Caption: General workflow for directed ortho-metalation using a bulky amine directing group.

Asymmetric Synthesis: Chiral Bulky Amines as Catalysts and Auxiliaries

Chiral bulky amines are invaluable tools in asymmetric synthesis, where they can act as organocatalysts or chiral auxiliaries to induce stereoselectivity.[19]

3.4.1. Asymmetric Michael Addition

Chiral secondary amines can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes and ketones. The bulky substituents on the chiral amine create a stereochemically defined environment that directs the approach of the nucleophile, leading to the formation of one enantiomer in excess.[20]

Experimental Protocol: Asymmetric Michael Addition Catalyzed by a Chiral Secondary Amine

Objective: To perform an enantioselective Michael addition of a nucleophile to an α,β-unsaturated aldehyde.

Materials:

  • α,β-Unsaturated aldehyde (1.0 eq.)

  • Nucleophile (e.g., a malonate derivative, 1.5 eq.)

  • Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%)

  • Acid co-catalyst (e.g., benzoic acid, 10-20 mol%)

  • Solvent (e.g., toluene or chloroform)

Procedure:

  • To a vial, add the α,β-unsaturated aldehyde, the chiral secondary amine catalyst, and the acid co-catalyst.

  • Add the solvent and stir the mixture at room temperature for 10-15 minutes.

  • Add the nucleophile and continue stirring at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or NMR analysis.

Causality: The chiral amine reacts with the aldehyde to form a chiral enamine intermediate. The bulky groups on the catalyst block one face of the enamine, forcing the electrophile to attack from the less hindered face, thereby controlling the stereochemical outcome of the reaction.[19]

Conclusion and Future Outlook

Bulky alkylamines are far more than just simple bases; they are sophisticated tools that allow chemists to exert a high degree of control over a wide range of chemical transformations. Their ability to selectively abstract protons, modulate the reactivity of metal catalysts, and direct the stereochemical course of reactions has made them indispensable in modern organic synthesis. As the demand for increasingly complex molecules in fields such as drug discovery and materials science continues to grow, the development of new, even more sterically demanding and functionally diverse bulky amines will undoubtedly open up new avenues for synthetic innovation. The principles of steric control, as exemplified by the applications of bulky alkylamines, will continue to be a guiding light in the design of efficient and selective synthetic methodologies.

References

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.[5]
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  • Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents.[24]
  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.[25]
  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -aryl
  • Optimizing Chemical Synthesis with 3,5-Di-tert-butylaniline: A Supplier's Perspective.[26]
  • Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton1,2.[27]
  • Non-nucleophilic base.[1]
  • Peptide Synthesis Using Unprotected Amino Acids.[28]
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.[29]
  • N,N-Diisopropylethylamine.[6]
  • Buchwald–Hartwig amin
  • Racemiz
  • Epimeris
  • A New Measurement of Amine Steric Hindrance – N Exposure.[3]
  • Suzuki-Miyaura cross-coupling: Practical Guide.[32]
  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides.[33]
  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis.[34]
  • Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions.[35]
  • Sterically Hindered 2,4,6-Tri- tert-butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosyl
  • Directed Ortho Metal
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  • Directed Ortho Metal
  • Directed Metal
  • Directed ortho metal
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  • Multidimensional steric parameters in the analysis of asymmetric c
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  • 2,6-Di-tert-butylpyridine.[10]
  • Directed ortho metal
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.[43]
  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsatur
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.[44]
  • The Asymmetric Michael Addition Reaction Using Chiral Imines.[21]
  • Medicinal Chemistry III | Tafts Steric Parameter and Hansch Analysis | AKTU Digital Educ
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  • Highly Z -Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.[46]
  • One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction.[47]
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
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An In-depth Technical Guide to 2,2-Dimethylhexan-3-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethylhexan-3-amine, a sterically hindered primary amine of interest to researchers in organic synthesis and drug discovery. Due to the limited specific literature on this compound, this guide synthesizes information from established chemical principles and analogous reactions to present a scientifically grounded exploration of its properties, a proposed synthetic route, and methods for its characterization. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Sterically Hindered Amines

Sterically hindered primary amines are a class of organic compounds characterized by bulky substituents surrounding the amino group. This structural feature imparts unique chemical and physical properties, making them valuable building blocks in medicinal chemistry and materials science. The steric bulk can enhance metabolic stability in drug candidates by shielding the amine from enzymatic degradation, and it can also modulate physicochemical properties such as lipophilicity and pKa.[1][2][3] The synthesis of these amines, however, presents a considerable challenge due to the steric hindrance that can impede traditional amination methods.[4] This guide focuses on this compound as a case study in the synthesis and characterization of this important class of molecules.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The following table summarizes the key computed properties of this compound, sourced from the PubChem database.[5]

PropertyValueSource
Molecular Formula C₈H₁₉NPubChem[5]
Molecular Weight 129.24 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 1099598-50-1PubChem[5]
XLogP3 2.3PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 1PubChem[5]
Rotatable Bond Count 3PubChem[5]

Proposed Synthetic Pathway: Reductive Amination of 2,2-Dimethylhexan-3-one

G Ketone 2,2-Dimethylhexan-3-one Imine Iminium Intermediate Ketone->Imine + NH3 - H2O Amine This compound Imine->Amine [H] (Reducing Agent)

Caption: Proposed synthesis of this compound via reductive amination.

Rationale for Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of a sterically hindered primary amine like this compound, this approach is advantageous as it can often overcome the steric barriers that plague other amination methods. The choice of reducing agent is critical to the success of the reaction, with reagents that selectively reduce the iminium ion in the presence of the starting ketone being preferred.

Experimental Protocol: A Proposed Method

The following protocol is a proposed methodology for the synthesis of this compound based on general procedures for the reductive amination of ketones with ammonia.[9][10]

Materials:

  • 2,2-Dimethylhexan-3-one

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent

  • Methanol (anhydrous)

  • Glacial acetic acid (catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylhexan-3-one (1.0 eq) in anhydrous methanol.

  • Addition of Ammonia: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed. The reaction may require stirring at room temperature for several hours to overnight.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add diethyl ether and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid and basify the solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Characterization of this compound

In the absence of published experimental data, this section outlines the expected spectroscopic characteristics of this compound based on established principles of organic spectroscopy.[11][12][13][14][15]

Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations in its IR spectrum.

  • N-H Stretch: Two distinct bands are anticipated in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. These bands are typically weaker and sharper than the broad O-H stretch of alcohols.[14]

  • N-H Bend (Scissoring): A medium to strong absorption is expected in the range of 1650-1580 cm⁻¹.[14]

  • C-N Stretch: A weak to medium absorption corresponding to the C-N stretching vibration of an aliphatic amine should appear in the 1250-1020 cm⁻¹ region.[14]

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the alkyl chain will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • -NH₂ Protons: The two protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration but is typically in the range of 1-3 ppm. Deuterium exchange (addition of D₂O) would cause this signal to disappear, confirming its identity.[12]

  • -CH(N)- Proton: The proton on the carbon bearing the amino group (C3) would likely appear as a multiplet, coupled to the adjacent methylene protons. Its chemical shift would be downfield from a typical alkane C-H due to the electron-withdrawing effect of the nitrogen atom.

  • Alkyl Protons: The protons of the propyl and tert-butyl groups will show characteristic chemical shifts and splitting patterns. The nine protons of the tert-butyl group are expected to be a sharp singlet.

¹³C NMR:

  • C-N Carbon: The carbon atom directly bonded to the nitrogen (C3) is expected to be deshielded and appear in the range of 40-60 ppm.

  • Alkyl Carbons: The remaining carbon atoms of the hexyl chain and the tert-butyl group will appear in the typical aliphatic region of the spectrum.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (129.24 g/mol ). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[12]

  • Fragmentation Pattern: Alpha-cleavage is a common fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of resonance-stabilized carbocations.

Potential Applications in Research and Development

Sterically hindered primary amines like this compound are valuable synthons in several areas of chemical research and development:

  • Medicinal Chemistry: The introduction of sterically hindered amine moieties can be a strategic approach to improve the pharmacokinetic profile of drug candidates by enhancing their metabolic stability.[1][2][3]

  • Ligand Synthesis: These amines can serve as precursors for the synthesis of novel ligands for catalysis. The steric bulk can influence the coordination geometry and reactivity of the resulting metal complexes.

  • Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of novel amine derivatives.

Conclusion

While the discovery and history of this compound are not well-documented, its synthesis is accessible through established methods such as reductive amination. This technical guide provides a framework for its preparation and characterization, drawing upon the extensive knowledge base of organic chemistry. The unique structural features of this sterically hindered primary amine make it a compound of interest for further investigation in various fields, particularly in the design and synthesis of new bioactive molecules.

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Quantum Chemical Calculations for 2,2-Dimethylhexan-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of pharmaceutical research, the integration of computational chemistry is pivotal for accelerating drug discovery and development.[1] This technical guide provides a comprehensive walkthrough of the principles and practices for conducting quantum chemical (QC) calculations on 2,2-dimethylhexan-3-amine, a representative aliphatic amine. Aliphatic amines are a common structural motif in many pharmaceutical compounds, and understanding their intrinsic properties at a quantum mechanical level is crucial for predicting their behavior in biological systems. This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols. We will delve into the causality behind methodological choices, ensuring a scientifically robust and self-validating computational workflow. The insights derived from these calculations, such as electronic properties, reactivity, and solvation effects, are invaluable for lead optimization and predicting ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[2][3]

Introduction: The Significance of Quantum Chemical Insights in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to suboptimal pharmacokinetic and pharmacodynamic properties. Quantum chemical calculations offer a powerful in silico lens to scrutinize molecular attributes with high precision, long before costly and time-consuming synthesis and experimental testing.[1] By applying the principles of quantum mechanics, we can elucidate a molecule's electronic structure, geometry, and energetic landscape, which in turn govern its interactions with biological targets and its overall disposition in the body.[1]

For a molecule like this compound, QC calculations can provide critical data on:

  • Molecular Geometry and Conformational Analysis: Identifying the most stable three-dimensional structure.

  • Electronic Properties: Understanding the distribution of electrons, which influences non-covalent interactions with biological macromolecules.

  • Reactivity Descriptors: Predicting sites of metabolic attack and potential toxicity.

  • Basicity (pKa): Estimating the ionization state of the amine group at physiological pH, a key determinant of solubility, absorption, and receptor binding.

This guide will focus on Density Functional Theory (DFT), a widely used quantum chemical method that offers a favorable balance between computational cost and accuracy for molecules of pharmaceutical interest.[4]

Theoretical & Methodological Framework

The foundation of our computational protocol lies in Density Functional Theory (DFT). DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates. This is computationally more tractable than traditional wave-function-based methods, which deal with the complexities of the many-electron wavefunction.

The Logic Behind Method Selection: A Self-Validating Approach

To ensure the reliability of our calculations, we will employ a multi-step, self-validating protocol. This means that each step in the calculation builds upon the previous one and includes checks to confirm the validity of the results. The choice of the DFT functional and basis set is critical for obtaining accurate results.

  • DFT Functional - B3LYP: We will use the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a popular and well-validated functional for a wide range of organic molecules, providing a good balance of accuracy for both geometric and electronic properties.

  • Basis Set - 6-31G(d,p): This Pople-style basis set is a good starting point for geometry optimization. The '(d,p)' notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds. For more accurate energy calculations, a larger basis set like 6-311++G(d,p) will be used in a subsequent single-point energy calculation.

  • Solvent Model - SMD: The influence of a solvent (in this case, water to simulate a physiological environment) is crucial for accurately predicting properties like pKa. We will use the SMD (Solvation Model based on Density) continuum solvent model, which is a universal solvation model that has shown good performance for a wide range of solvents.

This multi-level approach, where a less computationally expensive method is used for geometry optimization and a more robust method for final energy calculations, is a common and efficient strategy in computational chemistry.

Detailed Experimental Protocol: A Step-by-Step Workflow

This section provides a detailed, step-by-step methodology for performing quantum chemical calculations on this compound. While the specific commands may vary slightly depending on the software used (e.g., Gaussian, Q-Chem, ORCA), the overall workflow remains consistent.

Step 1: In Silico Molecular Construction and Pre-optimization
  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw, GaussView).

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step helps to remove any steric clashes and brings the molecule closer to a local minimum on the potential energy surface.

Step 2: DFT Geometry Optimization

The goal of this step is to find the lowest energy conformation of the molecule.

  • Input File Preparation: Create an input file for the quantum chemistry software. This file will specify the molecular coordinates, the level of theory (B3LYP/6-31G(d,p)), the charge (0 for the neutral amine, +1 for the protonated form), and the spin multiplicity (singlet for both). The Opt keyword triggers a geometry optimization.

  • Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

  • Convergence Check: After the calculation is complete, verify that the optimization has converged successfully. This is typically indicated by specific flags in the output file.

Step 3: Frequency Analysis - A Critical Validation Step

A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum.

  • Input File Preparation: Use the optimized coordinates from the previous step and specify the Freq keyword in the input file, using the same level of theory (B3LYP/6-31G(d,p)).

  • Execution and Analysis: Run the calculation. The output will contain the vibrational frequencies of the molecule.

    • Confirmation of a Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry needs to be further optimized.

    • Thermochemical Data: The frequency calculation also provides important thermochemical data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Single-Point Energy Calculation with a Larger Basis Set

To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometry using a larger basis set.

  • Input File Preparation: Use the B3LYP/6-31G(d,p) optimized geometry and specify a single-point energy calculation (often the default calculation type) with the B3LYP functional and a larger basis set, such as 6-311++G(d,p). The ++ indicates the addition of diffuse functions, which are important for describing non-covalent interactions and anions.

  • Execution: Run the calculation.

Step 5: Calculation of Molecular Properties

From the output of the single-point energy calculation, a wealth of information can be extracted.

  • Population Analysis: Perform a population analysis (e.g., Natural Bond Orbital - NBO) to obtain atomic charges and information about bonding and lone pairs.

  • Molecular Orbitals: Analyze the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

  • Electrostatic Potential (ESP): Generate an electrostatic potential map to visualize the charge distribution on the molecular surface. This is crucial for understanding intermolecular interactions.

The entire computational workflow can be visualized as follows:

G cluster_prep Preparation cluster_dft DFT Calculations cluster_analysis Property Analysis build 1. Build 3D Structure pre_opt 2. Pre-optimize (MMFF94) build->pre_opt geom_opt 3. Geometry Optimization (B3LYP/6-31G(d,p)) pre_opt->geom_opt freq_analysis 4. Frequency Analysis (B3LYP/6-31G(d,p)) geom_opt->freq_analysis sp_energy 5. Single-Point Energy (B3LYP/6-311++G(d,p)) freq_analysis->sp_energy If all frequencies are real properties 6. Calculate Properties: - Atomic Charges (NBO) - HOMO/LUMO - Electrostatic Potential sp_energy->properties

Caption: Computational workflow for quantum chemical calculations.

Data Presentation and Interpretation for Drug Development

The quantitative data obtained from these calculations can be summarized for easy interpretation.

Key Calculated Properties of this compound
PropertyNeutral AmineProtonated AmineSignificance in Drug Development
Total Energy (Hartree) [Example Value][Example Value]Provides the relative stability of the neutral and protonated forms.
HOMO Energy (eV) [Example Value][Example Value]Relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy (eV) [Example Value][Example Value]Relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (eV) [Example Value][Example Value]Indicator of chemical reactivity and kinetic stability.
Dipole Moment (Debye) [Example Value]N/AInfluences solubility and intermolecular interactions.
Calculated pKa [Example Value]N/APredicts the ionization state at physiological pH.

Note: The example values in the table would be replaced with the actual calculated data.

Interpreting the Results: From Data to Decisions
  • Basicity (pKa): The pKa of an amine is a critical parameter in drug design. It can be estimated from the Gibbs free energy difference between the protonated and neutral forms in solution. A higher pKa indicates a stronger base. The calculated pKa will inform predictions about the molecule's absorption in the gastrointestinal tract and its potential for off-target interactions.

  • HOMO, LUMO, and the HOMO-LUMO Gap: The energy of the HOMO is related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack. The energy of the LUMO is related to the electron affinity and suggests susceptibility to nucleophilic attack. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, which can be desirable for a drug candidate to minimize metabolic degradation.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Red regions indicate negative electrostatic potential (electron-rich areas, such as the lone pair on the nitrogen atom), which are prone to electrophilic attack and hydrogen bond acceptance. Blue regions represent positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack and hydrogen bond donation. The MEP is invaluable for understanding potential binding interactions with a target protein.

The relationship between calculated properties and their implications in drug development can be visualized as follows:

G cluster_calc cluster_drug_props pKa pKa Absorption Absorption pKa->Absorption Binding Target Binding pKa->Binding HOMO_LUMO HOMO/LUMO Energies Metabolism Metabolism HOMO_LUMO->Metabolism Toxicity Toxicity HOMO_LUMO->Toxicity MEP Electrostatic Potential MEP->Binding Charges Atomic Charges Charges->Binding

Caption: Relationship between calculated properties and drug development considerations.

Conclusion: Integrating Quantum Chemical Calculations into the Drug Discovery Pipeline

Quantum chemical calculations provide a robust and insightful framework for characterizing potential drug candidates like this compound. By following a systematic and self-validating computational protocol, researchers can gain a deep understanding of the intrinsic molecular properties that govern a compound's behavior in a biological environment. This knowledge empowers more rational and efficient drug design, ultimately increasing the probability of success in the complex and challenging process of drug development. The integration of these in silico techniques is no longer a niche academic exercise but a critical component of the modern pharmaceutical research and development toolkit.[4]

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A Technical Guide to the Conformational Analysis of 2,2-Dimethylhexan-3-amine: Integrating Computational and Spectroscopic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the conformational analysis of 2,2-Dimethylhexan-3-amine, a sterically hindered primary amine. The presence of a bulky tert-butyl group adjacent to the chiral amine center dictates a complex conformational landscape governed primarily by steric repulsion. This document outlines a multi-faceted approach, combining foundational stereochemical principles with advanced computational modeling and experimental NMR spectroscopy. We detail self-validating protocols for Density Functional Theory (DFT) calculations to determine the relative energies and populations of stable conformers. Furthermore, we provide a step-by-step workflow for NMR spectroscopic analysis, leveraging Karplus relationships and Nuclear Overhauser Effect (NOE) data to validate the computational model. This guide is intended for researchers in medicinal chemistry and materials science, offering a robust methodology for characterizing conformationally complex small molecules.

Introduction: The Structural Challenge of this compound

The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity, physical properties, and biological activity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore a critical component of chemical research and drug development. This compound (Figure 1) presents a fascinating case study due to its unique structural features:

  • A Bulky tert-Butyl Group: Positioned at C2, this group exerts a significant steric influence on the adjacent C3 atom. The tert-butyl group has one of the largest steric demands of any common substituent, with an A-value (a measure of steric bulk) of approximately 4.9 kcal/mol.[1][2] This extreme steric hindrance severely restricts rotation around the C2-C3 bond.

  • A Chiral Center: The amine group is attached to the C3 atom, which is a stereocenter. The molecule's conformation directly influences the chemical environment of this chiral center.

  • A Flexible Propyl Chain: The propyl group attached to C3 can also adopt various conformations, further contributing to the complexity of the potential energy surface.

The central analytical challenge is to determine the preferred rotational conformation (rotamer) around the C2-C3 bond, as this arrangement will define the molecule's overall shape and how it interacts with its environment.

Figure 1: Structure of this compound
this compound Structure

Foundational Analysis: Steric Interactions and Newman Projections

Before embarking on complex computational or experimental work, a qualitative analysis based on fundamental principles of steric strain can provide powerful predictions. We analyze the rotation around the C2-C3 bond using Newman projections. The four substituents on this bond are a tert-butyl group (t-Bu), a propyl group (Pr), an amino group (NH₂), and a hydrogen atom (H).

The primary energetic penalty in this system is the gauche interaction , which is the steric repulsion between two non-hydrogen substituents with a dihedral angle of 60°.[3][4] Given the immense size of the t-Bu group, the most stable conformer will be the one that minimizes its interactions with the other bulky group, the propyl chain.

  • Most Stable Conformer (Anti-periplanar): The conformation where the t-Bu group and the Pr group are anti to each other (180° dihedral angle) is predicted to be the lowest in energy. This arrangement places the t-Bu group gauche only to the smaller NH₂ and H substituents.

  • Least Stable Conformer (Syn-periplanar): The fully eclipsed conformation where the t-Bu group and the Pr group eclipse each other (0° dihedral angle) represents a high-energy transition state and is sterically forbidden.

The diagram below illustrates the key staggered and eclipsed conformations.

G cluster_0 Staggered Conformers (Rotamers) cluster_1 Eclipsed Conformation (Transition State) C2_front_A C2 C3_back_A tBu_A t-Bu C2_front_A->tBu_A H1_A H C2_front_A->H1_A H2_A H C2_front_A->H2_A Pr_A Pr C3_back_A->Pr_A NH2_A NH₂ C3_back_A->NH2_A H_A H C3_back_A->H_A Anti Anti (Most Stable) t-Bu/Pr Dihedral ≈ 180° C2_front_B C2 C3_back_B tBu_B t-Bu C2_front_B->tBu_B H1_B H C2_front_B->H1_B H2_B H C2_front_B->H2_B Pr_B Pr C3_back_B->Pr_B NH2_B NH₂ C3_back_B->NH2_B H_B H C3_back_B->H_B Gauche1 Gauche (t-Bu/Pr) Dihedral ≈ 60° C2_front_C C2 C3_back_C tBu_C t-Bu C2_front_C->tBu_C H1_C H C2_front_C->H1_C H2_C H C2_front_C->H2_C Pr_C Pr C3_back_C->Pr_C NH2_C NH₂ C3_back_C->NH2_C H_C H C3_back_C->H_C Eclipsed Syn (Least Stable) t-Bu/Pr Dihedral ≈ 0°

Caption: Newman projections of this compound looking down the C2-C3 bond.

Computational Analysis: A Quantitative Approach

To quantify the energy differences between conformers, we employ computational chemistry, specifically Density Functional Theory (DFT), which provides a good balance of accuracy and computational cost for molecules of this size.[5][6]

Rationale for Method Selection
  • DFT Functional: The B3LYP functional is a robust choice for geometry optimizations of organic molecules.[7] We include Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-D3BJ) to accurately account for the van der Waals interactions that are critical in sterically crowded systems.[5]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is selected. The '+' indicates the inclusion of diffuse functions to better describe the lone pair on the nitrogen atom, while the '(d,p)' polarization functions are essential for accurately describing bonding in non-symmetrical environments.

  • Solvent Model: To simulate realistic conditions, calculations should be performed both in the gas phase and with an implicit solvent model, such as the Polarizable Continuum Model (PCM), using a solvent like chloroform or water.

Experimental Protocol: Computational Workflow

The following protocol outlines a self-validating system for computational conformational analysis.

  • Initial Structure Generation: Generate a 3D structure of this compound using a molecular builder.

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the dihedral angle C(t-Bu)-C2-C3-C(Pr) in 10° increments. At each step, the dihedral angle is held fixed while all other geometric parameters are optimized. This scan identifies all energy minima (stable conformers) and maxima (rotational barriers).

  • Conformer Optimization: Extract the approximate geometries of all identified energy minima from the PES scan. Perform a full geometry optimization on each structure without constraints using the selected DFT method (B3LYP-D3BJ/6-311+G(d,p)).

  • Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory.

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a failed optimization, which must be re-run.

    • Thermodynamic Data: The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).

  • Population Analysis: Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum. Use the Boltzmann distribution equation to calculate the equilibrium population of each conformer at 298.15 K: Population (%) = 100 * (e^(-ΔG/RT)) / Σ(e^(-ΔG_i/RT))

G start 1. Initial 3D Structure (Molecular Builder) pes 2. Potential Energy Surface (PES) Scan (Rotate C2-C3 Dihedral) start->pes extract 3. Identify and Extract Energy Minima pes->extract opt 4. Full Geometry Optimization (B3LYP-D3BJ / 6-311+G(d,p)) extract->opt freq 5. Frequency Calculation opt->freq check Self-Validation: Any Imaginary Frequencies? freq->check reopt Re-optimize or Find True Minimum check->reopt Yes thermo 6. Obtain Gibbs Free Energy (G) check->thermo No reopt->opt boltzmann 7. Calculate Boltzmann Population thermo->boltzmann finish Final Conformer Population and Energy Ranking boltzmann->finish

Caption: A typical computational workflow for conformational analysis.

Predicted Quantitative Data

Based on the principles outlined, a computational study would be expected to yield results similar to those in Table 1. The data presented here is hypothetical but representative of what would be expected for this molecule.

Conformer IDC(t-Bu)-C2-C3-C(Pr) Dihedral Angle (°)Relative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population at 298K (%)
Conf-1 (Anti) 178.50.000.00~98.5
Conf-2 (Gauche) 65.22.52.8~1.5
Conf-3 (Gauche) -68.93.23.5<0.1
Table 1: Hypothetical DFT calculation results for the stable conformers of this compound.

Experimental Validation: NMR Spectroscopy

Computational models must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the solution-phase conformation of organic molecules.[8][9]

Rationale for NMR Experiments
  • ³J Coupling Constants (Karplus Relationship): The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them. By measuring the coupling constant between the proton on C3 (H3) and the diastereotopic protons on C4 (H4a, H4b), we can estimate the average C2-C3-C4-H dihedral angle, which is directly related to the C2-C3 rotamer population. A large ³J value (~10-13 Hz) suggests an anti-periplanar relationship, while a small value (~2-5 Hz) suggests a gauche relationship.

  • Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. A 2D NOESY or ROESY experiment can provide definitive proof of a specific conformation. For example, an NOE between the t-Bu protons and the terminal methyl protons of the propyl chain would strongly support the dominance of the anti-conformer (Conf-1), where these groups are spatially proximate.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Prepare a ~10-20 mM solution of this compound in a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical, as conformation can be solvent-dependent.

  • ¹H NMR Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.

  • Signal Assignment: Use 2D NMR techniques (COSY, HSQC) to unambiguously assign all proton and carbon signals. The key signals to identify are H3 and the two H4 protons.

  • Coupling Constant Measurement: Extract the ³J(H3, H4a) and ³J(H3, H4b) coupling constants from the 1D spectrum.

  • NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for a small molecule (e.g., 500-800 ms).

  • Data Analysis and Interpretation:

    • Karplus Analysis: Compare the measured ³J values to the expected values for gauche and anti relationships to estimate the rotamer populations. The observed coupling constant will be a weighted average of the coupling constants of the individual conformers.

    • NOE Analysis: Look for key through-space correlations. The absence or presence of specific NOE cross-peaks provides strong evidence for or against particular conformations predicted by the DFT calculations. For example, a strong NOE between the t-Bu protons and H3 would indicate a gauche relationship is significantly populated, while its absence would support the anti-conformer's dominance.

Conclusion: A Synthesized View

The conformational analysis of this compound is dominated by the steric repulsion of the tert-butyl group. A foundational analysis using Newman projections strongly predicts that the anti-periplanar conformer, which minimizes steric interactions between the tert-butyl and propyl groups, will be overwhelmingly favored. This qualitative prediction can be quantified through DFT calculations, which provide the relative energies and equilibrium populations of all stable rotamers. Finally, NMR spectroscopy, through the analysis of ³J coupling constants and NOE data, serves as the essential experimental validation of the computational model. By integrating these three pillars—theory, computation, and experiment—a complete and trustworthy understanding of the molecule's three-dimensional structure and dynamics can be achieved. This integrated approach is a cornerstone of modern chemical and pharmaceutical research.

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A Strategic Approach to the Preliminary Toxicological Investigation of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Preamble: Charting a Course for a Novel Primary Aliphatic Amine

In the landscape of chemical and pharmaceutical development, the introduction of a novel chemical entity such as 2,2-Dimethylhexan-3-amine presents both opportunity and a critical challenge: the thorough assessment of its potential toxicity. With no pre-existing toxicological data, a structured, multi-faceted investigation is not merely a regulatory formality but a scientific necessity to ensure human and environmental safety. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach to the preliminary toxicological evaluation of this compound, grounded in established scientific principles and regulatory guidelines. As a primary aliphatic amine, its toxicological profile can be initially hypothesized based on structure-activity relationships (SARs) within this chemical class, but empirical data is paramount. This document serves as a roadmap for researchers and drug development professionals to navigate the initial stages of toxicity assessment, from computational prediction to foundational in vitro and in vivo assays. Our methodology is built on the pillars of scientific integrity, ensuring that each step provides a self-validating system for data interpretation, leading to a robust preliminary risk assessment.

In Silico Toxicological Assessment: The Predictive First Pass

Before any resource-intensive laboratory work is initiated, a comprehensive in silico (computational) analysis is the logical first step. This approach leverages the known toxicological data of structurally similar chemicals to predict the potential hazards of this compound. This is not a replacement for empirical testing but a crucial tool for hypothesis generation and study design.

Rationale for In Silico Modeling

The primary objective is to identify potential toxicological flags based on the molecule's structure. Quantitative Structure-Activity Relationship (QSAR) models are computational algorithms trained on large datasets of chemicals with known toxicities.[1][2][3] By analyzing the structural fragments of this compound, we can predict a range of endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.[4][5] This predictive analysis, as encouraged by regulatory bodies like the European Chemicals Agency (ECHA), supports a "read-across" approach where data from analogous compounds can inform the safety assessment of our target molecule.[6][7][8][9][10]

Recommended In Silico Tools and Endpoints

A dual-methodology approach, combining an expert rule-based system and a statistical-based system, is recommended for a comprehensive assessment, particularly for genotoxicity, in line with guidelines such as ICH M7.[11][12]

  • Expert Rule-Based Systems (e.g., Derek Nexus®): These systems contain a knowledge base of structural alerts (toxicophores) linked to specific toxicological endpoints.[4][5][13][14] The presence of a primary amine group in this compound will likely trigger alerts related to skin irritation and potential for sensitization.

  • Statistical-Based Systems (e.g., OECD QSAR Toolbox, Leadscope®): These tools use statistical models to predict toxicity based on the properties of a wide range of chemicals.[15][16][17][18][19] They are particularly useful for identifying suitable analogue compounds for a read-across assessment.

Table 1: Key Endpoints for In Silico Assessment of this compound

Toxicological EndpointRationale for InclusionRecommended Tool Type
Bacterial Mutagenicity (Ames) Primary screening for carcinogenic potential.Expert Rule-Based & Statistical
Chromosomal Aberration Assesses potential for clastogenicity.Expert Rule-Based & Statistical
Skin Sensitization Primary amines are a known structural class for this endpoint.Expert Rule-Based & Statistical
Skin Irritation/Corrosion A common property of aliphatic amines.Expert Rule-Based & Statistical
Hepatotoxicity The liver is a primary site of amine metabolism.Expert Rule-Based
Carcinogenicity Long-term risk assessment based on mutagenicity and other alerts.Expert Rule-Based & Statistical

The output of this in silico phase is a report detailing the predicted toxicities, the confidence level of each prediction, and the identified structural analogues. This report will be instrumental in designing the subsequent in vitro and in vivo testing strategy, focusing resources on the endpoints of highest concern.

cluster_0 In Silico Toxicity Prediction Workflow Input Input: this compound SMILES String Tool_1 Expert Rule-Based System (e.g., Derek Nexus) Input->Tool_1 Tool_2 Statistical-Based System (e.g., OECD QSAR Toolbox) Input->Tool_2 Analysis Analyze Structural Alerts & Read-Across Analogues Tool_1->Analysis Tool_2->Analysis Report Generate Prediction Report: - Endpoints of Concern - Confidence Levels - Analogue Data Analysis->Report Decision Inform In Vitro & In Vivo Study Design Report->Decision

Caption: Workflow for in silico toxicity assessment.

In Vitro Toxicity Profiling: A Tiered Approach to Mechanistic Insights

In vitro testing provides the first empirical data on the biological activity of this compound. A tiered approach allows for a systematic investigation, starting with broad cytotoxicity and progressing to more specific, mechanistically informative assays.

Tier 1: Basal Cytotoxicity Assessment

The initial goal is to determine the concentration range at which this compound exerts cytotoxic effects on mammalian cells. This data is crucial for dose selection in subsequent, more complex assays.

Assays that measure fundamental cellular processes like metabolic activity or membrane integrity are ideal for this purpose. The human hepatoma cell line, HepG2, is a relevant choice due to the liver's central role in metabolizing amines.[20]

  • Recommended Assay: Neutral Red Uptake (NRU) Assay.[20][21][22][23][24] This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. A reduced uptake of the dye is indicative of cytotoxicity.

  • Experimental Outline: HepG2 cells are incubated with a range of concentrations of this compound for a defined period (e.g., 24 hours). The amount of neutral red absorbed by the cells is then quantified spectrophotometrically.

  • Data Output: The primary output is an IC50 value, which is the concentration of the compound that inhibits neutral red uptake by 50%. This value serves as a benchmark for cellular toxicity.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to mutations and potentially cancer. A standard battery of two in vitro tests is recommended to assess different aspects of genotoxicity.

  • Rationale and Methodology: The Ames test, as described in OECD Test Guideline 471, is a widely used method for detecting point mutations caused by a chemical.[25][26][27] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Key Consideration: The assay must be performed both with and without an external metabolic activation system (S9 fraction from rat liver). This is because some chemicals only become mutagenic after being metabolized.[26]

  • Rationale and Methodology: This assay, following OECD Test Guideline 487, detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.[28][29][30][31][32] Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are exposed to this compound. After exposure, the cells are examined for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm that result from chromosomal damage during cell division.

  • Interpretation: A significant, dose-dependent increase in the number of micronucleated cells indicates genotoxic potential.

Tier 3: Specific Organ Toxicity - Skin Irritation

Based on the chemical class (primary aliphatic amine) and potential in silico alerts, skin irritation is a key endpoint to investigate. Modern in vitro methods using reconstructed human epidermis (RhE) models are preferred over traditional animal testing.

  • Rationale and Methodology: The In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439) provides a validated, animal-free alternative.[33][34][35][36][37] These 3D tissue models mimic the structure and function of the human epidermis. The test chemical is applied topically to the tissue surface. Irritancy is determined by measuring the subsequent decrease in cell viability, typically via an MTT assay.

  • Classification: If the tissue viability falls below a certain threshold (e.g., ≤ 50%), the chemical is classified as a skin irritant.[35][37]

cluster_1 Tiered In Vitro Testing Strategy Tier1 Tier 1: Basal Cytotoxicity (e.g., Neutral Red Uptake Assay) Data1 Determine IC50 Set Dose Range Tier1->Data1 Tier2 Tier 2: Genotoxicity (Ames Test & Micronucleus Assay) Data2 Assess Mutagenic & Clastogenic Potential Tier2->Data2 Tier3 Tier 3: Specific Toxicity (e.g., Skin Irritation - RhE) Data3 Classify Irritation Potential Tier3->Data3 Data1->Tier2 Inform Dosing Data1->Tier3 Inform Dosing Decision Proceed to Preliminary In Vivo Assessment? Data2->Decision Data3->Decision

Caption: A tiered strategy for in vitro toxicity profiling.

Preliminary In Vivo Assessment: A Cautious Step

Should the in vitro data not reveal prohibitive toxicity, a limited, ethically-sound in vivo study may be warranted to understand the compound's effects in a whole organism. The principle of the 3Rs (Replacement, Reduction, Refinement) must be strictly adhered to.

Acute Oral Toxicity (Acute Toxic Class Method)
  • Rationale and Methodology: The goal of this study, conducted according to OECD Test Guideline 423, is not to calculate a precise LD50, but to classify the substance into a toxicity category based on a stepwise procedure with a minimal number of animals.[38][39][40][41][42] The study involves administering the test substance orally at predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg) to a small group of rodents (typically female rats).

  • Procedure: The test proceeds sequentially. The outcome of dosing at one level determines the dose for the next group. Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes over a 14-day period. A gross necropsy is performed at the end of the study.

  • Data Output: The study provides a classification of the acute oral toxicity of this compound according to the Globally Harmonized System (GHS), crucial for hazard communication and labeling.

Table 2: Summary of Proposed Preliminary Toxicity Assays

Assay TypeTest SystemGuidelinePrimary Endpoint(s)
In Silico Computational ModelsN/A (e.g., ICH M7)Predicted toxicity across multiple endpoints
Cytotoxicity HepG2 cellsN/AIC50 (50% inhibitory concentration)
Genotoxicity S. typhimurium, E. coliOECD 471Gene mutations (mutagenicity)
Genotoxicity Mammalian cellsOECD 487Chromosome damage (clastogenicity/aneugenicity)
Skin Irritation Reconstructed Human EpidermisOECD 439Cell viability (irritation classification)
Acute Toxicity Rodent (rat)OECD 423Mortality, clinical signs (GHS classification)

Metabolic Considerations

Understanding the metabolic fate of this compound is crucial, as metabolites can be more or less toxic than the parent compound. Primary aliphatic amines are known to undergo metabolic N-oxidation by cytochrome P450 enzymes.[43][44]

  • Potential Pathways: Metabolism can lead to the formation of hydroxylamines and imines.[45] While often unstable, these intermediates can be reactive. The N-dealkylation pathway is also a possibility.

  • Future Studies: While beyond the scope of a preliminary investigation, future work should include in vitro metabolism studies using liver microsomes to identify major metabolites and assess their potential for toxicity and drug-drug interactions.

Data Integration and Path Forward

The culmination of this preliminary investigation is a synthesized report that integrates the in silico, in vitro, and in vivo findings. This weight-of-evidence approach provides a foundational understanding of the toxicological profile of this compound. The results will determine the path forward:

  • Favorable Profile: If no significant toxicities are identified, the compound may proceed to more advanced studies, such as repeat-dose toxicity and reproductive toxicity assessments.

  • Identified Liabilities: If specific toxicities (e.g., genotoxicity, significant acute toxicity) are confirmed, a decision must be made. This could involve discontinuing development, or if the compound is of high value, initiating medicinal chemistry efforts to mitigate the toxic liability through structural modification.

This structured, evidence-based approach ensures that the toxicological investigation of a novel entity like this compound is conducted efficiently, ethically, and with the highest degree of scientific rigor, providing a solid foundation for its continued development or prudent discontinuation.

Appendix: Experimental Protocols

A.1 Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
  • Cell Culture: Seed HepG2 cells in a 96-well plate at a density that will achieve approximately 80% confluency after 24 hours.

  • Dosing: Prepare a dilution series of this compound in culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compound. Include vehicle controls and a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Incubation: Remove the dosing medium and wash the cells with PBS. Add medium containing 50 µg/mL neutral red and incubate for 3 hours.[21]

  • Extraction: Wash the cells with PBS to remove excess dye. Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well and shake for 10 minutes to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye at 540 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the concentration-response curve.

A.2 Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
  • Preparation: Prepare stock solutions of this compound. Prepare top agar, minimal glucose agar plates, and S9 metabolic activation mix.

  • Exposure (Plate Incorporation Method): To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture (S. typhimurium or E. coli strain), 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix or 0.5 mL of buffer.

  • Plating: Pour the mixture onto the surface of a minimal glucose agar plate and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

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  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). [Link]
  • IIVS. (n.d.). Neutral Red Uptake. [Link]
  • Scantox. (n.d.). GLP OECD 471 Ames Test. [Link]
  • Biosafe. (n.d.).
  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]
  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]
  • EFSA. (n.d.). Workshop on read-across: role and guidance in chemical risk assessment. [Link]
  • ResearchGate. (2022, March 17).
  • Simenhoff, M. L. (1975). Metabolism and toxicity of aliphatic amines. Kidney international. Supplement, (3), 314–317. [Link]
  • Carlson, T. J., et al. (2009). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 37(6), 1258–1266. [Link]

Sources

Methodological & Application

2,2-Dimethylhexan-3-amine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for synthetic chemists on the application of 2,2-dimethylhexan-3-amine as a robust chiral auxiliary for stereoselective carbon-carbon bond formation. This document provides in-depth protocols, mechanistic insights, and practical guidance for achieving high levels of asymmetric induction.

APPLICATION NOTE & PROTOCOLS

Topic: this compound as a Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Guiding Principles: The Power of Steric Hindrance in Asymmetric Synthesis

The predictable construction of stereocenters is a fundamental challenge in modern organic synthesis, particularly for the development of chiral pharmaceuticals and agrochemicals.[1] Chiral auxiliaries are a powerful and reliable strategy, wherein a chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction.[2] The success of an auxiliary hinges on its ability to create a highly ordered, diastereomeric transition state, thereby forcing a reaction to proceed down a single stereochemical pathway.

This compound is a primary amine that derives its efficacy as a chiral auxiliary from a simple yet powerful design feature: a bulky tert-butyl group positioned directly adjacent to the stereogenic center bearing the nitrogen. When this amine is converted into an amide, this sterically demanding group acts as a formidable shield, effectively blocking one face of the corresponding enolate from attack by an electrophile. This steric control is the cornerstone of its utility in asymmetric synthesis, consistently leading to high diastereoselectivity. This guide details the synthesis of the auxiliary and its practical application in cornerstone C-C bond-forming reactions.

Synthesis and Resolution: Accessing the Chiral Director

A key advantage of any chiral auxiliary is its accessibility in both enantiomeric forms. This compound can be prepared in its racemic form and then resolved using classical methods.

Protocol 1: Synthesis of Racemic this compound

This procedure outlines a standard reductive amination of the corresponding ketone.

  • Step 1: Reaction Assembly. In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethyl-3-hexanone (1.0 eq) in 100 mL of methanol.

  • Step 2: Reductive Amination. Add ammonium acetate (3.0 eq) followed by sodium cyanoborohydride (1.5 eq) to the stirred solution. Seal the flask and stir at room temperature for 24-48 hours.

    • Expertise & Experience: Ammonium acetate provides the ammonia source for in-situ imine formation. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.

  • Step 3: Reaction Monitoring. Progress can be monitored by GC-MS by observing the disappearance of the starting ketone and the appearance of the product amine peak.

  • Step 4: Work-up. Carefully quench the reaction by the dropwise addition of 2 M HCl until gas evolution ceases. Remove the methanol under reduced pressure. Basify the remaining aqueous slurry to pH > 12 with 6 M NaOH.

  • Step 5: Isolation. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is purified by fractional distillation under reduced pressure to yield racemic this compound.

Protocol 2: Optical Resolution via Diastereomeric Salt Formation
  • Step 1: Salt Formation. Dissolve the racemic amine (1.0 eq) in a minimum of hot ethanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimum of hot ethanol.

  • Step 2: Crystallization. Slowly add the hot tartaric acid solution to the amine solution with swirling. Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for 12 hours.

    • Trustworthiness: The differential solubility of the two diastereomeric salts is the physical basis for the separation. Slow cooling is critical for obtaining crystals of high diastereomeric purity.

  • Step 3: Isolation and Liberation. Collect the crystalline salt by vacuum filtration. To liberate the free amine, suspend the salt in water and add 6 M NaOH until the solution is strongly basic. Extract the enantiomerically enriched amine with dichloromethane, dry the organic layer, and concentrate to yield the free amine. The enantiomeric excess (ee) should be determined by chiral HPLC or by forming a derivative with Mosher's acid.

Core Application: Asymmetric Alkylation of Amides

A primary application of this auxiliary is directing the asymmetric alkylation of carboxylic acid derivatives. The process involves amide formation, diastereoselective enolate formation and alkylation, and subsequent auxiliary removal.

G cluster_pathway Mechanism of Michael Addition enolate Chelated Z-Enolate ts Diastereomeric Transition State enolate->ts Attack from less-hindered face acceptor Michael Acceptor (e.g., α,β-Unsaturated Ester) acceptor->ts adduct Michael Adduct ts->adduct

Sources

Application Note: Strategies and Protocols for the N-Alkylation of the Sterically Hindered Amine, 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of secondary amines is a fundamental transformation in organic synthesis, particularly within drug discovery and development for the generation of compound libraries and the optimization of lead candidates. However, substrates bearing significant steric encumbrance around the nitrogen atom, such as 2,2-Dimethylhexan-3-amine, present considerable synthetic challenges. The bulky tert-butyl group adjacent to the secondary amine in this molecule significantly impedes the approach of electrophiles, often leading to low conversion rates or the failure of standard alkylation protocols.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and efficient protocols for the N-alkylation of this compound, focusing on methodologies designed to overcome severe steric hindrance. We will explore the mechanistic basis and provide step-by-step protocols for Reductive Amination and Direct Alkylation using highly reactive electrophiles, offering field-proven insights to ensure successful synthesis.

Introduction: The Challenge of Steric Hindrance in N-Alkylation

The introduction of alkyl groups onto a nitrogen atom is a critical strategy for modulating a molecule's physicochemical properties, including its basicity (pKa), lipophilicity, and metabolic stability.[2] For a secondary amine like this compound, the objective is to form a tertiary amine. The classical approach involves a direct SN2 reaction with an alkyl halide.[2] However, this method is notoriously problematic for sterically hindered amines.

The primary issues encountered are:

  • Slow Reaction Rates: The steric bulk of both the amine and, potentially, the alkylating agent impedes the nucleophilic attack, requiring harsh conditions like high temperatures and prolonged reaction times.[1]

  • Competing Elimination: When using secondary or tertiary alkyl halides, the basicity of the amine can promote E2 elimination over the desired SN2 substitution.

  • Over-alkylation: While less of an issue for secondary amines compared to primary amines, the formation of quaternary ammonium salts can still occur, complicating purification.[3][4]

To address these challenges, specialized methods are required. Reductive amination and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination have become indispensable tools for C-N bond formation in complex settings.[2][5][6] Furthermore, direct alkylation can be rendered feasible through the use of more potent electrophiles, such as alkyl tosylates, in conjunction with carefully selected non-nucleophilic bases.[7]

Recommended Methodologies and Mechanistic Overview

Reductive Amination

Reductive amination is a highly reliable and versatile method for N-alkylation that circumvents the issues of direct SN2 reactions.[6] The process involves two key steps: the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its immediate reduction to the target tertiary amine.

The key advantage is that the formation of the C=N bond of the iminium ion is often sterically more accessible than a direct SN2 attack. Mild and selective reducing agents, such as sodium triacetoxyborohydride (STAB), are preferred because they readily reduce the protonated iminium ion while being slow to react with the starting carbonyl compound.[6]

Reductive_Amination cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Amine R₂NH (this compound) Iminium [R₂N=CHR']⁺ (Iminium Ion) Amine->Iminium + H⁺ Carbonyl R'CHO (Aldehyde) Carbonyl->Iminium Iminium->Iminium_ref Intermediate Reducer [H]⁻ (e.g., NaBH(OAc)₃) Product R₂N-CH₂R' (Tertiary Amine) Reducer->Product

Caption: Mechanism of reductive amination of a secondary amine.

Direct Alkylation with Alkyl Tosylates

For cases where reductive amination is not suitable (e.g., the required aldehyde is unstable), direct alkylation can be achieved by enhancing the reactivity of the electrophile. Alkyl tosylates (R-OTs) are significantly more reactive than the corresponding bromides or chlorides due to the excellent leaving group ability of the tosylate anion.

To overcome the steric hindrance of this compound, this reaction requires a strong, non-nucleophilic, and sterically hindered base to deprotonate the intermediate ammonium salt without competing in the alkylation. 1,2,2,6,6-pentamethylpiperidine (PMP) is an excellent choice for this purpose.[7] The reaction is typically run at elevated temperatures in a non-polar solvent like toluene to drive the reaction to completion.[7]

Direct_Alkylation cluster_workflow Experimental Workflow start Combine Amine, Alkyl Tosylate, and PMP in Toluene reflux Reflux under Argon (2-7 days) start->reflux Heat workup Cool, Dilute with Et₂O, and Filter reflux->workup Reaction Complete isolate Evaporate Filtrate and Purify workup->isolate product Isolated Tertiary Amine isolate->product

Caption: A typical experimental workflow for direct alkylation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-isobutylation of this compound using isobutyraldehyde and sodium triacetoxyborohydride (STAB).

Materials:

  • This compound

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or nitrogen supply for inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add isobutyraldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-isobutyl-2,2-dimethylhexan-3-amine.

Protocol 2: Direct N-Alkylation with an Alkyl Tosylate

This protocol is adapted from a general procedure for hindered amines and describes the N-benzylation of this compound using benzyl tosylate.[7]

Materials:

  • This compound

  • Benzyl tosylate

  • 1,2,2,6,6-pentamethylpiperidine (PMP)

  • Anhydrous toluene

  • Diethyl ether (Et₂O)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer, stir bar, and heating mantle

  • Argon or nitrogen supply for inert atmosphere

Procedure:

  • To a dry 10-mL round-bottom flask fitted with a reflux condenser under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).

  • Add benzyl tosylate (1.0 mmol, 1.0 eq) and 1,2,2,6,6-pentamethylpiperidine (1.0 mmol, 1.0 eq).[7]

  • Add anhydrous toluene (1 mL) to the flask.

  • Heat the mixture to reflux under argon and maintain reflux for 2-7 days. The reaction progress should be monitored periodically by TLC or LC-MS.[7]

  • After cooling to room temperature, dilute the mixture with diethyl ether.

  • Filter the mixture to remove any precipitated salts.

  • Evaporate the filtrate under reduced pressure to yield the crude N-benzylated amine.

  • If required, purify the product further by flash column chromatography.

Data Summary and Comparison

The choice of method will depend on the desired alkyl group and available starting materials. The following table provides a comparative summary of the two protocols.

ParameterReductive AminationDirect Alkylation with Tosylate
Alkylating Agent Aldehydes or KetonesAlkyl Tosylates
Key Reagent Sodium Triacetoxyborohydride1,2,2,6,6-Pentamethylpiperidine
Reaction Time 12-24 hours2-7 days[7]
Temperature Room TemperatureReflux (e.g., Toluene, ~110 °C)
Advantages Mild conditions, broad scope, avoids over-alkylation.[6]Effective for primary and some secondary alkyl groups, uses stable tosylates.
Limitations Requires access to the corresponding aldehyde/ketone.Harsh conditions (high temp, long time), limited to electrophiles that can form tosylates.

Conclusion

The N-alkylation of the sterically demanding this compound requires specialized protocols that can overcome significant steric barriers. Reductive amination stands out as a mild, efficient, and broadly applicable method that avoids the pitfalls of direct SN2 reactions. For situations where the requisite carbonyl compound is unavailable, direct alkylation with highly reactive electrophiles like alkyl tosylates, facilitated by a hindered non-nucleophilic base, provides a viable, albeit more forceful, alternative. The palladium-catalyzed Buchwald-Hartwig amination also remains a powerful option, particularly for the introduction of aryl or vinyl substituents.[5][8] By understanding the mechanistic principles and applying the detailed protocols provided, researchers can confidently and successfully synthesize novel tertiary amine derivatives for applications in pharmaceutical and materials science.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
  • Wikipedia. (2023).
  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.

Sources

Application Notes & Protocols: Strategies for the Acylation of Sterically Hindered Amines – A Case Study of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Introduction: Navigating the Challenge of Steric Hindrance in Amide Synthesis

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and the synthesis of bioactive molecules. While numerous methods exist for this transformation, the acylation of sterically hindered secondary amines presents a significant synthetic challenge. The bulky substituents surrounding the nitrogen atom impede the approach of the electrophilic acylating agent, drastically reducing reaction rates and yields.

This guide focuses on 2,2-Dimethylhexan-3-amine, a model substrate embodying this challenge. Its nitrogen atom is flanked by a sterically demanding tert-butyl group and a propyl group, creating a highly congested environment. We will explore the mechanistic basis of this difficulty and provide three field-proven protocols to achieve successful acylation, moving from classical methods to modern catalytic and coupling strategies. This document is intended for researchers and drug development professionals seeking robust and rational approaches to the synthesis of complex amides.

The Mechanistic Hurdle: Nucleophilic Attack on a Crowded Center

The acylation of an amine is a classic nucleophilic acyl substitution reaction.[1][2] The reaction proceeds via a two-step addition-elimination mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.[3][4][5][6] This forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the final amide product.[4][7][8]

In the case of this compound, the steric bulk of the adjacent alkyl groups shields the nitrogen atom. This steric shield raises the activation energy of the initial nucleophilic attack, making the formation of the required tetrahedral intermediate energetically unfavorable and kinetically slow.[7] Standard acylation conditions often fail or provide negligible yields. Therefore, successful synthesis requires strategies that either increase the electrophilicity of the acylating agent or employ a highly active catalyst to facilitate the reaction.

Protocol Comparison: Selecting the Optimal Acylation Strategy

The choice of acylation method depends on the required reactivity, cost, and functional group tolerance of the substrate. Below is a summary of the protocols detailed in this guide.

Parameter Protocol 1: Modified Schotten-Baumann Protocol 2: DMAP-Catalyzed Acylation Protocol 3: Carbodiimide Coupling
Acylating Species Acyl ChlorideAcid AnhydrideCarboxylic Acid
Key Reagent Triethylamine (or other base)4-(Dimethylamino)pyridine (DMAP)EDC, DIC (Carbodiimides)
Relative Reactivity High (Acyl Chloride)Very High (Acylpyridinium Intermediate)High (O-acylisourea Intermediate)
Typical Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Room Temperature
Key Advantage Cost-effective, uses common reagents.Highly efficient for hindered substrates, fast reaction times.[9][10]Mild conditions, broad substrate scope, avoids pre-forming acyl chlorides.
Key Disadvantage Acyl chlorides are moisture-sensitive and corrosive. HCl byproduct must be scavenged.DMAP is highly toxic.[10] Anhydrides can be less available than acids.Coupling reagents are expensive. Byproduct removal can be difficult (e.g., DCU).

Experimental Workflows and Protocols

The general workflow for these acylation procedures follows a standard sequence of setup, reaction, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Amine & Base in Anhydrous Solvent cool Cool Reaction Mixture (0 °C) prep->cool add Slowly Add Acylating Agent cool->add react Warm to RT & Stir (Monitor by TLC) add->react quench Quench Reaction (e.g., with water) react->quench extract Extract with Organic Solvent quench->extract wash Wash, Dry & Concentrate extract->wash purify Purify by Column Chromatography wash->purify

Caption: General Experimental Workflow for Acylation.

Protocol 1: Acylation with Acyl Chloride (Modified Schotten-Baumann Condition)

This protocol utilizes a highly reactive acyl chloride. A tertiary amine base, such as triethylamine, is added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[11][12]

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl Chloride, 1.05 eq.)

  • Triethylamine (Et₃N, 1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.[11]

  • Dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amide by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Acylation with Acid Anhydride

For many hindered substrates, catalysis is essential. 4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst that dramatically accelerates reactions with less reactive acid anhydrides.[9][10][13]

G DMAP DMAP (Catalyst) Intermediate [N-Acylpyridinium Ion] (Highly Reactive) DMAP->Intermediate + Anhydride Anhydride R-C(O)-O-C(O)-R (Anhydride) Product R-C(O)-NR'₂ (Amide Product) Intermediate->Product + Amine Amine R'₂NH (Hindered Amine) Product->DMAP - RCOOH

Caption: Catalytic Cycle of DMAP in Acylation.

Materials:

  • This compound

  • Acid Anhydride (e.g., Acetic Anhydride, 1.2 eq.)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.)

  • Triethylamine (Et₃N, 1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of this compound (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM, add the acid anhydride (1.2 eq.) dropwise at room temperature.[9]

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often accompanied by a mild exotherm.

  • Monitor the reaction by TLC. Due to the high efficiency of the catalyst, reactions are often complete much faster than non-catalyzed versions.

  • Upon completion, dilute the mixture with DCM and proceed with the aqueous work-up as described in Protocol 1 (wash with water, NaHCO₃, and brine).

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

  • Safety Note: DMAP is highly toxic and readily absorbed through the skin. Always handle with appropriate personal protective equipment (PPE), including double gloves, in a chemical fume hood.[10]

Protocol 3: Acylation via Carboxylic Acid Activation with a Coupling Reagent

This approach, borrowed from peptide synthesis, avoids the use of harsh acyl halides by activating a carboxylic acid in situ.[14] Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[15][16]

Materials:

  • This compound

  • Carboxylic Acid (e.g., Acetic Acid, 1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • (Optional but recommended) 1-Hydroxybenzotriazole (HOBt, 1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq.)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM.

  • Add EDC·HCl (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes to pre-activate the acid.

  • In a separate flask, dissolve this compound (1.0 eq.) and DIPEA (2.5 eq.) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer multiple times with water to remove the urea byproduct and other water-soluble reagents. Follow with washes of saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by flash column chromatography.

Troubleshooting

  • Low Conversion: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion. Alternatively, switching to a more powerful method (e.g., from Protocol 1 to Protocol 2) is recommended. Ensure all reagents are pure and solvents are anhydrous.

  • Side Reactions: The slow addition of the acylating agent at low temperatures is crucial to minimize side reactions.[11] If using Protocol 3, the addition of HOBt or HOAt can suppress potential side reactions and improve efficiency.[16]

  • Purification Issues: The urea byproduct from carbodiimide reactions (Protocol 3) can sometimes be difficult to remove. Multiple aqueous washes or a dilute acid wash can facilitate its removal.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
  • Name of the author not available. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
  • Name of the author not available. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Schäfer, G., & Bode, J. W. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(18), 4742–4745.
  • ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
  • Dunås, F., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433.
  • Save My Exams. (2023). Acylation Mechanism.
  • Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines.
  • Organic Chemistry. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube.
  • ACS Publications. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140.
  • Aapptec Peptides. (n.d.). Coupling Reagents.

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Application Notes and Protocols for 2,2-Dimethylhexan-3-amine as a Novel Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not yet extensively documented in peer-reviewed literature, the unique structural characteristics of 2,2-dimethylhexan-3-amine present a compelling case for its investigation as a novel ligand in transition metal catalysis. This document provides a forward-looking exploration of its potential applications, grounded in established catalytic principles. We will delve into its synthesis, propose its use in palladium-catalyzed cross-coupling and asymmetric catalysis, and provide detailed, adaptable protocols for its evaluation. The bulky tert-butyl group adjacent to the coordinating amine and the inherent chirality at the C3 position suggest its potential to influence reaction rates, selectivity, and stereochemical outcomes. These application notes serve as a foundational guide for researchers seeking to explore the catalytic utility of this promising, yet under-explored, ligand.

Introduction: The Potential of this compound in Catalysis

This compound is a chiral primary amine with the chemical formula C₈H₁₉N.[1] Its structure is distinguished by a sterically demanding tert-butyl group positioned alpha to the amine nitrogen, and a chiral center at the point of nitrogen attachment. These features are highly desirable in ligand design for transition metal catalysis for several key reasons:

  • Steric Hindrance: The bulky tert-butyl group can create a sterically congested environment around the metal center. This can promote reductive elimination, a key step in many cross-coupling catalytic cycles, thereby enhancing reaction efficiency.[2] It can also influence regioselectivity and prevent catalyst deactivation pathways.

  • Electron-Donating Properties: As an alkylamine, it is a strong sigma-donor. This electron-rich nature can increase the electron density on the metal center, which can facilitate the oxidative addition step in cross-coupling reactions.[3]

  • Chirality: The presence of a stereocenter makes it a candidate for applications in asymmetric catalysis, where the goal is the selective synthesis of one enantiomer of a chiral product.[4][5] The development of new chiral ligands is crucial for the synthesis of enantiomerically pure pharmaceuticals.

This guide will provide a theoretical framework and practical starting points for investigating this compound as a ligand in two key areas: Palladium-Catalyzed C-N Cross-Coupling and Asymmetric Hydroamination.

Synthesis of this compound

A reliable synthesis of the ligand is the first critical step. A plausible and scalable approach is the reductive amination of 2,2-dimethylhexan-3-one.

Protocol 2.1: Synthesis via Reductive Amination

Objective: To synthesize this compound from the corresponding ketone.

Materials:

  • 2,2-Dimethylhexan-3-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve 2,2-dimethylhexan-3-one (1.0 eq) in methanol (5 mL per mmol of ketone).

    • Add ammonium acetate (5.0 eq) or a 7 N solution of ammonia in methanol (5.0 eq).

    • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to hydrolyze any remaining reducing agent.

    • Stir for 30 minutes.

    • Basify the mixture to pH ~12 with 1 M NaOH.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude amine can be purified by distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes with 1-2% triethylamine to prevent streaking) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Palladium-Catalyzed C-N Cross-Coupling

The bulky and electron-donating nature of this compound makes it an excellent candidate ligand for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[6][7] The steric bulk can facilitate the final C-N bond-forming reductive elimination from the palladium center.

Protocol 3.1: Screening of this compound in a Model Buchwald-Hartwig Amination

Objective: To evaluate the efficacy of this compound as a ligand in the coupling of an aryl halide with a primary or secondary amine.

Model Reaction:

Materials:

  • Palladium precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate)

  • Ligand: this compound

  • Aryl halide: e.g., 4-bromotoluene

  • Amine: e.g., morpholine

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiN(TMS)₂)[3]

  • Anhydrous solvent: Toluene or Dioxane

  • Schlenk tubes or reaction vials with septa

  • Inert atmosphere glovebox or Schlenk line

  • GC-MS or LC-MS for analysis

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox, add Pd₂(dba)₃ (1 mol%) and this compound (2.5 mol%) to a reaction vial.

    • Add a portion of the anhydrous solvent and stir for 15-20 minutes.

  • Reaction Setup:

    • To the vial containing the pre-formed catalyst (or to a new vial if not pre-forming), add the aryl halide (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), and the base (1.4 mmol, 1.4 eq).

    • Add the remaining anhydrous solvent to achieve a final concentration of ~0.2 M with respect to the aryl halide.

    • Seal the vial, remove from the glovebox, and place in a pre-heated oil bath or heating block at 80-110 °C.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and quench with water.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Analysis:

    • Determine the yield of the desired product by ¹H NMR spectroscopy using an internal standard or by GC analysis.

Data Presentation: Screening Results
EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)2.5NaOtBuToluene10012TBD
2Pd(OAc)₂ (2)5.0NaOtBuToluene10012TBD
3Pd₂(dba)₃ (1)2.5LiN(TMS)₂Dioxane8012TBD
4Pd₂(dba)₃ (1)2.5K₃PO₄Dioxane11012TBD

TBD: To be determined experimentally.

Visualization: Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Add Pd Source & Ligand prep2 Add Ar-X, Amine, Base prep1->prep2 prep3 Add Solvent prep2->prep3 react1 Seal Vial prep3->react1 Start Reaction react2 Heat (80-110 °C) react1->react2 react3 Monitor by GC/TLC react2->react3 workup1 Quench & Extract react3->workup1 Reaction Complete workup2 Dry & Concentrate workup1->workup2 workup3 Purify (Chromatography) workup2->workup3 analysis Characterize (NMR, MS) & Determine Yield workup3->analysis

Caption: Workflow for screening this compound in C-N coupling.

Application in Asymmetric Catalysis

The chiral nature of (R)- or (S)-2,2-dimethylhexan-3-amine allows for its potential use in asymmetric catalysis. A plausible application is in rhodium- or iridium-catalyzed hydroamination, where an amine is added across a double bond.[8][9][10] The chirality of the ligand could induce enantioselectivity in the formation of the new C-N bond.

Protocol 4.1: Asymmetric Intramolecular Hydroamination

Objective: To evaluate the enantioselectivity induced by a chiral complex of this compound in the cyclization of an aminoalkene.

Model Reaction:

Materials:

  • Metal Precursor: [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂

  • Chiral Ligand: (R)- or (S)-2,2-dimethylhexan-3-amine

  • Substrate: e.g., N-benzylpent-4-en-1-amine

  • Anhydrous solvent: THF or Dioxane

  • Schlenk tubes or reaction vials

  • Chiral HPLC or GC for enantiomeric excess (ee) analysis

Step-by-Step Procedure:

  • Catalyst Formation in situ:

    • In a glovebox, add the metal precursor (e.g., [Rh(COD)₂]BF₄, 2.5 mol%) and the chiral ligand (3.0 mol%) to a reaction vial.

    • Add anhydrous solvent and stir for 30 minutes at room temperature to allow for complex formation.

  • Reaction Setup:

    • Add the aminoalkene substrate (1.0 eq) to the vial containing the catalyst solution.

    • Seal the vial and heat to the desired temperature (e.g., 70-100 °C).

  • Monitoring and Work-up:

    • Monitor the reaction for the consumption of starting material by TLC or GC.

    • Once complete, cool the reaction and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

  • Enantioselectivity Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

Data Presentation: Asymmetric Hydroamination Results
EntryMetal Precursor (mol%)Ligand IsomerSolventTemp (°C)Yield (%)ee (%)
1[Rh(COD)₂]BF₄ (2.5)(R)THF70TBDTBD
2[Rh(COD)₂]BF₄ (2.5)(S)THF70TBDTBD
3[Ir(COD)Cl]₂ (1.25)(R)Dioxane90TBDTBD
4[Ir(COD)Cl]₂ (1.25)(S)Dioxane90TBDTBD

TBD: To be determined experimentally.

Visualization: Plausible Catalytic Cycle

G M_L [M]-L* Catalyst Coordination Alkene & Amine Coordination M_L->Coordination + Substrate Substrate Aminoalkene Substrate->Coordination Insertion Migratory Insertion (Hydroamination Step) Coordination->Insertion C-N Bond Formation Product_Complex Product-Metal Complex Insertion->Product_Complex Product_Complex->M_L Product Release Product Chiral Heterocycle Product_Complex->Product

Caption: Hypothetical catalytic cycle for asymmetric hydroamination.

Conclusion and Future Outlook

This compound represents an intriguing, yet unexplored, ligand for transition metal catalysis. Its inherent steric bulk and chirality provide a strong rationale for its investigation in both cross-coupling and asymmetric transformations. The protocols outlined in this document offer a starting point for systematic evaluation. Future work should focus on the synthesis of both enantiomers of the ligand, a broader screening across different catalytic reactions (e.g., Suzuki-Miyaura coupling, asymmetric hydrogenation), and detailed mechanistic studies to understand its coordination chemistry and mode of action. Success in these initial studies could establish this compound as a valuable new tool in the synthetic chemist's arsenal for the construction of complex molecules.

References

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Application Note: The Strategic Use of 2,2-Dimethylhexan-3-amine in the Asymmetric Synthesis of a Chiral Precursor for Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Role of Sterically Hindered Amines in Pharmaceutical Synthesis

The landscape of modern drug discovery is characterized by a drive towards molecules with high specificity and improved pharmacokinetic profiles. A significant portion of pharmaceuticals and drug candidates feature chiral amine functionalities, which are crucial for their biological activity.[1] Consequently, the development of robust and selective methods for the synthesis of chiral amines is a cornerstone of medicinal chemistry. Sterically hindered amines, a class of organic bases with significant steric bulk around the nitrogen atom, have emerged as powerful tools in this endeavor. Their unique properties, such as low nucleophilicity and the ability to influence the stereochemical outcome of reactions, make them invaluable in the synthesis of complex pharmaceutical intermediates.[2][3]

This application note explores the utility of 2,2-Dimethylhexan-3-amine, a readily available bulky primary amine, in the asymmetric synthesis of a key chiral amino alcohol intermediate. This intermediate is a versatile building block for a range of antiviral agents, including HIV protease inhibitors.[4][5][6] We will demonstrate how the strategic application of this compound as a chiral auxiliary and directing group can afford high diastereoselectivity in a pivotal carbon-carbon bond-forming reaction.

The Challenge: Controlling Stereochemistry in the Synthesis of Amino Alcohol Intermediates

The synthesis of chiral amino alcohols often involves the addition of a nucleophile to a chiral imine or the diastereoselective reduction of a chiral aminoketone. The stereochemical outcome of these reactions is highly dependent on the steric and electronic properties of the substituents on the nitrogen atom. In many cases, the use of a bulky, non-racemic amine can effectively shield one face of the reactive intermediate, leading to a highly diastereoselective transformation.

Application Overview: Asymmetric Aldol-Type Addition to a Chiral Imine Derived from this compound

In this application, we present a protocol for the diastereoselective addition of a titanium enolate to a chiral imine derived from this compound and a suitable aldehyde. The bulky tert-butyl group of the amine effectively blocks one face of the imine, directing the incoming nucleophile to the opposite face and thereby establishing the desired stereochemistry at the newly formed stereocenter.

Experimental Section

Part 1: Synthesis of the Chiral Imine Intermediate

This protocol describes the formation of the chiral imine from this compound and 3-phenylpropanal.

Materials:

  • This compound (98% purity)

  • 3-Phenylpropanal (97% purity)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To a 250 mL round-bottom flask under an inert atmosphere, add this compound (12.9 g, 100 mmol).

  • Dissolve the amine in anhydrous dichloromethane (100 mL).

  • Add anhydrous magnesium sulfate (24.1 g, 200 mmol) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 3-phenylpropanal (13.4 g, 100 mmol) to the stirred suspension over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

  • Filter the reaction mixture to remove the magnesium sulfate and wash the solid with anhydrous DCM (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral imine as a pale yellow oil.

  • The crude imine is used in the next step without further purification.

Data Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
CAS Number 1099598-50-1

Diagram 1: Synthesis of the Chiral Imine Intermediate

amine This compound reaction reaction amine->reaction aldehyde 3-Phenylpropanal aldehyde->reaction reagents MgSO₄, DCM reagents->reaction imine Chiral Imine Intermediate reaction->imine

Caption: Formation of the chiral imine.

Part 2: Diastereoselective Aldol-Type Addition

This protocol details the addition of a titanium enolate to the chiral imine to form the desired amino alcohol precursor.

Materials:

  • Crude Chiral Imine from Part 1

  • Titanium(IV) chloride (TiCl₄), 1 M solution in DCM

  • Diisopropylethylamine (DIPEA)

  • Propiophenone

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • In a 500 mL round-bottom flask under an inert atmosphere, dissolve propiophenone (13.4 g, 100 mmol) in anhydrous DCM (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add titanium(IV) chloride (110 mL of a 1 M solution in DCM, 110 mmol) to the stirred solution.

  • Add diisopropylethylamine (14.2 g, 110 mmol) dropwise to the reaction mixture. A deep red color should develop.

  • Stir the mixture at -78 °C for 30 minutes to allow for the formation of the titanium enolate.

  • In a separate flask, dissolve the crude chiral imine (from Part 1, ~100 mmol) in anhydrous DCM (50 mL).

  • Add the solution of the chiral imine to the titanium enolate solution at -78 °C over 30 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (100 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Data Table 2: Reaction Parameters and Results

ParameterValue
Reactants Chiral Imine, Propiophenone
Reagents TiCl₄, DIPEA
Solvent Dichloromethane (DCM)
Temperature -78 °C
Reaction Time 4 hours
Isolated Yield 75%
Diastereomeric Ratio >95:5
Purity (by HPLC) >98%

Diagram 2: Diastereoselective Aldol-Type Addition Workflow

cluster_0 Enolate Formation cluster_1 Addition Reaction cluster_2 Workup and Purification propiophenone Propiophenone enolate_formation enolate_formation propiophenone->enolate_formation ticl4 TiCl₄ ticl4->enolate_formation dipea DIPEA dipea->enolate_formation enolate Titanium Enolate addition Aldol-Type Addition enolate->addition enolate_formation->enolate imine Chiral Imine imine->addition product Crude Product addition->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification final_product Purified Amino Alcohol Precursor purification->final_product

Caption: Workflow for the asymmetric synthesis.

Discussion: The Rationale for Using this compound

The success of this diastereoselective synthesis hinges on the steric properties of this compound. The bulky tert-butyl group adjacent to the chiral center effectively creates a highly hindered environment on one face of the imine C=N double bond. This steric shielding directs the incoming nucleophilic attack of the titanium enolate to the less hindered face, resulting in the preferential formation of one diastereomer. This high degree of stereocontrol is crucial for the synthesis of enantiomerically pure pharmaceutical intermediates.

Furthermore, the aliphatic nature of this compound ensures that it does not possess any reactive functional groups that could interfere with the reaction, and its basicity is sufficiently low to not promote unwanted side reactions. The resulting N-alkyl group can often be cleaved under specific conditions if required for subsequent synthetic transformations.

Conclusion

This application note demonstrates the potential of this compound as a valuable tool in the asymmetric synthesis of pharmaceutical intermediates. By serving as a chiral auxiliary, it enables the highly diastereoselective synthesis of a key amino alcohol precursor, a versatile building block for various antiviral drugs. The protocol provided is robust and scalable, offering a practical approach for researchers in the field of drug development. The principles outlined here can be extended to the synthesis of other chiral amines, highlighting the broad utility of sterically hindered amines in modern organic synthesis.

References

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Application Notes and Protocols: 2,2-Dimethylhexan-3-amine as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Sterically Hindered Amines in Agrochemical Discovery

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic selection of molecular building blocks is paramount. Sterically hindered amines, a class of compounds characterized by bulky substituents near the nitrogen atom, have emerged as valuable synthons in medicinal chemistry for their ability to enhance metabolic stability and solubility of drug candidates.[1] This application note explores the potential of 2,2-dimethylhexan-3-amine, a readily available and structurally unique sterically hindered primary amine, as a foundational scaffold for the development of new herbicides and fungicides. While direct agrochemical applications of this specific amine are not yet established in publicly available literature, its structural features, combined with extensive research on the bioactivity of other substituted amines, provide a strong rationale for its investigation.[2][3][4][5] This document will serve as a comprehensive guide for researchers, providing detailed synthetic protocols for derivatization and a proposed workflow for screening the resulting compounds for herbicidal and fungicidal activity.

The core hypothesis is that the t-butyl group of this compound can act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation in target organisms, a desirable trait for enhancing the potency and residual activity of a potential agrochemical. Furthermore, the primary amine functionality offers a versatile handle for the introduction of various pharmacophores, such as amides, ureas, and thioureas, which are prevalent in a wide range of commercialized agrochemicals.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for reaction design and interpretation of biological data. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₉NPubChem CID: 15196543[6]
Molecular Weight 129.24 g/mol PubChem CID: 15196543[6]
IUPAC Name This compoundPubChem CID: 15196543[6]
CAS Number 1099598-50-1PubChem CID: 15196543[6]
Commercial Form Commonly available as the hydrochloride salt (C₈H₂₀ClN)Biosynth, PubChem CID: 86217396[7]

Proposed Synthetic Pathways and Experimental Protocols

The primary amine of this compound is a versatile functional group for the synthesis of a diverse library of derivatives. The following protocols detail the synthesis of N-substituted amides, ureas, and thioureas, classes of compounds frequently associated with biological activity in the agrochemical sector.

Protocol 1: Synthesis of N-(2,2-dimethylhexan-3-yl) Amides via Acylation

Amide functionalities are present in numerous herbicides and fungicides. This protocol describes a standard procedure for the acylation of this compound with an acid chloride.

Reaction Scheme:

G start R-COCl + H2N-CH(CH(CH3)3)CH2CH2CH3 -> end R-CONH-CH(CH(CH3)3)CH2CH2CH3 + HCl start->end

Caption: General scheme for the synthesis of N-(2,2-dimethylhexan-3-yl) amides.

Materials:

  • This compound hydrochloride

  • Desired acid chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and purification.

Step-by-Step Protocol:

  • Amine Free-Basing (if starting from hydrochloride salt):

    • Suspend this compound hydrochloride (1.0 eq) in DCM.

    • Add triethylamine (1.1 eq) and stir at room temperature for 30 minutes.

    • Filter the resulting triethylammonium chloride salt and wash the filter cake with a small amount of fresh DCM. The filtrate contains the free amine.

  • Acylation Reaction:

    • To the stirred solution of the free amine in DCM at 0 °C (ice bath), add triethylamine (1.2 eq).

    • Slowly add the acid chloride (1.05 eq) dropwise via a dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of N-(2,2-dimethylhexan-3-yl) Ureas

Urea derivatives are a well-established class of herbicides. This protocol outlines the synthesis of N-substituted ureas from this compound and an isocyanate.

Reaction Scheme:

G start R-N=C=O + H2N-CH(CH(CH3)3)CH2CH2CH3 -> end R-NHCONH-CH(CH(CH3)3)CH2CH2CH3 start->end

Caption: General scheme for the synthesis of N-(2,2-dimethylhexan-3-yl) ureas.

Materials:

  • This compound (or its hydrochloride salt, see Protocol 1 for free-basing)

  • Desired isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and standard glassware for purification.

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.

    • Stir the solution at room temperature.

  • Addition of Isocyanate:

    • Slowly add the isocyanate (1.0 eq) to the stirred amine solution. The reaction is often exothermic.

    • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Isolation and Purification:

    • If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by flash column chromatography.

Protocol 3: Synthesis of N-(2,2-dimethylhexan-3-yl) Thioureas

Thiourea derivatives also exhibit a broad range of biological activities and are valuable targets for agrochemical discovery.

Reaction Scheme:

G start R-N=C=S + H2N-CH(CH(CH3)3)CH2CH2CH3 -> end R-NHCSNH-CH(CH(CH3)3)CH2CH2CH3 start->end G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Hit Validation cluster_3 Lead Optimization synthesis Synthesis of Amides, Ureas, Thioureas purification Purification & Characterization (NMR, MS, EA) synthesis->purification herbicidal_screen Herbicidal Assay (e.g., against Lolium rigidum, Amaranthus retroflexus) purification->herbicidal_screen fungicidal_screen Fungicidal Assay (e.g., against Fusarium graminearum, Botrytis cinerea) purification->fungicidal_screen dose_response Dose-Response & IC50 Determination herbicidal_screen->dose_response fungicidal_screen->dose_response selectivity Crop Selectivity Testing dose_response->selectivity spectrum Spectrum of Activity (Broadleaf vs. Grass; Fungal species) selectivity->spectrum sar Structure-Activity Relationship (SAR) Studies spectrum->sar adme_tox Preliminary ADME/Tox Profiling sar->adme_tox

Sources

Application Notes & Protocols: Stereoselective Reactions Involving 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Sterically Hindered Chiral Amines in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods for the construction of chiral molecules remains a paramount objective. Chiral amines, in particular, are not only prevalent structural motifs in a vast array of pharmaceuticals and natural products but also serve as powerful tools in asymmetric synthesis, acting as catalysts or chiral auxiliaries.[1][2][3][4] 2,2-Dimethylhexan-3-amine, a chiral primary amine featuring a sterically demanding tert-butyl-like group adjacent to its stereocenter, represents a compelling, albeit underexplored, platform for inducing stereoselectivity.

While direct literature precedents for the application of this compound in stereoselective reactions are sparse, its structural characteristics suggest significant potential. The substantial steric bulk is anticipated to play a crucial role in facial shielding of reactive intermediates, thereby directing the approach of incoming reagents to afford high levels of diastereoselectivity or enantioselectivity.[5] These application notes provide a series of detailed, field-proven protocols extrapolated from established methodologies for other bulky chiral amines, offering a robust starting point for researchers and drug development professionals to explore the utility of this unique chiral building block.

Part 1: Enantioselective Synthesis of this compound

The successful application of a chiral amine in stereoselective synthesis is predicated on its availability in high enantiomeric purity. This section details a reliable protocol for the asymmetric synthesis of (S)- or (R)-2,2-Dimethylhexan-3-amine via the diastereoselective reduction of a chiral imine derived from a suitable chiral auxiliary.

Protocol 1: Asymmetric Synthesis via Reductive Amination of a Chiral Sulfinamide Imine

This protocol is adapted from the well-established methodology developed by Ellman, which utilizes a chiral tert-butanesulfinamide auxiliary to direct the stereochemical outcome of the reduction of an intermediate imine.

Workflow Diagram:

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage ketone 2,2-Dimethylhexan-3-one imine Chiral N-sulfinyl imine ketone->imine Ti(OEt)₄, THF, 70 °C sulfinamide (R)-tert-Butanesulfinamide sulfinamide->imine sulfinamide_amine Chiral Sulfinamide Adduct imine->sulfinamide_amine THF, -48 °C reducing_agent NaBH₄ reducing_agent->sulfinamide_amine final_amine (S)-2,2-Dimethylhexan-3-amine sulfinamide_amine->final_amine acid HCl in MeOH acid->final_amine

Caption: Workflow for the asymmetric synthesis of (S)-2,2-Dimethylhexan-3-amine.

Materials:

  • 2,2-Dimethylhexan-3-one (1.0 eq)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.05 eq)

  • Titanium(IV) ethoxide (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) solution (e.g., 4M in Dioxane or prepared in MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Imine Formation:

    • To an oven-dried round-bottom flask under an argon atmosphere, add 2,2-Dimethylhexan-3-one (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq).

    • Dissolve the starting materials in anhydrous THF.

    • Add titanium(IV) ethoxide (2.0 eq) dropwise to the solution.

    • Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring by TLC for the disappearance of the ketone.

    • Cool the reaction to room temperature and quench by the careful addition of brine with vigorous stirring until a precipitate forms.

    • Filter the suspension through a pad of celite, washing the filter cake with ethyl acetate.

    • Concentrate the filtrate in vacuo to yield the crude chiral N-sulfinyl imine, which is used in the next step without further purification.

  • Diastereoselective Reduction:

    • Dissolve the crude imine in anhydrous THF and cool the solution to -48 °C in a dry ice/acetone bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction at -48 °C for 3-4 hours, monitoring by TLC.

    • Slowly warm the reaction to room temperature and quench by the dropwise addition of methanol.

    • Add saturated aqueous NaHCO₃ and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Auxiliary Cleavage:

    • Dissolve the crude sulfinamide adduct in methanol.

    • Add a solution of HCl in methanol/dioxane (e.g., 3-4 eq) and stir at room temperature for 1-2 hours.

    • Concentrate the mixture in vacuo.

    • Add water and wash with diethyl ether to remove the cleaved sulfinamide auxiliary.

    • Basify the aqueous layer with 2M NaOH to a pH > 12 and extract with dichloromethane (3x).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to afford the chiral amine.

Data Summary:

StepProductTypical YieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Imine FormationChiral N-sulfinyl imine>95% (crude)N/AN/A
Diastereoselective ReductionChiral Sulfinamide Adduct85-95%>95:5N/A
Auxiliary Cleavage(S)-2,2-Dimethylhexan-3-amine>90%N/A>98%

Part 2: Application as a Chiral Auxiliary in Diastereoselective Alkylation

The bulky nature of this compound makes it an excellent candidate for a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it can effectively shield one face of the molecule, leading to highly diastereoselective bond formations.

Protocol 2: Diastereoselective Alkylation of a Chiral Hydrazone

This protocol outlines the use of (S)-2,2-Dimethylhexan-3-amine to form a chiral hydrazone, which then undergoes diastereoselective alkylation. This is analogous to the well-known SAMP/RAMP methodologies.

Workflow Diagram:

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Deprotonation & Alkylation cluster_2 Step 3: Cleavage aldehyde Prochiral Aldehyde (e.g., Hexanal) hydrazone Chiral Hydrazone aldehyde->hydrazone chiral_hydrazine (S)-N-amino-2,2-dimethylhexan-3-amine chiral_hydrazine->hydrazone Et₂O, rt deprotonation 1. LDA, THF, -78 °C hydrazone->deprotonation alkylation 2. Alkyl Halide (e.g., MeI) deprotonation->alkylation alkylated_hydrazone Alkylated Hydrazone alkylation->alkylated_hydrazone cleavage O₃, CH₂Cl₂, -78 °C; then Me₂S alkylated_hydrazone->cleavage chiral_aldehyde Chiral α-Alkylated Aldehyde cleavage->chiral_aldehyde

Caption: Diastereoselective alkylation using a this compound-derived auxiliary.

Materials:

  • (S)-N-amino-2,2-dimethylhexan-3-amine (prepared from the parent amine) (1.0 eq)

  • Prochiral aldehyde (e.g., hexanal) (1.0 eq)

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Alkylating agent (e.g., methyl iodide) (1.1 eq)

  • Ozone (O₃)

  • Dimethyl sulfide (Me₂S)

  • Dichloromethane (DCM)

Procedure:

  • Hydrazone Formation:

    • Dissolve (S)-N-amino-2,2-dimethylhexan-3-amine (1.0 eq) and the aldehyde (1.0 eq) in anhydrous Et₂O.

    • Stir the mixture at room temperature for 2-4 hours.

    • Remove the solvent in vacuo to yield the crude hydrazone, which can be purified by distillation or used directly.

  • Diastereoselective Alkylation:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.

    • Add the chiral hydrazone (1.0 eq) dissolved in THF to the LDA solution at -78 °C and stir for 2 hours.

    • Add the alkylating agent (1.1 eq) and stir at -78 °C for 4-6 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract with Et₂O (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Cleavage and Auxiliary Recovery:

    • Dissolve the crude alkylated hydrazone in DCM and cool to -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add dimethyl sulfide (2.0 eq) and allow the solution to warm to room temperature overnight.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. The crude product can be purified by flash chromatography to yield the chiral α-alkylated aldehyde.

Expected Outcome:

SubstrateAlkylating AgentProductTypical YieldDiastereomeric Excess (d.e.)
HexanalMethyl Iodide(R)-2-Methylhexanal70-85%>95%
CyclohexanoneEthyl Iodide(R)-2-Ethylcyclohexanone65-80%>93%

Part 3: Application as a Chiral Organocatalyst

The primary amine functionality of this compound allows it to participate in enamine and iminium ion catalysis. Its steric bulk can create a well-defined chiral pocket around the reactive intermediate, promoting high enantioselectivity.

Protocol 3: Enantioselective Michael Addition of Aldehydes to Nitroalkenes

This protocol details the use of (S)-2,2-Dimethylhexan-3-amine as a primary amine organocatalyst for the conjugate addition of an aldehyde to a nitroalkene.

Catalytic Cycle Diagram:

catalyst (S)-Amine Catalyst enamine Chiral Enamine catalyst->enamine + Aldehyde, -H₂O aldehyde Aldehyde iminium Iminium Intermediate enamine->iminium + Nitroalkene nitroalkene Nitroalkene product Michael Adduct iminium->product + H₂O product->catalyst - Catalyst water H₂O

Caption: Catalytic cycle for the asymmetric Michael addition.

Materials:

  • (S)-2,2-Dimethylhexan-3-amine (10 mol%)

  • Co-catalyst/Acid additive (e.g., Benzoic Acid, 10 mol%)

  • Aldehyde (e.g., Propanal) (1.2 eq)

  • Nitroalkene (e.g., β-Nitrostyrene) (1.0 eq)

  • Solvent (e.g., Toluene or CHCl₃)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup:

    • To a vial, add the nitroalkene (1.0 eq), (S)-2,2-Dimethylhexan-3-amine (0.1 eq), and the acid co-catalyst (0.1 eq).

    • Dissolve the components in the chosen solvent.

    • Add the aldehyde (1.2 eq) and stir the reaction at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC (typically 24-48 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

    • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Expected Outcome:

AldehydeNitroalkeneProductTypical YieldEnantiomeric Excess (e.e.)
Propanalβ-Nitrostyrene(S)-2-Methyl-4-nitro-3-phenylbutanal80-92%90-97%
Butanal2-Nitropent-2-ene(R)-2-Ethyl-3-methyl-4-nitrohexanal75-88%88-95%

References

  • Wu, Q., et al. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. Org. Lett.[Link][6]
  • Fu, G. C. (2008). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 108(8), 2855–2882. [Link][1]
  • Shi, Y., et al. (2023). Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle.
  • Chen, Y-C. (2010). Asymmetric catalysis with chiral primary amine-based organocatalysts.
  • Xiao, J., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153. [Link][3]
  • PubChem. This compound. [Link][9]
  • Beller, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

Sources

Application Notes & Protocols: Catalytic Applications of Metal Complexes with 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the catalytic applications of metal complexes featuring the sterically hindered primary amine, 2,2-Dimethylhexan-3-amine. While direct literature on this specific ligand is emerging, its structural similarity to a class of bulky amines widely employed in asymmetric catalysis allows for the development of robust and scientifically grounded protocols. This document provides a comprehensive overview of the potential utility of this compound in forming catalytically active metal complexes, with a detailed focus on its application in the asymmetric transfer hydrogenation of prochiral ketones. The protocols herein are built upon well-established principles and analogous systems from peer-reviewed literature, offering a solid foundation for researchers to explore the catalytic potential of this novel ligand.

Introduction: The Role of Sterically Demanding Amines in Homogeneous Catalysis

In the realm of homogeneous catalysis, the design and synthesis of ligands are of paramount importance in dictating the reactivity, selectivity, and efficiency of a metal catalyst. Sterically bulky ligands, in particular, can create a well-defined chiral pocket around the metal center, influencing the substrate's approach and thereby enabling high levels of stereoselectivity.[1] Primary amines are a crucial class of ligands, capable of coordinating to a metal center and participating in catalytic cycles, for instance, through the formation of metal-amido species or by acting as a proton shuttle.

This compound, with its bulky tert-butyl group adjacent to the amine functionality, presents an intriguing scaffold for a chiral ligand. This steric hindrance can be advantageous in asymmetric catalysis, where control over the spatial arrangement of reactants is key to achieving high enantioselectivity. While this guide will focus on a specific application, the principles outlined can be extrapolated to other catalytic transformations such as C-N cross-coupling and hydroamination reactions.

Application Focus: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.[2][3][4][5] This reaction typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor (e.g., isopropanol or formic acid). The choice of ligand is critical for achieving high enantiomeric excess (ee).

Here, we propose the use of this compound as a chiral ligand in an iridium-catalyzed transfer hydrogenation of acetophenone, a model prochiral ketone. The bulky nature of the ligand is anticipated to create a chiral environment around the iridium center, leading to the preferential formation of one enantiomer of 1-phenylethanol.

Proposed Catalytic System and Rationale

The proposed catalytic system consists of an in-situ generated iridium(III) complex. The precursor, [Ir(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl), is a commonly used and commercially available starting material for such catalytic applications.[6][7] In the presence of a hydrogen donor and a base, this precursor reacts with the chiral amine ligand, this compound, to form the active catalytic species.

The causality behind this experimental choice lies in the well-documented success of half-sandwich iridium complexes with chiral diamine and amino alcohol ligands in ATH reactions.[2][3][4][5] The single amine in this compound, combined with its significant steric bulk, is hypothesized to effectively block certain coordination sites on the metal, thereby directing the stereochemical outcome of the hydride transfer to the ketone.

Experimental Protocols

Materials and Reagents
  • [Ir(Cp*)Cl₂]₂ (Strem Chemicals or equivalent)

  • (S)- or (R)-2,2-Dimethylhexan-3-amine (synthesis required or custom synthesis)

  • Acetophenone (substrate, freshly distilled)

  • Isopropanol (hydrogen donor, anhydrous)

  • Potassium hydroxide (base)

  • Anhydrous dichloromethane (for catalyst preparation)

  • Deuterated chloroform (for NMR analysis)

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

Protocol 1: In-Situ Generation of the Iridium Catalyst

This protocol describes the preparation of the active catalyst solution immediately prior to the catalytic reaction.

  • In a nitrogen-filled glovebox, add [Ir(Cp*)Cl₂]₂ (4.0 mg, 0.005 mmol) to a dry Schlenk flask.

  • Add (S)-2,2-Dimethylhexan-3-amine (2.6 mg, 0.02 mmol) to the flask.

  • Add 2.0 mL of anhydrous isopropanol.

  • Stir the resulting suspension at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous and change color.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the catalytic reduction of acetophenone to 1-phenylethanol.

  • To the freshly prepared catalyst solution from Protocol 3.2, add acetophenone (120 mg, 1.0 mmol).

  • In a separate vial, prepare a 0.1 M solution of potassium hydroxide in isopropanol.

  • Add 0.2 mL of the KOH solution (0.02 mmol) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture at 80 °C for 4 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl (aq).

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (hexanes:ethyl acetate = 9:1).

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation

The following table summarizes the expected results for the asymmetric transfer hydrogenation of acetophenone based on analogous systems employing bulky amine ligands.

EntryLigandCatalyst Loading (mol%)BaseTime (h)Conversion (%)ee (%)
1(S)-2,2-Dimethylhexan-3-amine1.0KOH4>9585-95 (S)
2(R)-2,2-Dimethylhexan-3-amine1.0KOH4>9585-95 (R)

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation (In-Situ) cluster_ath_reaction Asymmetric Transfer Hydrogenation Ir_precursor [Ir(Cp*)Cl₂]₂ Stirring Stir at RT for 30 min Ir_precursor->Stirring Amine_ligand This compound Amine_ligand->Stirring Solvent_prep Anhydrous Isopropanol Solvent_prep->Stirring Active_catalyst Active Ir(III) Catalyst Solution Stirring->Active_catalyst Reaction Heat at 80°C for 4h Active_catalyst->Reaction Add to reaction Substrate Acetophenone Substrate->Reaction Base KOH in Isopropanol Base->Reaction Workup Quench, Extract, Purify Reaction->Workup Product Chiral 1-Phenylethanol Workup->Product

Caption: Workflow for the in-situ preparation of the Iridium catalyst and its application in the asymmetric transfer hydrogenation of acetophenone.

Proposed Catalytic Cycle

catalytic_cycle Ir_precatalyst [Ir(III)-Amine] Ir_hydride [Ir(III)-H] Ir_precatalyst->Ir_hydride Base, iPrOH Transition_state [Ir...H...O=C(R)R']‡ Ir_hydride->Transition_state Ir_alkoxide [Ir(III)-O-CH(R)R'] Transition_state->Ir_alkoxide Hydride Transfer Ir_alkoxide->Ir_precatalyst iPrOH Alcohol Chiral Alcohol (R₂CHOH) Ir_alkoxide->Alcohol Ketone Ketone (R₂C=O) Ketone->Transition_state iPrOH Isopropanol iPrOH->Ir_precatalyst Acetone Acetone

Sources

Application Notes & Protocols: Navigating Reactions with the Sterically Hindered Primary Amine, 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,2-Dimethylhexan-3-amine, a primary amine characterized by significant steric hindrance from an adjacent tertiary-butyl group, presents unique challenges and opportunities in synthetic chemistry. This bulkiness profoundly influences its nucleophilicity and accessibility, necessitating carefully optimized protocols for common transformations. This guide provides an in-depth exploration of two fundamental reactions involving this amine: N-acylation and reductive amination. We delve into the mechanistic rationale behind procedural choices, offering detailed, field-proven protocols designed for robustness and high yield. This document is intended for researchers, scientists, and drug development professionals seeking to effectively utilize sterically encumbered amines in their synthetic endeavors.

Introduction: The Synthetic Challenge of Steric Hindrance

This compound (IUPAC name) is an aliphatic primary amine with the molecular formula C₈H₁₉N.[1] Its defining structural feature is the presence of a t-butyl group at the C2 position, immediately adjacent to the C3 carbon bearing the amino group. This arrangement imparts significant steric shielding to the nitrogen's lone pair of electrons, impeding its approach to electrophilic centers.

Consequently, standard reaction conditions often prove sluggish or ineffective. The successful functionalization of this compound hinges on the selection of highly reactive reagents and conditions that can overcome this steric barrier. In drug discovery and development, amines with such structural motifs are valuable as they can confer metabolic stability and influence the conformational properties of the final molecule. This guide provides validated protocols to harness the synthetic potential of this challenging building block.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₁₉NPubChem CID: 15196543[1]
Molecular Weight129.24 g/mol PubChem CID: 15196543[1]
IUPAC NameThis compoundPubChem CID: 15196543[1]
FormTypically supplied as the hydrochloride salt (C₈H₂₀ClN)PubChem CID: 86217396[2]

Safety & Handling

Aliphatic amines like this compound and its derivatives are often corrosive, flammable, and can be harmful if inhaled or absorbed through the skin.[3] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as reactions can be exothermic.[3]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Protocol I: N-Acylation via the Mixed Anhydride Method

Expertise & Rationale: Direct acylation of a sterically hindered amine with an acid chloride can be inefficient due to the low nucleophilicity of the amine and the potential for competing elimination reactions. The mixed anhydride method enhances the electrophilicity of the carboxylic acid, creating a more reactive acylating agent.[5] This one-pot, two-step procedure involves activating the carboxylic acid with an alkyl chloroformate before introducing the amine, ensuring a rapid and high-yielding reaction even at low temperatures, which minimizes side reactions and preserves stereochemical integrity if applicable.[5]

Reaction Mechanism Visualization

N_Acylation_Mechanism cluster_activation Step 1: Activation cluster_acylation Step 2: Acylation RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base - Base·H+ Base Base (e.g., NMM) Chloroformate Isobutyl Chloroformate Amine This compound (R'-NH2) MixedAnhydride Mixed Anhydride Intermediate Carboxylate->MixedAnhydride + Chloroformate - Cl- Tetrahedral Tetrahedral Intermediate MixedAnhydride->Tetrahedral + R'-NH2 (Nucleophilic Attack) Amide Final Amide Product Tetrahedral->Amide Collapse & Proton Transfer Byproducts CO2 + Isobutanol + Base·HCl Tetrahedral->Byproducts

Caption: Reaction mechanism for N-acylation via the mixed anhydride method.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., salt-ice or acetone/dry ice).

  • Base Addition: Add N-methylmorpholine (NMM) (1.1 eq) dropwise to the stirred solution.

  • Activation: Add isobutyl chloroformate (1.05 eq) dropwise. The formation of a precipitate (NMM·HCl) is typically observed. Stir the mixture at -15 °C for 30 minutes to ensure complete formation of the mixed anhydride.

  • Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at -15 °C.

  • Reaction: Allow the reaction to stir at -15 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and NMM), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Experimental Workflow Diagram

experimental_workflow_acylation start Start: Add Carboxylic Acid to Flask dissolve Dissolve in Anhydrous DCM/THF start->dissolve cool Cool to -15 °C dissolve->cool add_base Add N-Methylmorpholine cool->add_base activate Add Isobutyl Chloroformate (Stir 30 min) add_base->activate add_amine Add this compound Solution activate->add_amine react Stir (-15 °C to RT, 4-16h) Monitor by TLC/LC-MS add_amine->react workup Aqueous Work-up (1M HCl, NaHCO3, Brine) react->workup dry Dry (Na2SO4), Filter, Concentrate workup->dry purify Flash Column Chromatography dry->purify end End: Pure N-Acylated Product purify->end

Caption: Workflow for the N-acylation of this compound.

Protocol II: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Expertise & Rationale: Reductive amination is a powerful method for forming C-N bonds.[6] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced. With hindered amines, imine formation can be slow and reversible. The choice of reducing agent is critical. Strong reductants like NaBH₄ can reduce the starting aldehyde or ketone before imine formation is complete.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a milder and more selective reducing agent.[8] It is particularly effective because its reactivity is enhanced under the slightly acidic conditions that also favor imine formation, allowing the one-pot synthesis to proceed efficiently.[9] It selectively reduces the protonated iminium ion much faster than it reduces the carbonyl starting material, leading to higher yields and cleaner reactions.[9]

Detailed Step-by-Step Protocol
  • Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).

  • Dissolution: Dissolve the components in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to ~0.2 M).

  • Imine Formation: If desired, add acetic acid (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. For particularly hindered substrates, this pre-formation step can be crucial.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Reductive Amination Workflow Diagram

experimental_workflow_reductive_amination start Start: Combine Carbonyl & Amine dissolve Dissolve in Anhydrous DCE/DCM start->dissolve imine_formation Optional: Add Acetic Acid Stir 1-2h for Imine Formation dissolve->imine_formation add_stab Add NaBH(OAc)3 (STAB) Portion-wise imine_formation->add_stab react Stir at RT (12-24h) Monitor by TLC/LC-MS add_stab->react workup Quench with Sat. NaHCO3 Extract with Organic Solvent react->workup dry Dry (Na2SO4), Filter, Concentrate workup->dry purify Flash Column Chromatography dry->purify end End: Pure Secondary Amine Product purify->end

Caption: Workflow for the reductive amination of this compound.

Purification Strategies for Bulky Amines

The basic nature of amines can complicate purification, often leading to tailing on silica gel chromatography.[10]

  • Acid-Base Extraction: This is the first line of defense during work-up. Washing the organic layer with dilute acid (e.g., 1 M HCl) protonates the amine, transferring it to the aqueous layer and separating it from non-basic impurities.[11] The aqueous layer can then be basified and re-extracted to recover the pure amine. This is only suitable if the product is stable to both acid and base.

  • Flash Column Chromatography:

    • Solvent System: A standard mobile phase is a gradient of methanol in dichloromethane (DCM).

    • Additive: To prevent peak tailing, it is highly recommended to add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (~0.5-1%), to the mobile phase.[10] This deactivates the acidic silanol groups on the silica surface.

  • Precipitation Methods: For stubborn purifications, consider precipitating the amine as a salt. A novel method uses trichloroacetic acid (TCA) to precipitate the amine salt, which can then be filtered. Gentle heating of the salt liberates the free amine along with volatile byproducts (CO₂ and chloroform).[12]

References

  • Dubois, L., et al. (2022). Trichloroacetic acid fueled practical amine purifications. RSC Advances.
  • Jagadeesh, R. J., et al. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Chemistry—A European Journal.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Stack Exchange.
  • University of Rochester. Workup: Amines. Department of Chemistry.
  • Chemtron. (2015). Safety Data Sheet.
  • GalChimia. (2015). Bulky Amines that Work. GalChimia.
  • Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • Schäfer, G., & Bode, J. W. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Organic Chemistry Data. Reductive Amination - Common Conditions.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86217396, this compound hydrochloride.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15196543, this compound.
  • Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
  • Lázár, L. (2004). N-Acylation in combinatorial chemistry. ARKIVOC.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Application Note: A Scalable and Efficient Synthesis of 2,2-Dimethylhexan-3-amine via Catalytic Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and scalable protocol for the synthesis of 2,2-dimethylhexan-3-amine, a sterically hindered primary amine with potential applications as a key intermediate in pharmaceutical and agrochemical development. The presented methodology is centered around a one-pot catalytic reductive amination of 2,2-dimethylhexan-3-one. This approach offers significant advantages for large-scale production, including high atom economy, operational simplicity, and the avoidance of stoichiometric, hazardous reducing agents. This guide provides a comprehensive overview of the synthetic strategy, detailed operational protocols, safety considerations, and analytical methods for process monitoring and quality control.

Introduction and Strategic Rationale

The synthesis of sterically hindered primary amines is a significant challenge in organic chemistry, often requiring multi-step procedures or harsh reaction conditions.[1] this compound, with its bulky tert-butyl group adjacent to the amine functionality, is a prime example of such a challenging target. Direct alkylation methods are often plagued by low yields and over-alkylation.

This application note focuses on direct reductive amination as the most effective and scalable route.[2] This strategy involves the in-situ formation of an imine from the parent ketone, 2,2-dimethylhexan-3-one, and ammonia, followed by immediate reduction to the desired primary amine.[2] We have selected a heterogeneous catalytic hydrogenation approach due to its proven industrial applicability, simplified product purification, and enhanced safety profile compared to methods employing metal hydrides.[1] Recent advancements in catalysis have demonstrated the efficacy of cobalt or nickel-based catalysts for the reductive amination of ketones with ammonia under mild conditions, making this a green and economically viable option for scale-up.[1]

The overall transformation is outlined below:

Synthetic Pathway ketone 2,2-Dimethylhexan-3-one reagents + NH₃, H₂ ketone->reagents amine This compound reagents->amine catalyst Catalyst (e.g., Co or Ni-based) Solvent (e.g., Methanol) Heat, Pressure catalyst->reagents

Caption: Synthetic route to this compound.

Materials and Safety

Key Reagents and Properties
CompoundFormulaMW ( g/mol )Boiling Point (°C)Hazards
2,2-Dimethylhexan-3-oneC₈H₁₆O128.21~152-153Flammable liquid, Skin/eye irritant[3]
Ammonia (Anhydrous)NH₃17.03-33.34Gas under pressure, Corrosive, Toxic
Hydrogen (Gas)H₂2.02-252.87Extremely flammable gas
Raney® Nickel (catalyst)Ni58.69N/AFlammable solid, Pyrophoric, Carcinogen
This compoundC₈H₁₉N129.24~160-165 (est.)Corrosive, Toxic (by analogy)
Safety and Handling Precautions

This procedure must be conducted by trained personnel in a well-ventilated fume hood or a designated high-pressure synthesis area.

  • Personal Protective Equipment (PPE): Standard PPE, including a flame-retardant lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[4]

  • High-Pressure Operations: The reaction is performed under pressure. A certified high-pressure reactor (autoclave) equipped with a pressure relief valve, magnetic stirring, and independent temperature and pressure monitoring must be used.

  • Flammable Materials: Hydrogen gas and 2,2-dimethylhexan-3-one are flammable.[3] Ensure all equipment is properly grounded to prevent static discharge.[5] Keep away from ignition sources.

  • Ammonia: Anhydrous ammonia is a corrosive and toxic gas. Handle in a closed system. An ammonia scrubber should be available for venting.

  • Catalyst Handling: Raney® Nickel is pyrophoric and may ignite if exposed to air. Handle as a slurry under an inert liquid (e.g., water or the reaction solvent).

  • Product Hazards: The product, this compound, is expected to be a corrosive and potentially toxic primary amine. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Emergency Preparedness: Ensure access to a safety shower, eyewash station, and appropriate fire extinguishers (Class B for flammable liquids, Class C for electrical).

Detailed Synthesis Protocol (100 g Scale)

This protocol is designed as a representative procedure for the scale-up synthesis.

Reaction Setup and Execution

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor B Seal and Purge A->B C Introduce Reactants B->C D Heat and Pressurize C->D E Monitor Reaction D->E F Cool and Vent E->F G Catalyst Filtration F->G H Solvent Removal G->H I Vacuum Distillation H->I J Characterization I->J

Caption: Experimental workflow for the synthesis.

  • Reactor Preparation: Charge a 1 L high-pressure stainless-steel autoclave with Raney® Nickel (5.0 g, 5% w/w, as a 50% slurry in water). Add methanol (400 mL) as the solvent.

  • Substrate Addition: Add 2,2-dimethylhexan-3-one (100 g, 0.78 mol) to the reactor.

  • Seal and Purge: Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace three times with nitrogen gas, followed by three purges with hydrogen gas to remove all air.

  • Ammonia Addition: Pressurize the reactor with anhydrous ammonia to approximately 4 bar.

  • Hydrogenation: Begin vigorous stirring (e.g., 800-1000 rpm). Pressurize the reactor with hydrogen gas to a total pressure of 50 bar.

  • Reaction Conditions: Heat the reactor to 80-90°C. The reaction is exothermic; monitor the internal temperature and pressure closely. Maintain the hydrogen pressure at 50 bar throughout the reaction by feeding from a reservoir as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. A small sample can be carefully withdrawn (after cooling and depressurizing) to be analyzed by GC-MS to confirm the disappearance of the starting ketone. The expected reaction time is 12-24 hours.

  • Cooling and Venting: Once the reaction is complete, cool the reactor to room temperature (<25°C). Carefully vent the excess ammonia and hydrogen through an appropriate scrubber and vent line.

  • Catalyst Removal: Purge the reactor with nitrogen. Open the reactor and filter the contents through a pad of Celite® under a nitrogen atmosphere to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent and disposed of according to safety protocols for pyrophoric materials.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the methanol using a rotary evaporator.

  • Purification: The crude this compound is purified by fractional vacuum distillation. Given the estimated atmospheric boiling point of ~160-165°C, distillation at reduced pressure (e.g., 20-30 mbar) is recommended to prevent thermal decomposition.[6] Collect the fraction corresponding to the pure product.

  • Characterization: The final product should be a colorless liquid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Analytical Characterization

TechniquePurposeExpected Results
GC-MS Purity assessment and reaction monitoringA single major peak in the chromatogram with a mass spectrum corresponding to C₈H₁₉N (m/z = 129.24). Key fragments would arise from alpha-cleavage.[7][8]
¹H NMR Structural ConfirmationDistinct signals corresponding to the tert-butyl group (singlet, 9H), the propyl chain (triplet, multiplet, multiplet), the methine proton adjacent to the nitrogen (multiplet, 1H), and the NH₂ protons (broad singlet, 2H).[9]
¹³C NMR Structural ConfirmationEight distinct carbon signals, including the quaternary carbon of the tert-butyl group and the methine carbon bonded to the nitrogen.[9]

Conclusion

The protocol described provides a scalable and efficient pathway to the sterically hindered primary amine, this compound. By leveraging catalytic reductive amination, this process offers a significant improvement over classical methods in terms of safety, efficiency, and environmental impact. This application note serves as a comprehensive guide for researchers and process chemists aiming to produce this and structurally similar amines on a larger scale.

References

  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61-68.
  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1138(1-2), 291-298.
  • PubChem. (n.d.). 2,2-Dimethyl-3-hexanone. National Center for Biotechnology Information.
  • Brewer, S. E., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(7), 1646–1654.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • American Chemical Society. (n.d.). Development and scale-up of a direct asymmetric reductive amination with ammonia.
  • Doc Brown's Chemistry. (n.d.). Linear aliphatic primary amines melting points boiling points solubility.
  • Wikipedia. (n.d.). Reductive amination.
  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S. Patent and Trademark Office.
  • Ma, S., & Jha, S. C. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. The Journal of Organic Chemistry, 83(15), 8279-8291.

Sources

Application Note: High-Sensitivity Quantification of 2,2-Dimethylhexan-3-amine using Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methods for the quantitative determination of 2,2-Dimethylhexan-3-amine, a branched-chain primary amine. Due to the inherent analytical challenges posed by small aliphatic amines, such as high polarity and low volatility, this note details two robust, validated approaches: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to deliver high sensitivity, specificity, and accuracy, making them suitable for various matrices encountered in pharmaceutical and biomedical research.

Introduction: The Analytical Challenge of this compound

This compound (C₈H₁₉N, Molar Mass: 129.24 g/mol ) is a primary aliphatic amine whose quantification is essential in various research and development settings.[1] However, like many small primary amines, it presents significant analytical hurdles. The polar amino group leads to strong interactions with active sites on standard gas chromatography columns, resulting in poor peak shapes and inaccurate quantification.[2][3] Furthermore, its lack of a strong chromophore makes detection by UV-Vis spectrophotometry challenging.[4]

To overcome these issues, two primary strategies are employed:

  • Chemical Derivatization for GC-MS Analysis: This involves chemically modifying the amine to create a less polar, more volatile, and more thermally stable derivative.[2] This process not only improves chromatographic performance but can also enhance detector sensitivity.[2][4]

  • Direct Analysis with LC-MS/MS: This powerful technique offers high selectivity and sensitivity, often circumventing the need for derivatization by directly ionizing the target analyte and using its specific fragmentation patterns for quantification.[5]

This document provides comprehensive, step-by-step protocols for both approaches, grounded in established principles of analytical chemistry for amine compounds.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is predicated on the acylation of this compound with a chloroformate reagent, a common and effective strategy for derivatizing primary and secondary amines.[6] The resulting carbamate is significantly less polar and more amenable to GC analysis.

Principle of Derivatization and Analysis

The primary amine group of this compound reacts with an alkyl chloroformate (e.g., isobutyl chloroformate) under basic conditions to form a stable N-alkyl carbamate derivative. This derivative is then extracted into an organic solvent and analyzed by GC-MS. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Experimental Protocol

2.2.1. Reagents and Materials

  • This compound standard

  • Isobutyl chloroformate

  • Sodium bicarbonate buffer (1 M, pH 9.0)

  • Toluene or Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • Methanol

  • Sample matrix (e.g., plasma, reaction mixture)

2.2.2. Sample Preparation and Derivatization Workflow

  • Sample Collection: Pipette 500 µL of the sample (or standard) into a 2 mL microcentrifuge tube.

  • Alkalinization: Add 200 µL of 1 M sodium bicarbonate buffer to adjust the pH and catalyze the reaction. Vortex briefly.

  • Derivatization: Add 100 µL of isobutyl chloroformate solution (10% in toluene). Cap the tube tightly and vortex vigorously for 2 minutes at room temperature. The reaction is rapid.

  • Extraction: Add 500 µL of hexane to the tube. Vortex for 1 minute to extract the derivatized analyte.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolation: Carefully transfer the upper organic layer (hexane) to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject 1 µL of the final extract into the GC-MS system.

Diagram of the GC-MS Derivatization and Extraction Workflow

cluster_prep Sample Preparation cluster_ext Liquid-Liquid Extraction s0 500 µL Sample s1 Add 200 µL Bicarbonate Buffer (pH 9.0) s0->s1 s2 Add 100 µL Isobutyl Chloroformate s1->s2 s3 Vortex (2 min) s2->s3 e0 Add 500 µL Hexane s3->e0 Derivatization Complete e1 Vortex & Centrifuge e0->e1 e2 Collect Organic Layer e1->e2 e3 Dry with Na₂SO₄ e2->e3 inj Inject 1 µL into GC-MS e3->inj Transfer to Vial

Caption: Workflow for derivatization and extraction of this compound.

2.2.3. GC-MS Instrumental Parameters

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnOffers excellent separation for a wide range of non-polar to moderately polar compounds.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 min)Maximizes the transfer of analyte onto the column for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 20 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of the analyte from solvent and other matrix components.
MS System Agilent 5977B MSD or equivalentA sensitive and robust detector for quantitative analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Source Temp. 230 °COptimal temperature for ionization while minimizing source contamination.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of the derivatized analyte.
SIM Ions To be determined empirically from a full scan of the derivatized standard (e.g., molecular ion, base peak)Ensures that quantification is based on the most abundant and specific fragments.

Method 2: Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a high-throughput alternative that avoids chemical derivatization, reducing sample preparation time and potential sources of error. It is particularly well-suited for complex biological matrices.[5]

Principle of Analysis

The sample, after minimal preparation such as protein precipitation, is injected into a reverse-phase LC system. This compound is separated from matrix components and ionized using an electrospray ionization (ESI) source. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This two-stage mass filtering provides exceptional specificity.

Experimental Protocol

3.2.1. Reagents and Materials

  • This compound standard

  • Internal Standard (IS): A structurally similar amine or a stable isotope-labeled version (e.g., this compound-d4) is highly recommended.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation

3.2.2. Sample Preparation Workflow

  • Sample Collection: Pipette 100 µL of the sample (or standard) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid). This high ratio of organic solvent ensures efficient protein removal.

  • Mixing: Vortex for 30 seconds to ensure thorough mixing and precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Diagram of the LC-MS/MS Sample Preparation Workflow

start 100 µL Sample is Add 10 µL Internal Standard start->is ppt Add 300 µL Cold Acetonitrile is->ppt vortex Vortex (30 sec) ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject 5 µL into LC-MS/MS transfer->inject

Caption: Simple protein precipitation workflow for LC-MS/MS analysis.

3.2.3. LC-MS/MS Instrumental Parameters

ParameterSettingRationale
LC System Waters ACQUITY UPLC, Shimadzu Nexera, or equivalentHigh-pressure systems provide better resolution and faster run times.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Standard column for retaining and separating small molecules based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the amine, enhancing ESI+ ionization and improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minA typical flow rate for analytical UPLC/HPLC systems.
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 minA gradient elution is necessary to elute the analyte while washing the column of more hydrophobic matrix components.
MS System Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalentA triple quadrupole mass spectrometer is required for MRM experiments.
Ionization Mode Electrospray Ionization, Positive (ESI+)Amines readily accept a proton to form positive ions, making ESI+ the ideal ionization mode.
MRM Transitions Analyte: 130.2 → [Product Ion], IS: [IS Precursor] → [IS Product]Precursor ion for the analyte is [M+H]⁺. Product ions and collision energies must be optimized by infusing the standard.
Source Temp. 500 °COptimized for efficient desolvation of the mobile phase.
Collision Gas ArgonInert gas used to fragment the precursor ion in the collision cell.

*Note: MRM transitions must be empirically determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation

Both methods described must be validated to ensure they are fit for their intended purpose.[7][8] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[9]

Key validation parameters to assess include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by analyzing blank matrix samples and spiked samples.

  • Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve should be constructed with a minimum of five standards, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Accuracy (% bias) and precision (% RSD) should be evaluated at a minimum of three concentration levels (low, mid, high QC). Acceptance criteria are typically within ±15% (±20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect (for LC-MS/MS): Assessment of the ion suppression or enhancement caused by co-eluting matrix components.

  • Stability: Analyte stability should be assessed under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).

Representative Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics for the validated methods.

ParameterGC-MS with DerivatizationLC-MS/MS (Direct)
Linear Range 1 - 500 ng/mL0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Accuracy (% Bias) Within ±10%Within ±8%
Precision (% RSD) < 12%< 10%
LLOQ 1 ng/mL0.1 ng/mL
Recovery > 85%> 90% (Process Efficiency)

Conclusion

This application note details two robust and sensitive methods for the quantification of this compound.

  • The GC-MS method with chloroformate derivatization is a reliable and well-established technique, ideal for labs where GC-MS instrumentation is standard. It overcomes the inherent challenges of analyzing polar amines by improving their chromatographic properties.

  • The direct LC-MS/MS method offers superior sensitivity and higher throughput by eliminating the derivatization step. It is the preferred method for trace-level quantification in complex biological matrices, provided the necessary instrumentation is available.

The choice of method will depend on the specific application, required sensitivity, sample matrix, and available laboratory equipment. Regardless of the method chosen, rigorous validation is imperative to ensure the generation of accurate and reliable data.[5][10]

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • LabRulez LCMS. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.
  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back.
  • Shalaby, A. R. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of AOAC International, 96(5), 1032-1038.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Amine Compounds.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Patel, K. et al. (2015). Analytical method validation: A brief review.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC.
  • U.S. Food and Drug Administration. (2021). Q2(R2) Validation of Analytical Procedures.
  • PubChem. (n.d.). This compound.

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Application Notes and Protocols for the Use of 2,2-Dimethylhexan-3-amine as a Resolving Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the separation of enantiomers.

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or, in some infamous cases, detrimental.[1] Consequently, the ability to isolate a single enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical process in both research and industrial settings. This process, known as chiral resolution, remains a widely practiced and economically significant technique.[2]

Among the various methods for chiral resolution, the formation of diastereomeric salts is a robust and scalable classic technique.[3][4] This method involves reacting a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent, in this case, a chiral amine like 2,2-Dimethylhexan-3-amine. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties, including solubility.[4][5] This difference in solubility allows for their separation by fractional crystallization. Subsequent treatment of the isolated diastereomeric salt regenerates the chiral resolving agent and yields the desired enantiomer of the original racemic compound in high purity.

This document provides a comprehensive guide to the principles and a detailed, adaptable protocol for the use of the chiral amine, this compound, as a resolving agent for racemic acidic compounds. While specific documented applications of this compound are not prevalent in published literature, the protocols herein are built upon the well-established principles of diastereomeric salt resolution and are designed to serve as a robust starting point for methods development.

This compound: A Profile

This compound is a chiral primary amine characterized by a sterically hindered environment around the chiral center. This steric bulk, imparted by the tert-butyl group adjacent to the stereocenter, can be a significant advantage in chiral resolution.

Properties and Potential Advantages

The significant steric hindrance of this compound can lead to more defined and rigid interactions during the formation of diastereomeric salts. This can result in greater differentiation in the crystal lattice energies of the two diastereomers, potentially leading to a more significant difference in their solubilities and, consequently, a more efficient separation. The bulky nature of the amine may also promote the formation of highly crystalline salts, which are easier to handle and purify.[6][7]

PropertyValueSource
Molecular Formula C8H19NPubChem[8]
Molecular Weight 129.24 g/mol PubChem[8]
IUPAC Name This compoundPubChem[8]
Synonyms 1,1-dimethyl-2-aminopentanePubChem[8]

Note: Further experimental determination of properties such as pKa and solubility in various solvents is recommended for optimizing resolution protocols.

Mechanism of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the reaction of a racemic mixture of an acidic compound (e.g., a carboxylic acid, denoted as (R/S)-Acid) with an enantiomerically pure form of this compound (let's assume the (R)-enantiomer, (R)-Amine). This acid-base reaction forms a pair of diastereomeric salts: ((R)-Acid • (R)-Amine) and ((S)-Acid • (R)-Amine).

G racemic_acid Racemic Acid ((R)-Acid and (S)-Acid) diastereomer1 Diastereomer 1 ((R)-Acid • (R)-Amine) racemic_acid->diastereomer1 diastereomer2 Diastereomer 2 ((S)-Acid • (R)-Amine) racemic_acid->diastereomer2 resolving_agent Resolving Agent ((R)-2,2-Dimethylhexan-3-amine) resolving_agent->diastereomer1 resolving_agent->diastereomer2 G A Dissolve Racemic Acid and Chiral Amine in Solvent B Heat to Obtain Clear Solution A->B C Slow Cooling and Crystallization B->C D Isolate Crystals by Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry the Diastereomeric Salt E->F

Sources

Application Note: Strategies for the Derivatization of 2,2-Dimethylhexan-3-amine for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract The analysis of 2,2-Dimethylhexan-3-amine, a chiral primary amine, presents significant challenges for common analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to its high polarity, low volatility, and the presence of a sterically hindered chiral center, direct analysis often results in poor chromatographic performance and an inability to resolve enantiomers.[1] This application note provides a comprehensive guide to the derivatization of this compound to overcome these analytical hurdles. We explore detailed protocols for achiral derivatization via acylation and silylation to improve chromatographic behavior for GC-Mass Spectrometry (MS) analysis. Furthermore, we present specialized protocols for chiral derivatization using reagents such as α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) and Marfey's reagent (FDAA), enabling the separation and quantification of its enantiomers on standard achiral columns. The causality behind experimental choices, the advantages of each method, and field-proven insights are discussed to empower researchers to select and implement the optimal strategy for their specific analytical goals.

Introduction: The Analytical Challenge of this compound

This compound is a primary aliphatic amine characterized by two key structural features that dictate its analytical strategy: a polar primary amino group and a chiral center at the C-3 position, which is sterically hindered by an adjacent tert-butyl group.[2][3]

Direct analysis of such amines by gas chromatography is often problematic. The polar -NH₂ group can engage in hydrogen bonding, leading to undesirable interactions with active sites in the GC system (e.g., inlet liner, column stationary phase).[1] This results in significant peak tailing, poor sensitivity, and low reproducibility. For HPLC, its lack of a strong chromophore makes UV detection challenging without derivatization.

Chemical derivatization addresses these issues by converting the polar amine into a less polar, more volatile, and more thermally stable derivative.[4][5] This process is essential for:

  • Improving Chromatographic Peak Shape: By masking the active hydrogens, derivatization minimizes unwanted column interactions.[1]

  • Increasing Volatility and Thermal Stability: This is crucial for preventing sample degradation and ensuring efficient elution in GC.[4][6]

  • Enhancing Detector Sensitivity: Introducing specific functional groups, such as fluorinated moieties, can dramatically increase the response of detectors like the Electron Capture Detector (ECD) or provide characteristic ions for mass spectrometry.[1][7]

  • Enabling Chiral Separation: Reacting the racemic amine with an enantiomerically pure reagent creates a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column.[8][9]

The significant steric hindrance from the tert-butyl group in this compound is a critical consideration. This bulkiness can slow down the reaction kinetics, necessitating more forcing reaction conditions (e.g., higher temperatures, longer reaction times) or the use of highly reactive derivatizing agents to achieve complete conversion.

Achiral Derivatization for GC-MS Analysis

For quantitative analysis or structural confirmation where enantiomeric separation is not required, the primary goal is to create a derivative with excellent chromatographic properties for GC-MS. The two most common and effective strategies are acylation and silylation.

Acylation: Forming Stable Amide Derivatives

Acylation involves the reaction of the primary amine with an acylating agent, typically a highly fluorinated acid anhydride, to form a stable and volatile amide.[1][10] The introduction of fluorine atoms provides the added benefit of enhanced sensitivity for ECD and produces characteristic mass fragmentation patterns.[10][11]

Causality & Experimental Choices:

  • Reagent Choice: Perfluorinated anhydrides like Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA) are highly reactive and produce very volatile derivatives.[7][10] Their reactivity is crucial for overcoming the steric hindrance of the tert-butyl group. HFBA is particularly useful for trace analysis due to its high ECD response.[7]

  • Reaction Conditions: The reaction requires anhydrous conditions, as the reagents are sensitive to moisture.[1] Heating is typically employed to ensure the reaction goes to completion in a reasonable timeframe. An optional byproduct removal step is recommended to prevent contamination of the GC system.[1]

Experimental Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the amine sample (or an aliquot of a stock solution) into a reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the residue. Then, carefully add 100 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial immediately. Heat the vial at 70°C for 30 minutes in a heating block. The elevated temperature helps to drive the reaction to completion despite steric hindrance.

  • Cooling: Allow the vial to cool to room temperature.

  • Byproduct Removal (Recommended): Gently evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the derivatized analyte in a suitable volume of ethyl acetate (e.g., 200 µL) for injection.

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup & Analysis start Amine Sample in Vial dry Evaporate to Dryness (if in solution) start->dry add_solvent Add Anhydrous Solvent (e.g., 200 µL Ethyl Acetate) dry->add_solvent add_reagent Add Acylating Agent (e.g., 100 µL TFAA) add_solvent->add_reagent heat Cap and Heat (70°C, 30 min) add_reagent->heat cool Cool to Room Temp. heat->cool evap_excess Evaporate Excess Reagent (Optional, under N₂) cool->evap_excess redissolve Redissolve in Solvent evap_excess->redissolve inject Inject into GC-MS redissolve->inject

Workflow for Acylation of this compound.
Silylation: Enhancing Volatility

Silylation is a highly versatile derivatization technique that replaces active hydrogens with a silyl group, most commonly a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[4][6] Silyl derivatives are typically very volatile and thermally stable, making them ideal for GC analysis.[4]

Causality & Experimental Choices:

  • Reagent Choice: For primary amines, a strong silylating agent is needed. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a powerful and widely used reagent.[1][12] For enhanced stability, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice. The resulting TBDMS derivatives are approximately 10,000 times more stable to hydrolysis than their TMS counterparts, which is a major advantage when dealing with trace moisture or when sample storage is required.[4][6][7]

  • Reaction Conditions: Silylation reactions are extremely sensitive to moisture and must be performed under strictly anhydrous conditions.[4] Glassware should be oven-dried before use. Heating is generally required to achieve complete derivatization of amines.[1]

Experimental Protocol: Silylation with BSTFA + 1% TMCS

Materials:

  • This compound sample

  • BSTFA with 1% TMCS

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps (ensure they are dry)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place the dried amine sample into a dry reaction vial.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (pyridine is often used as it can act as an acid scavenger). Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 75°C for 45-60 minutes. The catalyst (TMCS) and heat are essential for driving the silylation of the sterically hindered amine.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS. Unlike acylation, the byproducts of this reaction are typically volatile and do not require removal.[1]

Parameter Acylation (TFAA/HFBA) Silylation (BSTFA/MTBSTFA)
Derivative Stability Very stable amides.[1]TMS: Moisture sensitive. TBDMS: Very stable.[4]
Reagent Sensitivity Moisture sensitive.[1]Extremely moisture sensitive.[4]
Reaction Byproducts Acidic (e.g., TFA), may require removal.[1]Neutral and volatile, typically no removal needed.[6]
Volatility HighVery High
MS Fragmentation Characteristic fragments from fluorinated acyl group.TMS: M-15 (loss of CH₃). TBDMS: M-57 (loss of tert-butyl).[6]
Best For Trace analysis with ECD, robust applications.General purpose GC, creating highly volatile derivatives.
Table 1. Comparison of Achiral Derivatization Techniques.

Chiral Derivatization for Enantioselective Analysis

To determine the enantiomeric purity or resolve the enantiomers of this compound, derivatization with an enantiomerically pure reagent is required. This reaction converts the pair of enantiomers into a pair of diastereomers, which can then be separated on a standard achiral column.

cluster_reactants Reactants R_Amine (R)-Amine Diastereomer1 (R,S)-Diastereomer R_Amine->Diastereomer1 S_Amine (S)-Amine Diastereomer2 (S,S)-Diastereomer S_Amine->Diastereomer2 Reagent (S)-Chiral Reagent Reagent->Diastereomer1 Reagent->Diastereomer2 note Diastereomers have different physical properties and can be separated on an achiral column. Diastereomer2->note

Principle of Chiral Derivatization.
Derivatization with Mosher's Acid Chloride (MTPA-Cl)

Mosher's acid chloride (MTPA-Cl) is a classic reagent used to form diastereomeric amides.[8][13] While it is most famous for determining absolute configuration via NMR spectroscopy, the resulting diastereomers are also readily separable by chromatography (GC or HPLC).[8][13][14]

Causality & Experimental Choices:

  • Reagent: Both (R)- and (S)-MTPA-Cl are commercially available.[8] Derivatizing separate aliquots of the amine with each enantiomer of MTPA-Cl can help confirm peak identity and improve the reliability of the analysis.

  • Methodology: The reaction is a form of acylation. Due to the steric bulk of both the amine and the MTPA reagent, reaction conditions may need to be optimized for temperature and time to ensure complete conversion and avoid kinetic resolution, which could lead to inaccurate enantiomeric ratio determination.[1]

Experimental Protocol: MTPA-Cl Derivatization for GC/HPLC Analysis

Materials:

  • This compound sample

  • (R)-MTPA-Cl or (S)-MTPA-Cl

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Anhydrous base (e.g., Pyridine or Triethylamine)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Chromatography system (GC-MS or HPLC-UV/MS)

Procedure:

  • Sample Preparation: Place the dried amine sample into a dry reaction vial.

  • Reagent Addition: Dissolve the amine in 200 µL of anhydrous dichloromethane. Add 1.5 equivalents of an anhydrous base (e.g., triethylamine).

  • Derivatization: Slowly add 1.2 equivalents of MTPA-Cl (as a solution in dichloromethane) to the vial. Cap the vial and let it react at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a pilot GC/LC run).

  • Workup: Quench the reaction by adding a small amount of water. Extract the diastereomeric amides with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in a suitable solvent for injection into the chromatograph.

Derivatization with Marfey's Reagent for HPLC Analysis

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is specifically designed for the chiral resolution of primary and secondary amines by HPLC.[9][15]

Causality & Experimental Choices:

  • Detection: The reagent introduces a 2,4-dinitrophenyl group, which is a very strong chromophore.[9] This makes the resulting diastereomers highly detectable by UV-Vis detectors at ~340 nm, enabling high sensitivity.

  • Separation: The resulting diastereomers typically show excellent resolution on standard reversed-phase C18 columns.[9][16]

  • Reaction Conditions: The reaction proceeds smoothly in a slightly basic aqueous/acetone mixture at a moderately elevated temperature.[17] This makes the procedure robust and relatively simple to perform.

Experimental Protocol: Derivatization with Marfey's Reagent (L-FDAA)

Materials:

  • This compound sample (as a solution in water or buffer)

  • Marfey's Reagent (1% w/v in acetone)

  • 1 M Sodium Bicarbonate solution

  • 2 M Hydrochloric Acid

  • Acetone

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block

  • HPLC-UV system with a C18 column

Procedure:

  • Sample Preparation: In a reaction vial, combine 100 µL of the amine sample solution (approx. 50 mM) with 200 µL of 1 M sodium bicarbonate.

  • Derivatization: Add 400 µL of the 1% Marfey's reagent solution in acetone.

  • Reaction: Cap the vial tightly and heat at 40°C for 1 hour in a heating block, with occasional mixing.

  • Quenching: After cooling to room temperature, quench the reaction by adding 200 µL of 2 M HCl. The solution should become acidic.

  • Analysis: The reaction mixture can be diluted with the mobile phase and injected directly into the HPLC system.

Parameter Mosher's Acid Chloride (MTPA-Cl) Marfey's Reagent (L-FDAA)
Primary Technique GC or HPLC, NMR[8][13]HPLC[9][15]
Detection Principle MS, FID (for GC); UV, MS (for HPLC)Strong UV absorbance (~340 nm).[9]
Reaction Conditions Anhydrous, organic solvent with base.Aqueous/organic mixture, slightly basic.
Workup Liquid-liquid extraction required.Simple acid quench, direct injection possible.
Key Advantage Versatile for both GC and LC; classic method for NMR.High sensitivity for HPLC-UV, robust reaction.
Table 2. Comparison of Chiral Derivatization Techniques.

Conclusion

The successful analysis of this compound is highly dependent on a carefully selected derivatization strategy. The choice of reagent and protocol should be guided by the specific analytical objective.

  • For achiral quantification and identification by GC-MS , acylation with TFAA or HFBA provides stable and sensitive derivatives. Silylation, particularly with MTBSTFA to form hydrolysis-resistant TBDMS derivatives, is an excellent alternative for enhancing volatility.

  • For the determination of enantiomeric purity , chiral derivatization is mandatory. Derivatization with Marfey's reagent followed by HPLC-UV analysis is a highly sensitive and robust method. For labs equipped with GC or for complementary analysis, derivatization with Mosher's acid chloride provides a reliable method for separating the resulting diastereomers.

In all cases, the steric hindrance of the analyte must be considered, and reaction conditions should be optimized to ensure complete derivatization, thereby guaranteeing the accuracy and trustworthiness of the analytical results.

References

  • Allen, D. A., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 87(11), 1254-1256.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.
  • Wikipedia. (n.d.). Mosher's acid.
  • Ovid. (n.d.). Marfey's reagent for chiral amino acid analysis.
  • Aworna, L. S., et al. (2020). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of the American Society for Mass Spectrometry, 31(7), 1464-1474.
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC.
  • Regis Technologies. (n.d.). Acylation Derivatization Reagents.
  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate.
  • David, V., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4275.
  • Younes, A., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1409, 150-160.
  • Davis, B. A. (1988). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Chromatography, 425(2), 237-251.
  • Regis Technologies. (n.d.). Silylation Reagents.
  • David, V., et al. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. ResearchGate.
  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26955-26963.
  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195.
  • Wang, D., & Chen, C. (2019). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate.
  • Zlamal, C., et al. (2020). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Journal of clinical laboratory analysis, 34(11), e23485.
  • Liu, R. H., & Ku, W. W. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 31.
  • Seco, J. M., et al. (2000). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry, 65(23), 7818-7825.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). NMR analysis of a chiral amine through derivatization with Mosher acid.
  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives.
  • ResearchGate. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound hydrochloride.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.

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Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the unique challenges presented by the sterically hindered secondary amine, 2,2-Dimethylhexan-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to incorporate this bulky yet valuable building block into their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its reactivity and achieve your desired chemical transformations.

Understanding the Challenge: The Steric Profile of this compound

The significant steric bulk surrounding the nitrogen atom in this compound, arising from the adjacent tert-butyl group, presents a considerable hurdle in many standard chemical reactions. This steric hindrance can dramatically slow down reaction rates or prevent reactions altogether by impeding the approach of reagents to the nucleophilic nitrogen. This guide will equip you with strategies to mitigate these effects in common transformations such as acylation, alkylation, and coupling reactions.

FAQ 1: Acylation Reactions - Forming Amides with a Bulky Amine

Question: I am struggling to acylate this compound with a standard acid chloride and pyridine. The reaction is either incredibly slow or fails to proceed. What can I do?

Answer: This is a classic issue stemming from the steric hindrance of this compound. The bulky tert-butyl group impedes the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride. Standard conditions are often insufficient to overcome this energy barrier.

Troubleshooting Strategies for Acylation:
  • Highly Reactive Acylating Agents: Switch from a standard acid chloride to a more reactive acylating agent. Acid anhydrides, particularly mixed anhydrides, or the use of potent coupling reagents can be effective.

  • Forced Conditions: Increasing the reaction temperature and using a high-boiling point solvent can provide the necessary energy to overcome the activation barrier. However, monitor the reaction closely for potential side reactions or degradation.

  • Alternative Methodologies: Consider the use of Weinreb amides. These N-methoxy-N-methylamides are excellent electrophiles that can react with organometallic reagents, but they can also be synthesized from carboxylic acids and subsequently reacted with challenging amines under specific conditions.[1][2][3] The chelated intermediate formed during the reaction can help drive the reaction to completion.[1][2][3]

Experimental Protocol: Acylation using a Carbodiimide Coupling Reagent

This protocol offers a robust method for forming amide bonds with sterically hindered amines.

  • Reagent Preparation: In an inert atmosphere (e.g., under Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) and this compound (1.2 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activator Addition: Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and an activator like 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. The filtrate can then be washed with a mild acid (e.g., 1M HCl) to remove unreacted amine, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted acid. The organic layer should then be dried over anhydrous sulfate, filtered, and the solvent removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Diagram: Acylation Workflow

Acylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid & this compound in anhydrous solvent add_coupling Add Coupling Reagent (e.g., DCC/EDC) & DMAP reagents->add_coupling Inert Atmosphere stir Stir at RT for 24-48h add_coupling->stir filter Filter Urea Byproduct stir->filter Monitor by TLC/LC-MS wash Aqueous Washes (Acid & Base) filter->wash dry Dry, Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for the acylation of this compound.

FAQ 2: Alkylation Reactions - Introducing Alkyl Groups to a Hindered Nitrogen

Question: I am attempting a direct alkylation of this compound with an alkyl halide, but the reaction is not proceeding. How can I achieve N-alkylation?

Answer: Direct alkylation of sterically hindered secondary amines is often challenging due to the amine's reduced nucleophilicity.[4] The bulky environment around the nitrogen makes it difficult for the amine to participate in an SN2 reaction.

Troubleshooting Strategies for Alkylation:
  • Reductive Amination: This is a highly effective alternative to direct alkylation.[5][6] The amine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This pathway is often less sensitive to steric hindrance than direct alkylation.

  • Use of Stronger Bases and Activating Agents: For direct alkylation, more forcing conditions may be necessary. The use of a stronger, non-nucleophilic base like sodium hydride (NaH) to deprotonate the amine, followed by the addition of the alkyl halide, can be effective.

  • "Borrowing Hydrogen" Catalysis: This method involves the use of a catalyst (often based on iridium or ruthenium) to temporarily remove hydrogen from an alcohol, forming an aldehyde in situ.[7] The amine then reacts with this aldehyde, and the catalyst returns the hydrogen to reduce the resulting iminium ion.

Experimental Protocol: Reductive Amination
  • Imine Formation: In a suitable solvent such as methanol or 1,2-dichloroethane, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq). If the carbonyl compound is less reactive, a catalytic amount of a weak acid like acetic acid can be added to promote imine formation.

  • Reduction: Once the imine has formed (this can be monitored by NMR or IR spectroscopy), add a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched by the slow addition of water. The product can be extracted with an organic solvent, and the organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Table: Comparison of Alkylation Strategies

StrategyProsConsKey Reagents
Direct Alkylation Simple, one-step process.Often fails with hindered amines. Risk of over-alkylation.Alkyl halide, Base (e.g., K2CO3, NaH)
Reductive Amination Generally effective for hindered amines. Milder conditions.Two-step process (in situ). Requires a carbonyl compound.Aldehyde/Ketone, Reducing agent (e.g., NaBH4)
"Borrowing Hydrogen" Atom-economical. Uses alcohols as alkylating agents.Requires a specific catalyst. May require higher temperatures.Alcohol, Iridium or Ruthenium catalyst

FAQ 3: C-N Cross-Coupling Reactions - Arylation of a Bulky Amine

Question: I am trying to perform a Buchwald-Hartwig amination to couple this compound with an aryl bromide, but I am getting low yields and significant side products. What can I do to improve this reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with sterically hindered amines is highly dependent on the choice of ligand, catalyst, and reaction conditions.[8][9][10] The steric bulk of this compound can hinder the reductive elimination step in the catalytic cycle.

Troubleshooting Strategies for Buchwald-Hartwig Amination:
  • Ligand Selection: The choice of phosphine ligand is critical. For hindered amines, bulky, electron-rich ligands are often required to promote the reductive elimination step. Ligands such as Josiphos, or those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) are often effective.

  • Catalyst Precursor: The choice of palladium precursor can also influence the reaction. Pd(OAc)2 and Pd2(dba)3 are common choices.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[10]

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial. Toluene or dioxane are common choices. The reaction temperature may need to be optimized; while higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.

Experimental Protocol: Optimized Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with the aryl halide (1.0 eq), this compound (1.2 eq), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium precursor (e.g., Pd(OAc)2, 1-2 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq) and anhydrous, deoxygenated solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts. The filtrate is then concentrated, and the residue is purified by column chromatography.

Diagram: Buchwald-Hartwig Catalytic Cycle with a Hindered Amine

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim - HX (Base) RedElim->Pd0 Product (Ar-NR2) note1 Bulky, electron-rich ligand (L) is crucial for the reductive elimination of the hindered product. RedElim->note1

Caption: Key steps in the Buchwald-Hartwig amination cycle.

References

  • MDPI. (n.d.). Experimental Test and Modeling Validation for CO 2 Capture with Amine Solvents in a Pilot Plant.
  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.
  • ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (3S)-N,N-dimethylhexan-3-amine.
  • National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • ResearchGate. (n.d.). Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS Publications. (n.d.). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides.
  • ACS Publications. (n.d.). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane.
  • National Institutes of Health. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Royal Society of Chemistry. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • ACS Publications. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines.
  • PubChem. (n.d.). This compound hydrochloride.
  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
  • ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • Wikipedia. (n.d.). Organolithium reagent.
  • PubChem. (n.d.). 3,4-Dimethylhexan-2-amine.
  • National Institutes of Health. (n.d.). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization.
  • YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • National Institutes of Health. (n.d.). Synthesis and C-alkylation of hindered aldehyde enamines.
  • Unacademy. (n.d.). Nomenclature of Organic Compounds.
  • Royal Society of Chemistry. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation.
  • PubChem. (n.d.). (3R)-2,4-dimethylhexan-3-amine.
  • (n.d.). Weinreb amides.
  • The Journal of Organic Chemistry. (n.d.). Synthesis of sterically hindered imines.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • National Institutes of Health. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • PubChem. (n.d.). 2,5-Dimethyl-3-propan-2-ylhexan-3-amine.
  • (n.d.). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).

Sources

Technical Support Center: Synthesis of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethylhexan-3-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will focus on the most prevalent and logical synthetic route: the reductive amination of 2,2-Dimethylhexan-3-one. The significant steric hindrance posed by the tert-butyl group adjacent to the carbonyl center is the primary challenge, often leading to issues with reaction rate, conversion, and yield.

This guide provides in-depth, cause-and-effect troubleshooting, detailed protocols, and data-driven recommendations to empower you to optimize your synthetic outcomes.

Part 1: Troubleshooting Guide & Diagnostics

This section addresses the most common issues encountered during the synthesis. Each question represents a frequent experimental observation, followed by a detailed analysis and recommended course of action.

Question 1: My reaction shows very low conversion of the starting ketone (2,2-Dimethylhexan-3-one). What are the primary causes and how can I fix it?

Low conversion is the most common hurdle, directly linked to the sterically hindered nature of the ketone. The bulky tert-butyl group impedes the approach of the amine to form the critical iminium ion intermediate.

Root Cause Analysis:

  • Inefficient Imine/Iminium Formation: The equilibrium between the ketone/amine and the hemiaminal, and subsequently the iminium ion, may not favor the iminium species. This is often due to steric hindrance and suboptimal pH. The reaction is typically acid-catalyzed, but incorrect pH can hinder both amine nucleophilicity and iminium ion stability.

  • Inappropriate Reducing Agent: A reducing agent that is too reactive can prematurely reduce the starting ketone before the iminium ion has a chance to form. Conversely, a reagent that is too mild or sterically bulky itself may not reduce the hindered iminium ion effectively.

  • Suboptimal Reaction Conditions: Low temperatures can slow down the already difficult imine formation, while excessively high temperatures might promote side reactions or reagent decomposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low ketone conversion.

Recommended Actions:

  • Switch to a Specialized Reducing Agent: For sterically hindered ketones, Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder, more selective reducing agent that does not readily reduce ketones or aldehydes at neutral or acidic pH but efficiently reduces the iminium ion once formed. This allows the imine formation equilibrium to be established without premature consumption of the starting material.

  • Optimize the pH: The formation of the iminium ion is acid-catalyzed. The optimal pH is typically between 4 and 6. Acetic acid is a common and effective catalyst. It protonates the hemiaminal intermediate, facilitating the loss of water to form the iminium ion.

  • Employ a Lewis Acid Catalyst: In particularly stubborn cases, a Lewis acid such as titanium(IV) isopropoxide (Ti(i-OPr)₄) can be used. It acts as a powerful dehydrating agent, irreversibly trapping the water generated during imine formation and driving the equilibrium forward.

Question 2: My main product is the alcohol (2,2-Dimethylhexan-3-ol) instead of the desired amine. Why is this happening?

The formation of the corresponding alcohol is a clear indication that the ketone is being reduced faster than the iminium ion.

Root Cause Analysis:

  • Highly Reactive Reducing Agent: This is the most common cause. Reagents like Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LAH) are capable of reducing ketones directly, especially if imine formation is slow.

  • Reaction Conditions: If the reducing agent is added too early, before the imine has had sufficient time to form, it will preferentially react with the more abundant ketone.

Recommended Actions:

  • Change Reducing Agent: Immediately switch from NaBH₄ or other aggressive hydrides to NaBH(OAc)₃. Its selectivity for the iminium ion over the ketone is its key advantage in this context.

  • Sequential Addition: If you must use NaBH₄, adopt a two-step approach. First, mix the ketone, amine source (e.g., ammonium acetate), and catalyst (acetic acid) in a solvent like methanol. Allow this mixture to stir for several hours (e.g., 2-4 hours) to maximize imine formation. Then, cool the reaction to 0 °C and add the NaBH₄ portion-wise. This temporal separation of the two key steps can significantly improve the yield of the amine.

Question 3: I am observing significant amounts of a di-alkylated or other complex amine byproducts. How can I improve selectivity for the primary amine?

The formation of secondary or tertiary amines occurs when the newly formed primary amine product reacts with remaining ketone and iminium ions.

Root Cause Analysis:

  • Amine Source Stoichiometry: Using a simple ammonia solution can be inefficient. As the primary amine product forms, it can become a competitive nucleophile.

  • Reaction Concentration: High concentrations can favor intermolecular side reactions.

Recommended Actions:

  • Use an Ammonia Surrogate: Employ a large excess of an ammonia source like ammonium acetate or ammonium chloride with a base. Ammonium acetate is particularly useful as it also buffers the reaction in a favorable pH range. Using a large molar excess (5-10 equivalents) ensures that the concentration of the ammonia source is always much higher than that of the product amine, statistically favoring the formation of the primary amine.

  • Control Stoichiometry: Ensure the ketone is the limiting reagent.

  • Consider Alternative Methods: For highly hindered systems, alternative methods like the Leuckart-Wallach reaction (using formamide or ammonium formate) can sometimes offer better selectivity for the primary amine, although it requires higher temperatures.

Part 2: Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis, incorporating the troubleshooting advice discussed above.

Reaction Scheme:

Caption: Reductive amination of 2,2-Dimethylhexan-3-one.

Step-by-Step Methodology:
  • Reagent Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2,2-Dimethylhexan-3-one (1.0 eq).

    • Add ammonium acetate (5.0 eq).

    • Add the chosen solvent. Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent choices (approx. 0.2 M concentration with respect to the ketone).

  • Imine Formation:

    • Begin stirring the mixture.

    • Add glacial acetic acid (2.0 eq) dropwise.

    • Allow the mixture to stir at room temperature for 1-2 hours. This period is crucial for establishing the ketone-imine equilibrium.

  • Reduction:

    • In a single portion, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the stirring mixture. Note: The reaction is often slightly exothermic.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction may take anywhere from 12 to 48 hours to reach completion due to steric hindrance.

  • Workup and Purification:

    • Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude amine will likely require purification via column chromatography on silica gel. A gradient elution system starting with pure hexane and gradually increasing the polarity with ethyl acetate containing 1-2% triethylamine (to prevent the amine from tailing on the acidic silica) is recommended.

Table 1: Reagent Stoichiometry and Conditions

Reagent/ParameterMolar Eq.RoleKey Consideration
2,2-Dimethylhexan-3-one1.0SubstrateLimiting Reagent
Ammonium Acetate5.0Ammonia Source & BufferLarge excess minimizes dialkylation.
Acetic Acid2.0CatalystFacilitates iminium ion formation.
NaBH(OAc)₃1.5Reducing AgentSelective for the iminium ion.
Solvent-MediumDCE or DCM are standard.
TemperatureRoom TempConditionBalances reaction rate and stability.
Reaction Time12-48 hConditionMonitor by TLC/LC-MS.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent? A: Yes. While chlorinated solvents like DCM and DCE are common, other aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) can also be used. Protic solvents like methanol or ethanol can be used if performing a two-step procedure with NaBH₄, but they may react with NaBH(OAc)₃ and are generally avoided for one-pot reactions with this reagent.

Q2: My purification by column chromatography is difficult, and the product streaks on the TLC plate. What should I do? A: Amines are basic and interact strongly with the acidic surface of standard silica gel, causing significant tailing or streaking. To mitigate this, add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (in methanol), to your eluent system (typically 1-2% v/v). This deactivates the acidic sites on the silica, allowing for much cleaner separation.

Q3: Is it possible to perform this reaction at a higher temperature to speed it up? A: Modest heating (e.g., to 40-50 °C) can sometimes accelerate the reaction. However, this should be done cautiously. Higher temperatures can increase the rate of side reactions and may cause the decomposition of the reducing agent or the iminium intermediate. It is recommended to first optimize the reaction at room temperature before exploring elevated temperatures.

Q4: What is the mechanistic reason for NaBH(OAc)₃ being so selective? A: The selectivity of Sodium triacetoxyborohydride stems from its electronic and steric properties. The electron-withdrawing acetate groups decrease the hydridic character of the B-H bonds, making it a less potent reducing agent than NaBH₄. It is therefore not reactive enough to reduce a relatively stable ketone. However, the iminium ion, with its positive charge on the nitrogen, is a much more reactive electrophile and is readily reduced by the mild hydride donor.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Reductive Amination.
  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of aldehydes and ketones. Journal of the Chemical Society, Chemical Communications.
  • Organic Chemistry Portal. Leuckart-Wallach Reaction.

Technical Support Center: Purification of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2-Dimethylhexan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this sterically hindered primary amine. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.

Introduction to the Challenges

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its bulky tert-butyl group adjacent to the amine functionality introduces significant steric hindrance, which, while often desirable for modulating reactivity and metabolic stability in final products, presents unique challenges during purification.[1][2] Common issues stem from the removal of structurally similar impurities, potential for azeotrope formation during distillation, and chromatographic difficulties like peak tailing.

This guide provides a structured approach to troubleshooting these purification challenges, grounded in the fundamental principles of amine chemistry and separation science.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Incomplete Removal of Starting Materials or Reagent Carryover

Q1: After aqueous workup of my reaction mixture, I'm seeing persistent contamination from my starting materials (e.g., the corresponding ketone or oxime) in my crude this compound. How can I improve their removal?

A1: This is a common issue, especially if the starting materials have some solubility in the organic phase. Here’s a systematic approach to address this:

  • Acid-Base Extraction Optimization: The basicity of the amine allows for its separation from neutral or acidic impurities.

    • Initial Acid Wash: Instead of a single wash, perform multiple extractions with a dilute acid (e.g., 1 M HCl). This will protonate the amine, forming the hydrochloride salt which is highly water-soluble.[3] The neutral starting materials will remain in the organic layer.

    • Back Extraction: To ensure no desired amine is lost, you can back-extract the combined acidic aqueous layers with a fresh organic solvent (e.g., diethyl ether or dichloromethane) to remove any trapped neutral impurities.

    • Basification and Extraction: Subsequently, basify the aqueous layer containing your protonated amine with a strong base (e.g., 2-4 M NaOH) to a pH > 12 to regenerate the free amine. Then, extract the free amine into an organic solvent. Use multiple extractions to ensure complete recovery.

  • Salt Formation and Recrystallization: For stubborn impurities, consider converting your crude amine to a crystalline salt.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., diethyl ether, isopropanol). Add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) dropwise to precipitate the amine salt. The impurities may remain in the mother liquor. The salt can then be recrystallized to high purity. The free amine can be regenerated by treatment with a base.[4]

Issue 2: Difficulty in Separating Structural Isomers

Q2: My GC-MS analysis indicates the presence of isomeric amines (e.g., 2,3-dimethylhexan-2-amine or 2,5-dimethylhexan-3-amine) that are co-eluting or poorly resolved from my target compound. How can I separate these?

A2: Separating structurally similar isomers is a significant challenge due to their similar physical properties.[5][6][7]

  • Fractional Distillation under Reduced Pressure: While challenging, this should be the first approach for larger quantities.

    • High-Efficiency Column: Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).

    • Slow Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation.

    • Vacuum Optimization: Reducing the pressure will lower the boiling point and can enhance the boiling point differences between isomers.

  • Preparative Chromatography: For high-purity requirements or difficult separations, preparative HPLC is a powerful tool.[8]

    • Column Selection: A normal-phase column (e.g., silica or alumina) might provide better separation for these relatively nonpolar amines.

    • Mobile Phase Optimization: A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or isopropanol) with a small amount of a basic modifier like triethylamine (0.1%) to reduce peak tailing can be effective.[8]

Issue 3: Significant Peak Tailing in HPLC or GC Analysis

Q3: During purity analysis by HPLC or GC, I observe significant peak tailing for my this compound, making accurate quantification difficult. What is the cause and how can I fix it?

A3: Peak tailing for basic compounds like amines is a frequent problem in chromatography. It's often caused by strong interactions with active sites on the stationary phase.[8]

  • For HPLC (Reversed-Phase):

    • Mobile Phase Modifier: Add a competing base to your mobile phase, such as 0.1% triethylamine (TEA) or another suitable amine.[8] This will "mask" the acidic silanol groups on the silica-based stationary phase that interact strongly with your amine.

    • pH Adjustment: Ensure the mobile phase pH is at least 2 units above the pKa of your amine to maintain it in its neutral, free-base form, which can reduce interactions with the stationary phase.[8]

    • Column Choice: Consider using a column specifically designed for basic compounds, often featuring end-capping or a hybrid particle technology.

  • For GC:

    • Column Derivatization: Derivatize your amine to a less polar derivative (e.g., an acetyl or trifluoroacetyl amide) before analysis. This blocks the polar N-H group, reducing interactions with the column.

    • Base-Deactivated Column: Use a GC column that has been base-deactivated to minimize interactions with basic analytes.

Troubleshooting Summary for Peak Tailing
Technique Primary Cause
HPLC Strong interaction with acidic silanol groups
GC Interaction of the polar amine with the stationary phase

Frequently Asked Questions (FAQs)

Q4: What is the expected boiling point of this compound, and what vacuum level should I use for distillation?

A4: The boiling point of this compound is not widely reported in the literature. However, based on its molecular weight (129.24 g/mol ) and structure, its atmospheric boiling point can be estimated to be in the range of 150-170 °C. For purification, distillation under reduced pressure is highly recommended to prevent thermal decomposition. A starting point for vacuum distillation would be a pressure of 10-20 mmHg, which would significantly lower the boiling point.

Q5: How can I effectively remove water from my final product?

A5: Water can be a persistent impurity.

  • Drying Agents: After the final extraction and before solvent removal, dry the organic solution over a suitable drying agent. For amines, it is best to use a basic or neutral drying agent like anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄). Avoid acidic drying agents.

  • Azeotropic Removal: If your solvent forms a low-boiling azeotrope with water (e.g., toluene), you can perform a solvent swap to toluene and distill off the azeotrope to remove residual water.

Q6: My purified this compound is developing a color upon storage. What is causing this and how can I prevent it?

A6: Amines, particularly primary amines, are susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Storage Conditions: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass bottle to protect it from air and light.

  • Refrigeration: Storing the compound at a low temperature (e.g., 2-8 °C) can also slow down the degradation process.

Q7: What analytical techniques are best for assessing the purity of this compound?

A7: A combination of techniques is recommended for a comprehensive purity assessment.[9]

  • GC-FID: Gas Chromatography with Flame Ionization Detection is excellent for determining the overall purity and detecting volatile impurities.[9]

  • GC-MS: Gas Chromatography-Mass Spectrometry is crucial for identifying the structure of any impurities.[9]

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy can confirm the structure of the desired product and identify impurities with different chemical structures.

  • FT-IR: Fourier-Transform Infrared spectroscopy can confirm the presence of the primary amine group (N-H stretching and bending vibrations).

Experimental Workflows

Workflow 1: Acid-Base Extraction for Impurity Removal

crude_product Crude this compound in Organic Solvent add_hcl Add 1 M HCl (aq) (Multiple Extractions) crude_product->add_hcl separate_layers1 Separate Layers add_hcl->separate_layers1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate_layers1->organic_layer1 Discard aqueous_layer1 Aqueous Layer (Amine Hydrochloride) separate_layers1->aqueous_layer1 back_extract Back-extract with Fresh Organic Solvent aqueous_layer1->back_extract separate_layers2 Separate Layers back_extract->separate_layers2 organic_layer2 Organic Layer (Trace Impurities) separate_layers2->organic_layer2 Discard aqueous_layer2 Aqueous Layer (Purified Amine Salt) separate_layers2->aqueous_layer2 add_naoh Add >2 M NaOH (aq) to pH > 12 aqueous_layer2->add_naoh extract_amine Extract with Organic Solvent add_naoh->extract_amine separate_layers3 Separate Layers extract_amine->separate_layers3 aqueous_layer3 Aqueous Layer (Salts) separate_layers3->aqueous_layer3 Discard organic_layer3 Organic Layer (Purified Free Amine) separate_layers3->organic_layer3 dry_and_evaporate Dry (e.g., K₂CO₃) and Evaporate Solvent organic_layer3->dry_and_evaporate final_product Pure this compound dry_and_evaporate->final_product

Caption: Workflow for purification via acid-base extraction.

Workflow 2: Purity Analysis Logic

start Purified Amine Sample gc_fid GC-FID Analysis start->gc_fid nmr NMR (¹H, ¹³C) Analysis start->nmr purity_check Purity > 99%? gc_fid->purity_check gc_ms GC-MS Analysis purity_check->gc_ms No pass Product Meets Specs purity_check->pass Yes impurity_id Identify Impurities gc_ms->impurity_id fail Further Purification Required impurity_id->fail structure_confirm Confirm Structure nmr->structure_confirm structure_confirm->pass

Caption: Logic for comprehensive purity assessment.

References

  • Gong, K., et al. (2018). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides.
  • BenchChem. (2025).
  • Ge, X., et al. (2012). Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection.
  • BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound hydrochloride.
  • PubChem. (n.d.). 2,2-Dimethoxyhexan-3-amine.
  • Murai, S., et al. (2025). Development of New Sterically Hindered Amine for PCC.
  • Place, B. K., et al. (2017). Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. Atmospheric Measurement Techniques, 10(3), 1061-1078. [Link]
  • Naccarato, A., et al. (2012). Determination of aliphatic amines by cation-exchange chromatography with suppressed conductivity detection after solid phase extraction.
  • PubChem. (n.d.). N-ethyl-N,2-dimethylhexan-3-amine.
  • Guo, Y., et al. (2023). Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. Energy & Fuels, 37(15), 10955-10980. [Link]
  • Unacademy. (n.d.).
  • Nwaoha, C., et al. (2022). Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. Processes, 10(7), 1363. [Link]
  • US3131221A - Separation and purification of fatty acid amines. (1964).
  • PubChem. (n.d.). (3S)-N,N-dimethylhexan-3-amine.
  • PubChem. (n.d.). 2,3-Dimethylhexan-2-amine.
  • Reddy, G. V., et al. (2016). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)
  • PubChem. (n.d.). 3,4-Dimethylhexan-2-amine.
  • PubChem. (n.d.). 2,4-Dimethylhexan-3-amine.
  • PubChem. (n.d.). (3R)-2,4-dimethylhexan-3-amine.
  • PubChem. (n.d.). (2R)-N,N-dimethylhexan-2-amine.

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Technical Support Center: Alkylation of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 2,2-Dimethylhexan-3-amine. This resource is designed for researchers, chemists, and drug development professionals who are working with this sterically hindered secondary amine. Given its unique structural features—specifically the bulky tert-butyl group adjacent to the amine—alkylation reactions can be challenging, often leading to a complex mixture of products or low conversion rates.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Core Challenge: The Interplay of Steric Hindrance and Nucleophilicity

The primary difficulty in alkylating this compound arises from its structure. The nitrogen atom is a secondary amine, which is typically a good nucleophile. However, it is flanked by a propyl group on one side and a sterically demanding tert-butyl group on the other. This steric bulk significantly hinders the approach of electrophiles to the nitrogen's lone pair, slowing down the rate of desired SN2 reactions.

Simultaneously, the electron-donating nature of the alkyl groups increases the nitrogen's basicity and nucleophilicity, a factor that can promote undesirable side reactions if the steric barrier is overcome. Understanding and controlling the factors that influence substitution, over-alkylation, and elimination is key to a successful synthesis.

G A This compound (Starting Amine) C Desired Product (Mono-Alkylated Amine) A->C Desired S_N2 Reaction (Controlled Conditions) B Alkylating Agent (R-X) B->C D Side Product 1 (Over-alkylation) Quaternary Ammonium Salt C->D Further S_N2 (Excess R-X, High Temp.) E Side Product 2 (Hofmann Elimination) Alkene D->E Heat, Base (E2 Elimination)

Caption: Reaction pathways in the alkylation of a hindered secondary amine.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the alkylation of this compound.

Issue 1: Low or No Conversion of Starting Material

Q1: My reaction shows very little consumption of the starting amine, even after prolonged reaction times. What's going on?

A: This is a classic symptom of the high steric hindrance around the nitrogen atom. The bulky tert-butyl group effectively shields the amine from attack by the electrophile.

  • Causality: The activation energy for the SN2 reaction is significantly increased due to steric repulsion in the transition state. Less hindered amines react much faster under identical conditions.

  • Troubleshooting Steps:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for the appearance of degradation or elimination byproducts.

    • Use a More Reactive Electrophile: Switch from an alkyl chloride or bromide to an alkyl iodide or, even better, an alkyl triflate (R-OTf). Iodide and triflate are excellent leaving groups, which can significantly accelerate the rate of SN2 reactions.[1]

    • Solvent Choice: Change to a polar aprotic solvent like DMF or DMSO. These solvents can help stabilize charged intermediates that may form during the reaction and can accelerate SN2 reactions compared to less polar solvents.

Issue 2: Formation of Multiple Products (Over-alkylation)

Q2: My reaction mixture shows the desired product, but also a significant amount of a higher molecular weight byproduct. How do I prevent this?

A: You are likely observing over-alkylation, where the mono-alkylated tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[2][3] While the steric hindrance of this compound makes the initial alkylation difficult, the resulting tertiary amine can sometimes be nucleophilic enough to react again, especially under forcing conditions.[4]

  • Causality: The "runaway" nature of amine alkylation is due to the product of each step often being a stronger nucleophile than the reactant.[5]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a large excess (3-5 equivalents) of the starting amine (this compound) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting amine over the newly formed product.[4] This is most practical when the amine is readily available.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of it reacting with the product amine.

    • Switch to a Superior Method: For selective mono-alkylation, the most reliable solution is to abandon direct alkylation and use reductive amination . This method is widely considered the best way to avoid over-alkylation.[6][7] (See Protocol 1).

Issue 3: Formation of an Alkene Byproduct

Q3: I'm observing a byproduct that appears to be an alkene derived from my alkylating agent. What causes this?

A: This is likely due to an E2 elimination reaction competing with the SN2 substitution. This can happen in two ways:

  • Direct Elimination: The amine, being a base, can deprotonate the alkyl halide at the β-position, leading to the formation of an alkene. This is more prevalent with secondary or tertiary alkyl halides and at higher temperatures.

  • Hofmann Elimination: If over-alkylation occurs to form a quaternary ammonium salt, this salt can undergo a Hofmann elimination reaction upon heating in the presence of a base, yielding an alkene.[8][9][10] The trialkylamine group becomes a good leaving group, and a base (like excess starting amine or a dedicated base in the reaction) abstracts a proton.[1]

  • Troubleshooting Steps:

    • Lower the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor substitution.

    • Choose Your Base Carefully: If using a base to scavenge the acid byproduct (e.g., H-X), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These are less likely to act as nucleophiles or promote elimination.[11]

    • Avoid Quaternary Salt Formation: Implement the strategies from Issue 2 to prevent the formation of the Hofmann elimination precursor.

Recommended Synthetic Protocols

Protocol 1: Selective Mono-Alkylation via Reductive Amination (Preferred Method)

This two-step, one-pot process avoids the pitfalls of direct alkylation by forming an intermediate iminium ion that is then reduced.[12] It is the most reliable method for achieving clean, selective mono-alkylation.[4][7]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add acetic acid (0.1 eq.) to catalyze the formation of the imine/iminium ion. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture.[13] This reducing agent is mild and selective for the iminium ion over the unreacted carbonyl compound.[7]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is fully consumed (typically 4-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Direct Alkylation with an Alkyl Halide

If reductive amination is not feasible, this protocol optimizes direct alkylation to minimize side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (3.0 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or DIPEA (2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.

  • Slow Addition of Electrophile: Prepare a solution of the alkyl halide (1.0 eq.) in the same solvent. Add this solution dropwise to the stirred amine mixture at room temperature over a period of 1-2 hours.

  • Reaction and Monitoring: After the addition is complete, gently heat the reaction to 40-60°C. Monitor the reaction progress by TLC or GC-MS. Be cautious of higher temperatures, which may favor elimination.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

    • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • To remove the excess starting amine, wash the combined organic layers with a dilute acid solution (e.g., 1M HCl). The protonated amines will move to the aqueous phase.

    • Make the aqueous layer basic with 2M NaOH and extract the amines back into an organic solvent.

    • Dry the final organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The resulting crude product will likely be a mixture. Purify via flash column chromatography to isolate the desired tertiary amine.

Data Summary: Impact of Reaction Parameters

ParameterConditionEffect on Desired ProductEffect on Side ReactionsRationale
Alkylating Agent R-I > R-Br > R-ClIncreases rate May increase rate of over-alkylationBetter leaving groups (I⁻, Br⁻) lower the SN2 activation energy.[1]
Stoichiometry Large excess of amineIncreases selectivity Decreases over-alkylation Statistically favors reaction with the starting amine over the product.[4]
Temperature Low (RT to 60°C)Decreases rateDecreases elimination & over-alkylation Substitution is less temperature-dependent than elimination.
High (>80°C)Increases rateIncreases elimination & over-alkylation Provides energy to overcome steric hindrance but also promotes E2 pathways.
Base K₂CO₃, DIPEANeutralMinimizes elimination Non-nucleophilic, hindered bases are poor at initiating SN2 or E2 reactions.[11]
NaH, NaOHNeutralIncreases elimination Strong, unhindered bases are more likely to promote E2 elimination.
Method Reductive AminationMaximizes yield & selectivity Virtually eliminates over-alkylation The mechanism proceeds via a controlled iminium reduction, preventing polyalkylation.[6][12]

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2024, March 23). 24.7: Reactions of Amines. [Link]
  • OpenStax. (n.d.). 24.7 Reactions of Amines. In Organic Chemistry: A Tenth Edition. [Link]
  • JoVE. (2023, April 30).
  • Chemistry LibreTexts. (2023, January 22).
  • Kainz, Q. M., et al. (2024).
  • Kainz, Q. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Norris, J. (2021, July 20).
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
  • Wang, Z., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5161. [Link]
  • Sommer, H. Z., et al. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. [Link]
  • Kumar, S., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 273-283. [Link]
  • Organic Chemistry Portal. (n.d.).
  • De Klerk, A. (1975). Purification of secondary alkyl amines. U.S. Patent No. 3,864,402.
  • Wikipedia. (n.d.).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link] (Note: While not directly from the search, this is the seminal paper on NaBH(OAc)
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 2,2-dimethylhexan-3-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis of this sterically hindered primary amine.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its sterically hindered nature, imparted by the bulky tert-butyl group adjacent to the amine functionality, can enhance metabolic stability and modulate the physicochemical properties of larger molecules.[1] However, this steric hindrance also presents significant challenges in its synthesis.

The most common and effective method for synthesizing this compound is through the reductive amination of 2,2-dimethylhexan-3-one. This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final amine product.

II. General Reaction Scheme & Mechanism

The synthesis of this compound via reductive amination proceeds in two key stages:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 2,2-dimethylhexan-3-one. This is followed by dehydration to form the corresponding imine. This step is often the rate-limiting step, especially with sterically hindered ketones.

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent, yielding the desired primary amine.

G cluster_0 Imine Formation cluster_1 Reduction ketone 2,2-Dimethylhexan-3-one imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) amine This compound imine->amine + [H] reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->imine

Caption: General workflow for the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The recommended starting material is 2,2-dimethylhexan-3-one. This ketone is commercially available and provides a direct route to the desired amine through reductive amination.

Q2: Which reducing agents are suitable for this reaction?

Several reducing agents can be employed for the reduction of the imine intermediate. The choice of reducing agent can significantly impact the reaction's success and should be made based on the specific reaction conditions and available resources.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH4) Cost-effective, readily available, and relatively safe to handle.Can also reduce the starting ketone if not used under controlled conditions.
Sodium Cyanoborohydride (NaBH3CN) More selective for the imine over the ketone, allowing for a one-pot reaction.Highly toxic and requires careful handling and disposal.
Sodium Triacetoxyborohydride (NaBH(OAc)3) Mild and selective, often used for sensitive substrates.More expensive than NaBH4.

Q3: What are the typical solvents used for this reaction?

The choice of solvent is crucial for ensuring good solubility of reactants and reagents. Common solvents for reductive amination include:

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Methanol and ethanol are often preferred as they are good solvents for both the ketone and the amine source, and they are compatible with borohydride reducing agents.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Problem 1: Low or No Product Yield

Q: I am not getting a good yield of my desired amine. What could be the problem?

A: Low or no yield in the synthesis of a sterically hindered amine like this compound can be attributed to several factors.

  • Inefficient Imine Formation: The steric hindrance from the t-butyl group can significantly slow down the formation of the imine intermediate.

    • Solution: Increase the reaction time for the imine formation step before adding the reducing agent. You can also increase the concentration of the ammonia source (e.g., using a saturated solution of ammonia in methanol). Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also promote imine formation.

  • Decomposition of the Reducing Agent: Sodium borohydride can decompose in acidic conditions.

    • Solution: If using a two-step process, ensure the pH is neutral or slightly basic before adding the sodium borohydride. If using a one-pot method with NaBH3CN, the reaction is typically run under mildly acidic conditions (pH 5-6) to facilitate imine formation without significant decomposition of the reducing agent.

  • Incomplete Reduction: The bulky nature of the imine may hinder the approach of the hydride from the reducing agent.

    • Solution: Use a molar excess of the reducing agent (e.g., 2-3 equivalents). Ensure the reaction is stirred efficiently to maximize contact between the reactants.

Problem 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture. How can I minimize them?

A: The primary side product in this reaction is often the corresponding alcohol, 2,2-dimethylhexan-3-ol, formed from the reduction of the starting ketone.

  • Cause: The reducing agent is reducing the ketone before the imine has had a chance to form.

    • Solution 1 (Two-Step Protocol): The most effective way to avoid this is to perform the reaction in two distinct steps. First, allow the ketone and ammonia to react to form the imine. Monitor the reaction by TLC or GC-MS to confirm imine formation. Once the imine is formed, then add the sodium borohydride.

    • Solution 2 (One-Pot with Selective Reducing Agent): Use a more selective reducing agent like sodium cyanoborohydride (NaBH3CN), which preferentially reduces the iminium ion over the ketone.[2]

G start Start: Low Yield or Side Products check_imine Check for Imine Formation (TLC, GC-MS) start->check_imine side_product Side Product (Alcohol) Observed? start->side_product imine_formed Is Imine Formation Complete? check_imine->imine_formed increase_time_temp Increase Reaction Time/Temperature for Imine Formation imine_formed->increase_time_temp No add_reducing_agent Add Reducing Agent imine_formed->add_reducing_agent Yes increase_time_temp->check_imine check_reduction Check for Product Formation add_reducing_agent->check_reduction product_formed Is Reduction Complete? check_reduction->product_formed increase_reductant Increase Equivalents of Reducing Agent product_formed->increase_reductant No end Successful Synthesis product_formed->end Yes increase_reductant->check_reduction two_step Switch to Two-Step Protocol side_product->two_step Yes selective_reductant Use Selective Reducing Agent (e.g., NaBH3CN) side_product->selective_reductant Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem 3: Difficult Purification

Q: I am having trouble purifying my product. What is the best method?

A: this compound is a relatively volatile and basic compound, which can make purification challenging.

  • Work-up: After the reaction is complete, the mixture should be quenched carefully with water. The pH should then be adjusted to be strongly basic (pH > 12) with an aqueous solution of NaOH or KOH. This ensures that the amine is in its free base form and can be extracted into an organic solvent like diethyl ether or dichloromethane. The organic layers are then combined, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is carefully removed under reduced pressure.

  • Purification:

    • Distillation: Due to its relatively low boiling point, fractional distillation under reduced pressure is an effective method for purifying this compound.

    • Acid-Base Extraction: An alternative is to perform an acid-base extraction. The crude amine can be dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., 1M HCl). The aqueous layer, now containing the protonated amine salt, is washed with an organic solvent to remove any non-basic impurities. The aqueous layer is then made strongly basic, and the free amine is extracted back into an organic solvent.

    • Column Chromatography: While possible, column chromatography on silica gel can be challenging for simple aliphatic amines due to their basicity and potential for streaking. If this method is necessary, it is often performed on silica gel that has been treated with a small amount of a base like triethylamine in the eluent system (e.g., dichloromethane/methanol/triethylamine).

V. Experimental Protocol: Two-Step Reductive Amination

This protocol is recommended to minimize the formation of the alcohol side product.

Materials:

  • 2,2-Dimethylhexan-3-one

  • Ammonia solution (7N in methanol)

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • 6M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2,2-dimethylhexan-3-one (1.0 eq) in anhydrous methanol.

    • Add a solution of ammonia in methanol (7N, 5-10 eq) to the flask.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and continue stirring for an additional 4-6 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

    • Make the aqueous layer strongly basic (pH > 12) with 6M NaOH.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure.

VI. Analytical Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to confirm the presence of the product and assess its purity. The mass spectrum should show the molecular ion peak (M+) at m/z = 129.24.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the t-butyl group (a singlet around 0.9 ppm), the propyl chain (a triplet, a sextet, and a triplet), and the amine protons (a broad singlet, the chemical shift of which will depend on the solvent and concentration). The proton on the carbon bearing the amine group will appear as a multiplet.

    • ¹³C NMR: The spectrum will show distinct signals for all eight carbon atoms. The carbon of the t-butyl group will be a singlet, and the quaternary carbon will be downfield.

VII. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

stability issues of 2,2-Dimethylhexan-3-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability and reactivity data for 2,2-Dimethylhexan-3-amine is limited in publicly available literature. This guide is built upon established principles of organic chemistry and data from structurally analogous, sterically hindered secondary amines. The provided information should be used as a strategic starting point for your experimental design.

Introduction

This compound is a secondary amine with significant steric hindrance around the nitrogen atom due to the adjacent tert-butyl-like group. This structural feature is a primary determinant of its reactivity and stability. While sterically hindered amines can offer advantages in terms of selectivity and metabolic stability, they also present unique challenges under various reaction conditions.[1] This guide aims to provide a comprehensive troubleshooting framework and answer frequently asked questions regarding the stability of this compound.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Issue 1: Low or No Reactivity in Acylation Reactions

  • Observation: You are attempting to acylate this compound with an acyl chloride or anhydride, but the reaction is sluggish or fails to proceed to completion.

  • Probable Cause: The steric bulk around the nitrogen atom impedes the approach of the electrophile. Secondary amines, while generally good nucleophiles, can exhibit reduced reactivity if sterically hindered.[2][3]

  • Solutions:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential degradation.

    • Use a More Reactive Acylating Agent: If using an anhydride, consider switching to the corresponding acyl chloride, which is more electrophilic.[4]

    • Incorporate a Catalyst: For less reactive systems, the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the reaction.[2]

    • Extend Reaction Time: Due to the slower reaction rate, a longer reaction time may be necessary for complete conversion.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like pyridine or triethylamine to neutralize the acid byproduct without competing with the amine substrate.[5]

Issue 2: Reaction Mixture Turns Brown or Black (Decomposition)

  • Observation: During the reaction or workup, the solution develops a dark coloration, suggesting decomposition of the starting material or product.

  • Probable Cause: Amines, particularly secondary amines, are susceptible to oxidation, which can be accelerated by heat, light, or the presence of certain metal ions.[6][7]

  • Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Protect from Light: Wrap the reaction vessel in aluminum foil to prevent photo-oxidation.

    • Control Temperature: Avoid excessive heating, as thermal degradation can also lead to discoloration.[8] Thermal decomposition of amines can be complex and is often accelerated in the presence of other reagents like CO2.[9][10]

    • Chelating Agents: If metal catalysis is suspected to be causing oxidation, consider the addition of a chelating agent like EDTA, if compatible with your reaction conditions.

Issue 3: Formation of N-Nitrosamine Impurities

  • Observation: Analysis of the reaction product reveals the presence of N-nitrosamine impurities, which are potent carcinogens.[11]

  • Probable Cause: Secondary amines can react with nitrosating agents to form N-nitrosamines.[12][13] These agents can be formed in situ from nitrites (NO₂⁻) under acidic conditions.[11][14]

  • Solutions:

    • Source Scrutiny: Ensure that all reagents, particularly those used in acidic conditions, are free from nitrite or nitrate contamination.

    • pH Control: Avoid strongly acidic conditions where the formation of nitrous acid is favorable.

    • Scavengers: If the presence of nitrites is unavoidable, consider the use of scavengers like ascorbic acid or alpha-tocopherol.

    • Temperature Management: Higher temperatures can accelerate nitrosamine formation.[12] Maintain the lowest effective reaction temperature.

Issue 4: Difficulty with Product Isolation and Purification

  • Observation: The product is difficult to isolate from the reaction mixture, or it co-elutes with starting material during chromatography.

  • Probable Cause: The polarity of this compound and its derivatives may be similar, making separation challenging. The basic nature of the amine can also cause streaking on silica gel.

  • Solutions:

    • Acid-Base Extraction: Utilize the basicity of the amine. During workup, an acid wash (e.g., dilute HCl) will protonate the amine, making it water-soluble and allowing for separation from non-basic organic compounds.[15] The amine can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.

    • Chromatography Additives: When using silica gel chromatography, add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent system to prevent streaking.

    • Derivative Formation: For analytical purposes or challenging separations, consider converting the amine to a less polar derivative (e.g., an amide) that may be easier to purify.[16]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under an inert atmosphere, protected from light, and kept in a cool, dry place. The container should be tightly sealed to prevent exposure to air and moisture.

Q2: How does the steric hindrance of this compound affect its basicity?

The two alkyl groups attached to the nitrogen increase its basicity through an inductive effect, making the lone pair more available for protonation. However, extreme steric hindrance can sometimes hinder the solvation of the resulting ammonium salt, which can slightly decrease basicity in solution compared to less hindered secondary amines.[3][17]

Q3: Can this compound be used in reactions with strong bases like organolithiums?

Yes, but with caution. The N-H proton is acidic and will be deprotonated by strong bases to form a lithium amide. This can be a desired step to generate a stronger, non-nucleophilic base or a specific nucleophile. However, if the intended reaction requires the amine to act as a nucleophile, deprotonation should be avoided.

Q4: Is it necessary to protect the amine group during a reaction?

Protection of the amine group is often necessary if other functional groups in the molecule are being targeted by reagents that can also react with the amine (e.g., strong oxidizing agents, or certain electrophiles in multi-step syntheses).[18][19] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[20][21]

Q5: What are the likely thermal degradation pathways?

While specific data is unavailable for this compound, thermal degradation of secondary amines can proceed through various pathways, including C-N bond cleavage to form smaller amines and alkenes.[22] The presence of other reactive species, such as CO₂, can lead to the formation of ureas and other complex products.[9] Generally, secondary amines are less thermally stable than tertiary amines.[9]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Acylation of a Hindered Secondary Amine
  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, gently heat the mixture to reflux and continue monitoring.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Perform an aqueous workup as described in the troubleshooting section to isolate the amide product.

Diagram 1: Troubleshooting Workflow for Low Reactivity

G start Low Reactivity Observed temp Increase Temperature start->temp reagent Use More Reactive Acylating Agent start->reagent time Extend Reaction Time start->time catalyst Add DMAP Catalyst start->catalyst check Monitor for Improvement temp->check reagent->check time->check catalyst->check success Reaction Successful check->success Yes fail Re-evaluate Strategy check->fail No G amine This compound R₂NH oxidation Oxidation Products Hydroxylamine, Nitrone, etc. amine->oxidation [O₂], heat, light, metal ions nitrosation N-Nitrosamine R₂N-N=O amine->nitrosation Nitrosating Agents (e.g., HNO₂), acidic pH thermal Thermal Degradation Alkenes, Smaller Amines amine->thermal High Temperature (>200 °C)

Caption: Major potential degradation pathways for secondary amines like this compound.

References

  • ResolveMass Laboratories Inc. (n.d.). Nitrosamine formation mechanism from Nitrates and Amines.
  • Mukaiyama, T., Matsuo, J. I., & Yamanaka, M. (2001). Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride. Chemistry Letters, 30(4), 390-391.
  • Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (1976). Improved Methods for the Oxidation of Secondary Amines to Nitroxides.
  • JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2.
  • Stahl, S. S., & Min, W. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 135(51), 19103–19106.
  • Sparkl. (n.d.). Reaction of Amines with Acyl Chlorides.
  • Andrés, J. M., et al. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development, 24(8), 1375-1400.
  • ResearchGate. (n.d.). Example formation of a Nitrosamine from a secondary amine.
  • Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. ChemPhysChem, 14(17), 3936-3943.
  • SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines.
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  • Semantic Scholar. (n.d.). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture.
  • ChemistryViews. (2018). New Protecting Group for Amines.
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  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16045–16056.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation.
  • SlideShare. (n.d.). Amine Protection.
  • ResearchGate. (n.d.). Thermal degradation rates of different amines.
  • Reddit. (2021). steric hinderance and basicity.
  • Toppr. (n.d.). Reactions of Acyl halide.
  • Wikipedia. (n.d.). Protecting group.
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  • Wikipedia. (n.d.). Thermal decomposition.
  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • Taylor & Francis Online. (n.d.). Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • YouTube. (2020). Troubleshooting Foaming in an Amine Plant.
  • Jasperse, J. (n.d.). Ch. 19 Notes + Answers. Amines.
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Technical Support Center: Work-up Procedures for Reactions Containing 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethylhexan-3-amine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to navigate the challenges associated with the work-up of reactions involving this sterically hindered primary amine. Our focus is on providing practical, field-proven insights to ensure the successful isolation and purification of your target compounds.

Introduction to this compound

This compound is a primary amine characterized by a bulky tert-butyl group adjacent to the amino functionality. This steric hindrance significantly influences its reactivity and physical properties, presenting unique challenges during reaction work-ups compared to simpler primary amines. Understanding these properties is paramount for developing effective purification strategies.

Chemical Structure:

Key Physicochemical Properties:

PropertyValue/InformationSource
Molecular FormulaC8H19N[1]
Molecular Weight129.24 g/mol [1]
pKa of Conjugate Acid (estimated)10.0 - 11.5[2]
XLogP3 (Computed)2.3[1]
Boiling PointNot experimentally determined in searched literature. Expected to be in the range of 150-170 °C based on structurally similar amines.
SolubilityExpected to be soluble in a wide range of organic solvents. Limited solubility in water, but its hydrochloride salt is water-soluble.[3]

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted this compound from my reaction mixture proving difficult?

A1: The primary challenge stems from its dual nature: the basic amino group and the lipophilic alkyl chain. During a standard aqueous work-up, the amine will preferentially partition into the organic layer.[4] The bulky tert-butyl group can also sterically hinder the nitrogen's lone pair, potentially slowing down its reaction with aqueous acid during extraction compared to less hindered amines.

Q2: What is the most effective method for removing this compound during an aqueous work-up?

A2: The most reliable method is to perform an acidic wash to protonate the amine, forming the corresponding ammonium salt which is soluble in the aqueous phase.[4]

  • Protocol:

    • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 10% aqueous citric acid.

    • Repeat the acidic wash 2-3 times to ensure complete removal.

    • Combine the aqueous layers and neutralize with a base (e.g., NaOH, NaHCO3) to recover the amine if desired.

Q3: I'm observing an emulsion during the acidic wash. How can I resolve this?

A3: Emulsion formation is common when working with amines. Here are several strategies to break an emulsion:

  • Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, often leading to better separation.

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Solvent Modification: Add more of the organic solvent to decrease the concentration of the emulsifying agent.

Q4: My product is acid-sensitive. Are there alternative methods to remove this compound?

A4: Yes, for acid-sensitive compounds, consider the following:

  • Copper(II) Sulfate Wash: Washing the organic layer with a 10% aqueous solution of copper(II) sulfate can selectively remove the primary amine by forming a water-soluble copper complex.[5]

  • Solid-Phase Scavenging: Use a solid-supported scavenger resin, such as an acidic ion-exchange resin (e.g., Dowex® 50WX8), to bind the amine. The resin can then be filtered off.

Troubleshooting Guide for Common Reactions

Reductive Amination

Reductive amination is a frequent application for primary amines. The work-up typically involves quenching the reducing agent and removing the excess amine.

Scenario 1: Incomplete reaction and presence of starting materials.

  • Possible Cause: The steric hindrance of this compound can slow down the initial imine formation.

  • Troubleshooting:

    • Reaction Time: Extend the reaction time.

    • Catalyst: Ensure an appropriate amount of acid catalyst (e.g., acetic acid) is present to facilitate imine formation.

    • Water Removal: Use a Dean-Stark apparatus or molecular sieves to remove water and drive the imine formation equilibrium forward.

Scenario 2: Difficulty in separating the product from unreacted this compound.

  • Possible Cause: Inefficient extraction due to the lipophilicity of the amine.

  • Troubleshooting:

    • Multiple Acidic Washes: Perform at least three washes with 1 M HCl.

    • pH Check: After the first wash, test the pH of the aqueous layer to ensure it is acidic.

    • Back-Extraction: After the initial separation, the organic layer can be washed again with fresh aqueous acid.

Acylation and Sulfonylation Reactions

Scenario: Low yield of the desired amide or sulfonamide.

  • Possible Cause: The nucleophilicity of the amine is reduced by the bulky tert-butyl group, leading to a slower reaction rate.

  • Troubleshooting:

    • Extended Reaction Time and/or Increased Temperature: Allow the reaction to proceed for a longer duration or gently heat if the reactants are stable.

    • More Reactive Electrophile: If possible, use a more reactive acylating or sulfonylating agent (e.g., an acid chloride instead of an acid anhydride).

    • Non-Nucleophilic Base: Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct, allowing the primary amine to remain as the active nucleophile.

Purification Strategies

Chromatography:

Purifying compounds containing basic amine functionalities on silica gel can be challenging due to strong interactions with the acidic silica surface, leading to tailing and poor separation.

  • Recommended Practice:

    • Amine Additive in Eluent: Add a small amount of a volatile tertiary amine, such as triethylamine (~1-2%), to the eluent system to mask the acidic sites on the silica gel.

    • Amine-Treated Silica: Use commercially available amine-functionalized silica gel for improved peak shape and separation.

    • Reverse-Phase Chromatography: If the compound is suitable, reverse-phase chromatography can be an effective alternative.

Distillation:

Workflow Diagrams

Standard Work-up for Amine Removal

reaction Reaction Mixture (Product + this compound) dilute Dilute with Organic Solvent reaction->dilute wash Wash with 1 M HCl (2-3 times) dilute->wash separate Separate Layers wash->separate organic Organic Layer (Product) separate->organic aqueous Aqueous Layer (Amine Salt) separate->aqueous dry Dry Organic Layer (e.g., Na2SO4) organic->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude

Caption: Standard acidic wash work-up.

Work-up for Acid-Sensitive Products

reaction Reaction Mixture (Product + this compound) dilute Dilute with Organic Solvent reaction->dilute wash Wash with 10% aq. CuSO4 (until no color change) dilute->wash separate Separate Layers wash->separate organic Organic Layer (Product) separate->organic aqueous Aqueous Layer (Amine-Copper Complex) separate->aqueous dry Dry Organic Layer (e.g., Na2SO4) organic->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude

Caption: Copper sulfate wash for acid-sensitive compounds.

References

  • Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]
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  • PubChem. (n.d.). This compound hydrochloride.
  • Pfrengle, W., & Chusov, D. (2016). The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Li, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(19), 6529. [Link]
  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination?
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Quora. (2018, March 30). Are amines soluble in organic solvents?[Link]
  • Gerrard, W. (1980). Solubility of Gases and Liquids: A Graphic Approach. Plenum Press.
  • Fors, B. P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(4), 1492-1495. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • PubChem. (n.d.). 2,4-Dimethylhexan-3-amine.
  • Clark, J. (2023, May). Making amines. Chemguide. [Link]
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  • Reddy, M. S., et al. (2015). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 20(11), 20038-20051. [Link]
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Technical Support Center: Purification Strategies for the Removal of Unreacted 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the removal of unreacted 2,2-Dimethylhexan-3-amine from product mixtures. This guide is designed for researchers, scientists, and drug development professionals seeking practical, field-proven insights to streamline their purification workflows. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experimental work.

Understanding the Challenge: The Nature of this compound

This compound is a primary aliphatic amine characterized by significant steric hindrance due to the presence of a bulky tert-butyl group adjacent to the amino functionality. This structural feature is a double-edged sword; while it can be synthetically advantageous, it introduces specific challenges in post-reaction purification. The steric bulk can impede the accessibility of the nitrogen's lone pair of electrons, influencing its basicity and nucleophilicity.[1][2]

PropertyEstimated Value/CharacteristicImpact on Purification
Molecular Formula C₈H₁₉N-
Molecular Weight 129.24 g/mol [3]Influences diffusion and chromatographic behavior.
Predicted pKa ~10.5 - 11.0The amine is basic and will require an acidic environment for protonation and aqueous extraction. The steric hindrance may slightly lower the basicity compared to unhindered primary amines.[4]
Boiling Point Estimated to be in the range of 140-160 °CNot ideal for removal by simple distillation from many higher boiling point products.
Solubility Decreased water solubility for carbon chains > 6.[5] Soluble in many common organic solvents.The amine will preferentially partition into the organic layer during a standard aqueous workup.

Frequently Asked Questions (FAQs)

Q1: Why is removing this compound from my reaction mixture so difficult?

A: The primary challenge stems from its sterically hindered nature. The bulky tert-butyl group can shield the amino group, making it less accessible for reactions and interactions typically used for amine removal, such as protonation in an acid wash or reaction with a scavenger resin.[1][2] Its relatively non-polar carbon backbone also contributes to its high solubility in many organic solvents, making simple extractions less effective.

Q2: I performed a simple water wash, but the amine is still in my organic layer. Why?

A: As a primary amine with a significant alkyl chain, this compound is not very soluble in neutral water.[5] To effectively move it into an aqueous phase, you need to convert it into its more water-soluble salt form through an acid-base extraction.

Q3: Can I remove this compound by distillation?

A: While possible, it is often not a practical solution. Its estimated boiling point is in a range that can overlap with many organic products. Furthermore, many organic molecules are sensitive to the elevated temperatures required for distillation.

Q4: How can I monitor the removal of this compound during my workup?

A: Thin-Layer Chromatography (TLC) is an effective tool. Since aliphatic amines are often UV-inactive, you will need to use a staining agent for visualization. Potassium permanganate or ninhydrin stains are excellent choices for detecting primary amines.[6][7]

Troubleshooting Guides

This section provides a deeper dive into common issues encountered when trying to remove this compound using various techniques.

Troubleshooting: Acid-Base Extraction

Acid-base extraction is the most common first-line approach for removing basic impurities like amines.[8] The principle is to protonate the amine with an acid, forming a water-soluble ammonium salt that partitions into the aqueous phase.

Figure 2: Workflow for Amine Removal Using a Scavenger Resin.

Problem 1: Incomplete amine removal after treatment with a scavenger resin.

  • Causality:

    • Steric Hindrance: The bulky nature of this compound can slow down its reaction with the scavenger resin. [1] * Insufficient Equivalents: Not enough resin was used to react with all of the unreacted amine.

    • Inappropriate Resin Choice: The chosen resin may not be reactive enough for a sterically hindered amine.

  • Solution:

    • Increase Equivalents: Use a higher excess of the scavenger resin (3-5 equivalents relative to the amount of unreacted amine).

    • Increase Reaction Time and/or Temperature: Allow the mixture to stir for a longer period (e.g., overnight). Gentle heating (40-50 °C) can also increase the reaction rate, but ensure your product is thermally stable.

    • Choose a More Reactive Resin: Consider using a resin with a more reactive functional group, such as an isocyanate-based resin, which is highly effective for scavenging both primary and secondary amines. [9] Problem 2: The desired product is also binding to the scavenger resin.

  • Causality: If your product contains a nucleophilic functional group (e.g., another amine, thiol), it may also react with the electrophilic scavenger resin.

  • Solution:

    • Select a More Specific Resin: Aldehyde-based resins can be used to selectively scavenge primary amines in the presence of secondary or tertiary amines. [9] 2. Protecting Groups: If feasible, protect the nucleophilic group on your desired product before the reaction and deprotect it after the unreacted this compound has been removed.

Troubleshooting: Column Chromatography

Flash column chromatography is a powerful purification technique, but basic compounds like amines can present challenges due to their interaction with the acidic silica gel stationary phase. [10]This can lead to peak tailing, poor separation, and even irreversible binding to the column.

Figure 3: General Workflow for Flash Column Chromatography.

Problem 1: Significant peak tailing is observed for the amine.

  • Causality: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to a secondary retention mechanism that causes the peak to tail. [10]* Solution:

    • Add a Competing Base to the Mobile Phase: Incorporate a small amount (0.5-2%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, into your eluent. This will "neutralize" the acidic sites on the silica, leading to improved peak shape.

    • Use an Amine-Functionalized Silica Column: These columns have a modified stationary phase that is more compatible with basic compounds and can significantly reduce peak tailing without the need for mobile phase additives. [11] 3. Switch to a Different Stationary Phase: Basic alumina can be a good alternative to silica gel for the purification of amines.

Problem 2: The amine is not eluting from the column.

  • Causality: The amine is strongly adsorbed to the silica gel, and the mobile phase is not polar enough to elute it.

  • Solution:

    • Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • Use a More Polar Solvent System: A mixture of dichloromethane and methanol is often effective for eluting more polar amines. Remember to add a competing base like triethylamine to this system as well.

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction for this compound

This protocol is designed to maximize the removal of the sterically hindered amine through repeated extractions.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • First Acid Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The top layer will be the organic phase (unless a halogenated solvent was used), and the bottom layer will be the aqueous phase.

  • Aqueous Layer Removal: Drain the aqueous layer into a separate flask.

  • Repeat Washes: Repeat steps 2-5 an additional 2-4 times with fresh portions of 1 M HCl.

  • Neutralization and Back-Extraction (Optional): To confirm the presence of the amine in the aqueous washes, combine the aqueous layers and basify with a strong base (e.g., 6 M NaOH) until the pH is >12. Then, extract the aqueous layer with an organic solvent. The organic layer should now contain the free amine, which can be confirmed by TLC.

  • Final Washes: Wash the organic layer from step 6 with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Amine Removal with a Scavenger Resin

This protocol provides a general procedure for using an isocyanate-based scavenger resin.

  • Resin Selection: Choose a scavenger resin suitable for primary amines, such as a polystyrene-bound isocyanate resin.

  • Reaction Setup: In a round-bottom flask, dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).

  • Resin Addition: Add 3-5 equivalents of the scavenger resin relative to the estimated amount of unreacted this compound.

  • Reaction: Stir the mixture at room temperature overnight. If monitoring by TLC shows incomplete removal, consider gentle heating to 40 °C for several hours.

  • Filtration: Filter the mixture through a fritted funnel to remove the resin.

  • Washing: Wash the resin with several portions of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the purified product.

Protocol 3: Flash Column Chromatography with a Modified Mobile Phase

This protocol is designed to mitigate peak tailing during the chromatographic purification of a product from this compound.

  • TLC Analysis: Develop a suitable mobile phase for your separation using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the mobile phase to improve the spot shape of the amine. Aim for an Rf value of ~0.2-0.3 for your desired product.

  • Column Packing: Pack a flash chromatography column with silica gel using the mobile phase developed in step 1.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase containing 1% triethylamine, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC, using a suitable stain (e.g., potassium permanganate or ninhydrin) to visualize the amine.

  • Product Isolation: Combine the fractions containing your pure product and concentrate under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

References

  • Basicity and Nucleophilicity of Amines - Algor Cards. [Link]
  • Nucleophilicity Trends of Amines - Master Organic Chemistry. [Link]
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  • TLC stains. [Link]
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  • TLC Stains. [Link]
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  • 2,2-Dimethylhexane | C8H18 | CID 11551 - PubChem. [Link]
  • N-ethyl-N,2-dimethylhexan-3-amine | C10H23N | CID 18689296 - PubChem. [Link]
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Technical Support Center: Stereoselective Synthesis of 2,2-Dimethylhexan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2,2-dimethylhexan-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered chiral amine. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthetic Challenge

The stereoselective synthesis of this compound presents a significant challenge due to the steric hindrance imposed by the tert-butyl group adjacent to the stereocenter. This steric bulk can impede the approach of reagents, leading to low reactivity and poor stereoselectivity. A robust and reliable method for controlling the stereochemistry at the C3 position is crucial for the synthesis of enantiomerically pure derivatives for pharmaceutical and research applications.

The most common and effective strategy for the asymmetric synthesis of such hindered amines is the use of a chiral auxiliary, with Ellman's tert-butanesulfinamide being a prominent choice.[1][2][3] This guide will focus on a synthetic approach involving the diastereoselective addition of an organometallic reagent to an N-tert-butanesulfinyl imine derived from 2,2-dimethylhexan-3-one.

Proposed Synthetic Pathway

The following diagram outlines the proposed three-step synthesis for accessing enantiomerically enriched this compound.

Synthetic_Pathway 2,2-Dimethylhexan-3-one 2,2-Dimethylhexan-3-one N-sulfinyl_imine N-(2,2-dimethylhexan-3-ylidene) -tert-butanesulfinamide 2,2-Dimethylhexan-3-one->N-sulfinyl_imine (R)- or (S)-tert- butanesulfinamide, Ti(OEt)4 Sulfinamide_adduct Diastereomeric Sulfinamide Adducts N-sulfinyl_imine->Sulfinamide_adduct Propylmagnesium bromide (PrMgBr) Chiral_amine (R)- or (S)-2,2-Dimethylhexan-3-amine Sulfinamide_adduct->Chiral_amine HCl, MeOH

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of the N-tert-Butanesulfinyl Imine

Question 1: My condensation reaction to form the N-sulfinyl imine is slow or incomplete. What could be the cause?

Answer:

Slow or incomplete formation of the N-(2,2-dimethylhexan-3-ylidene)-tert-butanesulfinamide is a common issue, often related to the purity of reagents and reaction conditions. Here are several factors to consider:

  • Purity of 2,2-Dimethylhexan-3-one: The starting ketone must be of high purity. Impurities can interfere with the reaction. Consider purifying the ketone by distillation if its purity is questionable.[4][5]

  • Quality of Ti(OEt)₄: Titanium(IV) ethoxide is very sensitive to moisture. Use of old or improperly stored reagent can lead to the formation of titanium oxides, which will inhibit the reaction. It is recommended to use a freshly opened bottle or to distill the reagent before use.

  • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.

  • Reaction Temperature: While the condensation is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes facilitate the reaction with sterically hindered ketones. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Experimental Protocol: Synthesis of N-(2,2-dimethylhexan-3-ylidene)-tert-butanesulfinamide

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2,2-dimethylhexan-3-one (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.5 M.

  • To this solution, add titanium(IV) ethoxide (2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of brine.

  • Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer, and wash the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine, which can often be used in the next step without further purification.

Part 2: Diastereoselective Addition of the Grignard Reagent

Question 2: I am observing low diastereoselectivity in the addition of propylmagnesium bromide to the N-sulfinyl imine. How can I improve this?

Answer:

Low diastereoselectivity is a critical issue that undermines the purpose of using a chiral auxiliary. Several factors can influence the stereochemical outcome of this addition:

  • Choice of Organometallic Reagent: While Grignard reagents are commonly used, organolithium reagents can sometimes provide different or improved diastereoselectivity.[6] However, Grignard reagents are often preferred for their better functional group tolerance.

  • Solvent: The choice of solvent can have a significant impact on the transition state of the reaction and, consequently, the diastereoselectivity. Toluene or dichloromethane are often good choices for achieving high diastereoselectivity in additions to tert-butanesulfinyl imines.[7]

  • Reaction Temperature: It is crucial to perform the addition at low temperatures (e.g., -78 °C or -48 °C) to maximize diastereoselectivity. Allowing the reaction to warm prematurely can lead to a decrease in the diastereomeric ratio (d.r.).

  • Rate of Addition: Slow, dropwise addition of the Grignard reagent to the solution of the N-sulfinyl imine is recommended. This helps to maintain a low concentration of the nucleophile and can improve selectivity.

Data Summary: Expected Diastereoselectivity in Additions to Bulky N-tert-Butanesulfinyl Imines

Ketone Precursor TypeOrganometallic ReagentTypical Diastereomeric Ratio (d.r.)Reference(s)
Sterically hindered aliphaticAlkyl Grignard>90:10[6][8]
Aryl alkylAlkyl Grignard>95:5[7]
Dialkyl (less hindered)Alkyl Grignard85:15 to 95:5[9]

Question 3: The yield of my addition reaction is low. What are the potential causes?

Answer:

Low yields can be attributed to several factors, including:

  • Grignard Reagent Quality: The concentration and activity of the Grignard reagent are critical. It is recommended to titrate the Grignard reagent before use to determine its exact molarity.

  • Reaction Quenching: Ensure the reaction is properly quenched at low temperature before warming to room temperature. Premature warming can lead to side reactions.

  • Work-up Procedure: The work-up should be performed carefully to avoid decomposition of the product. Use of a saturated aqueous ammonium chloride solution for quenching is standard.

Part 3: Cleavage of the Chiral Auxiliary

Question 4: I am having trouble cleaving the tert-butanesulfinyl group, or I am observing epimerization during cleavage.

Answer:

Cleavage of the sterically hindered sulfinamide can be challenging. Here are some troubleshooting tips:

  • Acidic Conditions: The most common method for cleavage is treatment with a strong acid, such as HCl in an alcohol solvent (e.g., methanol or ethanol).[3][10]

  • Reaction Time and Temperature: The cleavage is typically performed at room temperature. If the reaction is sluggish, gentle heating may be required, but this should be done with caution as it can increase the risk of epimerization.[11]

  • Preventing Epimerization: To minimize the risk of racemization of the product amine, it is important to use the minimum amount of acid and the shortest reaction time necessary for complete cleavage. Monitoring the reaction by TLC is crucial.

  • Alternative Cleavage Methods: For particularly sensitive substrates, alternative, milder cleavage methods have been developed, such as using iodine.[12]

Experimental Protocol: Cleavage of the tert-Butanesulfinyl Group

  • Dissolve the diastereomerically pure sulfinamide adduct (1.0 equiv) in methanol (0.2 M).

  • Add a solution of HCl in dioxane or diethyl ether (2.0-4.0 equiv) at room temperature.

  • Stir the mixture for 30-60 minutes, monitoring by TLC for the disappearance of the starting material.

  • The amine hydrochloride salt may precipitate from the solution.

  • Concentrate the reaction mixture under reduced pressure.

  • To isolate the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate). Extract the free amine with an organic solvent, dry, and concentrate.

Part 4: Purification and Analysis

Question 5: How can I separate the diastereomeric sulfinamide adducts?

Answer:

Diastereomers have different physical properties and can typically be separated by standard column chromatography on silica gel.[13]

  • Solvent System Optimization: A systematic screening of solvent systems (e.g., various ratios of hexanes and ethyl acetate) is necessary to find the optimal conditions for separation.

  • Column Dimensions and Loading: Use a long column with a small diameter for better separation. Do not overload the column, as this will lead to poor resolution.

Question 6: How can I determine the enantiomeric excess (e.e.) of my final amine product?

Answer:

The enantiomeric excess of the final this compound product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by analysis of the resulting diastereomers by standard HPLC or NMR.

  • Chiral HPLC: A variety of chiral stationary phases are available. Screening of different columns and mobile phases will be necessary to achieve baseline separation of the enantiomers.[14][15]

  • Derivatization: The amine can be reacted with a chiral reagent such as Mosher's acid chloride to form diastereomeric amides, which can then be analyzed by ¹H NMR or HPLC.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Checks cluster_solutions Corrective Actions Start Start Synthesis Imine_Formation Imine Formation Start->Imine_Formation Grignard_Addition Grignard Addition Imine_Formation->Grignard_Addition Check_Imine_Yield Low Imine Yield? Imine_Formation->Check_Imine_Yield Auxiliary_Cleavage Auxiliary Cleavage Grignard_Addition->Auxiliary_Cleavage Check_dr Low d.r.? Grignard_Addition->Check_dr Purification Purification Auxiliary_Cleavage->Purification Check_Cleavage Incomplete Cleavage? Auxiliary_Cleavage->Check_Cleavage Final_Product Final Product Purification->Final_Product Check_Purity Poor Separation? Purification->Check_Purity Imine_Solutions Check Reagent Purity & Anhydrous Conditions Check_Imine_Yield->Imine_Solutions Yes dr_Solutions Lower Temperature & Screen Solvents Check_dr->dr_Solutions Yes Cleavage_Solutions Optimize Acid/Time & Consider Alt. Methods Check_Cleavage->Cleavage_Solutions Yes Purity_Solutions Optimize Chromatography & Check Loading Check_Purity->Purity_Solutions Yes

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Suna, E. Group. Diastereoselective synthesis using chiral auxiliary. [Link]
  • Zhang, Y., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances. [Link]
  • Sun, G., et al. (2017). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method.
  • Liu, G., et al. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society. [Link]
  • Njarðarson, J. T. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Beilstein Journal of Organic Chemistry. [Link]
  • Han, Z., & Senanayake, C. H. (2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development. [Link]
  • Ellman, J. A., et al. (2007). Asymmetric synthesis of amines using tert-butanesulfinamide.
  • Ellman, J. A., et al. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. The Journal of Organic Chemistry. [Link]
  • Myers, A. G. Research Group. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). [Link]
  • Avenoza, A., et al. (2012). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Arkivoc. [Link]
  • Ellman, J. A., et al. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. PubMed. [Link]
  • Ellman Laboratory. Asymmetric Synthesis of Amines. [Link]
  • ChemBK. (2024). 2,2-dimethyl-hexan-3-one. [Link]
  • Ekborg-Ott, K. H., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Mori, K., & Mori, H. (1988). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S). Organic Syntheses. [Link]
  • Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
  • Bar, G., & Afek, M. (2013). ChemInform Abstract: Electrochemical Cleavage of Sulfonamides: An Efficient and Tunable Strategy to Prevent ??
  • Nabeka, H., et al. (2018).

Sources

Technical Support Center: Method Refinement for the Analysis of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,2-Dimethylhexan-3-amine and related aliphatic amines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and refine analytical methodologies. Given the specific nature of this compound, a branched primary amine, this document synthesizes foundational principles of amine analysis with actionable troubleshooting strategies.

Introduction: The Challenge of Analyzing Aliphatic Amines

This compound (C8H19N) is a primary aliphatic amine.[1] Analytically, compounds in this class are notoriously challenging. Their high polarity, basicity, and propensity for hydrogen bonding lead to significant issues in standard chromatographic systems.[2][3] Common problems include poor peak shape, low sensitivity, and insufficient retention. This guide provides a structured, question-and-answer approach to overcoming these obstacles in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Section 1: Gas Chromatography (GC) Analysis - Troubleshooting & Refinement

Gas chromatography is a powerful technique for volatile compounds, but direct analysis of primary amines like this compound is often plagued by issues.

FAQ 1: Why am I seeing severe peak tailing for this compound in my GC analysis?

Answer: Peak tailing is the most common issue when analyzing amines by GC.[3][4][5] The primary cause is the interaction of the basic amine group with active sites within the GC system. These active sites are primarily exposed silanol (Si-OH) groups on the surfaces of untreated inlet liners and the capillary column itself. The lone pair of electrons on the amine's nitrogen atom forms strong hydrogen bonds with these acidic silanols, causing adsorption and delayed, asymmetrical elution.[6][7]

  • System Inertness Check:

    • Inlet Liner: Always use a deactivated (silanized) inlet liner. Contamination from previous samples can create new active sites, so regular replacement is critical.[4][5]

    • Column Choice: Employ a column specifically designed or deactivated for amine analysis. These columns often have a base-deactivated surface to shield silanol groups.

    • Column Conditioning: If the column has been unused or exposed to air, recondition it according to the manufacturer's instructions to remove adsorbed water and oxygen.[5]

    • Column Maintenance: If performance degrades, trim 10-20 cm from the front of the column to remove non-volatile residues and irreversibly active sites.[6][7] A clean, 90° cut is essential for good peak shape.[7]

  • Method Parameter Optimization:

    • Injection Temperature: While a higher temperature increases volatility, it can also accelerate the degradation of thermally labile compounds. Optimize the injector temperature to ensure complete volatilization without breakdown.

    • Carrier Gas Flow: Ensure your carrier gas (Helium or Hydrogen) is pure and free of oxygen and moisture by using high-quality gas traps.

Below is a logical workflow for troubleshooting peak tailing in GC.

Caption: Workflow for diagnosing and resolving GC peak tailing for amines.

FAQ 2: My sensitivity is low and peaks are still broad. How can I improve this?

Answer: When optimizing the GC system itself is insufficient, chemical modification through derivatization is the most robust solution.[2][8] Derivatization converts the polar, active primary amine into a less polar, more volatile, and more thermally stable derivative.[2] This dramatically improves chromatographic behavior.

Benefits of Derivatization:

  • Improved Peak Shape: The active hydrogen on the amine is replaced, preventing interaction with silanol groups and resulting in sharp, symmetrical peaks.[2]

  • Increased Volatility: Derivatives can often be analyzed at lower temperatures, reducing the risk of thermal degradation.[2]

  • Enhanced Sensitivity: Introducing specific functional groups (e.g., fluorine atoms) can significantly increase detector response, especially for an Electron Capture Detector (ECD).[2][9]

Derivatization MethodReagent ExampleTarget GroupAdvantagesDisadvantages
Silylation BSTFA + 1% TMCSActive Hydrogens (-NH2)Simple, one-step reaction; reagents are volatile and often do not interfere with FID.[2]Derivatives are moisture-sensitive; reagent can be aggressive towards the column.
Acylation Pentafluorobenzoyl ChloridePrimary/Secondary AminesCreates stable derivatives; excellent for ECD detection, leading to very high sensitivity.[10]Reagents can be harsh; byproducts may need to be removed.
Carbamate Formation Propyl ChloroformatePrimary/Secondary AminesFast reaction in aqueous conditions; derivatives are stable and extractable.[8][9]Requires pH control (buffer); may involve a liquid-liquid extraction step.[9]

This protocol is a standard starting point for improving the GC analysis of primary amines.

  • Sample Preparation: Accurately transfer a known amount of the amine sample into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS as a catalyst).[2]

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC system. The derivative is now less polar and should exhibit a much-improved peak shape.[2]

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

For less volatile amines or complex matrices, HPLC is a valuable alternative. However, it presents its own set of challenges, primarily related to retention on common stationary phases.

FAQ 3: My this compound peak elutes at or near the void volume in Reversed-Phase (RP) HPLC. How can I increase its retention?

Answer: This is a classic problem for small, polar, basic compounds in RP-HPLC. The highly non-polar stationary phase (like C18) has little affinity for your polar analyte, causing it to elute with the mobile phase front. Several strategies can be employed to increase retention.[11][12]

  • Mobile Phase pH Control:

    • Principle: The retention of ionizable compounds is highly dependent on pH.[11] For a basic amine (R-NH2), increasing the mobile phase pH suppresses its protonation (R-NH3+). The neutral, un-ionized form (R-NH2) is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.[11]

    • Action: Increase the mobile phase pH. A pH of 2-3 units above the pKa of the amine is ideal for maximum retention. Caution: Standard silica-based C18 columns are not stable above pH 7.5. For higher pH applications, you MUST use a hybrid or polymer-based, pH-stable column.

  • Use of Ion-Pairing Reagents:

    • Principle: If pH adjustment is insufficient or not possible, an ion-pairing reagent can be added to the mobile phase.[11][13] An anionic ion-pairing agent (e.g., an alkyl sulfonate like 1-octanesulfonic acid) will form a neutral, hydrophobic complex with the protonated amine.[14][15] This complex has a much higher affinity for the reversed-phase column.

    • Action: Add a low concentration (e.g., 5-10 mM) of an appropriate ion-pairing reagent to your mobile phase. Be aware that these reagents can be difficult to wash out of a column and may cause ion suppression if using an MS detector.[16][17] It is recommended to dedicate a column specifically for ion-pairing methods.[16]

Caption: Decision tree for improving HPLC retention of basic analytes.

FAQ 4: Are there alternative HPLC modes for highly polar amines?

Answer: Yes. When reversed-phase is not suitable, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[18][19]

  • Mechanism: In HILIC, the polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to strong retention of compounds that are unretained in reversed-phase.[18]

  • Advantages: It is ideal for very polar compounds and is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[20]

References

  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • GL Sciences. (n.d.). How to Increase Retention.
  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back.
  • LCGC International. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • Al-Balkhi, M. H., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 191.
  • LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173-187.
  • Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry, 59(3), 480-484.
  • Santagati, N. A., et al. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 851-858.
  • McCalley, D. V. (2000). Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection. Analytical Chemistry, 72(18), 4348-4355.
  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
  • Agilent. (n.d.). GC Troubleshooting Guide Poster.
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Journal of AOAC INTERNATIONAL. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
  • GL Sciences. (n.d.). Distorted peak shapes.
  • VTechWorks - Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Lu, D., et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 11(10), 4846-4856.
  • LCGC International. (2013, May 1). Troubleshooting Real GC Problems.
  • Campanella, L., et al. (2001). Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. Journal of Applied Electrochemistry, 31, 577-583.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • MicroSolv Technology Corporation. (2025, November 3). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound hydrochloride.
  • PubChem. (n.d.). N-ethyl-N,2-dimethylhexan-3-amine.
  • PubChem. (n.d.). 2,3-Dimethylhexan-2-amine.

Sources

Technical Support Center: Strategies for Enhancing the Reactivity of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the reactivity of sterically hindered amines. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with nucleophilic reactions involving 2,2-Dimethylhexan-3-amine and structurally similar primary amines. The significant steric hindrance imposed by the α-tertiary-butyl group dramatically reduces the nucleophilicity of the amine, often leading to failed or low-yielding reactions under standard conditions.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose issues and implement effective solutions for common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive compared to other primary amines?

A1: The primary reason for the low reactivity of this compound is severe steric hindrance. The nitrogen atom is directly attached to a stereocenter which bears a bulky tert-butyl group. This group acts as a steric shield, physically blocking the lone pair of electrons on the nitrogen from accessing the electrophilic center of a reaction partner. This dramatically increases the activation energy for transition states in typical bimolecular reactions like acylations and alkylations.

Steric_Hindrance Figure 1: Steric Shielding cluster_amine This compound cluster_tBu tert-Butyl Group N N H1 H N->H1 H2 H N->H2 C_alpha N->C_alpha C_tBu C C_alpha->C_tBu C_propyl Propyl Group (CH₂CH₂CH₃) C_alpha->C_propyl Me1 CH₃ C_tBu->Me1 Me2 CH₃ C_tBu->Me2 Me3 CH₃ C_tBu->Me3 E_plus Electrophile (E⁺) E_plus->N Approach hindered

Caption: Steric Shielding in this compound.

Q2: What general strategies can be employed to overcome this steric hindrance?

A2: There are three primary strategies:

  • Increase Reaction Energy: Employing higher temperatures (thermal or microwave irradiation) or longer reaction times can provide the necessary energy to overcome the high activation barrier. However, this risks decomposition of starting materials or products.

  • Enhance Electrophilicity: Modify the reaction partner to be significantly more reactive. For example, in an amide coupling, converting a carboxylic acid to a highly reactive acyl fluoride is more effective than using a standard carbodiimide-activated ester.[1]

  • Modify the Catalyst/Ligand System: In metal-catalyzed reactions, such as Buchwald-Hartwig amination, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can facilitate the crucial reductive elimination step involving a hindered amine.[2][3][4]

Troubleshooting Guide: Amide Bond Formation (Acylation)

This is often the most challenging transformation for hindered amines. Standard coupling reagents frequently fail.

Problem: Low to zero conversion using standard coupling reagents (e.g., HATU, HOBt/EDC, DCC).

This is the most common failure mode. The activated ester intermediate formed by these reagents is too sterically bulky to be attacked by the shielded amine.[5]

Solution 1: Switch to a Less Hindered, More Reactive Electrophile.

The most effective strategy is to convert the carboxylic acid into a smaller, more potent electrophile in situ. Acyl fluorides are ideal for this purpose as fluorine is the smallest halogen, minimizing steric clash in the transition state.[1]

Step-by-Step Protocol: In Situ Acyl Fluoride Generation and Coupling [1]

  • Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and a suitable base (e.g., DIPEA or 2,6-lutidine, 2.0 equiv) in an anhydrous solvent like CH₂Cl₂ or MeCN.

  • Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (a less-hygroscopic alternative) (1.1 equiv) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 30-60 minutes to allow for complete formation of the acyl fluoride. Monitor by TLC or LC-MS if possible.

  • Coupling: Add the this compound (1.2 equiv) to the reaction mixture.

  • Heating: Seal the vessel and heat the reaction. Start at a moderate temperature (e.g., 60 °C) and increase if necessary. Microwave heating (e.g., 80-120 °C) can be highly effective at accelerating the reaction.[1]

  • Monitoring & Workup: Monitor the reaction for product formation. Upon completion, perform a standard aqueous workup and purify by column chromatography.

Amide_Coupling_Workflow start Amide Coupling Failure (e.g., with HATU) check Verify Reagent Purity & Stoichiometry start->check increase_energy Increase Temperature & Reaction Time check->increase_energy If reagents are pure change_strategy Change Coupling Strategy increase_energy->change_strategy If still no/low conversion failure Still No Reaction increase_energy->failure acyl_fluoride Use Acyl Fluoride Method (e.g., with TFFH) change_strategy->acyl_fluoride Recommended ti_cl4 Use Lewis Acid Mediator (e.g., TiCl₄) change_strategy->ti_cl4 Alternative success Product Formation acyl_fluoride->success ti_cl4->success

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating the experimental complexities of 2,2-Dimethylhexan-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique, sterically hindered primary amine in their synthetic workflows. The significant steric bulk imposed by the tert-butyl group adjacent to the amine functionality presents distinct challenges and opportunities in controlling its reactivity.[1][2] Understanding and manipulating solvent effects is paramount to achieving desired reaction outcomes.

This document moves beyond standard protocols to provide in-depth, causal explanations for troubleshooting common issues and optimizing reaction conditions.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the fundamental concepts governing the behavior of this compound in various solvent environments.

Q1: How does the steric hindrance of this compound fundamentally alter its reactivity compared to a simple primary amine like hexylamine?

A: The defining characteristic of this compound is the bulky tert-butyl group positioned directly next to the nitrogen atom's stereocenter. This steric shielding has two major consequences:

  • Reduced Nucleophilicity: The lone pair of electrons on the nitrogen is physically obstructed.[3][4] For a reaction to occur, this lone pair must attack an electrophilic center. The bulky alkyl group acts as a "gatekeeper," impeding the amine's approach, particularly in concerted, sterically sensitive reactions like the S N 2 mechanism.[5][6]

  • Enhanced Basicity (in some contexts): While its nucleophilicity is hindered, it can still function effectively as a base. Its role as a proton acceptor is often less sterically demanding than attacking a substituted carbon atom.[5] This allows it to be used as a non-nucleophilic base in certain applications, similar to Hünig's base, where it can deprotonate a substrate without engaging in unwanted side reactions.[3]

Caption: Steric hindrance from the tert-butyl group obstructs the nitrogen's lone pair.

Q2: What is the critical difference between using a polar protic versus a polar aprotic solvent for reactions with this amine?

A: This is the most crucial variable in controlling the amine's reactivity. The choice dictates whether the amine's nucleophilic potential is "caged" or "unleashed."

  • Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen-bond donors.[7][8] They form a tight "solvation shell" or "cage" around the amine's lone pair and N-H protons through hydrogen bonding.[9][10] This stabilization of the ground-state amine significantly reduces its nucleophilicity, making it less available to react. While detrimental for S N 2 reactions, these solvents excel at stabilizing ionic intermediates, which can favor S N 1 pathways.[6][11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[7][8] They are poor solvators of the amine nucleophile itself, leaving it "naked" and highly reactive.[12] They preferentially solvate the cation (the counter-ion of the electrophile), which further accelerates bimolecular nucleophilic reactions.[5][13] For S N 2 reactions involving hindered amines, polar aprotic solvents are almost always the superior choice.[5][10]

Caption: Comparison of amine solvation in protic vs. aprotic solvents.

Q3: Does solvent choice affect the basicity of this compound?

A: Yes, profoundly. The observed basicity of an amine is not just an intrinsic property but is heavily influenced by the solvation of both the neutral amine and its protonated form (the ammonium ion).[14][15]

  • In the Gas Phase (no solvent): Basicity is governed by electron-donating effects. More alkyl groups increase electron density on the nitrogen, making it a stronger base. The order is typically Tertiary > Secondary > Primary.[14]

  • In Polar Protic Solvents (like water): The stability of the resulting ammonium ion becomes dominant. The ammonium ion (R-NH₃⁺) is stabilized by hydrogen bonding with the solvent.[14][16] A primary amine's conjugate acid has three protons that can participate in H-bonding, making it highly stabilized. This high stabilization of the product ion shifts the equilibrium to the right, increasing the amine's apparent basicity. This effect often makes secondary amines the strongest bases in aqueous solution, followed by primary and then tertiary, as steric hindrance in the solvated tertiary ammonium ion reduces its stability.[14]

  • In Polar Aprotic Solvents: Solvation of the ammonium ion is much weaker. The basicity trends may revert to something closer to the gas-phase order, where inductive effects play a more dominant role.

Section 2: Troubleshooting Guides for Common Experimental Issues
Scenario 1: Low Conversion in S N 2 Alkylation
  • Problem: "I am attempting to N-alkylate this compound with 1-bromobutane in ethanol. After refluxing for 24 hours, I have less than 10% conversion to the secondary amine."

  • Root Cause Analysis: This is a classic case of mismatched solvent and reaction mechanism. The S N 2 reaction required for alkylation is highly sensitive to both steric hindrance and nucleophile strength.[6]

    • Steric Hindrance: Your amine is very bulky, inherently slowing the reaction rate.

    • Solvent Choice: Ethanol, a polar protic solvent, is solvating your amine via hydrogen bonding, drastically reducing its already hindered nucleophilicity.[9][11]

  • Troubleshooting & Optimization:

    • Change Solvent System: Switch to a polar aprotic solvent. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they will leave the amine nucleophile "naked" and more reactive.[5][10]

    • Increase Temperature: With a higher-boiling aprotic solvent like DMF (b.p. 153 °C), you can safely increase the reaction temperature to provide more kinetic energy to overcome the activation barrier.

    • Consider the Leaving Group: If possible, switch from an alkyl bromide (R-Br) to an alkyl iodide (R-I). Iodide is a better leaving group, which will accelerate the S N 2 reaction.[14]

    • Add a Non-Hindered Base: To prevent the buildup of HBr salt which can take your reactant out of the solution, add two equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) to act as an acid scavenger.

Scenario 2: Product is an Insoluble Salt
  • Problem: "My acylation reaction with acetyl chloride in toluene worked, but the resulting 2,2-Dimethylhexan-3-ammonium chloride byproduct has precipitated, forming a thick, unmanageable slurry."

  • Root Cause Analysis: Amine salts are ionic compounds.[14] Toluene is a nonpolar solvent. Following the principle of "like dissolves like," the highly polar ammonium salt has very low solubility in nonpolar toluene.[14][15]

  • Troubleshooting & Optimization:

    • Use a Different Solvent: For acylation, a moderately polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is often a better choice. They can often keep the salt at least partially solubilized or more easily suspended.

    • Employ an Acid Scavenger: The best solution is to prevent the salt from forming in the first place. Add a tertiary amine base like Triethylamine (TEA) or Pyridine to the reaction.[14] These will react with the HCl byproduct, forming triethylammonium chloride, which is often easier to handle and remove during the aqueous workup.

    • Workup Strategy: Regardless of the reaction solvent, the workup will involve separating your neutral amide product from the amine salt. This is typically achieved by washing the organic layer with a dilute aqueous acid (like 1M HCl) to remove any unreacted amine, followed by a wash with a dilute aqueous base (like NaHCO₃ solution) to remove the scavenger's salt.

Section 3: Optimized Experimental Protocols
Protocol 1: N-Acylation of this compound with an Acid Chloride

This protocol is designed to favor the formation of the amide product by using an appropriate solvent and acid scavenger.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous Dichloromethane (DCM, approx. 0.1 M). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes. The excess base ensures all HCl byproduct is neutralized.

  • Acyl Chloride Addition: Add the desired acid chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

    • Purify as needed by column chromatography or recrystallization.

Protocol 2: S N 2 N-Alkylation of this compound

This protocol maximizes the nucleophilicity of the hindered amine for an efficient S N 2 reaction.

  • Setup: In a round-bottom flask, combine this compound (1.0 eq), the primary alkyl iodide (1.2 eq), and finely ground potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous Dimethylformamide (DMF) to create a solution of approx. 0.2 M concentration.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The higher temperature is necessary to overcome the steric barrier. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-48 hours.

  • Workup:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether (or ethyl acetate).

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash them several times with water to remove DMF, followed by a wash with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product will likely contain a mixture of starting material, mono-alkylated, and di-alkylated products. Purify via column chromatography.

Section 4: Summary Table of Solvent Effects
Solvent ClassExamplesEffect on NucleophilicityRationalePreferred Reaction Type
Polar Protic Water, Methanol, EthanolStrongly Decreased Forms a hydrogen-bonded "solvent cage" around the amine, stabilizing the ground state and sterically blocking the lone pair.[5][11]S N 1 (stabilizes carbocation intermediates), Acid-Base reactions.
Polar Aprotic DMSO, DMF, AcetonitrileStrongly Increased Does not hydrogen bond with the amine, leaving a "naked," highly reactive nucleophile. Solvates the counter-cation.[10][12][13]S N 2 (especially for hindered substrates).
Nonpolar Hexane, Toluene, BenzeneNeutral / Slightly Increased Minimal interaction with the amine. Reactivity is intrinsic but solubility of polar reactants or ionic products/byproducts is very low.[14]Reactions with nonpolar substrates; situations where base catalysis is desired without strong solvation.
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Validation & Comparative

A Comparative Study of 2,2-Dimethylhexan-3-amine and Other Bulky Primary Amines for Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and medicinal chemistry, the deliberate selection of reagents is paramount to achieving desired outcomes with precision and efficiency. Among the vast arsenal of chemical tools, bulky primary amines represent a class of compounds with unique steric and electronic properties that are increasingly leveraged in complex molecular construction. This guide provides an in-depth comparative analysis of 2,2-Dimethylhexan-3-amine and other structurally significant bulky primary amines, namely tert-octylamine, 1-adamantanamine, and 2,2,4,4-tetramethylpentan-3-amine. Through a lens of scientific integrity, we will explore their synthesis, physicochemical properties, and performance in a key synthetic transformation, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

Introduction: The Strategic Importance of Steric Hindrance in Primary Amines

Bulky primary amines are indispensable in a multitude of chemical transformations. Their sterically encumbered nature plays a crucial role in directing the stereochemical and regiochemical outcome of reactions. In catalysis, they can serve as ligands that modulate the activity and selectivity of metal centers, often favoring the formation of specific isomers by preventing undesired reaction pathways.[1] Furthermore, in the realm of drug discovery, the incorporation of bulky lipophilic groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.[2] The judicious choice of a bulky amine can therefore be a critical design element in the synthesis of novel therapeutic agents.

Profile of this compound

This compound is a chiral primary amine featuring a tert-butyl group adjacent to the amine functionality. This structural motif imparts significant steric bulk around the nitrogen atom, influencing its reactivity.

Synthesis: The synthesis of this compound can be achieved through various established methods for amine synthesis, such as the reductive amination of 2,2-dimethylhexan-3-one. This involves the reaction of the ketone with ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.[3]

Comparative Amines: A Trio of Sterically Demanding Alternatives

To provide a comprehensive comparison, we have selected three other bulky primary amines with distinct structural features:

  • tert-Octylamine (1,1,3,3-Tetramethylbutylamine): A highly branched acyclic amine, it is widely used as a building block in the synthesis of pharmaceuticals and as a corrosion inhibitor.[4] Its synthesis often involves the Ritter reaction between diisobutylene and hydrogen cyanide or acetonitrile, followed by hydrolysis.[5][6]

  • 1-Adamantanamine: This amine features a rigid, cage-like adamantyl group, which imparts exceptional lipophilicity and steric bulk. It is a key structural component in several antiviral and central nervous system-acting drugs.[2][7] Synthesis can be achieved through the Ritter reaction of adamantane with acetonitrile or via the Hofmann or Schmidt reaction of adamantane-1-carboxylic acid.[1][8][9][10]

  • 2,2,4,4-Tetramethylpentan-3-amine: Characterized by two adjacent tert-butyl groups, this amine presents an exceptionally high degree of steric hindrance around the amino group. Its synthesis can be approached via the reduction of the corresponding imine, 2,2,4,4-tetramethyl-3-pentanimine.[11][12]

Physicochemical Properties: A Quantitative Comparison

AmineMolecular FormulaMolecular Weight ( g/mol )Predicted/Experimental pKa
This compoundC₈H₁₉N129.24[14]~10.6 (estimated)
tert-OctylamineC₈H₁₉N129.2410.74 (Predicted)[4][15]
1-AdamantanamineC₁₀H₁₇N151.2510.1[2][13], 10.45 (Estimated)[16]
2,2,4,4-Tetramethylpentan-3-amineC₉H₂₁N143.27[17]~10.5 (estimated)

Note: Estimated pKa values are based on typical values for sterically hindered primary aliphatic amines.[15][18][19]

Performance in a Benchmark Catalytic Reaction: The Buchwald-Hartwig Amination

To objectively compare the performance of these bulky amines, we will consider a representative and widely utilized transformation: the Palladium-catalyzed Buchwald-Hartwig amination of an aryl halide. This reaction is a cornerstone of modern C-N bond formation and is highly sensitive to the steric and electronic properties of the amine coupling partner.[14]

Experimental Protocol: Palladium-Catalyzed Amination of 4-Chlorotoluene

The following is a generalized experimental procedure for the Buchwald-Hartwig amination reaction, which can be adapted for specific substrates and catalysts.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Add Pd precatalyst, ligand, base, aryl halide, and amine to a dry reaction vessel under inert atmosphere. solvent 2. Add anhydrous, degassed solvent. heating 3. Heat the reaction mixture to the specified temperature with vigorous stirring. monitoring 4. Monitor reaction progress by TLC or GC-MS. cooling 5. Cool the reaction to room temperature. extraction 6. Perform aqueous work-up and extract the product with an organic solvent. purification 7. Purify the crude product by column chromatography.

Figure 1: Generalized workflow for the Buchwald-Hartwig amination reaction.

Catalytic Cycle:

Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdII_Amine [L_nPd(II)(Ar)(NH2R)]+X- PdII_ArX->PdII_Amine Ligand Exchange Amine_Coord Amine Coordination (R-NH2) PdII_Amido L_nPd(II)(Ar)(NHR) PdII_Amine->PdII_Amido Deprotonation (Base) Deprotonation Deprotonation (-HX) PdII_Amido->Pd0 Reductive Elimination Product Ar-NHR PdII_Amido->Product Red_Elim Reductive Elimination

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance Data (Hypothetical Yields based on Steric Hindrance):

While direct, side-by-side experimental data for all four amines under identical conditions is not available in the cited literature, we can infer a likely trend in reactivity based on the principles of steric hindrance in the Buchwald-Hartwig amination. Increased steric bulk on the amine can sometimes be beneficial by promoting the reductive elimination step and preventing the formation of undesired diarylated byproducts. However, excessive steric hindrance can also impede the initial coordination of the amine to the palladium center, thus slowing down the overall reaction rate.

AmineSteric ProfileExpected Yield (%) in reaction with 4-chlorotolueneRationale
This compoundModerately High85-95The tert-butyl group provides significant steric shielding, which can favor mono-arylation and facilitate reductive elimination.
tert-OctylamineHigh80-90The highly branched structure offers substantial steric bulk, which is generally favorable for this transformation.
1-AdamantanamineVery High (Rigid)75-85The rigid and bulky adamantyl group can be highly effective in preventing side reactions but may slightly hinder the initial binding to the catalyst.
2,2,4,4-Tetramethylpentan-3-amineExtremely High60-75The presence of two adjacent tert-butyl groups creates a very sterically congested environment around the nitrogen, which may significantly slow down the rate of C-N bond formation.

Note: These are hypothetical yields intended to illustrate the expected impact of steric hindrance and should be confirmed by experimental validation.

Discussion: Structure-Activity Relationships

The interplay between the electronic and steric properties of these bulky amines dictates their performance in chemical synthesis.

  • Basicity: All four amines are relatively strong bases, with pKa values typical for primary alkylamines. This basicity is crucial for their role as nucleophiles and for their interaction with metal catalysts.

  • Steric Hindrance: This is the key differentiating factor among the selected amines.

    • This compound and tert-octylamine represent a good balance of steric bulk, sufficient to prevent common side reactions in cross-coupling while still allowing for efficient reaction rates.

    • 1-Adamantanamine 's rigid cage structure provides a unique and well-defined steric environment. This rigidity can be highly advantageous in asymmetric catalysis and in designing molecules with specific spatial requirements for biological activity.

    • 2,2,4,4-Tetramethylpentan-3-amine is an example of an extremely hindered amine. While this high level of steric bulk can be beneficial in specific applications requiring very slow and selective reactions, it may lead to lower reactivity in many standard transformations.

Applications in Drug Development

The structural motifs present in these bulky amines are of significant interest to medicinal chemists.

  • The incorporation of a tert-butyl or a similarly branched alkyl group can enhance a drug candidate's metabolic stability by sterically shielding nearby functional groups from enzymatic degradation.

  • The adamantyl group is a well-known pharmacophore that can increase lipophilicity, improve membrane permeability, and provide a rigid scaffold for interacting with biological targets.[2] The antiviral drug Amantadine is a prime example.[7]

The choice of a specific bulky amine in the synthesis of a pharmaceutical intermediate can therefore have a direct impact on the final drug's properties and efficacy.

Conclusion

This compound and its counterparts, tert-octylamine, 1-adamantanamine, and 2,2,4,4-tetramethylpentan-3-amine, offer a versatile toolkit for chemists engaged in the synthesis of complex molecules. The selection of the most appropriate amine is a strategic decision that must be guided by a thorough understanding of their respective steric and electronic properties. While this compound and tert-octylamine provide a good balance for many applications, the unique rigidity of 1-adamantanamine and the extreme bulk of 2,2,4,4-tetramethylpentan-3-amine offer solutions for more specialized synthetic challenges. This guide serves as a foundational resource to aid researchers in navigating these choices and in designing more efficient and selective synthetic routes for the discovery and development of new chemical entities.

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A Comparative Guide to the Synthesis of 2,2-Dimethylhexan-3-amine: An Evaluation of Protocols for Purity and Yield

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 2,2-Dimethylhexan-3-amine, a chiral amine with a sterically hindered profile, presents unique challenges and opportunities in synthetic chemistry. This guide provides an in-depth, comparative analysis of validated synthesis protocols for this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and practical considerations that govern experimental outcomes. We will dissect the prevalent methodologies, offering a critical evaluation of their respective strengths and weaknesses, supported by experimental data and mechanistic insights.

Introduction: The Synthetic Challenge of a Hindered Amine

This compound's structure, characterized by a tertiary butyl group adjacent to the amine functionality, imparts significant steric hindrance. This feature, while potentially beneficial in downstream applications by influencing molecular interactions, complicates its synthesis. Traditional amination methods may prove inefficient, necessitating carefully optimized protocols to achieve desirable yields and purity. The primary and most direct route to this amine is the reductive amination of its corresponding ketone, 2,2-dimethylhexan-3-one. This guide will focus on a comprehensive validation of this approach, while also exploring viable alternatives to provide a holistic perspective for synthetic chemists.

Protocol 1: Catalytic Reductive Amination - The Workhorse Approach

Catalytic reductive amination stands as a robust and widely employed method for the synthesis of amines from carbonyl compounds. This one-pot reaction combines the ketone and an ammonia source in the presence of a reducing agent and a catalyst, streamlining the synthetic process.

Mechanistic Rationale

The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of 2,2-dimethylhexan-3-one with ammonia. This is followed by dehydration to form an imine, which is then reduced to the final amine. The choice of catalyst and reducing agent is critical in ensuring high conversion and selectivity, minimizing the reduction of the starting ketone to the corresponding alcohol.

Experimental Workflow: Catalytic Hydrogenation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 2,2-Dimethylhexan-3-one D High-Pressure Reactor A->D B Ammonia (in Methanol) B->D C Raney Nickel or Pd/C C->D E Pressurize with H2 (e.g., 6.5 MPa) D->E F Heat (e.g., 140-150°C) E->F G Stir for extended period (e.g., 20h) F->G H Cool and vent reactor G->H I Filter catalyst H->I J Evaporate solvent I->J K Purify by distillation or chromatography J->K L Characterize product (NMR, GC-MS) K->L

Caption: Workflow for Catalytic Reductive Amination.

Detailed Protocol:
  • Reactor Charging: To a high-pressure autoclave, add 2,2-dimethylhexan-3-one (1.0 eq), a solution of ammonia in methanol (e.g., 7N, 10-20 eq), and a catalytic amount of Raney Nickel or Palladium on carbon (5-10 mol%).

  • Reaction Execution: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 6.5 MPa) and heat to 140-150°C with vigorous stirring.

  • Monitoring and Work-up: Maintain the reaction for a set period (e.g., 20 hours). After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The crude amine can then be purified by fractional distillation under reduced pressure or by column chromatography.

Performance Metrics:
ParameterCatalytic Hydrogenation (Fe-based catalyst)[1]
Starting Material 2,2-Dimethylhexan-3-one
Reagents Ammonia, H₂, Iron catalyst
Temperature 140-150°C[1]
Pressure 6.5 MPa H₂[1]
Reaction Time 20 hours[1]
Reported Yield High yields (up to 99% for similar aliphatic ketones)[1]
Purity Generally high after purification

Protocol 2: Reductive Amination with Borohydride Reagents - A Milder Alternative

For laboratories not equipped for high-pressure hydrogenations, reductive amination using borohydride reagents offers a convenient and effective alternative. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices.

Mechanistic Considerations

The mechanism is similar to catalytic hydrogenation, involving imine formation. However, the choice of borohydride is crucial. Sodium borohydride can reduce the starting ketone, potentially lowering the yield of the desired amine.[2] Sodium cyanoborohydride is a milder reducing agent that selectively reduces the iminium ion over the ketone, often leading to higher yields.[2]

Experimental Workflow: Borohydride Reduction

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification A 2,2-Dimethylhexan-3-one D Reaction Flask A->D B Ammonium Acetate or Ammonia/AcOH B->D C Methanol C->D E Stir at room temperature D->E F Add NaBH4 or NaBH3CN portion-wise E->F G Continue stirring F->G H Quench with acid (e.g., HCl) G->H I Basify with NaOH H->I J Extract with organic solvent I->J K Dry and concentrate J->K L Purify by distillation or chromatography K->L

Caption: Workflow for Borohydride-Mediated Reductive Amination.

Detailed Protocol (using Sodium Borohydride):
  • Imine Formation: In a round-bottom flask, dissolve 2,2-dimethylhexan-3-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol. Stir the mixture at room temperature for several hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 20°C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by carefully adding dilute hydrochloric acid.

  • Isolation: Make the aqueous solution basic with sodium hydroxide and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude amine by distillation or chromatography.

Performance Metrics:
ParameterSodium Borohydride Reduction[3][4]Sodium Cyanoborohydride Reduction[2]
Starting Material 2,2-Dimethylhexan-3-one2,2-Dimethylhexan-3-one
Reagents Ammonia source (e.g., NH₄OAc), NaBH₄Ammonia source, NaBH₃CN
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time Several hours to overnightSeveral hours to overnight
Reported Yield Good to excellent for many ketones[3][4]Generally high, selective for imine reduction[2]
Purity May contain alcohol byproductHigher purity due to selectivity

Alternative Synthetic Routes: A Comparative Overview

While reductive amination is the most direct approach, other classical amine syntheses can be adapted.

Leuckart-Wallach Reaction

This method utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.[5][6] It typically requires high temperatures (120-185°C) and can result in the formation of N-formylated byproducts that require a subsequent hydrolysis step.[5][6] For sterically hindered ketones, even higher temperatures and longer reaction times may be necessary, potentially leading to lower yields and side product formation.

Hofmann Rearrangement

The Hofmann rearrangement offers an alternative route starting from an amide with one additional carbon.[7][8] In this case, one would need to synthesize 2,2-dimethylhexanamide. This multi-step process, while classic, is less atom-economical and involves the use of hazardous reagents like bromine.[7][9] The traditional conditions can be harsh, though modern modifications using milder reagents have been developed.[10][11]

Comparative Analysis and Recommendations

MethodAdvantagesDisadvantagesBest Suited For
Catalytic Reductive Amination High yield, atom-economical, scalable.[1]Requires specialized high-pressure equipment, potentially long reaction times.Large-scale synthesis, industrial applications.
Borohydride Reductive Amination Milder conditions, standard laboratory equipment, good yields.[2][3]Potential for side product formation (NaBH₄), toxicity of cyanoborohydride.Laboratory-scale synthesis, rapid protocol development.
Leuckart-Wallach Reaction Inexpensive reagents.[5]High temperatures, potential for byproducts, often requires hydrolysis.[6]Situations where cost is the primary driver and purification is straightforward.
Hofmann Rearrangement Classic, well-established reaction.[7][8]Multi-step, less atom-economical, uses hazardous reagents.[9]Niche applications or when the corresponding amide is readily available.

For the synthesis of this compound, reductive amination is the most recommended pathway due to its directness and efficiency. For large-scale production, catalytic hydrogenation is superior. For routine laboratory synthesis, the use of sodium cyanoborohydride offers a good balance of yield, selectivity, and operational simplicity.

Conclusion

The synthesis of sterically hindered amines like this compound requires careful consideration of the available synthetic methodologies. While classic name reactions offer potential routes, the directness and efficiency of reductive amination make it the preferred choice. By understanding the mechanistic nuances and practical considerations of each protocol, researchers can select the most appropriate method to achieve their desired outcomes in terms of yield, purity, and scalability. This guide provides a framework for making such informed decisions, empowering scientists to confidently tackle the synthesis of this and other challenging amine targets.

References

  • Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. (2014). Journal of the Iranian Chemical Society. [Link]
  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
  • Leuckart reaction. Wikipedia. [Link]
  • Moore, M. L. (1949). The Leuckart Reaction. In Organic Reactions (pp. 301-330). John Wiley & Sons, Inc. [Link]
  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. Journal of Chemical Sciences. [Link]
  • Direct Leuckart-Type Reductive Amination of Aldehydes and Ketones: A Facile One-Pot Protocol for the Preparation of Secondary and Tertiary Amines.
  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride. (2024). YouTube. [Link]
  • Reductive amin
  • Hofmann rearrangement. Wikipedia. [Link]
  • Reductive amination of purely aliphatic ketones and biologically active...
  • Hoffmann Rearrangement. Chemist Wizards. [Link]
  • Catalytic Organometallic Reactions of Ammonia. PMC. [Link]
  • Hofmann Rearrangement. Chemistry Steps. [Link]
  • Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones.
  • Amine synthesis by reductive amination (reductive alkyl
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. [Link]
  • Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Bentham Science. [Link]
  • hofmann rearrangement Latest Research Papers.
  • Reductive amination of ketones with ammonia on the surface of an adsorbent.
  • Direct Reductive Amination of Aldehydes and Ketones Using Po-tassium Formate and C
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

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A Senior Application Scientist's Guide to the Efficacy of 2,2-Dimethylhexan-3-amine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Sterically Hindered Ligands in Modern Catalysis

In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic systems is paramount for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen (C-N) bonds.[1][2] The efficacy of these reactions is profoundly influenced by the choice of ligand, which modulates the catalyst's stability, activity, and selectivity.[3] Among the various classes of ligands, bulky primary amines have emerged as crucial components, particularly in reactions involving challenging substrates.[4] Their steric hindrance can promote the desired reductive elimination step and prevent undesired side reactions, leading to higher yields and cleaner reaction profiles.[1]

This guide provides a comparative analysis of the potential efficacy of 2,2-dimethylhexan-3-amine as a ligand in catalysis. Due to the limited availability of direct experimental data for this specific amine in the scientific literature, this comparison is built upon established principles of ligand structure-activity relationships and performance data from structurally analogous, sterically hindered primary amines. We will delve into the structural features of this compound, compare its predicted performance with established bulky amine ligands in the context of the Buchwald-Hartwig amination, and provide a detailed experimental protocol for ligand screening.

The Structural Advantage: Analyzing this compound

This compound is a primary amine characterized by a significant degree of steric bulk around the nitrogen atom. This steric hindrance arises from the tert-butyl group adjacent to the amine functionality. This structural motif is anticipated to play a significant role in its performance as a ligand.

The key structural features of this compound and their expected impact on catalysis are:

  • Tertiary-Alkyl Group: The presence of a tert-butyl group directly attached to the carbon bearing the amino group creates a sterically demanding environment. This bulk is crucial for promoting the reductive elimination of the C-N bond from the palladium center, a key step in the catalytic cycle of reactions like the Buchwald-Hartwig amination.[1]

  • Primary Amine Functionality: As a primary amine, it can participate in catalytic cycles that require an N-H bond for oxidative addition or other elementary steps.

  • Alkyl Chain: The n-propyl group attached to the stereocenter contributes to the overall lipophilicity of the molecule, which can influence its solubility in common organic solvents used for catalysis.

The steric and electronic properties of ligands are critical determinants of their success in catalytic cross-coupling reactions.[5] The significant steric bulk of this compound is expected to favor the formation of monoligated palladium species, which are often the most active catalytic intermediates.[1]

Comparative Analysis: Benchmarking Against Established Bulky Primary Amines

To evaluate the potential efficacy of this compound, we will compare its structural and inferred electronic properties with those of well-established, commercially available bulky primary amines that have been successfully employed in palladium-catalyzed C-N cross-coupling reactions. The chosen benchmark is the Buchwald-Hartwig amination of an aryl chloride, a challenging transformation that highlights the importance of effective ligand design.

Table 1: Structural Comparison of Bulky Primary Amines

LigandStructureKey Steric Feature
This compound CCCC(C(C)(C)C)Ntert-Butyl group α to the amine
tert-Amylamine CC(C)(N)CCtert-Alkyl group
2-Amino-2,3-dimethylbutane CC(C)(N)C(C)CHighly branched tert-alkyl group
1-Adamantylamine C1C2CC3CC1CC(C2)(C3)NRigid, bulky adamantyl cage

The steric hindrance of these amines is a key factor in their ability to promote efficient C-N bond formation.[4] While quantitative data for this compound is not available, we can extrapolate its potential performance based on the established success of structurally similar amines like tert-amylamine and other hindered primary amines in challenging coupling reactions. For instance, sterically demanding primary amines have been shown to be effective in the coupling of ortho-substituted aryl iodides.[6]

Table 2: Performance of Bulky Primary Amines in a Representative C-N Cross-Coupling Reaction

This table presents a hypothetical comparison based on the expected performance of this compound relative to known ligands in the palladium-catalyzed amination of 4-chlorotoluene. The data for the established ligands are representative values from the literature, while the entry for this compound is a projection based on its structural features.

LigandAryl HalideAmineCatalyst SystemYield (%)Reference
Morpholine4-ChlorotolueneMorpholinePd(dba)₂ / XPhos94[7]
This compound (Projected) 4-ChlorotolueneThis compoundPd₂(dba)₃ / LigandHigh-
tert-ButylamineAryl Halidestert-ButylamineNi-photoredoxHigh[5]

Note: The performance of this compound is a projection based on the established principles of the positive impact of steric bulk on the efficiency of C-N cross-coupling reactions.

The rationale for the projected high yield is that the significant steric hindrance of this compound would facilitate the reductive elimination step, which is often rate-limiting, and minimize side reactions. This is a common characteristic of successful bulky ligands in the Buchwald-Hartwig amination.[1]

Experimental Protocol: High-Throughput Screening of Amine Ligands in a Buchwald-Hartwig Amination

To empirically determine the efficacy of this compound and compare it to other ligands, a high-throughput screening (HTS) approach is recommended. HTS allows for the rapid evaluation of multiple reaction parameters, including ligands, catalysts, bases, and solvents.

Objective: To compare the catalytic activity of this compound with a set of standard bulky primary amine ligands in the palladium-catalyzed amination of 4-chlorotoluene with morpholine.

Materials:

  • Palladium Pre-catalyst: Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Phosphine Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Amine Ligands to be Screened:

    • This compound

    • tert-Amylamine

    • 2-Amino-2,3-dimethylbutane

    • 1-Adamantylamine

  • Aryl Halide: 4-Chlorotoluene

  • Amine Nucleophile: Morpholine

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene (anhydrous)

  • Internal Standard: Dodecane

  • Reaction Vials: 2 mL glass vials with screw caps and PTFE septa

  • Inert Atmosphere: Nitrogen or Argon

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Pd(dba)₂ and XPhos in toluene.

    • Prepare individual stock solutions of each amine ligand in toluene.

    • Prepare a stock solution of 4-chlorotoluene and the internal standard (dodecane) in toluene.

    • Prepare a stock solution of morpholine in toluene.

  • Reaction Setup (in a glovebox or under an inert atmosphere):

    • To each reaction vial, add the required volume of the Pd/XPhos stock solution.

    • Add the corresponding amine ligand stock solution to each designated vial.

    • Add the 4-chlorotoluene/internal standard stock solution.

    • Add the morpholine stock solution.

    • Initiate the reaction by adding a solution of sodium tert-butoxide in toluene.

  • Reaction Conditions:

    • Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

    • Stir the reactions for a set period (e.g., 16 hours).

  • Work-up and Analysis:

    • After the reaction is complete, cool the vials to room temperature.

    • Quench the reaction by adding a small amount of water.

    • Extract the organic layer with an appropriate solvent (e.g., ethyl acetate).

    • Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of the product relative to the internal standard.

Data Analysis:

  • Calculate the yield of the N-arylated product for each amine ligand.

  • Compare the yields to determine the relative efficacy of the ligands.

  • Further optimization of reaction conditions (temperature, reaction time, catalyst loading) can be performed for the most promising ligands.

Visualizing the Catalytic Cycle and Ligand Structures

To better understand the role of the ligand in the catalytic process, we can visualize the generally accepted mechanism for the Buchwald-Hartwig amination and the structures of the compared ligands.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Amine Coordination Amine Coordination Ar-Pd(II)(X)L->Amine Coordination R2NH [Ar-Pd(II)(NHR2)(X)L] [Ar-Pd(II)(NHR2)(X)L] Amine Coordination->[Ar-Pd(II)(NHR2)(X)L] Deprotonation Deprotonation [Ar-Pd(II)(NHR2)(X)L]->Deprotonation Base Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Deprotonation->Ar-Pd(II)(NR2)L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Structures cluster_amines Bulky Primary Amine Ligands This compound This compound tert-Amylamine tert-Amylamine 2-Amino-2,3-dimethylbutane 2-Amino-2,3-dimethylbutane 1-Adamantylamine 1-Adamantylamine

Caption: Structures of sterically hindered primary amine ligands.

Conclusion and Future Outlook

While direct experimental evidence for the efficacy of this compound as a ligand in catalysis remains to be published, its structural features, particularly the significant steric bulk provided by the tert-butyl group, strongly suggest its potential as a highly effective ligand in palladium-catalyzed C-N cross-coupling reactions. The comparative analysis with established bulky primary amines indicates that it is likely to promote high yields in challenging amination reactions.

The provided high-throughput screening protocol offers a clear and efficient pathway for the empirical validation of this hypothesis. Future research in this area should focus on the synthesis and experimental evaluation of this compound in a variety of catalytic transformations. Such studies will not only elucidate the specific performance of this ligand but also contribute to a deeper understanding of the intricate relationship between ligand structure and catalytic activity, ultimately enabling the design of more efficient and selective catalysts for the synthesis of valuable chemical entities.

References

  • Modak, A., Nett, A. J., Cook, S. P. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Ai, H., Mai, B. K., Liu, C., Liu, P., & Buchwald, S. L. (2025). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society, 147(42), 38275–38282.
  • Buchwald–Hartwig amination. (2023). In Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Düker, J., Philipp, M., Lentner, T., Cadge, J., Lavarda, J., Gschwind, R., Sigman, M., Ghosh, I., & Koenig, B. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2020).
  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57–68.
  • Bulky Amines that Work. (2015, February 27). GalChimia.
  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • Huang, J., Grasa, G., & Nolan, S. P. (1999). General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Organic Letters, 1(8), 1307–1309.
  • Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands. (2025). ANGENE.
  • Tewari, A. P., Hein, M., Zapf, A., & Beller, M. (2005). Efficient palladium catalysts for the amination of aryl chlorides : a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphines. Tetrahedron, 61(41), 9705-9709.

Sources

A Comparative Guide to Enantiomeric Excess Determination of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical parameter that dictates biological activity, pharmacological efficacy, and toxicological profile. 2,2-Dimethylhexan-3-amine, a chiral primary amine, serves as a vital building block in the synthesis of various pharmaceutical candidates. Consequently, the accurate and robust determination of its enantiomeric excess (ee) is a cornerstone of quality control, process optimization, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of this compound and related chiral amines. We move beyond mere procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the practical trade-offs of each technique. The objective is to equip you with the necessary insights to select and implement the most suitable method for your specific analytical challenge.

Section 1: Indirect Analysis via Chiral Derivatization & Standard Chromatography

The foundational principle of this approach is the conversion of an inseparable pair of enantiomers into a pair of diastereomers.[1][2] By reacting the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA), two diastereomers are formed. These diastereomers possess distinct physical and chemical properties, allowing them to be separated and quantified using standard, achiral chromatographic techniques like HPLC or GC.[3][4]

The choice of CDA is paramount and depends on the amine's structure, the desired sensitivity, and the stability of the resulting derivatives.[3] For primary amines such as this compound, several classes of reagents are highly effective.

Experimental Workflow: Chiral Derivatization

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Amine Racemic Amine (R/S-2,2-Dimethylhexan-3-amine) Reaction Reaction Vessel (Anhydrous Solvent, Base) Amine->Reaction CDA Enantiopure CDA (e.g., (R)-Mosher's Acid Chloride) CDA->Reaction Diastereomers Diastereomeric Mixture (R,R) and (S,R) Reaction->Diastereomers Forms Diastereomers Chromatography Achiral HPLC or GC Diastereomers->Chromatography Injection Data Chromatogram (Separated Peaks) Chromatography->Data Quant Integration & ee Calculation ee (%) = |(Area1 - Area2)| / (Area1 + Area2) * 100 Data->Quant

Caption: Workflow for ee determination via chiral derivatization.

Key Chiral Derivatizing Agents (CDAs) for Primary Amines
Derivatizing AgentTarget AnalytesReaction TimeReaction Temp.Derivative Stability
Marfey's Reagent (FDAA) Primary & Secondary Amines~60-90 minutes40-50°CStable for at least 48 hours[3]
GITC Primary & Secondary Amines~10-35 minutesRoom TemperatureCan undergo hydrolysis
Mosher's Acid Chloride (MTPA-Cl) Primary/Secondary Amines, Alcohols< 1 - 20 minutesRoom TemperatureGenerally Stable
Chiral Chloroformates Primary & Secondary Amines, Alcohols< 1 - 20 minutesRoom TemperatureGood for GC due to volatility[1]

Table 1: Performance Comparison of Common Chiral Derivatizing Agents for Amines. Data synthesized from multiple sources.[1][3]

Protocol 1: Derivatization with Mosher's Acid Chloride (MTPA-Cl)

This protocol outlines the formation of Mosher's amides for subsequent analysis. The use of the acid chloride derivative of Mosher's acid offers high reactivity.[5]

Causality Behind Choices:

  • Anhydrous Solvent: MTPA-Cl is moisture-sensitive and will readily hydrolyze to the parent carboxylic acid, quenching the reaction.

  • Tertiary Amine Base (e.g., Triethylamine): This is added to scavenge the HCl byproduct generated during the amidation reaction, driving the equilibrium towards product formation.

  • Enantiopure MTPA-Cl: The entire premise of the method relies on using a single enantiomer of the CDA to create diastereomers. Any enantiomeric impurity in the CDA will lead to an inaccurate ee determination.

Step-by-Step Methodology:

  • Sample Preparation: In a clean, dry vial, dissolve approximately 2.5 mg of the this compound sample in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or another suitable anhydrous solvent.

  • Addition of Base: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine.

  • Derivatization: Slowly add 1.2 equivalents of enantiopure (R)-(-)-MTPA-Cl to the solution. Cap the vial and vortex gently.

  • Reaction: Allow the reaction to proceed at room temperature for 20-30 minutes. Monitor by TLC or LC-MS to confirm the consumption of the starting amine.

  • Analysis: The resulting solution containing the diastereomeric amides can be directly analyzed by HPLC, GC, or NMR spectroscopy.

Section 2: Direct Analysis via Chiral Chromatography (HPLC & GC)

Direct chiral chromatography is often the preferred method for its elegance and reduced sample preparation. This technique employs a chiral stationary phase (CSP) within the column.[6] The enantiomers of the analyte interact with the CSP to form transient, diastereomeric complexes with different binding energies, resulting in differential retention times and, thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC)

For amines, polysaccharide-based CSPs are exceptionally versatile. Columns packed with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used.[7] Method development often involves screening different mobile phase compositions (normal-phase, reversed-phase, or polar organic) to achieve optimal separation.[7][8]

Experimental Workflow: Direct Chiral Chromatography

G cluster_prep Sample Preparation cluster_analysis Analysis Amine Racemic Amine Solution (R/S-2,2-Dimethylhexan-3-amine) Chromatography Chiral HPLC or GC Column (Chiral Stationary Phase) Amine->Chromatography Direct Injection Data Chromatogram (Two Separated Enantiomer Peaks) Chromatography->Data Quant Integration & ee Calculation ee (%) = |(Area R - Area S)| / (Area R + Area S) * 100 Data->Quant

Caption: Workflow for ee determination via direct chiral chromatography.

Protocol 2: Illustrative Chiral HPLC Screening Method

Causality Behind Choices:

  • Column Selection: A Chiralpak® IB column, containing cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point for screening chiral amines due to its broad applicability.[7]

  • Mobile Phase: A normal-phase system (e.g., hexane/ethanol) is often the first choice for polysaccharide CSPs. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity. Additives like trifluoroacetic acid (TFA) and triethylamine (TEA) can dramatically improve peak shape for basic analytes by ionizing the amine and minimizing tailing.[8]

Step-by-Step Methodology:

  • System: HPLC with UV detector (e.g., 220 nm).

  • Column: Chiralpak® IB, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Start with an isocratic mixture of Hexane:Ethanol (90:10 v/v) with 0.1% TEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL.

  • Optimization: If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30%).

Chiral Gas Chromatography (GC)

Chiral GC is particularly suited for volatile and thermally stable amines. Derivatized cyclodextrins are the most common class of CSPs used in capillary GC columns.[6][9] The separation mechanism relies on the formation of inclusion complexes between the enantiomers and the chiral cavities of the cyclodextrin.

Section 3: Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach that does not require chromatographic separation. While enantiomers are indistinguishable in a standard (achiral) NMR environment, their signals can be resolved by converting them into diastereomers in the NMR tube.[2]

Mechanism: Diastereomer Formation for NMR Analysis

G cluster_reactants Reactants cluster_products Products (Diastereomers) R_Amine R-Amine RR (R,R) Product (Signal A in NMR) R_Amine->RR S_Amine S-Amine SR (S,R) Product (Signal B in NMR) S_Amine->SR R_CDA (R)-CDA R_CDA->RR R_CDA->SR

Caption: Formation of diastereomers for NMR analysis.

This is most commonly achieved by forming Mosher's amides, as described in Section 1, and analyzing the resulting mixture by ¹H or ¹⁹F NMR. The different spatial environments of the two diastereomers cause specific protons (or fluorine atoms) to have distinct chemical shifts. The ee is calculated by integrating the well-resolved signals corresponding to each diastereomer.[10][11]

A more rapid alternative involves using a three-component assembly, such as 2-formylphenylboronic acid and an enantiopure diol like BINOL.[12][13] These components react in situ with the primary amine in the NMR tube to form diastereomeric iminoboronate esters, which can be quantified directly.[14][15]

Protocol 3: ee Determination via Mosher's Amide ¹H NMR Analysis

Causality Behind Choices:

  • Two Samples: Preparing both the (R)-MTPA and (S)-MTPA amides is crucial for assigning the absolute configuration of the major enantiomer using Mosher's model, which analyzes the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center.[11][16]

  • High-Field NMR: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve baseline resolution of the key diastereotopic signals.

Step-by-Step Methodology:

  • Prepare Two Samples: Following Protocol 1, prepare two separate samples of the amine. Derivatize one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl.

  • Acquire Spectra: Acquire ¹H NMR spectra for both diastereomeric samples.

  • Identify Resolvable Peaks: Identify a proton signal (ideally a singlet or a well-defined multiplet) that shows clear separation between the two diastereomers. Protons closer to the newly formed amide bond are most likely to be resolved.

  • Integration: Carefully integrate the area of the resolved signals for one of the samples (e.g., the (R)-MTPA derivative).

  • Calculation: Calculate the ee using the formula: ee (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100.

Comparative Summary and Recommendations

The optimal method for determining the enantiomeric excess of this compound is contingent on the specific requirements of the analysis.

FeatureDerivatization-ChromatographyDirect Chiral ChromatographyNMR Spectroscopy
Accuracy & Precision High to Very HighVery HighModerate to High[14]
Sensitivity High (depends on detector)High (depends on detector)Low
Throughput ModerateHighModerate
Method Development Moderate (derivatization + chroma)Can be extensive (column/mobile phase screening)Moderate (reagent selection, peak ID)
Cost (Consumables) Low to Moderate (reagents)High (chiral columns are expensive)Moderate (deuterated solvents, reagents)
Absolute Configuration No (unless by inference)No (unless standards are available)Yes (with Mosher's method)[11]

Recommendations:

  • For High-Throughput Screening or Routine Quality Control: Direct chiral HPLC or SFC is the method of choice due to its high speed, accuracy, and minimal sample preparation.

  • For Structural Confirmation and Absolute Configuration: NMR spectroscopy using Mosher's method is unparalleled, as it provides both the enantiomeric excess and the absolute stereochemistry in a single set of experiments.[11]

  • When Chiral Columns are Unavailable or Prohibitively Expensive: Derivatization followed by analysis on a standard achiral column is a robust and cost-effective alternative, leveraging instrumentation that is readily available in most analytical laboratories.

Ultimately, the selection of a method requires a balanced consideration of accuracy, speed, cost, and the specific analytical question being addressed. For critical applications in drug development, orthogonal validation using two different methods (e.g., chiral HPLC and NMR) provides the highest level of confidence in the stereochemical purity of this compound products.

References

  • Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Nature Protocols.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Chiral derivatizing agent. Grokipedia.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
  • Chiral derivatizing agent. Wikipedia.
  • Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry.
  • Mosher's acid. Wikipedia.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database. Molecules.
  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition.
  • New GC investigation of chiral amine separation. Wiley Analytical Science.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions.
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Determination of Enantiomeric Excess in Amine Derivatives with Molecular Self‐Assemblies. ResearchGate.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.

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A Comparative Guide to the Purity Analysis of Synthesized 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate like 2,2-Dimethylhexan-3-amine is a cornerstone of quality, safety, and efficacy. The route of synthesis heavily influences the impurity profile, necessitating a multi-faceted analytical approach to detect and quantify process-related impurities, residual starting materials, and potential stereoisomers. This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in established scientific principles and regulatory expectations, to construct a comprehensive purity profile for this compound.

Understanding the Analyte and Potential Impurities

This compound is a chiral primary aliphatic amine. Its structure lacks a strong UV chromophore, which immediately presents a challenge for the most common analytical detection method, HPLC-UV. Furthermore, its basic nature and volatility are key characteristics that guide the selection of appropriate analytical techniques.[1]

A hypothetical synthesis could involve the reductive amination of 2,2-dimethylhexan-3-one. This process could introduce several potential impurities:

  • Residual Starting Material: Unreacted 2,2-dimethylhexan-3-one.

  • By-products: Products from side reactions, such as over-alkylation or condensation products.

  • Enantiomeric Impurity: If a stereospecific synthesis is performed, the presence of the undesired enantiomer must be quantified.

  • Residual Solvents & Reagents: Volatile organic compounds (VOCs) and basic reagents (e.g., triethylamine) used during the synthesis and workup.[2][3]

An effective purity assessment strategy must be capable of separating, identifying, and quantifying all these potential impurities. This typically requires a combination of chromatographic and spectroscopic methods.[4]

Orthogonal Analytical Strategies: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. An integrated approach using multiple, orthogonal (i.e., based on different chemical principles) methods is essential. The primary techniques for analyzing a volatile amine like this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with specialized detectors or derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC): The Workhorse for Volatile Amines

GC is exceptionally well-suited for analyzing volatile and thermally stable compounds like this compound. Its high resolving power and sensitivity with a Flame Ionization Detector (FID) make it the primary choice for purity assessment and the quantification of volatile impurities.

Causality Behind Method Choice: The basicity of amines can cause significant peak tailing and adsorption on standard silica-based GC columns.[3][5] This is due to interactions between the lone pair of electrons on the nitrogen atom and active silanol groups on the column surface. Therefore, specialized base-deactivated columns are required. Columns like the Agilent J&W CP-Volamine are specifically designed to mitigate these interactions, resulting in sharp, symmetrical peaks and reproducible quantification.[3][6]

Detailed Experimental Protocol: GC-FID for Purity Assay
  • Instrumentation: Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: Agilent J&W CP-Volamine (30 m x 0.32 mm, 5.0 µm film thickness) or equivalent base-deactivated column.[6]

  • Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 25.0 mL of a suitable solvent (e.g., Methanol or Isopropanol) to create a 1 mg/mL solution.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed for sensitivity)

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~1.5 mL/min.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C

  • Data Analysis: Purity is typically determined by area percent. For higher accuracy, an internal standard method should be employed. Method validation must be performed according to ICH Q2(R1) guidelines, establishing specificity, linearity, range, accuracy, and precision.[7][8][9]

Chiral Gas Chromatography: Resolving Enantiomers

For enantiomerically pure this compound, quantifying the undesired enantiomer is critical. This is achieved using a chiral stationary phase (CSP) in the GC.

Causality Behind Method Choice: Chiral GC columns, often based on cyclodextrin derivatives, create a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities.[10] This difference in interaction energy leads to different retention times, allowing for their separation.[11] For amines, derivatization with an achiral reagent like trifluoroacetic anhydride is often necessary to improve volatility and chromatographic performance on these columns.[12][13]

Detailed Experimental Protocol: Chiral GC-FID
  • Derivatization: To a 1 mg/mL solution of the amine in a suitable aprotic solvent (e.g., Dichloromethane), add 1.2 equivalents of trifluoroacetic anhydride and a non-nucleophilic base (e.g., pyridine). Allow to react for 30 minutes at room temperature. Quench the reaction and use the organic layer for injection.

  • Instrumentation: Same as standard GC-FID.

  • Column: A chiral column such as a Cyclodex-B or equivalent beta-cyclodextrin-based CSP.

  • GC Conditions:

    • Inlet Temperature: 220 °C

    • Oven Program: Isothermal analysis is often preferred for chiral separations. An initial screening run from 80 °C to 180 °C should be performed to find the optimal separation temperature.[11]

  • Data Analysis: The percentage of the undesired enantiomer is calculated from the peak areas of the two separated enantiomers.

High-Performance Liquid Chromatography (HPLC): Addressing Non-Volatile Impurities

While GC excels at volatile compounds, HPLC is superior for non-volatile or thermally labile impurities. The primary challenge for this compound is its lack of a UV chromophore, making detection by standard UV-Vis detectors difficult.[14][15]

Overcoming Detection Challenges:

  • Pre-column Derivatization: This is the most common strategy. The amine is reacted with a reagent that attaches a strongly UV-absorbing or fluorescent tag.[16][17] Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA) are widely used for primary amines.[16][18] This process converts the non-chromophoric amine into a derivative that is easily detected.[19]

  • Alternative Detectors: If derivatization is undesirable, detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometers (MS) can be used, as they do not rely on the analyte's optical properties.

Detailed Experimental Protocol: HPLC with Pre-Column Derivatization
  • Instrumentation: HPLC system with a fluorescence or UV-Vis detector.

  • Derivatization (using OPA):

    • Prepare an OPA/thiol reagent solution.

    • In an autosampler vial, mix the amine sample solution with the OPA reagent in a borate buffer (pH ~9.5).

    • The reaction is rapid (1-2 minutes) and the resulting fluorescent isoindole derivative is injected directly.[16]

  • HPLC Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using Acetonitrile and a phosphate or acetate buffer.

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

  • Data Analysis: Impurities are quantified relative to the main derivatized peak, typically using an external standard of the derivatized amine for accurate concentration determination.

Spectroscopic Methods: Structure Confirmation and Absolute Quantification

Spectroscopic methods provide structural information and can be used for absolute quantification without requiring a reference standard of the same compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for impurity identification.[20][21] After separation by GC, each peak enters the mass spectrometer, which provides a mass spectrum (a molecular fingerprint). This spectrum can be compared against libraries (like NIST) to tentatively identify unknown impurities.[20] Final confirmation requires comparison with an authentic reference standard.[20][21]

  • Quantitative NMR (qNMR): NMR provides unambiguous structural confirmation. More importantly, ¹H qNMR can be used as a primary ratio method to determine the absolute purity of the material.[22][23][24] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly by comparing the integral of a unique analyte signal to the integral of a known standard signal.[22][25] This technique is orthogonal to chromatography and provides an independent, highly accurate purity value.[26]

Integrated Purity Analysis Workflow

A robust purity analysis workflow integrates these techniques to build a complete and trustworthy profile of the synthesized material.

PurityWorkflow cluster_prep Sample Preparation cluster_screening Chromatographic Screening & Quantification cluster_identification Identification & Confirmation cluster_reporting Final Assessment Sample Synthesized Batch of This compound GC_FID GC-FID Analysis (Purity Assay, Volatile Impurities) Sample->GC_FID Chiral_GC Chiral GC Analysis (Enantiomeric Purity) Sample->Chiral_GC HPLC HPLC-FLD/UV (Derivatized) (Non-Volatile Impurities) Sample->HPLC qNMR Quantitative ¹H NMR (Absolute Purity & Structure Confirmation) Sample->qNMR GC_MS GC-MS (Impurity Identification) GC_FID->GC_MS Identify Unknowns Report Comprehensive Purity Report (Certificate of Analysis) GC_FID->Report Chiral_GC->Report HPLC->Report qNMR->Report Orthogonal Check

Caption: Integrated workflow for comprehensive purity analysis.

Method Comparison and Data Summary

The choice of method depends on the specific question being asked. The table below summarizes the strengths and applications of each technique for the analysis of this compound.

Technique Primary Application Strengths Limitations Typical LOD/LOQ
GC-FID Purity assay, volatile organic impuritiesHigh resolution, robust, sensitive for hydrocarbonsRequires volatility, peak tailing for basic compounds~0.01 - 0.05%
Chiral GC-FID Enantiomeric purityExcellent separation of enantiomersOften requires derivatization, column cost~0.05%
HPLC-FLD/UV Non-volatile impuritiesHigh sensitivity for derivatized compoundsRequires derivatization, which adds complexity<0.01% (with fluorescence)
GC-MS Impurity identificationProvides structural information, high confidence in IDLess quantitative than FID, library matching is tentative~0.01%
qNMR Absolute purity, structural confirmationPrimary method, no analyte-specific standard neededLower sensitivity than chromatography, requires high-purity internal standard~0.1%

Conclusion

The purity analysis of synthesized this compound demands a carefully selected suite of orthogonal analytical methods. Gas Chromatography serves as the primary tool for assay and volatile impurity determination, with specialized chiral columns used to confirm enantiomeric purity. HPLC , combined with pre-column derivatization, is essential for detecting any non-volatile impurities that would be missed by GC. Finally, GC-MS and qNMR provide definitive structural identification and an independent, absolute measure of purity, respectively. By integrating these techniques, researchers and drug developers can establish a scientifically sound, validated, and trustworthy purity profile that meets the stringent requirements of the pharmaceutical industry.

References

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  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
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  • NIH. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
  • RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

2,2-Dimethylhexan-3-amine, with its molecular formula C8H19N, is a volatile, basic compound whose accurate quantification can be challenging.[2][3] Whether it is monitored as a process impurity, a starting material, or a metabolite, a robust and validated analytical method is non-negotiable. This guide will compare two workhorse techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide a comprehensive framework for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5][6][7]

Part 1: Comparative Analysis of Primary Analytical Methods

The physicochemical properties of this compound—a relatively low molecular weight (129.24 g/mol ) and basic primary amine—dictate the most suitable analytical approaches.[2] Its volatility makes it a prime candidate for GC, while its polarity and basicity present unique challenges and opportunities for LC.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is an ideal technique for separating volatile and thermally stable compounds. For aliphatic amines like this compound, GC analysis can be challenging due to their high basicity, which leads to peak tailing and adsorption on standard silica-based columns.[8] Therefore, method development choices are critical.

  • Causality of Experimental Choices:

    • Column Selection: A base-deactivated, mid-to-high polarity column (e.g., a wax-type or amine-specific column) is essential. The deactivation minimizes silanol interactions, which are the primary cause of peak tailing for amines.[8]

    • Derivatization: To improve chromatographic behavior and sensitivity, derivatization is often employed. Acylation with reagents like pentafluorobenzoyl chloride can cap the reactive amine group, reducing polarity and improving peak shape.[9] This is a strategic choice to enhance method robustness.

    • Injection Technique: A splitless or programmed temperature vaporization (PTV) inlet is preferred for trace analysis to ensure quantitative transfer of the analyte to the column.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS offers high sensitivity and specificity and can often analyze compounds without derivatization. However, retaining small, polar, basic compounds like this compound on traditional reversed-phase (C18) columns is a significant hurdle.

  • Causality of Experimental Choices:

    • Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative to reversed-phase for this analyte. HILIC columns use a polar stationary phase with a high organic content mobile phase, providing excellent retention for polar compounds.

    • Mobile Phase: An acidic mobile phase (e.g., containing formic or acetic acid) is crucial. It protonates the amine, enhancing its retention on the HILIC stationary phase and promoting efficient ionization in the MS source (positive electrospray ionization, ESI+).

    • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for quantification even in complex matrices.[10][11]

Performance Data Summary

The following table presents hypothetical but realistic validation data for the two proposed methods, based on ICH Q2(R1) guidelines.[5][6]

Validation Parameter GC-MS (with Derivatization) LC-MS/MS (HILIC) ICH Acceptance Criteria (for Assay)
Linearity (r²) > 0.998> 0.999≥ 0.995
Range 1 - 100 µg/mL0.1 - 50 ng/mLApplication-dependent
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 102.5%98.0 - 102.0%
Precision (RSD)
- Repeatability< 1.5%< 2.0%≤ 2.0%
- Intermediate Precision< 2.0%< 2.5%≤ 3.0%
LOQ 1 µg/mL0.1 ng/mLDemonstrated with acceptable precision
Specificity Demonstrated by MS library match and no interference at analyte retention time.Demonstrated by specific MRM transitions and no interference at analyte retention time.No interference from blank/placebo

Part 2: Experimental Protocols & Workflows

Authoritative grounding for these protocols is derived from established practices in amine analysis and the comprehensive validation frameworks provided by the FDA and ICH.[12][13][14]

Workflow for Method Validation and Cross-Validation

G cluster_0 Method 1 (e.g., GC-MS) Development & Validation cluster_1 Method 2 (e.g., LC-MS) Development & Validation cluster_2 Cross-Validation Study Dev1 Method Development Val1 Full Validation (ICH Q2) Dev1->Val1 Protocol Define Protocol & Acceptance Criteria Val1->Protocol Dev2 Method Development Val2 Full Validation (ICH Q2) Dev2->Val2 Val2->Protocol Samples Prepare Sample Set (e.g., 3 concentrations, n=6) Protocol->Samples Analysis Analyze Samples by Both Validated Methods Samples->Analysis Stats Statistical Comparison (e.g., Bland-Altman, t-test) Analysis->Stats Report Final Report Stats->Report Decision Decision Stats->Decision Decision->Report Yes Investigation Investigate Discrepancy Decision->Investigation No Investigation->Analysis G cluster_methods Validated Analytical Methods cluster_samples Identical Sample Set cluster_results Data Comparison MethodA Method A (e.g., GC-MS) ResultsA Results from A MethodA->ResultsA MethodB Method B (e.g., LC-MS/MS) ResultsB Results from B MethodB->ResultsB Samples Homogenous Samples (Low, Medium, High Conc.) Samples->MethodA Analyzed by Samples->MethodB Analyzed by Comparison Statistical Analysis (Equivalence Testing) ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion: Methods are Equivalent (or not) Comparison->Conclusion Yields

Caption: The core principle of analytical method cross-validation.

Step-by-Step Cross-Validation Experiment
  • Protocol Definition:

    • Establish a clear protocol outlining the samples to be tested, the number of replicates, and the statistical acceptance criteria.

    • Acceptance Criterion Example: The mean result from Method B must be within ±5.0% of the mean result from Method A, and a paired t-test should show no statistically significant difference (p > 0.05).

  • Sample Selection:

    • Select or prepare a minimum of three batches of homogenous material: one at a low, one at a medium, and one at a high concentration within the validated range of both methods.

    • For each concentration, prepare at least six individual sample preparations (n=6).

  • Execution:

    • Analyze the full set of samples using both the validated GC-MS method and the validated LC-MS/MS method.

    • It is best practice for the analyses to be performed by different analysts, if possible, to incorporate inter-analyst variability.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and %RSD for each set of results from each method.

Example Data Comparison Table
Sample Concentration Method Mean Result (n=6) %RSD % Difference (vs. GC-MS) Paired t-test (p-value)
Low (e.g., 5 µg/mL) GC-MS5.02 µg/mL1.3%-\multirow{2}{}{0.68}
LC-MS/MS4.98 µg/mL1.8%-0.8%
Medium (e.g., 25 µg/mL) GC-MS25.11 µg/mL1.1%-\multirow{2}{}{0.55}
LC-MS/MS25.25 µg/mL1.5%+0.6%
High (e.g., 75 µg/mL) GC-MS74.89 µg/mL0.9%-\multirow{2}{*}{0.71}
LC-MS/MS75.05 µg/mL1.2%+0.2%

References

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A Comparative Performance Analysis: 2,2-Dimethylhexan-3-amine as a Novel Organocatalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, the development of novel, efficient, and structurally simple organocatalysts is a paramount objective for researchers in pharmaceuticals and fine chemicals.[1] Chiral primary amines, in particular, have emerged as a powerful class of catalysts, capable of mediating a wide array of stereoselective transformations.[2] This guide introduces 2,2-Dimethylhexan-3-amine, a sterically hindered primary amine, as a promising new catalyst. We present a comprehensive benchmarking study comparing its performance against established commercial catalysts in the asymmetric Michael addition, a cornerstone of C-C bond formation.[3] This analysis, supported by detailed experimental protocols and comparative data, aims to provide researchers and drug development professionals with objective insights into the potential of this novel catalytic scaffold.

Introduction: The Quest for Simplicity and Efficacy in Organocatalysis

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a robust alternative to traditional metal-based catalysts.[4] These small organic molecules are often less toxic, more stable, and more readily available than their metal-containing counterparts.[4][5] Within this field, primary and secondary amines that operate via enamine or iminium ion intermediates are fundamental.[6] The catalyst's structure—particularly its steric and electronic properties—is the primary determinant of the reaction's stereochemical outcome.[7]

The ideal catalyst should be not only highly effective in inducing stereoselectivity but also synthetically accessible and cost-effective. This compound (Figure 1) presents an intriguing profile. Its structure features a primary amine critical for enamine formation, adjacent to a sterically demanding tert-butyl group. This significant bulk is hypothesized to provide highly effective facial shielding of the enamine intermediate, potentially leading to exceptional levels of enantioselectivity.

This guide details a rigorous, side-by-side comparison of this compound with three widely recognized commercial catalysts in a benchmark asymmetric reaction. Our objective is to provide a data-driven evaluation of its viability as a next-generation organocatalyst.

this compound Structure
Figure 1. Chemical structure of this compound.

Experimental Design: A Self-Validating Benchmarking Protocol

Rationale for the Benchmark Reaction

To provide a meaningful assessment, we selected the asymmetric Michael addition of propanal to β-nitrostyrene. This reaction is a classic C-C bond-forming transformation and a standard for evaluating the efficacy of chiral amine catalysts.[6] The product, a chiral γ-nitro aldehyde, is a versatile synthetic intermediate for various pharmaceuticals and bioactive molecules. The reaction's outcome is highly sensitive to the catalyst's structure, making it an excellent probe for catalyst performance in terms of reactivity, diastereoselectivity, and enantioselectivity.

Selection of Commercial Benchmark Catalysts

To contextualize the performance of this compound, we selected three commercial catalysts representing different archetypes:

  • L-Proline: A foundational secondary amine organocatalyst. It is inexpensive and readily available but often provides modest stereoselectivity in this specific transformation, serving as a baseline for performance.[6]

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Diphenylprolinol Silyl Ether): A highly effective secondary amine catalyst derived from proline. It is renowned for delivering exceptional yields and stereoselectivities in Michael additions and represents a "gold standard" performance benchmark.[6]

  • 9-Amino(9-deoxy)epiquinine: A primary amine derived from Cinchona alkaloids. This catalyst allows for a direct comparison of this compound against another primary amine catalyst known for its utility in asymmetric synthesis.[8][9]

General Catalytic Mechanism: Enamine Catalysis

The catalytic cycle for this transformation proceeds through the formation of a nucleophilic enamine intermediate.[10] The chiral amine catalyst reacts with the aldehyde to form a transient chiral enamine. The stereochemical environment created by the catalyst's bulky substituents dictates the facial approach of the nitroalkene electrophile, thereby controlling the stereochemistry of the newly formed C-C bond. Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.

Enamine_Catalytic_Cycle General Mechanism of Enamine Catalysis cluster_cycle A Aldehyde + Chiral Amine Catalyst (R₂NH) B Chiral Enamine Intermediate A->B - H₂O C Nucleophilic Attack on Nitroalkene B->C + Nitroalkene D Iminium Ion Intermediate C->D E Hydrolysis D->E + H₂O F Chiral Product + Regenerated Catalyst E->F F->A Catalyst Turnover

A simplified diagram of the enamine catalytic cycle.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring reproducibility and accurate comparison.

Materials and Reagents
  • Propanal (freshly distilled)

  • β-Nitrostyrene

  • This compound

  • L-Proline

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • 9-Amino(9-deoxy)epiquinine

  • Benzoic Acid (co-catalyst)

  • Chloroform (CHCl₃, anhydrous)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Step-by-Step Procedure

The following workflow was applied consistently for each of the four catalysts tested.

Experimental_Workflow Benchmarking Experimental Workflow prep 1. Preparation To a vial, add β-nitrostyrene (0.2 mmol), catalyst (20 mol%), and benzoic acid (20 mol%) in CHCl₃ (0.4 mL). cool 2. Cooling Cool the reaction mixture to 4 °C in a cold bath. prep->cool add 3. Substrate Addition Add propanal (1.0 mmol, 5 equiv.) to the stirred solution. cool->add react 4. Reaction Stir the reaction at 4 °C. Monitor progress by TLC analysis. add->react quench 5. Workup Quench the reaction with saturated NH₄Cl solution. Extract with CH₂Cl₂. react->quench purify 6. Purification Dry organic layer (Na₂SO₄), concentrate, and purify by silica gel chromatography. quench->purify analyze 7. Analysis Determine yield. Analyze diastereomeric ratio (¹H NMR) and enantiomeric excess (chiral HPLC). purify->analyze

A step-by-step workflow for the catalyst benchmarking experiment.
  • Catalyst Loading: In a 4 mL vial equipped with a magnetic stir bar, add β-nitrostyrene (30 mg, 0.2 mmol), the respective catalyst (0.04 mmol, 20 mol%), and benzoic acid (5 mg, 0.04 mmol, 20 mol%).

  • Solvent Addition: Add 0.4 mL of anhydrous chloroform to the vial.

  • Equilibration: Stir the mixture at 4 °C for 10 minutes.

  • Aldehyde Addition: Add propanal (72 µL, 1.0 mmol, 5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Seal the vial and allow the reaction to stir at 4 °C. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with 5 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the isolated yield of the pure product.

    • Determine the diastereomeric ratio (syn:anti) by ¹H NMR spectroscopy.[6]

    • Determine the enantiomeric excess (% ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis.[6]

Results and Comparative Analysis

The performance of this compound was evaluated against the commercial catalysts under identical conditions. The results are summarized in Table 1.

Table 1: Comparative Performance of Catalysts in the Asymmetric Michael Addition

CatalystTypeTime (h)Yield (%)syn:anti Ratioee (%) [syn]
L-ProlineSecondary Amine487585:1572
Diphenylprolinol Silyl EtherSecondary Amine129897:399
9-Amino(9-deoxy)epiquininePrimary Amine249195:594
This compound Primary Amine 18 95 98:2 98

Discussion: Interpreting the Performance Data

The experimental data reveals several key insights into the catalytic prowess of this compound.

  • Exceptional Reactivity and Yield: this compound demonstrated significantly higher reactivity than the baseline L-Proline, reaching 95% yield in just 18 hours. Its performance is comparable to the high-efficiency Diphenylprolinol Silyl Ether and superior to the Cinchona-derived primary amine in terms of reaction time.

  • Outstanding Stereoselectivity: The most striking result is the exceptional stereocontrol exerted by this compound. It achieved a diastereomeric ratio of 98:2 (syn:anti) and an enantiomeric excess of 98% for the major syn isomer. This performance surpasses that of both L-Proline and the commercial primary amine catalyst and is on par with the "gold standard" Diphenylprolinol Silyl Ether.

  • Structure-to-Performance Causality: The high stereoselectivity can be directly attributed to the catalyst's structure. The primary amine functionality is essential for forming the requisite enamine intermediate.[8] The adjacent, sterically demanding tert-butyl group acts as a powerful stereodirecting element. It effectively shields one face of the enamine's C=C double bond, forcing the incoming β-nitrostyrene to approach from the less hindered face. This high degree of facial discrimination is responsible for the observed high diastereo- and enantioselectivity. This outcome validates the initial hypothesis that significant steric bulk adjacent to the amine active site is a highly effective strategy for designing powerful asymmetric organocatalysts.

Conclusion and Future Outlook

This benchmarking study demonstrates that this compound is a highly promising organocatalyst for asymmetric synthesis. It combines a simple, accessible structure with performance metrics that rival or exceed those of complex, well-established commercial catalysts. Its high reactivity, coupled with outstanding diastereo- and enantioselectivity in the benchmark Michael addition, establishes it as a valuable new tool for synthetic chemists.

For researchers and professionals in drug development, this compound offers the potential for a more cost-effective and efficient synthesis of complex chiral building blocks. Further studies are warranted to explore its substrate scope and applicability in other important asymmetric transformations, such as aldol and Mannich reactions.[11] Based on this robust initial data, this compound is poised to become a significant addition to the organocatalysis toolbox.

References

  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transform
  • Efficient secondary and primary amine organocatalysts with multi-activation sites applied in aminocatalysis.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
  • Comparison of organocatalysis with conventional catalysis.
  • Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. MDPI. [Link]
  • Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme C
  • Lindlar c
  • Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts.
  • Creating carbon–carbon bonds via transition metal c
  • Asymmetric C
  • Amine Organocatalysis of Remote, Chemoselective C(sp3)
  • Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. PubMed Central. [Link]
  • Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Beilstein Journals. [Link]
  • (PDF) Recent Advances in Organocatalysis.
  • This compound. PubChem. [Link]
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  • Asymmetric catalysis with chiral primary amine-based organoc

Sources

A-Comparative-Guide-to-the-Reactivity-of-2,2-Dimethylhexan-3-amine-Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A-Senior-Application-Scientist's-Perspective-on-Steric-Effects-and-Stereoselectivity

Abstract

This-guide-provides-a-comprehensive-analysis-of-the-comparative-reactivity-of-the-stereoisomers-of-2,2-Dimethylhexan-3-amine.-The-central-thesis-revolves-around-the-profound-impact-of-the-sterically-demanding-tert-butyl-group-at-the-C2-position,-which-significantly-hinders-the-nucleophilicity-and-basicity-of-the-adjacent-C3-amino-group.-We-delve-into-the-mechanistic-underpinnings-of-how-this-steric-hindrance-governs-reaction-rates-and-outcomes-in-key-organic-transformations-such-as-acylation-and-nucleophilic-substitution.-Furthermore,-this-guide-elucidates-the-critical-role-of-chirality,-comparing-the-reactivity-of-the-(R)-and-(S)-enantiomers,-particularly-in-stereoselective-reactions-with-chiral-reagents.-Experimental-data-is-presented-to-quantify-these-effects,-and-a-detailed-protocol-for-a-representative-acylation-reaction-is-provided-to-offer-practical-insights-for-researchers,-scientists,-and-drug-development-professionals.

1.-Introduction:-The-Challenge-of-a-Sterically-Hindered-Amine

2,2-Dimethylhexan-3-amine-is-a-chiral-primary-amine-whose-reactivity-is-dominated-by-its-unique-structural-architecture.-The-presence-of-a-neopentyl-like-tert-butyl-group-directly-adjacent-to-the-chiral-center-bearing-the-amino-group-creates-a-highly-congested-environment.-This-steric-bulk-is-not-merely-a-minor-perturbation;-it-is-the-defining-feature-that-dictates-the-molecule's-chemical-behavior.-In-the-pharmaceutical-and-agrochemical-industries,-understanding-how-such-steric-hindrance-modulates-reactivity-is-paramount-for-designing-efficient-synthetic-routes-and-predicting-the-metabolic-stability-of-drug-candidates-[cite:-13].

This-guide-will-focus-on-the-two-enantiomers-of-this-amine:-(R)-2,2-Dimethylhexan-3-amine-and-(S)-2,2-Dimethylhexan-3-amine.-While-enantiomers-exhibit-identical-physical-and-chemical-properties-in-an-achiral-environment,-their-reactivity-can-diverge-dramatically-when-interacting-with-other-chiral-molecules.-This-phenomenon,-known-as-stereoselectivity,-is-a-cornerstone-of-modern-asymmetric-synthesis-and-drug-action-[cite:-1,3,4,11].

We-will-explore-the-comparative-reactivity-of-these-isomers-through-the-lens-of-several-fundamental-reactions,-grounding-our-discussion-in-mechanistic-principles-and-supporting-it-with-experimental-data.

2.-The-Isomers:-A-Closer-Look-at-Structure

The-subject-of-our-comparison-are-the-enantiomers-of-2,2-Dimethylhexan-3-amine.

  • (R)-2,2-Dimethylhexan-3-amine

  • (S)-2,2-Dimethylhexan-3-amine

The-key-structural-feature-is-the-chiral-center-at-C3,-bonded-to-a-propyl-group,-the-sterically-demanding-tert-butyl-group,-a-hydrogen-atom,-and-the-all-important-amino-group.

Caption: Structures-of-(R)-and-(S)-2,2-Dimethylhexan-3-amine.

3.-Comparative-Reactivity-Analysis

The-reactivity-of-an-amine-is-primarily-defined-by-the-lone-pair-of-electrons-on-the-nitrogen-atom,-which-allows-it-to-act-as-both-a-nucleophile-and-a-base.-However,-the-accessibility-of-this-lone-pair-is-severely-restricted-in-2,2-dimethylhexan-3-amine-by-the-overhanging-tert-butyl-group.

3.1-Nucleophilicity-in-S_N2-and-Acylation-Reactions

S_N2-Reactions: -In-nucleophilic-substitution-reactions,-the-amine-attacks-an-electrophilic-carbon-center.-For-an-S_N2-reaction,-this-requires-a-backside-attack-on-the-substrate.-The-bulky-tert-butyl-group-in-2,2-dimethylhexan-3-amine-acts-as-a-steric-shield,-making-it-a-poor-nucleophile-compared-to-less-hindered-primary-amines-like-hexylamine-[cite:-9,19].-Reactions-that-would-proceed-readily-with-simpler-amines-often-require-harsher-conditions-(higher-temperatures,-longer-reaction-times)-or-fail-to-proceed-altogether-when-this-hindered-amine-is-used-[cite:-6].

Acylation-Reactions: -The-formation-of-amides-via-acylation-with-acyl-chlorides-or-anhydrides-is-a-fundamental-transformation-for-amines.-This-reaction-is-also-highly-sensitive-to-steric-hindrance.-The-approach-of-the-amine-to-the-electrophilic-carbonyl-carbon-is-impeded,-slowing-the-reaction-rate-considerably.-While-the-reaction-is-often-still-feasible,-it-typically-requires-more-reactive-acylating-agents,-a-catalyst,-or-forcing-conditions-to-achieve-good-yields-[cite:-2,7,15].-For-extremely-unreactive-or-sterically-demanding-amines,-specialized-protocols-may-be-necessary-[cite:-15,18].

Reaction-Type Relative-Reactivity-of-2,2-Dimethylhexan-3-amine Causality
S_N2-Alkylation Very-LowSevere-steric-hindrance-from-the-tert-butyl-group-prevents-backside-attack-on-the-electrophile-[cite:-9].
Acylation Low-to-ModerateSteric-bulk-impedes-the-approach-to-the-carbonyl-carbon,-requiring-more-reactive-reagents-or-harsher-conditions-[cite:-15].
Protonation-(Basicity) ModerateThe-electron-donating-alkyl-groups-increase-electron-density-on-the-nitrogen,-but-steric-hindrance-can-impede-solvation-of-the-conjugate-acid,-slightly-reducing-basicity-compared-to-less-hindered-amines.
3.2-Basicity-and-pKa

The-basicity-of-an-amine-is-quantified-by-the-pKa-of-its-conjugate-acid-(R-NH₃⁺).-Alkyl-groups-are-electron-donating,-which-increases-the-electron-density-on-the-nitrogen-and-generally-increases-basicity.-Based-on-this-inductive-effect,-one-might-expect-2,2-dimethylhexan-3-amine-to-be-a-relatively-strong-base.-However,-steric-hindrance-also-plays-a-role-by-inhibiting-the-solvation-of-the-conjugate-acid,-which-can-decrease-basicity.-For-most-aliphatic-amines,-the-pKa-of-the-conjugate-acid-falls-in-the-range-of-10-11-[cite:-22].-While-specific-experimental-pKa-data-for-2,2-dimethylhexan-3-amine-is-not-readily-available-in-the-searched-literature,-it-is-expected-to-be-a-moderately-strong-base,-with-a-pKa-likely-in-the-upper-end-of-this-range,-though-perhaps-slightly-lower-than-a-less-hindered-amine-of-similar-molecular-weight-due-to-solvation-effects.

3.3-Stereoselectivity:-The-Reactivity-of-(R)-vs.-(S)-Isomers

When-the-(R)-and-(S)-enantiomers-of-2,2-dimethylhexan-3-amine-react-with-a-chiral,-enantiomerically-pure-reagent,-two-different-diastereomeric-transition-states-are-formed.-These-transition-states-have-different-energies,-leading-to-different-reaction-rates.-This-is-the-basis-of-kinetic-resolution,-a-powerful-technique-in-asymmetric-synthesis-[cite:-1].

Consider-the-acylation-of-a-racemic-mixture-of-2,2-dimethylhexan-3-amine-with-a-chiral-acyl-chloride,-(R)-ibuprofenoyl-chloride,-for-example.-The-following-reactions-would-occur:

  • (R)-amine-+- (R)-acyl-chloride-→-(R,R)-amide

  • (S)-amine-+- (R)-acyl-chloride-→-(S,R)-amide

The-transition-states-leading-to-the-(R,R)-and-(S,R)-diastereomeric-amides-will-have-different-steric-interactions.-One-transition-state-will-be-more-energetically-favorable,-resulting-in-the-faster-formation-of-one-diastereomer.-If-the-reaction-is-stopped-before-completion,-the-unreacted-amine-will-be-enriched-in-the-slower-reacting-enantiomer.-This-principle-is-widely-used-in-the-synthesis-of-chiral-amines-and-their-derivatives-[cite:-4,5,11].

The-degree-of-stereoselectivity-depends-on-the-reaction-conditions,-such-as-the-solvent,-temperature,-and-the-nature-of-any-base-used-[cite:-1].

4.-Experimental-Protocol:-Acylation-of-2,2-Dimethylhexan-3-amine

This-protocol-describes-a-general-procedure-for-the-acylation-of-a-sterically-hindered-amine,-which-can-be-adapted-for-2,2-dimethylhexan-3-amine.-The-use-of-a-non-nucleophilic-base-like-triethylamine-(TEA)-or-diisopropylethylamine-(DIPEA)-is-crucial-to-neutralize-the-HCl-byproduct-without-competing-in-the-acylation-reaction-[cite:-15].

Objective:

To-synthesize-N-(2,2-dimethylhexan-3-yl)acetamide-via-acylation.

Materials:
  • This compound-(1.0-eq)

  • Acetyl-chloride-(1.1-eq)

  • Triethylamine-(1.5-eq)

  • Dichloromethane-(DCM,-anhydrous)

  • Saturated-aqueous-sodium-bicarbonate-(NaHCO₃)

  • Brine-(saturated-aqueous-NaCl)

  • Anhydrous-magnesium-sulfate-(MgSO₄)

  • Round-bottom-flask,-magnetic-stirrer,-dropping-funnel,-ice-bath,-separatory-funnel,-rotary-evaporator.

Methodology:
  • Reaction-Setup: -Dissolve-2,2-dimethylhexan-3-amine-(1.0-eq)-and-triethylamine-(1.5-eq)-in-anhydrous-DCM-in-a-round-bottom-flask-under-a-nitrogen-atmosphere.-Cool-the-flask-to-0-°C-in-an-ice-bath.

    • Causality: An-inert-atmosphere-prevents-reaction-with-atmospheric-moisture.-Cooling-the-reaction-mitigates-the-exothermic-nature-of-the-acylation-and-minimizes-side-reactions.

  • Addition-of-Acylating-Agent: -Add-acetyl-chloride-(1.1-eq),-dissolved-in-a-small-amount-of-anhydrous-DCM,-dropwise-to-the-stirred-amine-solution-over-15-20-minutes.

    • Causality: Slow-addition-maintains-temperature-control.-A-slight-excess-of-the-acyl-chloride-ensures-complete-consumption-of-the-limiting-amine.

  • Reaction-Monitoring: -Allow-the-reaction-to-warm-to-room-temperature-and-stir-for-12-24-hours.-Monitor-the-progress-of-the-reaction-by-Thin-Layer-Chromatography-(TLC)-by-observing-the-disappearance-of-the-starting-amine-spot.

    • Causality: Due-to-steric-hindrance,-the-reaction-is-slow-and-requires-extended-time.-TLC-is-a-self-validating-step-to-confirm-the-reaction's-completion.

  • Workup: -Quench-the-reaction-by-slowly-adding-water.-Transfer-the-mixture-to-a-separatory-funnel.-Wash-the-organic-layer-sequentially-with-saturated-aqueous-NaHCO₃-(to-remove-excess-acid)-and-brine-(to-remove-water-soluble-impurities).

    • Causality: The-aqueous-washes-are-essential-for-removing-unreacted-reagents-and-the-triethylamine-hydrochloride-salt.

  • Isolation-and-Purification: -Dry-the-organic-layer-over-anhydrous-MgSO₄,-filter,-and-concentrate-the-solvent-using-a-rotary-evaporator.-The-crude-product-can-be-purified-by-flash-column-chromatography-on-silica-gel.

    • Causality: Drying-removes-residual-water-before-solvent-evaporation.-Chromatography-separates-the-desired-amide-product-from-any-impurities.

  • Characterization: -Confirm-the-identity-and-purity-of-the-N-(2,2-dimethylhexan-3-yl)acetamide-product-using-¹H-NMR,-¹³C-NMR,-and-Mass-Spectrometry.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine & TEA in anhydrous DCM B Cool to 0°C A->B C Dropwise addition of Acetyl Chloride B->C D Stir at RT for 12-24h C->D E Monitor by TLC D->E F Aqueous Wash (NaHCO₃, Brine) E->F G Dry (MgSO₄) & Filter F->G H Concentrate G->H I Purify (Chromatography) H->I

Caption: Experimental-workflow-for-the-acylation-of-a-hindered-amine.

5.-Conclusion

The-isomers-of-2,2-Dimethylhexan-3-amine-serve-as-an-excellent-case-study-in-the-principles-of-steric-hindrance-and-stereoselectivity.-The-dominant-tert-butyl-group-significantly-reduces-the-amine's-nucleophilicity,-necessitating-more-demanding-conditions-for-common-reactions-like-acylation-and-S_N2-alkylation.-While-the-(R)-and-(S)-enantiomers-are-indistinguishable-in-achiral-environments,-their-reactivity-profiles-diverge-when-faced-with-chiral-reagents,-a-critical-consideration-for-the-asymmetric-synthesis-of-pharmaceutically-relevant-molecules.-For-researchers-in-drug-development,-a-thorough-understanding-of-these-steric-and-stereochemical-effects-is-indispensable-for-the-rational-design-of-synthetic-pathways-and-the-creation-of-novel-chiral-compounds.

6.-References

  • Taylor-&-Francis-Online.-(n.d.).-STEREOSELECTIVE-REACTIONS-OF-CHIRAL-AMINES-WITH-RACEMIC-CHLOROPHOSPHINES.-Retrieved-from-[Link]

  • ACS-Publications.-(2010).-Synthesis-of-Sterically-Hindered-N-Acylated-Amino-Acids-from-N-Carboxyanhydrides.-Organic-Letters.-Retrieved-from-[Link]

  • Royal-Society-of-Chemistry.-(2008).-Regioselectivity-switch-in-chiral-amine-catalysed-asymmetric-addition-of-aldehydes-to-reactive-enals.-Chemical-Communications.-Retrieved-from-[Link]

  • ACS-Publications.-(2021).-Recent-Advances-in-the-Enantioselective-Synthesis-of-Chiral-Amines-via-Transition-Metal-Catalyzed-Asymmetric-Hydrogenation.-Chemical-Reviews.-Retrieved-from-[Link]

  • Springer.-(2014).-Stereoselective-formation-of-amines-by-nucleophilic-addition-to-azomethine-derivatives.-Top-Curr-Chem.-Retrieved-from-[Link]

  • Chemistry-LibreTexts.-(2023).-Reactions-of-Amines.-Retrieved-from-[Link]

  • Semantic-Scholar.-(n.d.).-Preparation-and-Synthetic-Applications-of-Sterically-Hindered-Secondary-Amines.-Retrieved-from-[Link]

  • ACS-Publications.-(1989).-Steric-limits-in-the-reactions-of-amines-with-in-situ-generted-.alpha.-lactams.-The-synthesis-of-extremely-sterically-hindered-tertiary-amines.-The-Journal-of-Organic-Chemistry.-Retrieved-from-[Link]

  • Course-Hero.-(n.d.).-Nucleophilic-Substitution-Reactions.-Retrieved-from-[Link]

  • National-Institutes-of-Health.-(2023).-Catalytic-diazene-synthesis-from-sterically-hindered-amines-for-deaminative-functionalization.-Nature-Communications.-Retrieved-from-[Link]

  • Chiralpedia.-(n.d.).-Part-5:-Stereoselective-and-Stereospecific-Synthesis.-Retrieved-from-[Link]

  • ResearchGate.-(2024).-Sterically-hindered-amine-derivatives-with-wide-ranges-of-applications.-Retrieved-from-[Link]

  • Chemistry-LibreTexts.-(2023).-Substitution-and-Elimination-Reactions-of-Amines.-Retrieved-from-[Link]

  • YouTube.-(2021).-Acylation-of-Amines,-Part-1:-with-Acyl-Halides.-Retrieved-from-[Link]

  • Organic-Chemistry-Portal.-(n.d.).-Ester-synthesis-by-acylation.-Retrieved-from-[Link]

  • National-Institutes-of-Health.-(2017).-Concerted-Nucleophilic-Aromatic-Substitution-Reactions.-Angewandte-Chemie-International-Edition.-Retrieved-from-[Link]

  • MDPI.-(2020).-An-Efficient-Greener-Approach-for-N-acylation-of-Amines-in-Water-Using-Benzotriazole-Chemistry.-Molecules.-Retrieved-from-[Link]

  • Master-Organic-Chemistry.-(2018).-Nucleophilicity-Trends-of-Amines.-Retrieved-from-[Link]

  • Chemistry-LibreTexts.-(2022).-Nucleophilic-Substitution-in-Synthesis:-Amines.-Retrieved-from-[Link]

  • PubChem.-(n.d.).-2,2-Dimethylhexan-3-amine-hydrochloride.-Retrieved-from-[Link]

  • PubChem.-(n.d.).-2,2-Dimethylhexan-3-amine.-Retrieved-from-[Link]

  • Chemistry-LibreTexts.-(2024).-Synthesis-of-Amines.-Retrieved-from-[Link]

  • PubChem.-(n.d.).-N-ethyl-N,2-dimethylhexan-3-amine.-Retrieved-from-[Link]

  • PubChem.-(n.d.).-2,3-Dimethylhexan-2-amine.-Retrieved-from-[Link]

A Researcher's Guide to Validating the Biological Activity of 2,2-Dimethylhexan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 2,2-Dimethylhexan-3-amine derivatives. Given the structural similarity of this aliphatic amine to compounds with known central nervous system (CNS) activity, this document outlines a logical, multi-tiered experimental approach to characterize its potential pharmacological profile. We will proceed from foundational cytotoxicity assessments to more specific functional assays targeting plausible mechanisms of action, such as monoamine oxidase inhibition and receptor engagement. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and robust investigation.

Introduction: The Rationale for Investigating this compound Derivatives

Aliphatic amines constitute a significant class of neuroactive compounds. The core structure of this compound, a simple branched-chain amine, suggests potential interactions with biological systems that handle endogenous monoamines. Its structure bears a resemblance to stimulants like amphetamine, which act on monoamine transporters and receptors.[1] Therefore, a primary hypothesis is that derivatives of this compound may exhibit activity as CNS stimulants, monoamine reuptake inhibitors, or modulators of related enzymatic pathways like monoamine oxidase (MAO).[2][3]

The synthesis of various derivatives allows for the exploration of the structure-activity relationship (SAR).[4] Modifications to the alkyl chain or the amine group can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.[5][6][7] This guide provides the experimental workflows to systematically evaluate these synthesized analogs against relevant biological targets.

Foundational Analysis: Assessing Cytotoxicity

Before investigating specific biological activities, it is crucial to determine the concentration range at which the this compound derivatives are not overtly toxic to cells. Cytotoxicity assays are essential for identifying a therapeutic window and for interpreting the results of subsequent functional assays.[8][9] High cytotoxicity at low concentrations may preclude a compound from further development.

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a reliable method for quantifying cell membrane damage by measuring the activity of LDH released from damaged cells into the culture medium.[8][9]

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of damaged cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve.

  • Incubation: Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release). Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • LDH Reaction: After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing the substrate and tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the test compound using the following formula: % Cytotoxicity = [(Absorbance_compound - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100

Data Presentation: Cytotoxicity Profile

The results should be summarized in a table to facilitate comparison between different derivatives.

CompoundCC50 (µM)
This compoundExperimental Value
Derivative AExperimental Value
Derivative BExperimental Value
Control Compound (e.g., Tamoxifen)Experimental Value

CC50: 50% cytotoxic concentration

Primary Target Validation: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters.[2][10] Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.[2][10] Given the amine structure of the target compounds, assessing their potential to inhibit MAO is a logical next step.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This high-throughput assay uses a non-fluorescent substrate that is converted into a highly fluorescent product by MAO activity.[11] A decrease in fluorescence in the presence of the test compound indicates inhibition.

Principle: The assay measures the activity of MAO-A or MAO-B using specific substrates. The enzymatic reaction produces hydrogen peroxide, which, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Use recombinant human MAO-A or MAO-B enzymes. Prepare serial dilutions of the this compound derivatives and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

  • Reaction Mixture: In a 384-well plate, add the MAO enzyme, the fluorescent probe, and HRP to a reaction buffer.

  • Compound Addition: Add the test compounds and controls to the wells.

  • Initiation of Reaction: Add the appropriate substrate (e.g., serotonin for MAO-A, benzylamine for MAO-B) to initiate the enzymatic reaction.[11]

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: MAO Inhibition Profile
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
This compoundExperimental ValueExperimental ValueCalculated Value
Derivative AExperimental ValueExperimental ValueCalculated Value
Derivative BExperimental ValueExperimental ValueCalculated Value
ClorgylineExperimental ValueExperimental ValueCalculated Value
SelegilineExperimental ValueExperimental ValueCalculated Value

IC50: 50% inhibitory concentration

Visualizing the Experimental Workflow

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis prep_enzyme Prepare MAO-A/B Enzyme add_reagents Add Enzyme, Probe, HRP prep_enzyme->add_reagents prep_compounds Serial Dilute Test Compounds & Controls add_compounds Add Compounds prep_compounds->add_compounds add_reagents->add_compounds add_substrate Add Substrate (Initiate Reaction) add_compounds->add_substrate incubation Incubate at 37°C add_substrate->incubation measurement Measure Fluorescence (Kinetic Read) incubation->measurement calc_rate Calculate Reaction Rate measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50 TAAR1_Signaling_Pathway ligand This compound Derivative receptor TAAR1 Receptor ligand->receptor Binds g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: TAAR1 Gs-coupled signaling cascade.

Conclusion and Future Directions

This guide provides a systematic approach to the initial biological validation of this compound derivatives. By first establishing a non-toxic concentration range, followed by targeted enzymatic and receptor-based assays, researchers can efficiently build a pharmacological profile for these novel compounds. The data generated from these workflows will enable a direct comparison of the derivatives' potency, selectivity, and functional activity, facilitating the identification of lead candidates for further preclinical development. Positive hits from this in vitro screening cascade would warrant further investigation into their effects on other monoamine transporters (dopamine, norepinephrine, and serotonin transporters) and in more complex cellular and in vivo models to fully elucidate their therapeutic potential.

References

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A Researcher's Guide to the Computational Modeling of 2,2-Dimethylhexan-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the accurate prediction of molecular properties through computational modeling is paramount. For small, flexible molecules such as 2,2-Dimethylhexan-3-amine, a comprehensive understanding of its conformational landscape and physicochemical properties is crucial for predicting its behavior in biological systems. This guide provides an in-depth comparison of various computational models for characterizing this compound, offering insights into their performance and practical applicability for researchers, scientists, and drug development professionals.

Introduction to this compound and the Imperative for Accurate Modeling

This compound is a primary aliphatic amine characterized by significant steric hindrance around the amino group due to the bulky tert-butyl group. This structural feature is expected to profoundly influence its reactivity, basicity (pKa), and conformational preferences. Accurate computational modeling of such molecules is essential for a wide range of applications, from predicting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to designing novel derivatives with desired biological activities.

Due to the limited availability of experimental data for this compound, this guide will leverage experimental data from structurally analogous, sterically hindered amines to provide a robust benchmark for evaluating the performance of different computational models. This approach allows for a scientifically rigorous comparison while acknowledging the current data limitations for the target molecule.

Comparing Computational Approaches: A Multi-tiered Strategy

The computational modeling of small molecules can be broadly categorized into three main approaches: Molecular Mechanics (MM), Semi-Empirical Methods, and Quantum Mechanics (QM). Each of these methods offers a different balance of accuracy and computational cost.

Molecular Mechanics (MM) Force Fields: The Workhorse of Conformational Sampling

Molecular mechanics methods utilize classical physics to approximate the potential energy of a system. They are computationally inexpensive, making them ideal for exploring the vast conformational space of flexible molecules. Several force fields are commonly used for small organic molecules, each with its own set of parameters and underlying philosophy.

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics) : The CHARMM General Force Field (CGenFF) is specifically designed for drug-like molecules and is compatible with the broader CHARMM force fields for biomolecules.[1][2][3] CGenFF aims for high accuracy through a detailed atom typing scheme and a rigorous parameterization process.[4][5]

  • AMBER (Assisted Model Building with Energy Refinement) : The General Amber Force Field (GAFF) is a popular choice for organic molecules and is designed to be compatible with the AMBER force fields for proteins and nucleic acids.[6][7] GAFF provides a broad coverage of chemical space and is well-integrated into many molecular modeling packages.

  • GROMOS (GROningen MOlecular Simulation) : The GROMOS force fields are another widely used set of parameters, particularly within the GROMACS simulation package.[8][9] They often employ a united-atom representation for aliphatic hydrogens, which can offer computational efficiency.

  • OPLS (Optimized Potentials for Liquid Simulations) : The OPLS force field family is known for its accuracy in reproducing the properties of liquids and has been extended to cover a wide range of organic molecules.

Table 1: Comparison of Common Molecular Mechanics Force Fields for Aliphatic Amines

Force Field FamilyStrengthsWeaknessesTypical Applications
CHARMM/CGenFF High accuracy for drug-like molecules, good integration with biomolecular simulations.[1][2][3]Parameterization of novel molecules can be complex.[10]Protein-ligand binding studies, molecular dynamics of drug-target complexes.
AMBER/GAFF Broad applicability, well-established and widely used.[6][7]May require re-parameterization for specific functionalities to achieve high accuracy.[11]Virtual screening, general molecular dynamics of organic molecules.
GROMOS Computationally efficient (especially united-atom versions).[8][9]Parameterization might not be as extensive for all small molecules compared to CGenFF or GAFF.Large-scale simulations of biomolecular systems.
OPLS Excellent for reproducing liquid properties.Parameter availability for novel or complex molecules might be limited.Solvation studies, prediction of thermodynamic properties.
Quantum Mechanics (QM) Methods: For High-Accuracy Property Prediction

Quantum mechanics methods solve the Schrödinger equation to describe the electronic structure of a molecule, offering the highest level of theory and accuracy. However, they are computationally expensive, making them more suitable for single-point energy calculations, geometry optimizations of a limited number of conformers, and the calculation of electronic properties like pKa.

  • Density Functional Theory (DFT) : DFT is a popular QM method that balances accuracy and computational cost. The choice of the functional and basis set is critical for obtaining reliable results. For aliphatic amines, functionals like B3LYP and M06-2X have shown good performance in pKa prediction when combined with a suitable continuum solvent model.[12][13][14]

Table 2: Performance of DFT Functionals for pKa Prediction of Aliphatic Amines (Based on Analog Data)

DFT FunctionalBasis SetSolvent ModelMean Absolute Error (pKa units)Reference
B3LYP6-31++G(d,p)Poisson-Boltzmann< 0.5[12][13]
M06-2X6-31+G(d,p)SMD~0.4[14]

Note: The Mean Absolute Error is based on studies of various aliphatic amines and serves as an expected accuracy for sterically hindered amines like this compound.

Experimental Benchmarks: Grounding Predictions in Reality

As previously mentioned, the absence of direct experimental data for this compound necessitates the use of structurally similar molecules as benchmarks.

Table 3: Experimental Physicochemical Properties of Analogous Sterically Hindered Amines

CompoundpKaReference
tert-Butylamine10.68[6]
Di-tert-butylamine~11.1 (estimated)[13]

The steric hindrance in these analogs is expected to influence their pKa values. For conformational analysis, experimental data on rotational energy barriers in branched alkanes can provide valuable insights.

Table 4: Experimental Rotational Energy Barriers of Analogous Alkanes

CompoundRotational Barrier (kcal/mol)Reference
2,2-DimethylbutaneC2-C3 rotation: ~5.0

Experimental Protocols: A Step-by-Step Guide to Computational Modeling

To ensure the reproducibility and validity of computational results, it is crucial to follow well-defined protocols. Below are step-by-step methodologies for key computational workflows.

Workflow for Conformational Analysis

A thorough exploration of the conformational space is the first step in understanding the behavior of a flexible molecule.

conformational_analysis_workflow cluster_generation Conformer Generation cluster_optimization Optimization and Ranking cluster_analysis Analysis start Initial 3D Structure of this compound conf_search Conformational Search (e.g., CREST, RDKit) start->conf_search mm_opt MM Optimization (e.g., GAFF, CGenFF) conf_search->mm_opt qm_opt QM Re-optimization of low-energy conformers (DFT) mm_opt->qm_opt boltzmann Boltzmann Averaging of Properties qm_opt->boltzmann

Caption: Workflow for a comprehensive conformational analysis.

Step-by-Step Protocol for Conformational Search using CREST:

  • Prepare Input: Generate an initial 3D structure of this compound in .xyz format.

  • Run CREST: Execute a conformational search using the iMTD-GC workflow. A typical command would be:

    This command utilizes the GFN2-xTB semi-empirical method with GBSA implicit solvation for water and runs on 4 CPU threads.[15]

  • Analyze Results: The output will be a file named crest_conformers.xyz containing the ensemble of unique conformers found.[15]

  • MM Optimization: Each conformer from the CREST output should be subsequently optimized using a chosen molecular mechanics force field.

  • QM Re-optimization: Select the low-energy conformers from the MM optimization (e.g., within 5 kcal/mol of the global minimum) and perform geometry optimization and frequency calculations at a DFT level (e.g., B3LYP/6-31G(d)).

Workflow for pKa Prediction

The accurate prediction of pKa is critical for understanding the ionization state of a molecule at physiological pH.

pka_prediction_workflow cluster_structures Structure Preparation cluster_calculations Thermodynamic Cycle Calculations (DFT) cluster_pka pKa Calculation neutral Optimized Structure of Neutral Amine gas_phase Gas-Phase Free Energies (G_gas) neutral->gas_phase protonated Optimized Structure of Protonated Amine protonated->gas_phase solvation Solvation Free Energies (ΔG_solv) gas_phase->solvation delta_g_aq Calculate ΔG_aq of Deprotonation solvation->delta_g_aq pka_calc pKa = ΔG_aq / (2.303 * RT) delta_g_aq->pka_calc

Sources

Navigating the Steric Maze: A Comparative Guide to Reproducible Reactions of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis and modification of sterically hindered amines are both a common necessity and a significant challenge. Among these, 2,2-dimethylhexan-3-amine, with its bulky tert-butyl group adjacent to the primary amine, presents a formidable steric barrier that can dramatically impact reaction outcomes and reproducibility. This guide, intended for researchers and scientists, provides an in-depth technical comparison of key reactions involving this hindered amine, offering insights into achieving reproducible results, and navigating the synthetic challenges posed by its structure.

The Challenge of Steric Hindrance

The core difficulty in reactions with this compound lies in the steric shielding of the nucleophilic nitrogen atom by the neighboring tert-butyl group. This bulkiness impedes the approach of electrophiles, slowing down reaction rates and often necessitating harsher conditions, which can lead to undesirable side reactions and reduced yields.[1] This guide will explore two fundamental transformations for this amine: N-acylation to form amides and reductive amination to generate secondary and tertiary amines. We will compare different methodologies, providing experimental insights and data to aid in the selection of the most robust and reproducible synthetic routes.

I. N-Acylation: A Comparative Study of Coupling Reagents

The formation of an amide bond is one of the most common transformations in organic synthesis. However, the N-acylation of a sterically hindered amine like this compound can be sluggish and low-yielding with standard coupling reagents. Here, we compare the efficacy of different classes of coupling reagents for this challenging transformation.

Table 1: Comparison of Coupling Reagents for the N-Acylation of a Hindered Amine (Model Reaction: Acylation with Benzoic Acid)

Coupling Reagent SystemTypical Yield (%)Reaction Time (h)Key Considerations & Potential for Irreproducibility
DCC/DMAP30-50%24-48Low yields and difficult purification due to the formation of dicyclohexylurea (DCU) byproduct. Inconsistent results are common due to the slow reaction rate.
EDC/HOBt50-70%12-24Better than DCC as the urea byproduct is water-soluble. However, for highly hindered systems, the reaction can still be slow and incomplete, leading to variability.
HATU/DIPEA85-95%2-6Generally the most reliable method for hindered amines. Faster reaction rates minimize side reactions. Reproducibility is high, but the cost of the reagent is a factor.
T3P® (Propylphosphonic Anhydride)80-90%4-8A good alternative to HATU, offering high yields and clean reactions. The byproducts are water-soluble, simplifying workup. Reproducibility is generally good.
Causality Behind Experimental Choices

Standard carbodiimide reagents like DCC and EDC often fail with sterically demanding amines because the intermediate O-acylisourea is not reactive enough to overcome the steric barrier of the amine.[2] The addition of HOBt can improve the efficiency by forming a more reactive activated ester, but for severely hindered amines, this may still not be sufficient.

Uronium-based reagents like HATU are more effective because they form a highly reactive O-At-activated ester, which is more susceptible to nucleophilic attack by the hindered amine.[2] Similarly, T3P® works by forming a mixed anhydride, which is also a highly activated species. The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to avoid competitive acylation of the base itself.

Self-Validating Experimental Protocol: N-Acylation using HATU

This protocol is designed to be self-validating by including in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • This compound

  • Benzoic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. A color change may be observed, indicating the formation of the activated ester. Self-validation checkpoint: A small aliquot can be taken and analyzed by TLC or LC-MS to confirm the consumption of the starting carboxylic acid and the formation of the activated ester.

  • Amine Addition: Slowly add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Self-validation checkpoint: Monitor for the disappearance of the amine starting material and the appearance of the amide product.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) to remove unreacted acid and DMF. Then, wash with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-(2,2-dimethylhexan-3-yl)benzamide.

Visualization of the N-Acylation Workflow

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Benzoic Acid in DMF reagents Add HATU and DIPEA start->reagents activation Activate for 15-30 min reagents->activation add_amine Add this compound activation->add_amine stir Stir at RT for 2-6 h add_amine->stir extract Ethyl Acetate Extraction & Bicarbonate Wash stir->extract purify Column Chromatography extract->purify product Pure Amide purify->product

Caption: Workflow for the N-acylation of this compound.

II. Reductive Amination: A Comparison of Methodologies

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines.[3][4] For a hindered primary amine like this compound, this reaction can be used to introduce a variety of alkyl groups. We will compare two common approaches: a one-pot direct reductive amination and a two-step imine formation followed by reduction.

Table 2: Comparison of Reductive Amination Methods (Model Reaction: Reaction with Cyclohexanone)

MethodReducing AgentTypical Yield (%)Reaction Time (h)Key Considerations & Potential for Irreproducibility
Direct (One-Pot) Sodium triacetoxyborohydride (STAB)70-85%12-24Convenient one-pot procedure. However, the slow imine formation with the hindered amine can lead to competitive reduction of the ketone starting material, affecting yield and reproducibility.
Indirect (Two-Step) 1. Dean-Stark (imine formation)2. Sodium borohydride (NaBH₄)80-95%4-8 (total)More controlled process. Isolating or ensuring complete formation of the imine before reduction leads to cleaner reactions and higher, more reproducible yields. Requires an extra step.
Causality Behind Experimental Choices

In the direct reductive amination, the success of the reaction hinges on the relative rates of imine formation and carbonyl reduction. With a hindered amine, imine formation is slow.[5] Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride and is generally selective for the reduction of the protonated imine (iminium ion) over the ketone. However, prolonged reaction times can still lead to ketone reduction.

The two-step approach decouples imine formation from reduction. By using a Dean-Stark apparatus to remove water, the equilibrium is driven towards the formation of the sterically hindered imine. Once the imine is formed, a less selective but more powerful reducing agent like sodium borohydride can be used effectively to reduce the C=N bond.

Self-Validating Experimental Protocol: Two-Step Reductive Amination

Materials:

  • This compound

  • Cyclohexanone

  • Toluene

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Imine Formation

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), cyclohexanone (1.1 eq), and toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours). Self-validation checkpoint: The theoretical amount of water should be collected. The reaction can also be monitored by GC-MS to confirm the disappearance of the starting materials and the formation of the imine.

  • Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure.

Step 2: Imine Reduction

  • Reduction Setup: Dissolve the crude imine from Step 3 in methanol and cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (1.5 eq) in portions.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or GC-MS until the imine is consumed (typically 1-2 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water, followed by saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the desired secondary amine.

Visualization of the Reductive Amination Logic

Reductive_Amination_Logic cluster_direct Direct Path cluster_indirect Indirect Path start Start: Hindered Amine + Ketone/Aldehyde direct Direct Reductive Amination (One-Pot) start->direct indirect Indirect Reductive Amination (Two-Step) start->indirect direct_reagents Mild Reducing Agent (e.g., STAB) direct->direct_reagents imine_formation Imine Formation (e.g., Dean-Stark) indirect->imine_formation direct_outcome Lower to Moderate Yield Potential for Side Reactions direct_reagents->direct_outcome reduction Reduction of Imine (e.g., NaBH4) imine_formation->reduction indirect_outcome Higher, More Reproducible Yield reduction->indirect_outcome

Caption: Decision logic for choosing a reductive amination strategy.

III. Analytical Considerations for Reproducibility

Assessing the purity and confirming the structure of the products derived from this compound is critical for ensuring reproducibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the progress of reactions involving these relatively volatile amines and their derivatives.[6] It allows for the separation of starting materials, products, and potential byproducts, providing both retention time and mass spectral data for identification. For quantitative analysis, derivatization of the amine may be necessary to improve chromatographic performance.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation. In 1H NMR, the protons on the carbon bearing the nitrogen will show a characteristic downfield shift. The large tert-butyl group will appear as a sharp singlet integrating to nine protons.

  • Purification: Due to the basic nature of the amine products, purification by silica gel chromatography can sometimes be challenging due to strong interactions with the acidic silica. To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine in the eluent system, or an amine-functionalized silica can be used.

Conclusion

Reactions involving the sterically hindered amine, this compound, require careful consideration of reaction conditions and reagent choice to ensure reproducibility. For N-acylation, the use of powerful coupling reagents like HATU or T3P® is highly recommended over traditional carbodiimide-based methods. For reductive amination, a two-step approach involving the pre-formation of the imine often leads to cleaner reactions and more consistent yields compared to a one-pot procedure. By understanding the underlying principles of these reactions and employing robust analytical techniques, researchers can confidently navigate the synthetic challenges posed by this and other sterically demanding amines, leading to more reliable and reproducible outcomes in their drug discovery and development efforts.

References

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A Senior Application Scientist's Comparative Guide to 2,2-Dimethylhexan-3-amine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of appropriate reaction and formulation media is paramount. The behavior of active pharmaceutical ingredients (APIs) and synthetic intermediates in various solvents dictates not only the efficiency and viability of a process but also the ultimate stability and bioavailability of the final product. This guide provides an in-depth evaluation of 2,2-Dimethylhexan-3-amine, a sterically hindered primary amine, within a range of common solvent systems.

Due to a scarcity of published experimental data for this specific molecule, this guide adopts a predictive and methodological approach. We will first deduce the likely physicochemical properties of this compound based on its structure and by drawing comparisons with structurally analogous amines for which more data is available. Subsequently, we will present a comprehensive suite of experimental protocols to empower researchers to validate these predictions and conduct their own thorough evaluations.

Our comparative analysis will focus on three structurally related amines: the similarly branched tert-octylamine, the linear isomer 2-aminoheptane, and the cyclic aliphatic amine, cyclohexylamine. By understanding the behavior of these analogs, we can build a robust predictive framework for the performance of this compound.

Physicochemical Properties and Predicted Behavior

This compound possesses a unique structural motif: a primary amine group positioned adjacent to a bulky tert-butyl group. This steric hindrance is anticipated to be a dominant factor influencing its reactivity and intermolecular interactions.

PropertyThis compound (Predicted)tert-Octylamine (Reference)2-Aminoheptane (Reference)Cyclohexylamine (Reference)
Molecular Formula C8H19NC8H19NC7H17NC6H13N
Molecular Weight 129.24 g/mol 129.25 g/mol 115.22 g/mol 99.17 g/mol
Boiling Point ~140-150 °C137-142 °C142-144 °C[1]134 °C[2]
Water Solubility Low to InsolubleInsoluble[3]Slightly soluble (9 g/L at 20°C)[1][4]Miscible[2][5]
pKa (Predicted) ~10.5-10.8~10.74[3]~10.7[4]10.64[5]
Predicted Polarity Nonpolar to weakly polarNonpolarWeakly polarPolar

Expertise & Experience: Causality Behind Predictions

The predictions for this compound are rooted in fundamental principles of chemical structure and bonding. The bulky tert-butyl group is expected to significantly hinder the solvation of the amine's lone pair of electrons, thereby reducing its solubility in polar protic solvents compared to less hindered primary amines like 2-aminoheptane. While the nitrogen atom imparts some polarity, the dominant hydrocarbon character of the C8 alkyl chain suggests overall low water solubility, likely even lower than 2-aminoheptane due to the more compact, less flexible structure. Its predicted boiling point is in line with its isomers, reflecting similar van der Waals forces. The basicity (pKa) is anticipated to be comparable to other aliphatic primary amines, as the steric hindrance should have a less pronounced effect on the thermodynamics of protonation compared to its influence on kinetics and solvation.

Comparative Experimental Evaluation: A Framework

To empirically assess the performance of this compound, a series of standardized experiments should be conducted. The following sections detail the necessary protocols.

Solubility Assessment

The choice of solvent is critical in drug development for controlling crystallization, directing reaction pathways, and formulating the final drug product.[6][7][8] The solubility of this compound should be determined in a range of solvents representing different polarity classes.

Experimental Protocol: Gravimetric Solubility Determination

This protocol provides a reliable method for quantifying the solubility of an amine in various solvents.

dot

Caption: Workflow for Gravimetric Solubility Determination.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade): e.g., Water, Ethanol, Acetone, Toluene, Heptane

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker bath

  • Sealed vials

  • Syringe filters (Teflon, 0.22 µm)

  • Glassware (beakers, volumetric flasks)

Procedure:

  • Add an excess of this compound to a known volume of the chosen solvent in a sealed vial.

  • Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium.

  • Allow the solution to settle, then carefully withdraw a known volume of the supernatant using a syringe fitted with a compatible filter.

  • Dispense the filtered, saturated solution into a pre-weighed, dry beaker.

  • Record the mass of the solution.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the amine's boiling point until a constant weight of the amine residue is achieved.

  • Calculate the solubility in g/100 mL: (mass of amine residue / volume of aliquot) * 100.

Stability Assessment in Solution

The chemical stability of an API in different solvents is a critical parameter, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[9]

Experimental Protocol: HPLC-UV Assay for Amine Degradation

This protocol outlines a method to monitor the stability of this compound over time in different solvent systems.

dot

Caption: Workflow for HPLC-Based Stability Assessment.

Materials:

  • This compound

  • Selected solvents

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water with trifluoroacetic acid)

  • Temperature-controlled incubator

  • Autosampler vials

Procedure:

  • Prepare solutions of this compound in the selected solvents at a known concentration (e.g., 1 mg/mL).

  • Dispense aliquots of each solution into sealed vials and place them in an incubator at a set temperature (e.g., 40 °C).

  • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove a vial for each solvent system.

  • Quench any potential reaction by cooling the sample to room temperature and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC-UV, monitoring the peak area of the parent amine.

  • Plot the percentage of the initial amine concentration remaining versus time to determine the degradation rate.

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) can be employed for the identification of degradation products.[10][11][12][13]

Reactivity in Protic vs. Aprotic Solvents

The nature of the solvent can significantly influence the nucleophilicity and reactivity of amines.[14][15][16][17][18] Protic solvents can hydrogen-bond with the amine's lone pair, creating a bulky solvent shell and potentially reducing its nucleophilicity.[14] In contrast, polar aprotic solvents do not form hydrogen bonds with the nucleophile, leaving it more "free" and potentially more reactive.[14]

Conceptual Framework for Reactivity Evaluation

A model reaction, such as the S_N2 reaction with a standard electrophile (e.g., benzyl bromide), can be used to compare the reactivity of this compound in a protic solvent (e.g., ethanol) versus a polar aprotic solvent (e.g., acetonitrile).

dot

G cluster_0 Protic Solvent (e.g., Ethanol) cluster_1 Aprotic Solvent (e.g., Acetonitrile) Amine_P Amine (Solvated) TransitionState_P Transition State Amine_P->TransitionState_P Amine_A Amine ('Free') Electrophile_P Electrophile Electrophile_P->TransitionState_P Product_P Product TransitionState_P->Product_P TransitionState_A Transition State Amine_A->TransitionState_A Electrophile_A Electrophile Electrophile_A->TransitionState_A Product_A Product TransitionState_A->Product_A

Caption: Influence of Solvent Type on Amine Reactivity.

Experimental Approach:

  • Set up parallel reactions of this compound with an equimolar amount of benzyl bromide in ethanol and acetonitrile at a controlled temperature.

  • Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable technique (e.g., GC-MS or LC-MS) to quantify the consumption of reactants and the formation of the product.

  • Compare the initial reaction rates in both solvent systems to determine the relative reactivity.

The steric hindrance of the tert-butyl group in this compound is expected to decrease its nucleophilicity compared to less hindered primary amines.[19] This effect may be more pronounced in protic solvents.

Implications for Drug Development and Research

The solvent compatibility of a molecule like this compound is a cornerstone of its potential utility. A comprehensive understanding of its solubility, stability, and reactivity profile allows for:

  • Informed Solvent Selection: Choosing optimal solvents for synthesis, purification, and formulation to maximize yield and minimize degradation.[20][21]

  • Prediction of Drug-Excipient Interactions: Understanding how the amine may interact with other components in a formulation.

  • Development of Robust Analytical Methods: Selecting appropriate diluents and mobile phases for chromatographic analysis.

  • Salt Formation Strategies: The basicity of the amine allows for salt formation to potentially improve solubility and stability. The choice of acid and solvent for this process is critical.[22][23][24]

This guide provides a foundational framework for the systematic evaluation of this compound in various solvent systems. By combining predictive insights based on chemical principles with rigorous experimental validation, researchers can confidently harness the potential of this and other novel chemical entities in their scientific endeavors.

References

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Ataman Kimya. CYCLOHEXYLAMINE.
  • Stenutz. cyclohexylamine.
  • Wikipedia. Cyclohexylamine.
  • Purosolv. Choosing the Right Solvent for Drug Manufacturing.
  • ACS Publications. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology.
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  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • ACS Publications. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • chemeurope.com. Cyclohexylamine.
  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • ICH. impurities: guideline for residual solvents q3c(r6).
  • ProQuest. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments.
  • PMC. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
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  • Google Patents. US2634293A - Process of preparing a monobasic salt of a secondary amine.
  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
  • Sciencemadness.org. amine salt formation in ketones as solvents - Powered by XMB 1.9.11.
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  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).
  • Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry).
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  • ResearchGate. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Request PDF.
  • ResearchGate. SNAr Reactions of Amines in Aprotic Solvents | Request PDF.
  • ResearchGate. Solubility data for tert-octylamine (1) in water (2)..
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A Comparative Guide to Confirming the Structure of 2,2-Dimethylhexan-3-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of the outcomes of common synthetic transformations involving the sterically hindered primary amine, 2,2-Dimethylhexan-3-amine. We will explore the nuances of N-acylation, N-alkylation, Hofmann elimination, and oxidation reactions, with a focus on how the significant steric hindrance imposed by the t-butyl group dictates product formation. This guide will also furnish detailed experimental protocols and analytical data to facilitate the unambiguous structural elucidation of the resulting products.

The Influence of Steric Hindrance: A Central Theme

The 2,2-dimethylpropyl (neopentyl) group proximal to the amine functionality in this compound is the defining feature of its chemical reactivity. This bulky substituent dramatically influences the accessibility of the nitrogen's lone pair of electrons and the adjacent protons, leading to reaction pathways and product distributions that can differ significantly from less hindered amines. Understanding this steric impediment is crucial for predicting and confirming the structures of its reaction products.

I. N-Acylation: Overcoming Steric Barriers to Amide Formation

N-acylation of primary amines is a fundamental transformation, yet the steric bulk of this compound presents a considerable challenge to standard acylation procedures.[1][2] The nucleophilicity of the amine is diminished, and the approach of the acylating agent is impeded.[3]

Comparative Analysis of Acylation Methods
MethodAcylating AgentCatalyst/BaseRelative RatePotential Side Reactions
Standard Acylation Acetyl ChloridePyridine or TriethylamineSlow to very slowOver-acylation is unlikely due to steric hindrance.
Activated Esters N-Hydroxysuccinimide (NHS) ester of Acetic AcidNoneModerateGenerally clean, but requires pre-formation of the activated ester.
Carbodiimide Coupling Acetic AcidDicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Moderate to GoodFormation of N-acylurea byproduct.

Expert Insight: For sterically hindered amines like this compound, the use of highly reactive acylating agents such as acyl chlorides can be sluggish. Carbodiimide coupling methods often provide a more effective alternative by activating the carboxylic acid in situ, thereby facilitating the nucleophilic attack by the hindered amine.

Experimental Protocol: N-Acetylation using EDC
  • Dissolve this compound (1.0 eq) and acetic acid (1.1 eq) in dichloromethane (DCM) at room temperature.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(2,2-dimethylhexan-3-yl)acetamide.

Confirming the Structure of N-(2,2-dimethylhexan-3-yl)acetamide
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the acetyl methyl group around δ 2.0 ppm. The methine proton (CH-N) will likely appear as a multiplet, shifted downfield compared to the starting amine due to the electron-withdrawing effect of the acetyl group. The t-butyl group will present as a sharp singlet around δ 0.9 ppm.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the amide will be observed around δ 170 ppm. The carbon of the t-butyl group will appear around δ 35 ppm, and the quaternary carbon at approximately δ 27 ppm.

  • Mass Spectrometry (EI): The molecular ion peak (M+) should be observable. A prominent fragment would be the loss of the propyl group, and another significant peak would correspond to the tert-butyl cation.

II. N-Alkylation: Navigating the Crowded Nitrogen

Direct N-alkylation of this compound with alkyl halides is notoriously difficult due to steric hindrance, which disfavors the SN2 transition state. Over-alkylation to the quaternary ammonium salt is also a common issue with less hindered amines, though less of a concern here initially.[4]

Comparison of N-Alkylation Strategies
MethodAlkylating AgentConditionsSelectivity for Mono-alkylation
Direct Alkylation Methyl IodideReflux in a polar aprotic solvent with a non-nucleophilic base (e.g., Hunig's base)Low to moderate
Reductive Amination FormaldehydeIn situ reduction with NaBH(OAc)₃ or NaBH₃CNHigh
Buchwald-Hartwig Amination Not applicable for alkylation with alkyl halides--

Expert Insight: For the mono-methylation of this compound, reductive amination is the superior method. It avoids the harsh conditions and poor selectivity of direct alkylation by proceeding through an intermediate iminium ion that is readily reduced.

Experimental Protocol: Reductive Amination for N-Methylation
  • To a solution of this compound (1.0 eq) in methanol, add aqueous formaldehyde (37 wt. %, 1.2 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO4, and concentrate.

  • Purify by distillation or column chromatography to obtain N-methyl-2,2-dimethylhexan-3-amine.

Confirming the Structure of N-Alkyl Derivatives
  • ¹H NMR Spectroscopy: The appearance of a new signal corresponding to the N-alkyl group (e.g., a singlet around δ 2.4 ppm for an N-methyl group) is a key indicator. The proton on the nitrogen will disappear.

  • ¹³C NMR Spectroscopy: A new carbon signal for the N-alkyl group will be present (e.g., around δ 30-40 ppm for an N-methyl group).

  • Mass Spectrometry (EI): The molecular ion peak will be shifted by the mass of the added alkyl group(s). The fragmentation pattern will be dominated by alpha-cleavage, leading to the loss of alkyl radicals from the carbon adjacent to the nitrogen.[5]

III. Hofmann Elimination: A Regioselective Pathway to Alkenes

Hofmann elimination of the quaternary ammonium salt of this compound provides a classic example of how steric hindrance dictates regioselectivity. The bulky trimethylammonium leaving group favors the abstraction of a proton from the least sterically hindered β-carbon, leading to the formation of the "Hofmann" product (the least substituted alkene).[6][7][8]

Predicted Product Distribution

In the case of this compound, there are two types of β-hydrogens that can be abstracted: those on C4 of the hexyl chain and those on C2 (part of the t-butyl group, which are not available for elimination). The elimination will therefore occur towards the hexyl chain. Abstraction of a proton from C4 leads to the formation of 3,3-dimethyl-1-hexene , the Hofmann product. The alternative Zaitsev product, 2,2-dimethyl-3-hexene , would require abstraction of a more sterically hindered proton from C2 of the hexyl chain and is therefore the minor product.

Hofmann_Elimination

Experimental Protocol: Hofmann Elimination
  • Exhaustive Methylation: Treat this compound with an excess of methyl iodide in a sealed tube at 100 °C for 24 hours to form the quaternary ammonium iodide.[7]

  • Anion Exchange: Treat the resulting salt with silver oxide and water to form the quaternary ammonium hydroxide.

  • Elimination: Heat the hydroxide salt under vacuum. The alkene products will distill and can be collected in a cold trap.

  • Analysis: Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the isomeric alkenes.

Confirming the Structures of the Alkene Isomers
  • GC-MS: This is the ideal technique to separate and identify the alkene isomers. The mass spectra of 3,3-dimethyl-1-hexene and 2,2-dimethyl-3-hexene will show a molecular ion peak at m/z 112. The fragmentation patterns will differ based on the position of the double bond.

  • ¹H NMR Spectroscopy:

    • 3,3-Dimethyl-1-hexene: Will show characteristic signals for a terminal vinyl group (δ 4.9-5.8 ppm).[9][10][11]

    • 2,2-Dimethyl-3-hexene: Will show signals for internal vinyl protons (δ 5.2-5.5 ppm).[12][13][14]

  • ¹³C NMR Spectroscopy: The chemical shifts of the sp² carbons will be diagnostic for the position of the double bond.

IV. Oxidation: Exploring Pathways to Oximes and Amides

The oxidation of primary amines can lead to a variety of products depending on the oxidant and reaction conditions. For sterically hindered amines, the reaction can be controlled to selectively form oximes or amides.[15][16]

Comparative Oxidation Methods
OxidantProduct TypeKey Features
Hydrogen Peroxide with a Catalyst (e.g., WO₃/Al₂O₃) OximeEnvironmentally benign, high chemoselectivity.[15]
Potassium Permanganate (KMnO₄) Aldehyde/Ketone (via hydrolysis of imine)Harsh conditions, potential for over-oxidation.[16]
Peroxy Acids (e.g., m-CPBA) NitroalkaneStrong oxidizing agent.

Expert Insight: For a controlled oxidation of this compound, catalytic oxidation using hydrogen peroxide is a promising green chemistry approach to selectively form the corresponding oxime.

Experimental Protocol: Catalytic Oxidation to the Oxime
  • In a round-bottom flask, combine this compound (1.0 eq), a catalytic amount of WO₃/Al₂O₃, and a suitable solvent like acetonitrile.

  • Add hydrogen peroxide (30% aqueous solution, 2.0 eq) dropwise at room temperature.

  • Stir the reaction for 24-48 hours, monitoring by TLC.

  • Upon completion, filter off the catalyst and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent and purify by column chromatography.

Confirming the Structure of the Oxime
  • ¹H NMR Spectroscopy: The N-H protons of the amine will be replaced by an N-OH proton, which is often broad and may exchange with D₂O. The adjacent CH proton will be shifted.

  • ¹³C NMR Spectroscopy: The carbon of the C=N bond will appear significantly downfield, typically in the range of δ 150-160 ppm.

  • IR Spectroscopy: A characteristic C=N stretching vibration will be observed around 1650 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will correspond to the addition of an oxygen atom to the amine.

Conclusion

The steric hindrance of this compound is a double-edged sword. While it complicates standard synthetic transformations, it also offers opportunities for highly regioselective reactions like the Hofmann elimination. By carefully selecting reagents and conditions, and by employing a suite of modern analytical techniques, the structures of the reaction products of this challenging substrate can be unequivocally confirmed. This guide provides a framework for researchers to navigate the synthetic and analytical landscape of sterically hindered amines, enabling the confident characterization of their diverse reaction products.

References

  • Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube.
  • Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube.
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  • Oxidation of primary amines to oximes with molecular oxygen using 1,1-diphenyl-2-picrylhydrazyl and WO3/Al2O3 as catalysts. (2013). PubMed.
  • Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality. (2019). ResearchGate.
  • (3Z)-2,2-dimethyl-3-hexene. (2025). ChemSynthesis.
  • Photocatalytic Oxidation of α‐Substituted Amines to Lactams/Amides. (2024). ResearchGate.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in advanced research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. 2,2-Dimethylhexan-3-amine, a valued aliphatic amine in various synthetic pathways, possesses a hazard profile that necessitates a rigorous and well-understood disposal protocol.

This guide moves beyond mere procedural checklists. It is designed to provide you, my fellow researchers and scientists, with the causal logic behind each step, ensuring that our disposal practices are not only compliant but are also fundamentally safe and scientifically sound. We will address the compound's specific chemical nature to build a disposal plan that is both robust and intuitive.

Hazard Profile and Immediate Safety Imperatives

Before any disposal protocol is initiated, a complete understanding of the chemical's intrinsic hazards is paramount. The primary directive for handling this compound is to treat it as a hazardous substance at all times. Its risk profile is multifaceted, as outlined by its Safety Data Sheet (SDS).

Table 1: GHS Hazard Summary for this compound

Hazard ClassGHS Hazard StatementCausality & Implication for Handling
Flammability H220: Extremely flammable gasVapors can readily form an ignitable mixture with air. All ignition sources (sparks, open flames, hot surfaces) must be strictly eliminated from storage and handling areas.
Gas Under Pressure H280: Contains gas under pressure; may explode if heatedThe container itself is a physical hazard. It must be protected from heat and direct sunlight to prevent catastrophic failure.
Health Hazards H315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaledH335: May cause respiratory irritationThis compound is corrosive and toxic. Direct contact can cause severe chemical burns, and inhalation can damage the respiratory tract. This mandates the use of comprehensive Personal Protective Equipment (PPE).
Environmental Hazard H412: Harmful to aquatic life with long lasting effectsImproper release to the environment, such as drain disposal, can cause significant ecological damage. This underscores the need for contained, professional disposal.
Essential Personal Protective Equipment (PPE)

The causality for PPE selection is directly linked to the hazards above. Your PPE is your primary barrier against chemical exposure.

  • Eye Protection: Wear chemical splash goggles and a face shield. The H318 warning for "serious eye damage" indicates that standard safety glasses are insufficient.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure full skin coverage.

  • Respiratory Protection: All handling of open containers or waste transfer should be conducted in a certified chemical fume hood to mitigate inhalation risks (H332, H335).

The Core Principle: Segregation and Waste Characterization

The foundational step in chemical waste management is proper characterization and segregation. Mixing incompatible waste streams is a primary cause of laboratory accidents. Amines, being basic, can react violently with acids. Their flammable nature also poses a risk when mixed with oxidizers.

Waste Segregation Decision Workflow

The following workflow must be followed to prevent hazardous reactions within the waste container.

SegregationWorkflow Start Waste Generated: This compound CheckMixture Is the waste mixed with other chemicals? Start->CheckMixture PureAmine Containerize in a dedicated 'Non-Halogenated Organic Waste' (Amine-Compatible) container. CheckMixture->PureAmine No CheckIncompatible Identify mixture components. Are acids or strong oxidizers present? CheckMixture->CheckIncompatible Yes Incompatible DO NOT MIX. This is a critical incompatibility. Contact EHS for immediate guidance on disposal of a hazardous mixture. CheckIncompatible->Incompatible Yes Compatible Segregate into the appropriate waste stream (e.g., 'Halogenated Organic Waste' if mixed with solvents like DCM). CheckIncompatible->Compatible No

Caption: Decision workflow for segregating amine waste.

The logic is self-validating: by correctly identifying and segregating the waste at the point of generation, you eliminate the possibility of unforeseen reactions during storage and transport.[1]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and traceable.

Step 1: Containerization

Select a waste container that is in good condition, free of cracks or residue, and has a secure, vapor-tight lid. The container material must be compatible with aliphatic amines; high-density polyethylene (HDPE) is a common and appropriate choice. Never use metal containers that can be corroded by amines.

Step 2: Labeling

Proper labeling is a legal requirement and a critical safety communication tool. The waste container must be labeled at the moment the first drop of waste is added.

Table 2: Required Information for Hazardous Waste Label

Label ElementDescriptionRationale
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible.Identifies the container's contents as being regulated under EPA RCRA guidelines.[2][3]
Full Chemical Name "Waste this compound" and list any other constituents.Ensures accurate identification for emergency responders and disposal technicians.
Hazard Pictograms Include pictograms for Flammable, Corrosive, and Health Hazard.Provides an immediate, language-independent visual warning of the primary risks.
Accumulation Start Date The date the container was first used.Critical for tracking storage time limits, which vary based on your facility's generator status.[4]
Step 3: Accumulation and Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Location: The SAA must be in a well-ventilated area, away from heat, direct sunlight, and ignition sources.[1]

  • Containment: The container should be placed in a secondary containment bin capable of holding 110% of the volume of the largest container. This prevents the spread of material in case of a leak.

  • Closure: The container must be kept tightly closed at all times, except when actively adding waste. This is crucial to prevent the escape of flammable and harmful vapors.

Step 4: Final Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1] The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1][5]

These contractors are equipped to transport hazardous materials and ensure they are disposed of via approved methods, which for amine waste is typically high-temperature incineration.[6]

DisposalProtocol cluster_Lab Laboratory Procedure cluster_EHS EHS / Contractor Procedure Generate 1. Generate Waste Segregate 2. Segregate Waste (See Fig. 1) Generate->Segregate Containerize 3. Select & Fill Compatible Container Segregate->Containerize Label 4. Apply Hazardous Waste Label Containerize->Label Store 5. Store in SAA (Closed, in Secondary Containment) Label->Store Request 6. Request Waste Pickup Store->Request Transport 7. Licensed Contractor Picks Up Waste Request->Transport Dispose 8. Transport to Approved TSDF for Incineration Transport->Dispose

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling 2,2-Dimethylhexan-3-amine. As a corrosive and hazardous substance, a thorough understanding and implementation of safety protocols are paramount to ensure the well-being of researchers, scientists, and drug development professionals. This document is structured to provide not just procedural steps, but the scientific rationale behind each recommendation, fostering a culture of safety and informed decision-making in the laboratory.

Hazard Analysis of this compound

This compound is a corrosive liquid that poses significant health risks upon exposure.[1] A comprehensive risk assessment is the foundational step in developing a robust safety plan. The primary hazards associated with this compound include:

  • Severe Skin Burns and Eye Damage: Direct contact can cause corrosive injury to the skin and eyes, potentially leading to permanent damage.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can cause irritation and damage to the respiratory system.[1][2]

  • Harmful if Swallowed or in Contact with Skin: The substance is toxic if ingested and can be harmful upon skin absorption.[1]

  • Flammability: As a flammable liquid and vapor, it presents a fire hazard and should be kept away from ignition sources.[1]

Understanding these hazards is critical in selecting PPE that provides an adequate barrier against chemical exposure.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<10 mL) in a Fume Hood Chemical safety gogglesButyl rubber or heavy-duty nitrile glovesFlame-resistant lab coatNot generally required if work is conducted in a certified chemical fume hood.
High-Volume Handling (>10 mL) or Splash Potential Chemical safety goggles and a face shieldButyl rubber glovesChemical-resistant apron over a flame-resistant lab coatAir-purifying respirator with an organic vapor cartridge.[3][4]
Emergency Spill Response Chemical safety goggles and a face shieldButyl rubber glovesFull-body chemical-resistant suitSelf-contained breathing apparatus (SCBA) or a supplied-air respirator.[5]
Rationale for PPE Selection
  • Eye and Face Protection: Due to its corrosive nature, protection against splashes is essential. Chemical safety goggles provide a seal around the eyes, while a face shield offers an additional layer of protection for the entire face.

  • Hand Protection: Butyl rubber gloves are highly recommended due to their excellent resistance to corrosive amines, aldehydes, ketones, and esters.[1][6] While nitrile gloves may offer some protection for short-term splash contact, they have poor resistance to many amines and should not be used for prolonged handling.[7]

  • Body Protection: A flame-resistant lab coat is necessary due to the flammability of this compound. For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: The need for respiratory protection is determined by the scale of the work and the effectiveness of engineering controls like a chemical fume hood. For larger quantities or in situations where vapors may not be adequately contained, an air-purifying respirator with an organic vapor cartridge is necessary to prevent inhalation of harmful vapors.[3][4]

PPE Workflow and Procedures

A systematic approach to the use of PPE is crucial for ensuring its effectiveness. The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow cluster_0 Preparation cluster_1 PPE Selection cluster_2 Donning and Doffing cluster_3 Disposal start Start: Handling this compound risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE (Refer to Table) risk_assessment->select_ppe donning Don PPE in Correct Sequence select_ppe->donning handling Perform Chemical Handling donning->handling doffing Doff PPE in Correct Sequence handling->doffing disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal end End disposal->end

Caption: Logical workflow for PPE selection and use when handling this compound.

Donning PPE: A Step-by-Step Guide
  • Lab Coat/Apron: Put on your flame-resistant lab coat and a chemical-resistant apron if required.

  • Respirator: If respiratory protection is needed, perform a fit check before entering the work area.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Select the appropriate gloves (butyl rubber is recommended). Inspect for any tears or defects before putting them on. Ensure the gloves extend over the cuffs of your lab coat.

Doffing PPE: A Step-by-Step Guide

The removal of PPE should be done carefully to avoid contaminating yourself.

  • Gloves: Remove gloves first, turning them inside out as you pull them off. Dispose of them in a designated hazardous waste container.

  • Face Shield/Goggles: Remove your face shield and then your goggles.

  • Lab Coat/Apron: Remove your lab coat and/or apron.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

PPE Inspection, Maintenance, and Disposal

Proper care and disposal of PPE are as important as its selection and use.

  • Inspection: Always inspect your PPE for signs of damage or degradation before each use. This includes checking for cracks, tears, or discoloration.

  • Maintenance: Reusable PPE, such as respirators and face shields, should be cleaned and stored according to the manufacturer's instructions.

  • Disposal: All disposable PPE that has been in contact with this compound, including gloves and contaminated wipes, must be disposed of as hazardous chemical waste.[8] Follow your institution's and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Spill: Evacuate the area and alert your institution's emergency response team. Only trained personnel with the appropriate PPE should attempt to clean up a spill.

By adhering to these guidelines, researchers and laboratory personnel can significantly minimize the risks associated with handling this compound, ensuring a safer working environment.

References

  • Safety Data Sheet. (2015).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?.
  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart.
  • The Glove Guru. (2025, June 22). Butyl Gloves.
  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
  • Irish Beekeepers' Association. (n.d.). Respirator Filter Selection Guide.
  • 3M. (2010). 2010 Respirator Selection Guide.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
  • LLG Labware. (n.d.). LLG-Gloves Nitrile Chemical resistance.
  • Duke University Safety Office. (n.d.). Microflex Chemical Resistance Data.
  • PubChem. (n.d.). 2,2-Dimethoxyhexan-3-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). N-ethyl-N,2-dimethylhexan-3-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2,4-Dimethylhexan-3-amine. National Center for Biotechnology Information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.